molecular formula C8H18O3 B3053561 1-(2-Butoxyethoxy)ethanol CAS No. 54446-78-5

1-(2-Butoxyethoxy)ethanol

Cat. No.: B3053561
CAS No.: 54446-78-5
M. Wt: 162.23 g/mol
InChI Key: ZNQOETZUGRUONW-UHFFFAOYSA-N
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Description

1-(2-Butoxyethoxy)ethanol is a useful research compound. Its molecular formula is C8H18O3 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-butoxyethoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQOETZUGRUONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866425
Record name 1-(2-Butoxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54446-78-5
Record name Ethanol, 1-(2-butoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054446785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Butoxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical and physical properties of 1-(2-Butoxyethoxy)ethanol, a versatile glycol ether solvent. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, emphasizing the scientific principles behind property determination and offering detailed experimental methodologies.

Section 1: Introduction and Molecular Structure

This compound, also widely known by its trivial names Diethylene Glycol Monobutyl Ether (DEGBE) and Butyl Carbitol, is a colorless, viscous liquid with a mild, pleasant odor.[1] Its unique molecular structure, featuring both an ether and a hydroxyl functional group, imparts a valuable combination of properties, making it a highly effective solvent and coupling agent in a multitude of industrial and commercial applications.[1] These include paints and coatings, cleaning products, printing inks, and as a chemical intermediate.[2]

The synthesis of this compound is primarily achieved through the base-catalyzed reaction of ethylene oxide with n-butanol. This process involves the nucleophilic attack of the butoxide ion on the epoxide ring, followed by subsequent ethoxylation to yield the desired product.

Molecular and Structural Data
PropertyValueSource
Chemical Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol [3]
CAS Number 112-34-5[1]
SMILES CCCCOCCOCCO[3]
InChI Key OAYXUHPQHDHDDZ-UHFFFAOYSA-N[3]

Section 2: Physicochemical Properties and Their Determination

The utility of this compound in various applications is a direct consequence of its specific physical and chemical properties. This section details these properties and outlines the standardized methodologies for their accurate determination, ensuring data integrity and reproducibility.

Table of Physicochemical Properties
PropertyValueMethod
Boiling Point 231 °C (lit.)OECD Guideline 103
Melting Point -68 °C (lit.)OECD Guideline 102
Density 0.953 g/mL at 20 °C (lit.)OECD Guideline 109, ASTM D1122
Kinematic Viscosity 6.1 cSt at 20 °CASTM D445
Flash Point 100 °C (closed cup)ISO 2719
Water Solubility MiscibleOECD Guideline 105
Vapor Pressure <1 hPa at 20 °COECD Guideline 104
Refractive Index n20/D 1.432OECD Guideline 101
Experimental Protocols for Property Determination

The kinematic viscosity of this compound is determined using a calibrated glass capillary viscometer according to ASTM D445 .[2][4] This method relies on measuring the time for a fixed volume of the liquid to flow under gravity through the capillary. The choice of a glass capillary viscometer is predicated on the Newtonian flow behavior of this glycol ether, where shear stress is proportional to the shear rate.

Protocol for Kinematic Viscosity Determination (ASTM D445):

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath with a stability of ±0.02°C, and a calibrated timer.

  • Sample Preparation: The sample is filtered through a fine-mesh screen to remove any particulate matter and then charged into the viscometer.

  • Temperature Equilibration: The viscometer is placed in the constant temperature bath, ensuring the liquid level is below the bath surface, and allowed to equilibrate for at least 30 minutes.

  • Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid meniscus to pass between two calibrated marks is accurately measured.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t.

  • Data Validation: The measurement is repeated, and the results should be within the precision limits specified in the standard.

Logical Flow for Viscosity Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Filter Filter Sample Charge Charge Viscometer Filter->Charge Equilibrate Equilibrate Temperature (±0.02°C) Charge->Equilibrate Flow Measure Flow Time Equilibrate->Flow Calculate Calculate Kinematic Viscosity Flow->Calculate Validate Validate Precision Calculate->Validate

Caption: Workflow for Kinematic Viscosity Determination.

The density of this compound can be accurately determined using an oscillating densitometer as outlined in OECD Guideline 109 .[5][6][7] This method is preferred for its high precision and small sample volume requirement. The principle involves measuring the change in the oscillation frequency of a U-shaped tube when filled with the sample, which is directly related to the sample's density.

Protocol for Density Determination (OECD 109):

  • Apparatus: Oscillating U-tube densitometer, with temperature control to ±0.1°C.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

  • Sample Introduction: The sample is injected into the U-tube, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of the filled U-tube once thermal equilibrium is reached.

  • Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.

  • Data Validation: The measurement is repeated until a stable reading is obtained. The instrument is periodically checked with a known density standard.

The water solubility of this compound is qualitatively and quantitatively assessed following OECD Guideline 105 .[8][9][10][11] Given its complete miscibility with water, a simple flask method is employed to confirm this property.

Protocol for Water Solubility Determination (Flask Method - OECD 105):

  • Apparatus: Glass flasks with stoppers, magnetic stirrer, and a constant temperature bath.

  • Procedure: A known volume of this compound is added to a flask containing a known volume of deionized water at a controlled temperature.

  • Observation: The mixture is stirred and visually inspected for homogeneity. For miscible liquids, a single clear phase will be observed.

  • Confirmation: The procedure is repeated with varying ratios of the glycol ether to water to confirm miscibility across all proportions.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. This section provides an overview of the expected spectral features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain appear around 2950-2850 cm⁻¹.

Protocol for Obtaining an IR Spectrum (Neat Liquid):

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.[12]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

FTIR Analysis Workflow

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_processing Data Processing Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Liquid Sample Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Subtract Background Subtraction Acquire->Subtract Interpret Interpret Spectrum Subtract->Interpret

Caption: Workflow for FTIR analysis of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons in the butyl group and the ethylene glycol units. The chemical shifts and coupling patterns will be consistent with the structure, including a triplet for the terminal methyl group of the butyl chain and multiplets for the methylene groups. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in a different chemical environment, providing a carbon fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 162 may be observed. Common fragmentation pathways for glycol ethers include cleavage of the C-O bonds and the C-C bonds adjacent to the oxygen atoms. Intense peaks at m/z 57 (C₄H₉⁺) and m/z 45 (C₂H₅O⁺) are characteristic fragmentation products.[3]

Section 4: Reactivity and Stability

This compound is a stable compound under normal storage and handling conditions.[13] However, it can undergo reactions typical of alcohols and ethers.

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid.

  • Etherification/Esterification: The hydroxyl group can react with appropriate reagents to form ethers or esters.

  • Peroxide Formation: Like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.[14] Therefore, it should be stored in tightly sealed containers away from light.

It is incompatible with strong oxidizing agents, strong acids, and strong bases.[14]

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (butyl or nitrile rubber are recommended), safety goggles or a face shield, and a lab coat.[4]

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[15]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from heat, sparks, and open flames.[13]

  • Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[14]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[15]

Section 6: Conclusion

This compound possesses a unique set of chemical and physical properties that make it a valuable solvent and chemical intermediate. A thorough understanding of these properties, coupled with the use of standardized analytical methods for their determination, is crucial for its effective and safe application in research and development. This guide has provided a comprehensive overview of these aspects, offering both the theoretical basis and practical protocols for the scientific professional.

References

  • Vertex AI Search. (n.d.). Personal Care | Diethylene Glycol Monobutyl Ether (DEGBE) Supplier Distributor | 112-34-5.
  • CymitQuimica. (n.d.). CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol.
  • ReAnIn. (n.d.). Diethylene Glycol Monobutyl Ether (DEGBE) Market.
  • Google Patents. (n.d.). US6730815B2 - Method of producing glycol ethers.
  • Sigma-Aldrich. (n.d.). Diethylene glycol monobutyl ether DEGBE.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
  • Guidechem. (n.d.). Diethylene glycol monobutyl ether 112-34-5.
  • PubChem. (n.d.). Diethylene Glycol Monobutyl Ether.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • ASTM International. (2024, May 29). E202 Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols.
  • ASTM International. (n.d.). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).
  • OECD. (n.d.). Test No. 109: Density of Liquids and Solids.
  • OECD. (n.d.). Test No. 109: Density of Liquids and Solids.
  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • PrepChem.com. (n.d.). Synthesis of diethylene glycol monoethyl ether.
  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • Analytice. (2021, January 14). OECD n°109: Density of liquids and solids.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
  • Fisher Scientific. (2010, June 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • SpectraBase. (n.d.). 1-(2-Butoxyethoxy) ethanol - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 2-Butoxyethanol.
  • NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-.
  • Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monobutyl Ether – DGMBE.
  • ResearchGate. (2025, August 7). Kinetics of n-butanol ethoxylation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • NIST. (n.d.). Ethanol, 1-(2-butoxyethoxy)-.
  • ChemicalBook. (n.d.). 2-(2-Butoxyethoxy)ethyl acetate(124-17-4) 1H NMR spectrum.
  • JASCO Inc. (2022, August 24). Analysis of Automotive Fluids using FTIR with an ATR Accessory.
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 2-(2-Butoxyethoxy)ethanol (HMDB0244918).
  • NIST. (n.d.). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-.

Sources

1-(2-Butoxyethoxy)ethanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(2-Butoxyethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a high-boiling, colorless liquid with a mild odor, is a versatile glycol ether with significant applications across various scientific and industrial fields.[1] Also known by synonyms such as Diethylene Glycol Monobutyl Ether (DEGBE), Butyl Carbitol, and Butyl Diglycol, its unique combination of ether and alcohol functional groups within its molecular structure imparts excellent solvent properties.[1][2][3] This guide provides a comprehensive overview of its core physical properties, crucial for its application in research, particularly in formulation science, chemical synthesis, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in experimental design and application. The following table summarizes its key physical constants.

PropertyValueReferences
Molecular Formula C₈H₁₈O₃[2][4]
Molecular Weight 162.23 g/mol [1][2]
CAS Number 112-34-5[2]
Appearance Colorless, viscous liquid[1][3]
Odor Mild, pleasant, characteristic[1][2]
Boiling Point Approximately 230-231 °C (446-448 °F)[2]
Melting Point -68 °C (-90.4 °F)[2][5]
Density Approximately 0.953 - 0.967 g/mL at 20-25 °C[2][6]
Flash Point Approximately 78-100 °C (172-212 °F) (closed cup)[6][7]
Vapor Pressure ~0.01 - 30 mmHg at various temperatures[2][8]
Vapor Density ~5.6 (relative to air)[2][8]
Viscosity Data available, temperature-dependent[1][9]
Refractive Index ~1.432 at 20 °C[2]
Autoignition Temperature ~223-227 °C (433-441 °F)[5][7]
Explosive Limits in Air 0.7 - 9.4% by volume[2][7]

Molecular Structure

The chemical structure of this compound consists of a butyl group attached to a diethylene glycol backbone. This amphiphilic nature, possessing both a hydrophobic alkyl chain and hydrophilic ether and hydroxyl groups, is fundamental to its broad solvency.

Caption: Molecular structure of this compound.

Solubility Characteristics

This compound is notable for its miscibility with water and a wide array of organic solvents.[2][10] It is soluble in alcohols, ketones, ethers, aromatic hydrocarbons, and halogenated hydrocarbons.[2] This broad solvency makes it an excellent coupling agent and mutual solvent for formulations containing otherwise immiscible components, such as oil and water. Its ability to dissolve a variety of substances including oils, dyes, gums, and both natural and synthetic resins is a key attribute.[2]

Safety and Handling

While possessing low volatility, proper safety precautions are essential when handling this compound. It is classified as a serious eye irritant.[11] Prolonged or repeated skin contact may cause minor irritation.[2] Inhalation of high concentrations of vapor may lead to respiratory tract irritation.[11][12] It is crucial to use this chemical in well-ventilated areas and to wear appropriate personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[13] It is incompatible with strong oxidizing agents and strong bases.[2]

Applications in Research and Development

The unique physical properties of this compound lend it to a multitude of applications in research and industry:

  • Solvent Systems : Its high boiling point and low volatility make it an ideal solvent for processes requiring slow evaporation, such as in the formulation of paints, coatings, and printing inks.[14]

  • Chemical Synthesis : It serves as a reaction solvent for various chemical transformations, particularly those requiring elevated temperatures.

  • Formulation Science : In drug development, it can be explored as a co-solvent or component in topical and transdermal delivery systems, owing to its ability to solubilize a wide range of active pharmaceutical ingredients (APIs).

  • Cleaning and Surface Treatment : It is a component in many industrial and household cleaners due to its effectiveness in dissolving oils and greases.

Experimental Protocols for Property Determination

The physical properties outlined in this guide are determined through standardized experimental methodologies. While specific protocols for this compound are not detailed here, the general approaches are well-established:

  • Purity and Identification (Gas Chromatography - GC) :

    • Principle : Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

    • Methodology : A small sample is injected into the GC instrument. The retention time, the time it takes for the compound to travel through the column, is characteristic of the substance and can be used for identification. The area under the peak is proportional to the concentration, allowing for purity assessment.[6]

  • Density Measurement (Pycnometry or Oscillating U-tube) :

    • Principle : Determines the mass of a known volume of the liquid at a specific temperature.

    • Methodology : A pycnometer (a flask with a specific volume) is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the liquid by its volume. Modern instruments often use an oscillating U-tube, where the oscillation frequency is related to the density of the sample.[9]

  • Viscosity Measurement (Viscometry) :

    • Principle : Measures a fluid's resistance to flow.

    • Methodology : Various types of viscometers can be used, such as capillary viscometers (measuring the time for a known volume of liquid to flow through a capillary) or rotational viscometers (measuring the torque required to rotate a spindle in the fluid).[9]

  • Refractive Index Measurement (Refractometry) :

    • Principle : Measures how much light is bent, or refracted, when it enters the liquid. This is a characteristic property of a substance.

    • Methodology : A refractometer is used to measure the refractive index. A drop of the sample is placed on the prism, and the instrument measures the angle at which light is refracted.[9]

Caption: General experimental workflow for physical property determination.

Conclusion

This compound is a valuable solvent with a well-characterized set of physical properties that are critical to its diverse applications. Its high boiling point, broad solvency, and miscibility with both aqueous and organic systems make it a compound of interest for researchers and formulation scientists. A comprehensive understanding of its physical characteristics, coupled with adherence to appropriate safety protocols, is essential for leveraging its full potential in scientific and industrial settings.

References

  • PubChem. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177. [Link]

  • Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER. [Link]

  • Brenntag. Diethylene Glycol Butyl Ether. [Link]

  • Unknown Source. Diethylene glycol monobutyl ether. [Link]

  • PubChem. CID 25104213 | C16H36O6. [Link]

  • American Chemical Society. Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. [Link]

  • Wikipedia. 2-Butoxyethanol. [Link]

  • NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]

  • Integra Chemical Company. SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. [Link]

  • Inchem.org. ICSC 0788 - DIETHYLENE GLYCOL MONOBUTYL ETHER. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

  • Stenutz. 2-(2-butoxyethoxy)ethanol. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. [Link]

  • NJ.gov. Ethylene Glycol Monobutyl Ether - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures | Request PDF. [Link]

  • NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). [Link]

  • US EPA. Ethanol, 2-(2-butoxyethoxy)- - Substance Details - SRS. [Link]

  • PubChem. 2-Butoxyethanol | C6H14O2 | CID 8133. [Link]

  • NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

Sources

Introduction: Understanding the Molecular Profile of a Versatile Glycol Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 1-(2-Butoxyethoxy)ethanol (CAS 112-34-5)

This compound, registered under CAS number 112-34-5, is a high-boiling point, colorless liquid belonging to the family of glycol ethers.[1] Its amphiphilic nature, stemming from the presence of both ether and alcohol functional groups, makes it an exceptionally versatile solvent, miscible with water and a wide range of organic solvents.[2] This unique solubility profile has led to its widespread use in numerous industrial and research applications, including as a solvent and coalescing agent in paints, coatings, and inks; a component in cleaning products and degreasers; and as a chemical intermediate in organic synthesis.[1][3][4]

For researchers, scientists, and drug development professionals, a thorough and unambiguous characterization of this compound is critical to ensure purity, validate experimental outcomes, and meet regulatory standards. This guide provides a comprehensive framework for the characterization of this compound, moving beyond a simple listing of properties to explain the causality behind the analytical choices. It is designed as a self-validating system, where chromatographic and spectroscopic techniques are synergistically employed for definitive structural elucidation and purity assessment.

Part 1: Physicochemical Foundation

A precise understanding of a compound's physical and chemical properties is the bedrock of its characterization. These parameters dictate appropriate handling, storage, and the selection of analytical methodologies. For instance, the high boiling point and water solubility of this compound are key considerations when developing gas chromatography or reversed-phase liquid chromatography methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 112-34-5[5]
Molecular Formula C₈H₁₈O₃[6][7]
Molar Mass 162.23 g/mol [1][5][6]
IUPAC Name 2-(2-Butoxyethoxy)ethan-1-ol[2]
Synonyms Diethylene glycol monobutyl ether (DEGBE), Butyl Carbitol, Butyl diglycol[2][5]
Appearance Colorless liquid[1]
Odor Mild, pleasant
Boiling Point 230-231 °C[1][5]
Melting Point -68 °C[1][5]
Density ~0.954 g/cm³[1]
Water Solubility Soluble/Miscible[1]
logP (Octanol/Water) 0.56 - 0.6[5]
Flash Point 100 °C (Closed Cup)[5][8]

Part 2: A Multi-faceted Approach to Analytical Characterization

No single technique can provide a complete picture of a chemical's identity and purity. The authoritative characterization of this compound relies on a logical workflow that integrates separation science with multiple spectroscopic methods. This integrated approach ensures that the final identification is cross-validated and robust.

Characterization_Workflow cluster_separation Separation & Purity cluster_structure Structural Elucidation cluster_validation Final Confirmation GC_MS GC-MS Analysis MS Mass Spectrometry (MS) GC_MS->MS Provides MS data Confirmation Identity & Purity Confirmed GC_MS->Confirmation HPLC HPLC Analysis HPLC->Confirmation MS->Confirmation IR Infrared (IR) Spectroscopy IR->Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR->Confirmation

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, or by-products, thereby allowing for a precise assessment of purity.

2.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: For a volatile compound like this compound, GC-MS is the gold standard. The gas chromatograph provides excellent separation based on boiling point and polarity, while the mass spectrometer offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. This dual detection system provides two orthogonal data points, significantly increasing the confidence of identification.

Trustworthiness: The method's validity is ensured by using an internal standard for quantification and by comparing the resulting mass spectrum against established libraries, such as the NIST Mass Spectral Library.[7] The retention index also serves as a reliable parameter for identification.[9]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1][10]

  • Column Selection: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is a suitable choice for resolving glycol ethers.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in a suitable solvent like methanol or dichloromethane.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For sample analysis, dilute the material to fall within the calibration range.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 60°C, hold for 1 minute, ramp at 10°C/min to 240°C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the peak for this compound by its retention time. Confirm identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[7] Quantify purity by area percentage or against a calibration curve.

Spectroscopic Elucidation: Confirming the Molecular Structure

Spectroscopic techniques probe the molecular structure at a fundamental level, providing a unique fingerprint of the compound. The synergy between MS, IR, and NMR is crucial for unambiguous structural confirmation.

Spectroscopic_Synergy MS Mass Spec (MS) (Molecular Weight & Fragments) Structure Confirmed Structure MS->Structure Confirms M.W. IR Infrared (IR) (Functional Groups) IR->Structure Confirms -OH, C-O NMR NMR (¹H & ¹³C Connectivity) NMR->Structure Confirms C-H Skeleton

Caption: Synergy of spectroscopic methods for structural validation.

2.2.1 Mass Spectrometry (MS)

Expertise & Experience: The mass spectrum provides the molecular weight and a characteristic fragmentation pattern. For this compound, EI-MS will show the molecular ion (M⁺) if it is stable enough, but more prominently, it will display fragments resulting from the cleavage of C-O and C-C bonds. Key expected fragments provide strong evidence for the butoxy and ethoxyethanol moieties.

Table 2: Key Mass Fragments for this compound

m/zInterpretationSource
45[CH₂CHOH]⁺[11]
57[C₄H₉]⁺ (Butyl group)[11]
73[CH(OH)OCH₂CH₂]⁺[11]
89[CH₂O(CH₂)₂OH]⁺[11]
117[M - C₂H₅O]⁺ or [C₄H₉O(CH₂)₂O]⁺[11]

2.2.2 Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by characteristic absorptions for the hydroxyl (-OH) and ether (C-O) groups. The presence of a strong, broad O-H stretch is indicative of hydrogen bonding, a key feature of alcohols.[12]

Experimental Protocol: FTIR Analysis (Thin Film)

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[11]

  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11] Gently press the plates together to form a thin liquid film.

  • Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum for key absorption bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescriptionSource(s)
~3430O-H stretchStrong, Broad[11][12]
2870-2960C-H stretchStrong (Alkyl)[11]
~1120C-O stretchStrong (Ether & Alcohol)[11][12]

2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR shows the number of different types of carbon atoms in the molecule.

Trustworthiness: The combination of ¹H and ¹³C NMR spectra, along with their characteristic chemical shifts and coupling patterns, provides an unambiguous fingerprint of the molecular structure. The predicted spectrum for this compound is unique and can be easily distinguished from related glycol ethers.[11]

Experimental Protocol: NMR Analysis

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.[11]

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[11]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. A "D₂O shake" can be performed to confirm the -OH proton signal: after acquiring the initial ¹H spectrum, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -OH peak will disappear.[12]

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Assignment ~Shift (ppm) Multiplicity Integration
aCH₃-CH₂-0.9Triplet (t)3H
b, c-CH₂-CH₂- (Butyl)1.4, 1.5Multiplets (m)4H
d-O-CH₂- (Butyl)3.5-3.7Multiplet (m)2H
e, f-O-CH₂-CH₂-O-3.5-3.7Multiplet (m)4H
g-CH₂-OH~3.7Triplet (t)2H
h-OH~2.5Singlet (s, broad)1H
¹³C NMR Assignment ~Shift (ppm)
CH₃-~14
-CH₂- (Butyl)~19, ~32
-CH₂-OH~62
-O-CH₂-~70, ~71
Note: NMR shifts are approximate and can vary based on solvent and concentration. Source for comparative shifts:[11]

Part 3: Safety and Handling

A comprehensive characterization includes an understanding of the compound's hazards. According to safety data sheets, this compound causes serious eye irritation.[5][8] It is a combustible liquid and may form explosive peroxides.[5][13] Proper personal protective equipment (PPE), including safety glasses and gloves, should always be worn.[5][8] All work should be conducted in a well-ventilated area, away from heat and ignition sources.[13]

Conclusion

The definitive characterization of this compound (CAS 112-34-5) is achieved not by a single measurement, but by the logical and systematic application of orthogonal analytical techniques. The combination of chromatographic separation (GC-MS) to establish purity and spectroscopic analysis (MS, IR, NMR) to confirm molecular structure provides a robust, self-validating data package. This in-depth approach ensures the quality and reliability of the material, which is paramount for scientists and researchers in any field.

References

  • This compound | C8H18O3 | CID 41088 - PubChem. (URL: [Link])

  • Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. (URL: [Link])

  • Ethanol, 1-(2-butoxyethoxy)- - NIST WebBook. (URL: [Link])

  • BUTYL DIGLYCOL - Ataman Kimya. (URL: [Link])

  • Ethanol, 2-(2-butoxyethoxy)- - NIST WebBook. (URL: [Link])

  • Ethanol, 1-(2-butoxyethoxy)- Gas Chromatography - NIST WebBook. (URL: [Link])

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. (URL: [Link])

  • Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5) - Cheméo. (URL: [Link])

  • Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment (Alternate). (URL: [Link])

  • 1-(2-Butoxyethoxy) ethanol - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • 2-BUTOXYETHANOL 1. Exposure Data - IARC Publications. (URL: [Link])

  • 2-Butoxyethanol - Wikipedia. (URL: [Link])

  • Ethanol, 2-(2-butoxyethoxy)- Gas Chromatography - NIST WebBook. (URL: [Link])

  • Butoxyethanol / 2-Butoxyethanol - Chemical Safety Facts. (URL: [Link])

  • SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL - Integra Chemical. (URL: [Link])

  • Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+% - Cole-Parmer. (URL: [Link])

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (URL: [Link])

  • Butyldiglycol (2-(2-Butoxyethoxy)ethanol) - WATER analysis - Analytice. (URL: [Link])

  • Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- - NIST WebBook. (URL: [Link])

  • Ethanol, 2-(2-butoxyethoxy)- IR Spectrum - NIST WebBook. (URL: [Link])

  • Diethylene glycol monobutyl ether - MassBank. (URL: [Link])

  • 2-(2-n-Butoxyethoxy)ethanol - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

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  • Showing metabocard for 2-(2-Butoxyethoxy)ethanol (HMDB0244918) - Human Metabolome Database. (URL: [Link])

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Introduction to Diethylene Glycol Monobutyl Ether (DGBE)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Diethylene Glycol Monobutyl Ether

This document provides a comprehensive technical overview of the predominant synthesis pathway for Diethylene Glycol Monobutyl Ether (DGBE), a versatile glycol ether solvent. Known commercially by trade names such as Butyl CARBITOL™ or Butyl Diglycol, DGBE's unique combination of hydrophilicity and lipophilicity makes it an invaluable component in coatings, inks, cleaners, and as a chemical intermediate.[1][2][3] This guide is intended for researchers, chemists, and process development professionals, offering insights into the reaction mechanism, industrial-scale synthesis protocols, and the critical parameters governing product yield and purity.

DGBE (CAS No. 112-34-5) is a colorless, high-boiling liquid with a mild, characteristic odor.[4][5] Its structure, featuring both an ether and a hydroxyl group, imparts excellent solvency for a wide range of substances, including resins, oils, dyes, and gums.[6] This amphipathic nature allows it to act as a powerful coupling agent, facilitating the miscibility of otherwise immiscible components, such as oil and water in household cleaners.[7]

Table 1: Physicochemical Properties of DGBE

Property Value Source
Molecular Formula C₈H₁₈O₃ [8]
Molecular Weight 162.23 g/mol [8]
Boiling Point 231 °C (at 760 mmHg) [8]
Melting Point -68 °C [8]
Density 0.9536 g/cm³ (at 20°C) [8]
Flash Point 78 - 105 °C [8]

| Solubility | Miscible with water and most organic solvents |[2] |

The Core Synthesis Pathway: Base-Catalyzed Ethoxylation of n-Butanol

The primary and most economically viable industrial method for producing DGBE is the base-catalyzed reaction of n-butanol with ethylene oxide (EO).[1][7] This process, known as ethoxylation, involves the sequential addition of ethylene oxide units to an alcohol. The overall reaction scheme also produces ethylene glycol monobutyl ether (EGBE) as a primary co-product, along with higher-order glycol ethers (triethylene glycol monobutyl ether, etc.) as by-products.[4]

The selectivity towards DGBE is controlled by adjusting the molar ratio of the reactants; a higher ratio of ethylene oxide to n-butanol favors the formation of higher-order glycol ethers like DGBE.[4]

G cluster_materials Raw Materials cluster_process Synthesis & Purification cluster_products Products & By-products n_butanol n-Butanol reactor Pressurized Reactor (Ethoxylation Reaction) n_butanol->reactor ethylene_oxide Ethylene Oxide ethylene_oxide->reactor catalyst Alkaline Catalyst (e.g., NaOH, KOH) catalyst->reactor neutralization Catalyst Neutralization reactor->neutralization purification Distillation / Purification neutralization->purification dgbe Diethylene Glycol Monobutyl Ether (DGBE) (Desired Product) purification->dgbe egbe Ethylene Glycol Monobutyl Ether (EGBE) purification->egbe higher_ethers Higher Glycol Ethers (TEGBE, etc.) purification->higher_ethers G cluster_reactants Initial Reactants cluster_intermediates Intermediates cluster_products Products nBuOH n-Butanol CH₃(CH₂)₃OH nBuO Butoxide Anion CH₃(CH₂)₃O⁻ nBuOH->nBuO Deprotonation EGBE EGBE ...OCH₂CH₂OH nBuOH->EGBE OH Catalyst OH⁻ OH->nBuO EO1 Ethylene Oxide EGBE_anion EGBE Alkoxide ...OCH₂CH₂O⁻ EO1->EGBE_anion EO2 Ethylene Oxide DGBE DGBE ...OCH₂CH₂OCH₂CH₂OH EO2->DGBE nBuO->EGBE_anion Sɴ2 Attack EGBE_anion->EGBE Protonation EGBE_anion->DGBE Sɴ2 Attack

Sources

An In-Depth Technical Guide to the Molecular Structure Elucidation of Butyl Carbitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the molecular structure elucidation of Butyl Carbitol, also known as 2-(2-butoxyethoxy)ethanol. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond procedural outlines to deliver an in-depth understanding of the analytical logic and multi-technique synergy required for unambiguous structural confirmation. We will explore the integrated application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating protocols, and the synthesis of spectral data are emphasized to ensure the highest degree of scientific integrity.

Foundational Profile of Butyl Carbitol

Before delving into complex analytical techniques, a robust understanding of the target molecule's fundamental properties is essential. This foundational data informs experimental design, from solvent selection to interpretation of spectral data. Butyl Carbitol is a colorless liquid classified as a glycol ether, valued for its slow evaporation rate and excellent solvency for a wide range of substances.[1]

Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number: 112-34-5.[2] The molecule's systematic IUPAC name is 2-(2-butoxyethoxy)ethanol, which precisely describes its structure: a butyl group attached to a diethylene glycol backbone via an ether linkage, terminating in a primary alcohol.[3]

Table 1: Physicochemical Properties of Butyl Carbitol

PropertyValueSource(s)
IUPAC Name 2-(2-butoxyethoxy)ethanol[3]
Synonyms Diethylene glycol monobutyl ether, Butyl digol[4][5]
CAS Number 112-34-5[5]
Molecular Formula C₈H₁₈O₃[4]
Molecular Weight 162.23 g/mol [5][6]
Boiling Point 230-231 °C[7]
Melting Point -68 °C[7]
Density ~0.954 g/mL at 20-25 °C[5][8]
Solubility Miscible in water, oils, and many organic solvents[5][9]

This initial profile provides the empirical formula (C₈H₁₈O₃) and molecular weight (162.23), which are critical hypotheses to be tested and confirmed by mass spectrometry. The presence of both ether (C-O-C) and alcohol (O-H) functional groups, implied by the IUPAC name, will be the primary focus of spectroscopic investigations.

The Integrated Elucidation Workflow

Our approach is hierarchical:

  • Functional Group Identification (FTIR): Rapidly confirm the presence of key chemical bonds (O-H, C-O, C-H).

  • Connectivity & Environment Mapping (NMR): Elucidate the precise arrangement of the carbon-hydrogen framework and distinguish between different chemical environments.

  • Molecular Weight & Fragmentation Confirmation (GC-MS): Verify the overall molecular mass and analyze fragmentation patterns to corroborate the proposed structure.

Elucidation_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_synthesis Data Synthesis & Confirmation Sample Butyl Carbitol Sample FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Parallel Analysis NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Sample->NMR Parallel Analysis GCMS GC-MS (Molecular Weight & Fragments) Sample->GCMS Parallel Analysis Integration Data Integration FTIR->Integration NMR->Integration GCMS->Integration Structure Confirmed Structure: 2-(2-butoxyethoxy)ethanol Integration->Structure Convergent Evidence

Caption: High-level workflow for molecular structure elucidation.

Spectroscopic Analysis: Deconstructing the Molecule

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is the first logical step due to its speed and unparalleled ability to identify functional groups. The principle rests on the absorption of infrared radiation by specific molecular vibrations. For Butyl Carbitol, we have two primary targets: the hydroxyl (-OH) group of the alcohol and the ether (C-O-C) linkages. Their presence provides immediate, high-confidence validation of the molecule's classification as an alcohol and ether.[10]

Expected Absorptions:

  • O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding.

  • C-H Stretch (Aliphatic): Sharp, medium-to-strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O Stretch (Alcohol & Ether): Strong, distinct absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹. The presence of both primary alcohol and ether linkages will result in prominent peaks within this range.

Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

This protocol is a self-validating system because the background scan directly accounts for atmospheric interference, ensuring the final spectrum is purely that of the analyte.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: With a clean and empty ATR crystal, perform a background scan. This captures the spectral signature of the ambient environment, which will be computationally subtracted from the sample scan.

  • Sample Application: Place a single drop of Butyl Carbitol directly onto the ATR crystal, ensuring complete coverage.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum and performs a Fourier transform to generate the final absorbance vs. wavenumber plot.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While FTIR confirms what functional groups are present, NMR reveals how they are connected. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecule's complete carbon-hydrogen framework. ¹H NMR is particularly powerful as it provides data on the chemical shift (electronic environment), integration (proton ratio), and splitting patterns (neighboring protons), which are essential for assembling the butyl and ethoxy fragments.

Expected ¹H NMR Signals (in CDCl₃):

  • Butyl Group (CH₃-CH₂-CH₂-CH₂-O-):

    • -CH₃: A triplet, integrating to 3H, at ~0.9 ppm.

    • -CH₂-CH₃: A sextet, integrating to 2H, at ~1.4 ppm.

    • -CH₂-CH₂-CH₃: A quintet, integrating to 2H, at ~1.6 ppm.

    • -CH₂-O-: A triplet, integrating to 2H, at ~3.5 ppm.

  • Ethoxy Groups (-O-CH₂-CH₂-O-CH₂-CH₂-OH):

    • Signals for these 8 protons will appear as overlapping multiplets in the ~3.5-3.8 ppm range. High-field NMR may resolve these further.

  • Hydroxyl Proton (-OH):

    • A broad singlet, integrating to 1H. Its chemical shift is variable (typically 1-5 ppm) and depends on concentration and temperature. A "D₂O shake" experiment can definitively identify this peak by causing it to disappear.[11]

Protocol: ¹H NMR Sample Preparation

  • Solvent Preparation: Use a deuterated solvent, typically Chloroform-d (CDCl₃), which is NMR-silent for protons.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of Butyl Carbitol directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved, creating a clear, homogenous solution.

  • Instrument Insertion: Carefully insert the tube into the NMR spectrometer's spinner turbine and place it into the magnet for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS serves two critical functions. First, the Gas Chromatograph (GC) separates the analyte from any potential impurities, ensuring the mass spectrum obtained is from a pure compound.[12] Second, the Mass Spectrometer (MS) provides two definitive pieces of information: the molecular weight of the compound via the molecular ion peak (M⁺) and a characteristic fragmentation pattern that acts as a structural fingerprint.[13] For Butyl Carbitol, we expect the molecular ion peak at an m/z (mass-to-charge ratio) of 162, corresponding to the molecular weight of C₈H₁₈O₃.

Expected Fragmentation: The most common fragmentation in ether-alcohols is alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[11] We would anticipate characteristic fragments resulting from the cleavage of the C-O and C-C bonds along the chain.

GCMS_Workflow Sample Sample Injection GC GC Column (Separation) Sample->GC Ionization Ionization Source (e.g., EI) GC->Ionization Analyzer Mass Analyzer (Quadrupole) Ionization->Analyzer Detector Detector Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: A simplified workflow for a GC-MS experiment.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of Butyl Carbitol (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Methanol.[12]

  • Instrument Conditions:

    • Injector: Set to a temperature of ~250 °C.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of ~250 °C.

    • MS Interface: Set the transfer line temperature to ~280 °C.

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 35 to 200.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data throughout the GC run.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to Butyl Carbitol. Analyze the molecular ion peak and the fragmentation pattern.

Data Integration and Structure Confirmation

Logic_Diagram cluster_evidence Convergent Spectroscopic Evidence FTIR FTIR Evidence: - Strong, broad O-H stretch (~3400 cm⁻¹) - Strong C-O stretch (~1100 cm⁻¹) Conclusion Unambiguous Structure Confirmed: Butyl Carbitol C₈H₁₈O₃ FTIR->Conclusion NMR ¹H NMR Evidence: - Signals consistent with butyl group - Signals for ethoxy protons - D₂O exchangeable -OH proton NMR->Conclusion MS MS Evidence: - Molecular Ion Peak at m/z 162 - Fragmentation pattern consistent with ether-alcohol structure MS->Conclusion

Caption: Logical diagram showing data convergence for structure confirmation.

The FTIR spectrum confirms the presence of hydroxyl and ether functionalities. The NMR spectrum provides the exact connectivity of the C₈H₁₈ backbone, detailing the n-butyl group and the two ethoxy units. Finally, the mass spectrum validates the overall molecular weight of 162.23 g/mol and produces a fragmentation pattern that is fully consistent with the structure deduced from NMR and FTIR.[6] This triangulation of evidence allows for the confident and unambiguous elucidation of the molecule as 2-(2-butoxyethoxy)ethanol.

Safety and Handling

As a responsible scientist, proper handling is paramount. Butyl Carbitol can cause serious eye irritation.[14] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood. Oxidizes readily in air to form unstable peroxides that may explode spontaneously. Consult the material safety data sheet (MSDS) before use for complete safety and disposal information.[14]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL). Retrieved from [Link]

  • DrugFuture. (n.d.). Butyl Carbitol?. Retrieved from [Link]

  • GKN Group. (n.d.). BUTYL CARBITOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT (BuCb). Retrieved from [Link]

  • PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. Retrieved from [Link]

  • Dow Inc. (n.d.). Butyl CARBITOL™ Solvent. Retrieved from [Link]

  • UPIglobal. (n.d.). BUTYL CARBITOL Supplier | 112-34-5. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Butyl carbitol | 112-34-5. Retrieved from [Link]

  • Petronas. (n.d.). BUTYL CARBITOL. Retrieved from [Link]

  • EMBIBE. (n.d.). Tests for Alcohols, Phenols and Ethers – Identification and Classification. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, Diethylene glycol monobutyl ether. Retrieved from [Link]

  • Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monobutyl Ether – DGMBE. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]

  • Ding, W.-H., & Tzing, S.-H. (2008). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. The Royal Society of Chemistry. Retrieved from [Link]

  • Diehl, J. W., Finkbeiner, J. W., & DiSanzo, F. P. (1995). Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. Analytical Chemistry, 67(13), 2015–2019. [Link]

  • Agilent Technologies, Inc. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Sanjay Chemical (India). (n.d.). BUTYL CARBITOL. Retrieved from [Link]

  • PubChem. (n.d.). butyl Carbitol water. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Dow Inc. (n.d.). Butyl CARBITOL™ Acetate Solvent. Retrieved from [Link]

  • Aqua Bond Inc. (n.d.). BUTYL CARBITOL. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for 1-(2-butoxyethoxy)ethanol (CAS No. 54446-78-5). As a secondary alcohol isomer of the more common 2-(2-butoxyethoxy)ethanol, precise structural confirmation is critical. This document synthesizes available experimental data with established spectroscopic principles to offer a comprehensive characterization, tailored for researchers, scientists, and professionals in drug development and chemical analysis. We will delve into the interpretation of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, explaining the causality behind the spectral features and outlining self-validating experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound is a glycol ether with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol .[1] Its structure contains a secondary alcohol, two ether linkages, and a butyl chain. Each of these features imparts a distinct signature in its spectroscopic profile. The unambiguous identification of this specific isomer relies on the integration of data from multiple analytical techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

The following diagram illustrates the molecular structure with atoms systematically labeled for subsequent spectroscopic assignment.

Caption: Molecular structure of this compound with proton (a-i) and carbon (1-10) numbering for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that is crucial for its identification.

Experimental Protocol (GC-MS)
  • Sample Preparation: Dilute the sample (1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS capillary column (or equivalent non-polar column).[2]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C (hold for 1 min), ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C (hold for 15 min).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce fragmentation pathways.

Data Interpretation

The EI mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[3] While the molecular ion (M⁺) at m/z 162 is expected to be weak or absent due to the lability of the alcohol and ether groups, the fragmentation pattern is highly informative.

m/zProposed Fragment IonIdentityRelative Intensity
117[M - C₂H₅O]⁺Loss of the hydroxyethyl groupLow
89[C₄H₉OCH₂CH₂]⁺Cleavage of the O8-C9 bondModerate
57[C₄H₉]⁺Butyl cationHigh (Base Peak)
45[C₂H₅O]⁺Hydroxyethyl cationHigh
41[C₃H₅]⁺Allyl cationModerate

Causality of Fragmentation: The fragmentation is driven by the stability of the resulting carbocations and neutral radicals.

  • α-Cleavage: The most significant fragmentation pathway for alcohols is cleavage of the bond adjacent to the oxygen atom. For this secondary alcohol, cleavage of the C9-C10 bond results in a resonance-stabilized cation at m/z 45 ([CH₃CH=OH]⁺), which is a prominent peak.[1]

  • Ether Cleavage: Cleavage of the C-O bonds within the ether linkages is also common. The bond between the butyl group and the ether oxygen can cleave to produce a stable butyl cation [C₄H₉]⁺ at m/z 57 , which is observed as the base peak (the most abundant ion).[1]

  • Further Fragmentation: The ion at m/z 89 corresponds to the butoxyethoxy fragment, and the peak at m/z 117 represents the loss of the terminal hydroxyethyl group from the molecular ion.

G M [C₈H₁₈O₃]⁺˙ m/z = 162 F45 [C₂H₅O]⁺ m/z = 45 M->F45 α-cleavage F57 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F57 ether cleavage F89 [C₅H₁₁O₂]⁺ m/z = 89 M->F89 ether cleavage

Sources

An In-depth Technical Guide to the Toxicological Profile of 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE), intended for researchers, scientists, and drug development professionals. The structure of this document is designed to logically present the core toxicological data and mechanistic insights, moving from fundamental properties to detailed systemic effects and experimental considerations.

Introduction and Physicochemical Properties

This compound (CAS No. 112-34-5) is a colorless liquid with a mild, pleasant odor.[1] It belongs to the family of glycol ethers and is widely utilized as a solvent and coalescing agent in the manufacturing of paints, coatings, inks, and cleaning agents. Its high boiling point and low volatility contribute to its utility in various industrial and consumer products.[2] A clear understanding of its toxicological profile is therefore essential for risk assessment and safe handling.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a compound dictate its systemic exposure and, consequently, its potential for toxicity. For DEGBE, the primary routes of exposure are dermal contact, inhalation, and ingestion.

Absorption

DEGBE can be absorbed through the skin, although prolonged contact is generally required for harmful amounts to be absorbed.[3] Inhalation of vapor is also a potential route of exposure, though its low vapor pressure limits high-concentration inhalation under normal conditions.[3][4] Ingestion can lead to systemic absorption.[3]

Distribution

Following absorption, DEGBE is distributed throughout the body. Specific data on tissue distribution is limited, but like other glycol ethers, it is expected to distribute to various organs.

Metabolism

The metabolism of DEGBE is a critical determinant of its toxicity. While data are scarce for DEGBE itself, it is known to be metabolized in the liver.[5] A key metabolite is 2-(2-butoxyethoxy)acetic acid (BEEA). The metabolic pathway likely involves oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to the carboxylic acid, BEEA. This process is analogous to the metabolism of other glycol ethers, such as 2-butoxyethanol, which is metabolized to the more toxic 2-butoxyacetic acid (BAA).[6][7] However, the formation of the more toxic BAA from DEGBE is not expected.[8]

The following diagram illustrates the proposed primary metabolic pathway of DEGBE.

DEGBE This compound (DEGBE) Intermediate 2-(2-Butoxyethoxy)acetaldehyde DEGBE->Intermediate Alcohol Dehydrogenase BEEA 2-(2-Butoxyethoxy)acetic Acid (BEEA) Intermediate->BEEA Aldehyde Dehydrogenase start Test Compound (e.g., Glycol Ether) in_vitro In Vitro Hemolysis Assay (Rat and Human Erythrocytes) start->in_vitro in_vivo In Vivo Rodent Study (e.g., 28-day repeated dose) start->in_vivo risk_assessment Risk Assessment in_vitro->risk_assessment hematology Hematology Analysis (RBC, HGB, HCT) in_vivo->hematology metabolite Metabolite Identification and Quantification (Urine/Plasma) in_vivo->metabolite hematology->risk_assessment metabolite->risk_assessment

Caption: Experimental workflow for assessing glycol ether hematotoxicity.

Experimental Protocols

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)
  • Animal Model: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

  • Acclimatization: Acclimatize animals for at least 5 days to laboratory conditions.

  • Fasting: Fast animals overnight prior to dosing (access to water is permitted).

  • Dose Administration: Administer a single oral dose of DEGBE via gavage. Start with a dose of 300 mg/kg.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Dose Adjustment: Based on the outcome at the starting dose, subsequent animals are dosed at higher or lower fixed doses (e.g., 2000 mg/kg or 5 mg/kg) to identify the dose that causes evident toxicity but no mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

In Vitro Skin Corrosion (OECD 431: In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method)
  • Test System: Utilize a commercially available reconstructed human epidermis model.

  • Preparation: Equilibrate the RHE tissues in the provided medium overnight in a CO2 incubator.

  • Application: Apply a defined volume of DEGBE to the surface of the RHE tissue.

  • Exposure: Expose the tissue to the test chemical for a specified period (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, rinse the tissues and incubate them with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Measurement: Extract the formazan dye and measure the optical density.

  • Classification: Classify the chemical as corrosive or non-corrosive based on the mean tissue viability relative to the negative control.

Conclusion

This compound possesses a low order of acute toxicity. It is a serious eye irritant but is not a skin sensitizer. Repeated exposure to high doses may lead to effects on the blood, liver, and kidneys in animal models. DEGBE is not considered to be genotoxic or carcinogenic, and it does not appear to pose a significant risk for reproductive or developmental toxicity in the absence of maternal toxicity. The primary metabolite, 2-(2-butoxyethoxy)acetic acid, is considered less toxic than the metabolites of some shorter-chain glycol ethers. Standard toxicological testing protocols are appropriate for further investigation and risk assessment of this compound.

References

  • Redox. (n.d.). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. Retrieved from [Link]

  • Szymańska, J. A., & Piotrowski, J. K. (2013). Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats. International Journal of Occupational Medicine and Environmental Health, 26(4), 621–631. Retrieved from [Link]

  • European Commission. (2006). Opinion on diethylene glycol monobutyl ether (DEGBE). SCCP/1043/06. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Reassessment of 3 Tolerance Exemptions for Ethylene Glycol, Diethylene Glycol, and the Combination of Diethylene Glycol Monometh. Retrieved from [Link]

  • Szymańska, J. A., & Piotrowski, J. K. (2013). FERTILITY AND DEVELOPMENTAL TOXICITY STUDIES OF DIETHYLENE GLYCOL MONOBUTYL ETHER (DGBE) IN RATS. International Journal of Occupational Medicine and Environmental Health, 26(4), 621-631. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Inert Reassessment -- Ethylene Glycol Monobutyl Ether (EBGE) (CAS No. 111-76-2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Diethylene Glycol Monobutyl Ether (CASRN 112-34-5). Retrieved from [Link]

  • U.S. Army Medical Research and Development Command. (1987). The Subchronic Toxicity of Diethylene Glycol Monobutyl Ether Administered Orally to Rats. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020). DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL). Retrieved from [Link]

  • Haz-Map. (n.d.). Diethylene glycol monobutyl ether. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Johanson, G., & Boman, A. (1991). Toxicokinetics of inhaled 2-butoxyethanol (ethylene glycol monobutyl ether) in man. British Journal of Industrial Medicine, 48(11), 788–792. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol - IDLH. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Ghanayem, B. I., & Sullivan, C. A. (1993). Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases. Journal of Pharmacology and Experimental Therapeutics, 267(3), 1361–1369. Retrieved from [Link]

  • International Programme on Chemical Safety. (1998). Butoxyethanol, 2- (CICADS). Retrieved from [Link]

  • Drug Information Portal. (n.d.). 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Pharmacology of ethanol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (1996). 2-butoxyethanol. Retrieved from [Link]

  • JoDrugs. (n.d.). butoxyethoxy ethanol. Retrieved from [Link]

  • Chemical Insights. (n.d.). 2-Butoxyethanol – A Common Air Pollutant. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (1998). 2-Butoxyethanol - CAS Registry Number - Development Support Document. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

  • Zakhari, S. (2006). Overview: How Is Alcohol Metabolized by the Body?. Alcohol Research & Health, 29(4), 245–254. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butoxyethanol. PubChem Compound Database. Retrieved from [Link]

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The Environmental Journey of Diethylene Glycol Monobutyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethylene glycol monobutyl ether (DGBE), a key member of the E-series glycol ether family, is a colorless, low-volatility liquid with a faint, mild odor.[1] Produced through the reaction of ethylene oxide and n-butanol, DGBE's unique amphipathic nature—possessing both hydrophilic and lipophilic properties—makes it an exceptionally versatile solvent and coalescing agent.[1] Its primary applications are found in the manufacturing of paints, lacquers, varnishes, household and industrial cleaners, and textile processing.[1] Given its widespread use, understanding the environmental fate of DGBE is paramount for conducting accurate environmental risk assessments and ensuring its responsible application. This guide provides a detailed examination of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of DGBE, offering a comprehensive resource for researchers and industry professionals.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. For DGBE, these properties indicate a substance that is highly water-soluble and has low volatility, predisposing it to partitioning primarily into the aqueous environmental compartment.

G DGBE {Diethylene Glycol Monobutyl Ether (DGBE)|C₈H₁₈O₃|CAS: 112-34-5} Properties {Key Properties|High Water Solubility Low Vapor Pressure Low Log Kow Low Henry's Law Constant } DGBE->Properties Exhibits Implications {Environmental Implications|Predominantly found in water Low tendency for volatilization Low bioaccumulation potential High mobility in soil } Properties->Implications Leads to

Table 1: Key Physicochemical Properties of Diethylene Glycol Monobutyl Ether (DGBE)

PropertyValueSource(s)
Molecular Formula C₈H₁₈O₃[2]
Molecular Weight 162.23 g/mol [2][3]
Physical State Colorless liquid[2][3]
Boiling Point 224-234 °C at 101.3 kPa[1][2]
Melting Point < -68 °C[2][4]
Density 954 - 955 kg/m ³ at 20°C[1][2]
Vapor Pressure 2.9 Pa (0.0219 mm Hg) at 25°C[2][5]
Water Solubility 955 g/L at 20°C (Completely miscible)[2][6]
Log Kow (Octanol-Water Partition Coefficient) 0.56 - 1.0[2][3][5][6]
Henry's Law Constant 7.2 x 10⁻⁹ atm·m³/mol[3][5]
Organic Carbon-Water Partition Coefficient (Koc) 2 - 10 L/kg (Estimated)[2][6]

Environmental Fate and Distribution

The ultimate fate of DGBE in the environment is a composite of several key processes: abiotic degradation, biotic degradation, mobility, and the potential for bioaccumulation.

Abiotic Degradation: Atmospheric and Aqueous Stability

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

  • Hydrolysis: DGBE lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.[5]

  • Photolysis: The molecule does not contain chromophores that absorb light at wavelengths greater than 290 nm.[3][5] Consequently, direct photolysis by sunlight is not an expected fate process for DGBE.[3][5]

  • Atmospheric Oxidation: While DGBE has a low vapor pressure, any portion that volatilizes into the atmosphere will be subject to degradation.[7] The primary atmospheric degradation mechanism is reaction with photochemically-produced hydroxyl radicals (•OH). The rate constant for this vapor-phase reaction has been reported as 7.44 x 10⁻¹¹ cm³/molecule-sec at 23°C.[3][5] This corresponds to an atmospheric half-life of approximately 5.2 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³.[3][5] This indicates a relatively rapid degradation in the troposphere. Reaction products include formaldehyde, propanal, 2-hydroxyethyl formate, and n-butyl formate.[3][5]

Biodegradation: The Primary Removal Mechanism

The principal mechanism for the removal of DGBE from the environment is biodegradation. Multiple studies have demonstrated that DGBE is readily biodegradable under aerobic conditions.[1][2][6]

  • Aerobic Biodegradation: Standardized testing has consistently shown high levels of degradation. In an OECD Test Guideline 301C (Modified MITI test), DGBE achieved 85-93% degradation over 28 days.[2][6][8] An OECD TG 301B test showed 87.1% degradation after 22 days.[2] Furthermore, in an OECD TG 302B (Zahn-Wellens test), which assesses inherent biodegradability, 99-100% degradation was observed within 8-28 days.[2][6] This rapid and extensive biodegradation categorizes DGBE as "readily biodegradable," indicating it is unlikely to persist in the environment.[2]

  • Microbial Action: Specific bacterial strains have been shown to assimilate and degrade glycol ethers. For instance, Pseudomonas sp. can utilize diethylene glycol ethers as a carbon source.[9] The degradation pathway for related glycol ethers involves the oxidation of the terminal alcohol to a carboxylic acid, followed by cleavage of the ether linkage.[9][10] For DGBE, this would likely involve the formation of 2-(2-butoxyethoxy)acetic acid as a key intermediate.

G

Mobility: High Potential for Movement in Soil and Water
  • Soil: The mobility of a chemical in soil is predicted by its organic carbon-water partition coefficient (Koc). The estimated Koc for DGBE is very low, ranging from 2 to 10.[2][5][6] According to classification schemes, this value indicates a very high potential for mobility in soil.[5][6] If released to land, DGBE is expected to have a low affinity for adsorbing to soil and sediment particles and is likely to leach into groundwater.[2]

  • Water: In aquatic systems, DGBE's high water solubility and low Koc value suggest it will remain predominantly in the water column rather than partitioning to suspended solids or sediment.[2]

  • Volatilization: The Henry's Law constant for DGBE is very low (7.2 x 10⁻⁹ atm·m³/mol), indicating that the compound is essentially non-volatile from water surfaces.[3][5] Similarly, its low vapor pressure suggests that volatilization from dry soil surfaces is not an important fate process.[5]

Bioaccumulation: A Low Potential in Aquatic Organisms

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This potential is often estimated using the octanol-water partition coefficient (Log Kow).

  • Bioconcentration Factor (BCF): The Log Kow for DGBE is low, measured between 0.56 and 1.0.[2][5][6] Using regression-derived equations, this Log Kow value corresponds to an estimated BCF of 3 in fish.[5] A BCF value of less than 100 suggests that the potential for bioconcentration in aquatic organisms is low.[5][6] Therefore, DGBE is not expected to bioaccumulate in the food chain.[2]

Experimental Protocols: Standardized Methodologies

The data on DGBE's environmental fate are derived from standardized, internationally recognized test methods. Below are outlines of two key protocols.

Protocol 1: Ready Biodegradability - OECD Test Guideline 301C (Modified MITI Test)

This method evaluates the ready biodegradability of chemicals by measuring oxygen consumption in a closed respirometer.

Objective: To determine if a test substance is "readily biodegradable" under specific aerobic conditions.

Methodology:

  • Preparation of Inoculum: An inoculum is prepared from a mixture of sources, typically including activated sludge from a domestic wastewater treatment plant, surface water, and soil, to ensure a diverse microbial population.[11]

  • Test Setup: The test is conducted in sealed vessels in the dark at a constant temperature (e.g., 25 ± 1°C).[1]

  • Mineral Medium: A mineral medium containing essential salts (potassium, magnesium, calcium, iron) is prepared to support microbial growth.

  • Addition of Substance: The test substance (DGBE) is added to the vessels, typically at a concentration of 100 mg/L.[12]

  • Vessel Configuration: Three sets of vessels are prepared:

    • Test Vessels: Containing mineral medium, inoculum, and the test substance.

    • Blank Controls: Containing mineral medium and inoculum only, to measure background respiration.

    • Reference Controls: Containing a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

  • Measurement: The consumption of oxygen is measured over a 28-day period using a respirometer, which detects pressure changes due to oxygen uptake.[1][7]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank) to its Theoretical Oxygen Demand (ThOD).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test period.[13]

G

Protocol 2: Soil Adsorption/Desorption - OECD Test Guideline 106 (Batch Equilibrium Method)

This guideline is used to determine the adsorption and desorption coefficients of a chemical in soil, which informs its mobility.[2][5]

Objective: To quantify the partitioning of a substance between soil and an aqueous solution to calculate Kd and Koc values.[3][6]

Methodology:

  • Soil Selection: The test is performed with a minimum of five different soil types, characterized by varying organic carbon content, clay content, texture, and pH.[3][5] Soils are air-dried and sieved (≤ 2 mm).[3]

  • Preliminary Test (Tier 1): A preliminary study is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium (typically < 48 hours), and to confirm the stability of the test substance.[3][5]

  • Adsorption Phase (Tier 2/3):

    • Known masses of soil are placed into centrifuge tubes.

    • An aqueous solution (typically 0.01 M CaCl₂) containing a known concentration of the test substance (DGBE) is added.[4]

    • The tubes are agitated in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibrium period.[3]

    • After equilibration, the tubes are centrifuged to separate the solid and aqueous phases.

    • The concentration of the test substance remaining in the aqueous phase is analyzed.

  • Calculation of Adsorption: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The distribution coefficient (Kd) is calculated as the ratio of the substance concentration in soil to the concentration in water at equilibrium.

  • Normalization: The soil organic carbon-water partition coefficient (Koc) is calculated by normalizing the Kd value for the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

  • Desorption Phase (Optional): The supernatant can be replaced with a fresh solution (without the test substance) and the process repeated to measure the desorption of the chemical from the soil.

Conclusion

References

  • Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER. [Online] Available at: [Link]

  • Redox. (2022). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. [Online] Available at: [Link]

  • Santos. (2021). DIETHYLENE GLYCOL MONOBUTYL ETHER. This dossier on diethylene glycol monobutyl ether (DGBE) presents. [Online] Available at: [Link]

  • PubChem. Diethylene Glycol Monobutyl Ether. [Online] National Center for Biotechnology Information. Available at: [Link]

  • epanshi.com. (1992). OECD GUIDELINE FOR TESTING OF CHEMICALS - 301 Ready Biodegradability. [Online] Available at: [Link]

  • Situ Biosciences. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. [Online] Available at: [Link]

  • Lab Alley. Material Safety Data Sheet - Diethylene glycol monobutyl ether. [Online] Available at: [Link]

  • Knothe, G. (2005). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME).
  • Nabeoka, R., et al. (2016). Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests. Environmental Toxicology and Chemistry, 35(1), 84-90.
  • Kowalczyk, A., et al. (2020). Toward the future of OECD/ISO biodegradability testing-new approaches and developments. Applied Microbiology and Biotechnology, 104(22), 9453-9468.
  • BPC Instruments. OECD Guidelines Test No. 301 C & F. [Online] Available at: [Link]

  • Kawai, F. (1995). Bacterial Degradation of Glycol Ethers. Applied Microbiology and Biotechnology, 44(3-4), 532-8.
  • ibacon GmbH. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. [Online] Available at: [Link]

  • Situ Biosciences. OECD 301C - MITI Biodegradation Test. [Online] Available at: [Link]

  • ECETOC. APPENDIX C: MEASUREMENT OF SORPTION (Kd). [Online] Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility of 1-(2-Butoxyethoxy)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Butoxyethoxy)ethanol, also widely known as diethylene glycol monobutyl ether (DEGBE), is a versatile organic solvent with the chemical formula C₈H₁₈O₃.[1][2] It is a colorless, high-boiling liquid characterized by a mild, pleasant odor.[1][3][4] Structurally, it is an ether-alcohol, possessing both an ether linkage and a terminal hydroxyl group.[5] This dual functionality is the cornerstone of its broad utility across numerous industries, including pharmaceuticals, coatings, inks, and cleaning agents.[1][5][6] In the realm of drug development and scientific research, a comprehensive understanding of its solubility characteristics in various organic solvents is paramount for formulation design, reaction chemistry, and purification processes.[5][7][8]

This technical guide provides an in-depth exploration of the solubility of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present a comprehensive compilation of its miscibility with common organic solvents, and provide detailed experimental protocols for solubility determination.

The Molecular Basis of Solubility: A Field-Proven Perspective

The exceptional solvent properties of this compound stem from its amphiphilic nature. The molecule possesses a nonpolar butyl group and a more polar ether and hydroxyl group. This allows it to interact favorably with a wide spectrum of solutes, from nonpolar oils and resins to polar dyes and gums.[1][3][9][10] The principle of "like dissolves like" is the guiding tenet in predicting solubility.[11] Solvents with similar polarity to this compound are more likely to be miscible.[11]

The presence of the hydroxyl group enables the formation of hydrogen bonds, a strong type of intermolecular force, with other protic solvents like alcohols and water. The ether linkages, with their lone pairs of electrons, can act as hydrogen bond acceptors. The butyl chain, on the other hand, contributes to van der Waals interactions with nonpolar solvents. It is this combination of intermolecular forces that dictates its miscibility profile.

Quantitative Solubility Data of this compound

This compound exhibits broad miscibility with a wide array of organic solvents. The following table summarizes its solubility in commonly used laboratory and industrial solvents.

Solvent ClassSolvent NameSolubility/MiscibilityReference
Alcohols MethanolMiscible[1][3][9][10]
EthanolVery Soluble/Miscible[12][13][14][15]
IsopropanolMiscible[1][3][9][10]
Ketones AcetoneVery Soluble/Miscible[1][3][9][10][12][13][14][15]
Ethers Diethyl EtherVery Soluble/Miscible[1][3][9][10][12][13][14]
Aromatic Hydrocarbons BenzeneMiscible[1][3][9][10][14]
Paraffinic Hydrocarbons n-HeptaneMiscible[1][3][9][10]
Halogenated Hydrocarbons Carbon TetrachlorideMiscible[1][3][9][10]
ChloroformSoluble[1][4][9]
Water WaterSoluble/Miscible[1][2][3][9][10][14][15][16][17]

Note: "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution.

Experimental Protocols for Solubility Determination

A robust understanding of solubility is underpinned by reliable experimental data. The following protocols outline established methods for determining the solubility of this compound in organic solvents.

Protocol 1: Visual Miscibility Assessment

This is a straightforward and rapid qualitative method to determine if two liquids are miscible.[11]

Methodology:

  • Preparation: In a clear glass test tube, add a known volume (e.g., 2 mL) of this compound.

  • Solvent Addition: To the same test tube, add an equal volume of the organic solvent to be tested.

  • Mixing: Stopper the test tube and invert it several times to ensure thorough mixing.

  • Observation: Allow the mixture to stand for a few minutes and observe.

    • Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

    • Immiscible: The formation of two distinct layers indicates that the liquids are immiscible.[11]

    • Partially Miscible: A cloudy or turbid appearance that may or may not separate over time suggests partial miscibility.

G cluster_0 Visual Miscibility Assessment cluster_1 Interpretation A 1. Add this compound to Test Tube B 2. Add Equal Volume of Organic Solvent A->B C 3. Stopper and Mix Thoroughly B->C D 4. Observe for Phase Separation C->D E Single Phase (Miscible) D->E F Two Phases (Immiscible) D->F G Cloudy (Partially Miscible) D->G

Caption: Visual Miscibility Assessment Workflow.

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy

For sparingly soluble systems or to obtain a precise solubility limit, a quantitative method such as UV-Vis spectroscopy is employed. This technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[18][19]

Prerequisites:

  • This compound must have a chromophore that absorbs in the UV-Vis range, or a suitable chromophore-containing derivative must be prepared.

  • The chosen organic solvent should be transparent in the wavelength range of interest.

Methodology:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.

  • Saturated Solution Preparation:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any suspended particles.

    • Dilute the filtered solution with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at that temperature.

G cluster_0 Quantitative Solubility by UV-Vis Spectroscopy cluster_1 Phase 1: Calibration cluster_2 Phase 2: Sample Preparation & Analysis cluster_3 Phase 3: Calculation A Prepare Standard Solutions B Measure Absorbance at λmax A->B C Plot Calibration Curve B->C G Determine Concentration from Curve C->G Use Calibration Curve D Prepare Saturated Solution E Filter and Dilute Supernatant D->E F Measure Absorbance of Sample E->F F->G Input Sample Absorbance H Apply Dilution Factor G->H I Final Solubility Value H->I

Caption: UV-Vis Spectroscopy Solubility Determination Workflow.

Conclusion

This compound's broad miscibility with a diverse range of organic solvents is a direct consequence of its unique molecular structure, which combines both polar and nonpolar characteristics. This guide has provided a foundational understanding of its solubility, supported by a comprehensive data table and detailed, field-proven experimental protocols. For researchers, scientists, and drug development professionals, this knowledge is critical for leveraging the full potential of this versatile solvent in their respective applications. The provided methodologies offer a robust framework for both rapid qualitative assessments and precise quantitative determinations of solubility, ensuring reliable and reproducible results in a laboratory setting.

References

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1-(2-Butoxyethoxy)ethanol reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 1-(2-Butoxyethoxy)ethanol

Abstract

This compound, also known as Diethylene Glycol Monobutyl Ether (DEGBE), is a high-boiling point glycol ether valued for its solvent properties in paints, coatings, and cleaning agents. Understanding its reaction mechanisms is critical for professionals in toxicology, drug development, and environmental science, as these pathways govern its biological fate, toxicological profile, and environmental persistence. This technical guide provides an in-depth analysis of the core reaction mechanisms of DEGBE, from its industrial synthesis to its critical metabolic activation and environmental degradation. We will explore the enzymatic machinery responsible for its biotransformation, the causality behind its toxic effects, and the established methodologies for studying these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DEGBE's chemical behavior.

Synthesis and Inherent Chemical Reactivity

The primary industrial synthesis of this compound is achieved through the base-catalyzed ethoxylation of n-butanol. This process involves the sequential addition of ethylene oxide molecules to the butanol substrate.

Reaction Mechanism: Base-Catalyzed Ethoxylation

The reaction proceeds via a nucleophilic ring-opening of ethylene oxide. The mechanism can be described in the following steps:

  • Initiation: A strong base, typically potassium hydroxide (KOH), deprotonates the n-butanol, forming a highly nucleophilic butoxide anion.[1]

  • Propagation: The butoxide anion attacks one of the carbon atoms of the ethylene oxide ring. This is an SN2-type reaction, driven by the high ring strain of the epoxide.[2] The ring opens, forming a new alkoxide.

  • Chain Growth: The newly formed alkoxide can then attack another molecule of ethylene oxide. In the synthesis of DEGBE, this step occurs once to add the second ethoxy group. The reaction is carefully controlled to manage the degree of ethoxylation.[1]

  • Termination: The reaction is terminated by neutralization, which protonates the final alkoxide to yield the terminal hydroxyl group of this compound.

The reactivity of the DEGBE molecule is dictated by its three key functional components: the terminal primary alcohol group and the two ether linkages. The hydroxyl group is the primary site for metabolic reactions, while the ether bonds are generally more stable but can be cleaved under harsh conditions.

G cluster_initiation Step 1: Initiation cluster_propagation1 Step 2: First Ethoxylation cluster_propagation2 Step 3: Second Ethoxylation cluster_termination Step 4: Termination n_butanol n-Butanol (CH₃(CH₂)₃OH) butoxide Butoxide Anion (CH₃(CH₂)₃O⁻) n_butanol->butoxide Deprotonation koh KOH (Catalyst) intermediate1 2-Butoxyethan-1-olate butoxide->intermediate1 SN2 Attack butoxide->intermediate1 eo1 Ethylene Oxide intermediate2 1-(2-Butoxyethoxy)ethan-1-olate intermediate1->intermediate2 SN2 Attack intermediate1->intermediate2 eo2 Ethylene Oxide degbeproduct This compound intermediate2->degbeproduct Protonation intermediate2->degbeproduct h2o H₂O (Neutralization)

Figure 1: Synthesis of this compound.

The Core Metabolic Pathway: Bioactivation via Oxidation

The primary toxicological significance of DEGBE stems from its metabolic conversion to an acidic metabolite. This bioactivation is a two-step oxidative process that occurs predominantly in the liver and is analogous to the metabolism of other short-chain glycol ethers and simple alcohols.[3][4]

Step 1: Oxidation to an Aldehyde Intermediate

The terminal primary alcohol group of DEGBE is first oxidized to its corresponding aldehyde, 2-(2-butoxyethoxy)acetaldehyde. This reaction is catalyzed by cytosolic alcohol dehydrogenase (ADH) enzymes.[3][5] This is generally the rate-limiting step in the overall pathway.

Step 2: Oxidation to the Carboxylic Acid Metabolite

The aldehyde intermediate, 2-(2-butoxyethoxy)acetaldehyde, is highly reactive and transient. It is rapidly oxidized further to the stable carboxylic acid metabolite, 2-(2-butoxyethoxy)acetic acid (BEAA) .[1] This second oxidative step is catalyzed by aldehyde dehydrogenase (ALDH) enzymes.[5]

BEAA is the principal metabolite responsible for the systemic toxicity associated with high-dose DEGBE exposure.[6] It is water-soluble and is primarily excreted in the urine. In studies with rats, BEAA accounted for 60-80% of the DEGBE dose recovered in urine.[1]

G DEGBE This compound Aldehyde 2-(2-Butoxyethoxy)acetaldehyde (Transient Intermediate) DEGBE->Aldehyde Alcohol Dehydrogenase (ADH) BEAA 2-(2-Butoxyethoxy)acetic Acid (BEAA) (Primary Toxic Metabolite) Aldehyde->BEAA Aldehyde Dehydrogenase (ALDH)

Figure 2: Primary metabolic oxidation pathway of DEGBE.

Alternative and Minor Biotransformation Pathways

While oxidation to BEAA is the dominant metabolic fate, other pathways exist. These alternative routes are generally considered detoxification pathways as they compete with the formation of the toxic acidic metabolite.

  • Glucuronidation: The parent DEGBE molecule, via its hydroxyl group, can be directly conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver microsomes. The resulting glucuronide conjugate is highly water-soluble and readily excreted. This pathway accounts for a smaller fraction of metabolism, with studies in rats showing glucuronidated metabolites making up 5-8% of the urinary output.[1]

  • Sulfation: Conjugation with a sulfate group, catalyzed by sulfotransferases (SULTs), is another potential minor pathway for DEGBE, by analogy with other glycol ethers.[6]

The balance between the oxidative pathway and these conjugation pathways is critical. Inhibition of ADH, for example, has been shown to decrease the formation of the toxic acid metabolite from related glycol ethers and increase the proportion of the dose eliminated as glucuronide and sulfate conjugates.[6]

Environmental Fate: Abiotic Degradation

When released into the environment, DEGBE is primarily degraded in the atmosphere. The dominant atmospheric loss process is its reaction with photochemically-produced hydroxyl radicals (•OH).[7]

The reaction is initiated by the abstraction of a hydrogen atom by the highly reactive •OH radical.[8] The most likely sites for H-atom abstraction are the carbon atoms bonded to oxygen (the α-carbon of the alcohol and the carbons adjacent to the ether linkages) due to the activating effect of the oxygen atoms. This initial reaction forms an organic radical, which then participates in a cascade of further reactions with atmospheric oxygen, leading to the formation of various degradation products and contributing to photochemical smog. The atmospheric half-life for related glycol ethers is estimated to be on the order of hours to a few days.[9]

Experimental Methodologies

Investigating the reaction mechanisms of DEGBE requires robust in vitro and analytical methods. The following protocols are representative of standard approaches used in the field.

Protocol: In Vitro Metabolism of DEGBE using Liver Microsomes

This assay is designed to measure the formation of the primary metabolite, BEAA, from the parent compound DEGBE using a subcellular liver fraction that is rich in metabolic enzymes.[10][11]

Objective: To determine the rate of BEAA formation from DEGBE when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • This compound (DEGBE)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled carboxylic acid)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add liver microsomes (final concentration typically 0.5-1.0 mg/mL) to the master mix. Add the required volume to individual reaction tubes. Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Add DEGBE (substrate, typically at a final concentration range of 1-100 µM) to each tube to start the reaction. Include control incubations without NADPH to assess non-enzymatic degradation and controls without substrate to assess endogenous peaks.

  • Incubation: Incubate the reactions at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

  • Sample Preparation: Vortex the tubes vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol: Quantification of BEAA by GC-MS

This method describes the analysis of the metabolite BEAA in a biological matrix (e.g., urine or the supernatant from an in vitro assay). Derivatization is often required to make the non-volatile BEAA suitable for gas chromatography.[12][13]

Objective: To quantify the concentration of BEAA.

Materials:

  • Biological sample (urine, plasma, etc.)

  • Internal Standard (e.g., propoxyacetic acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Derivatizing agent (e.g., Pentafluorobenzyl bromide, PFBBr)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: To 1 mL of the sample, add the internal standard.

  • Acidification & Extraction: Acidify the sample with HCl to a pH < 2. Extract the BEAA from the aqueous sample into an organic solvent like ethyl acetate by vortexing, followed by centrifugation to separate the layers.

  • Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of acetone and add the derivatizing agent (PFBBr) and a catalyst (e.g., potassium carbonate). Heat the mixture (e.g., 60°C for 30 min) to form the volatile PFB-ester of BEAA.

  • Final Preparation: After cooling, evaporate the solvent and reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Analysis: Inject the sample onto the GC-MS. The instrument is typically operated in selected ion monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of the derivatized BEAA and the internal standard.[12]

  • Quantification: Create a calibration curve using standards of known BEAA concentration that have undergone the same extraction and derivatization process. Calculate the concentration of BEAA in the unknown samples based on the peak area ratio to the internal standard.

Summary and Conclusions

The reaction mechanisms of this compound are multifaceted, with distinct pathways governing its formation, biological activity, and environmental breakdown. The industrial synthesis relies on a well-understood base-catalyzed ethoxylation, building the molecule from n-butanol and ethylene oxide. In biological systems, the molecule's toxic potential is unlocked through a sequential oxidation catalyzed by alcohol and aldehyde dehydrogenases, producing the primary toxic metabolite, 2-(2-butoxyethoxy)acetic acid (BEAA). This bioactivation pathway competes with detoxification routes such as glucuronidation. Environmentally, DEGBE is primarily degraded in the atmosphere via oxidation initiated by hydroxyl radicals. A thorough understanding of these distinct chemical and enzymatic transformations is essential for accurately assessing the risk profile of DEGBE and for the development of safer alternatives in industrial and consumer applications.

References

  • StatPearls. (2024, March 10). Glycol Ether Toxicology. NCBI Bookshelf. [Link]

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  • Taccone, R. A., et al. (2017). Keto-ether and glycol-ethers in the troposphere: reactivity toward OH radicals and Cl atoms, global lifetimes, and atmospheric implications. PubMed. [Link]

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The Genesis and Scientific Journey of Butyl Carbitol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Butyl Carbitol (2-(2-butoxyethoxy)ethanol), a high-boiling point glycol ether that has been a cornerstone in various industrial applications for nearly a century. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, its synthesis, mechanisms of action in key applications, and its metabolic fate, underpinned by scientific principles and field-proven insights.

Introduction: Unveiling a Versatile Solvent

Butyl Carbitol, chemically known as diethylene glycol monobutyl ether (DEGBE), is a colorless, low-odor, and water-soluble organic solvent.[1] Its unique combination of a hydroxyl group and two ether linkages imparts a bifunctional character, allowing it to be miscible with both water and many organic solvents. This amphiphilic nature is the foundation of its widespread utility as a solvent, coupling agent, and coalescent in a multitude of formulations, from coatings and inks to cleaners and agricultural products.[2] Understanding the scientific journey of Butyl Carbitol, from its initial synthesis to its diverse modern-day applications, offers valuable insights into the evolution of industrial chemistry and solvent technology.

A Historical Perspective: The Dawn of Glycol Ethers

The story of Butyl Carbitol is intrinsically linked to the pioneering work in petrochemicals during the early 20th century. The nascent plastics and lacquer industries created a demand for novel solvents with specific properties that naturally occurring solvents could not fulfill.

The Rise of Union Carbide and Synthetic Solvents

The Union Carbide and Carbon Corporation, formed in 1917, was at the forefront of this chemical revolution.[3] Researchers at Carbide & Carbon Chemicals Corporation, a subsidiary of Union Carbide, were instrumental in developing a family of synthetic solvents derived from ethylene oxide. This led to the introduction of the "Cellosolve" and "Carbitol" series of glycol ethers.

A Timeline of Discovery and Commercialization
  • 1924: The trade name "Cellosolve" was registered by Carbide & Carbon Chemicals Corporation for its line of ethylene glycol monoalkyl ethers.

  • 1928: Building on the success of the Cellosolve solvents, the company introduced the "Carbitol" family of solvents, which are ethers of diethylene glycol.[4] Butyl Carbitol was introduced in this year as a higher-boiling point analogue to Butyl Cellosolve.[4]

  • Synthesis Innovation: The commercial production of Butyl Carbitol was made possible by the development of a process to react ethylene oxide with n-butanol, a method that remains the primary route of synthesis today.[5]

This timeline highlights a period of intense innovation in industrial chemistry, where the systematic modification of chemical structures led to the creation of a versatile portfolio of solvents with tailored properties for a growing number of applications.

The Chemistry of Butyl Carbitol: Synthesis and Properties

The efficacy of Butyl Carbitol in its various applications stems from its unique molecular structure and resulting physicochemical properties.

Synthesis of Butyl Carbitol

The industrial synthesis of Butyl Carbitol is a classic example of nucleophilic ring-opening of an epoxide. The process involves the reaction of two primary raw materials:

  • n-Butanol (C₄H₉OH)

  • Ethylene Oxide (C₂H₄O)

The reaction is typically carried out in the presence of an alkaline catalyst , such as sodium hydroxide or potassium hydroxide, under elevated temperature and pressure.

Reaction Scheme:

G cluster_product Product n_butanol n-Butanol (CH₃CH₂CH₂CH₂OH) catalyst Alkaline Catalyst ethylene_oxide Ethylene Oxide (C₂H₄O) butyl_carbitol Butyl Carbitol (CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₂OH) catalyst->butyl_carbitol

Figure 1: Industrial Synthesis of Butyl Carbitol.

The reaction proceeds via the initial formation of ethylene glycol monobutyl ether (Butyl Cellosolve), which then reacts with a second molecule of ethylene oxide to yield diethylene glycol monobutyl ether (Butyl Carbitol). The product mixture is then purified through distillation to isolate Butyl Carbitol.

Physicochemical Properties

The performance of Butyl Carbitol as a solvent and functional additive is dictated by its key physical and chemical properties, which are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Appearance Colorless liquid[1]
Odor Mild, characteristic[1]
Boiling Point 230.4 °C (446.7 °F)[1]
Melting Point -68.1 °C (-90.6 °F)[1]
Flash Point 100 °C (212 °F)[1]
Density 0.9536 g/cm³ at 20 °C[1]
Water Solubility Miscible[1]
Vapor Pressure 0.02 mmHg at 20 °C[6]

Table 1: Key Physicochemical Properties of Butyl Carbitol.

Mechanism of Action in Key Applications

The versatility of Butyl Carbitol is best understood by examining its mechanism of action at a molecular level in its primary applications.

Coalescing Agent in Latex Coatings

In water-based latex paints, the polymer is present as discrete, suspended particles. For a durable, continuous film to form upon drying, these particles must fuse together in a process called coalescence.

The Role of Minimum Film Formation Temperature (MFFT): The MFFT is the lowest temperature at which a latex paint can form a continuous film. If the application temperature is below the MFFT, the film will be brittle and crack. Many high-performance latex polymers have MFFTs above ambient temperature.

Butyl Carbitol as a Coalescent: Butyl Carbitol acts as a temporary plasticizer for the polymer particles.[7] Its mechanism involves:

  • Partitioning: As water evaporates from the paint film, the water-miscible Butyl Carbitol preferentially partitions into the hydrophobic polymer particles.

  • Softening: The presence of Butyl Carbitol within the polymer particles increases the free volume and mobility of the polymer chains, effectively lowering the glass transition temperature (Tg) of the polymer and, consequently, the MFFT of the paint.[4]

  • Film Formation: With a lowered MFFT, the polymer particles are soft enough to deform and fuse together as the capillary forces from the evaporating water draw them into close contact.

  • Evaporation: Due to its high boiling point, Butyl Carbitol evaporates slowly from the film, allowing for complete coalescence. Once evaporated, the polymer returns to its original, harder state, resulting in a durable and continuous coating.

G cluster_0 Initial Latex Dispersion cluster_1 Water Evaporation & Particle Packing cluster_2 Coalescence & Film Formation p1 Polymer p5 p5 p2 Polymer p3 Polymer p4 Polymer water1 Water film Continuous Polymer Film p5->film Butyl Carbitol lowers MFFT p6 p6 p7 p7 p8 p8 bc1 Butyl Carbitol G cluster_0 Parent Compound cluster_1 Intermediate cluster_2 Major Metabolite cluster_3 Excretion bc Butyl Carbitol (2-(2-butoxyethoxy)ethanol) aldehyde 2-(2-butoxyethoxy)acetaldehyde bc->aldehyde Alcohol Dehydrogenase beaa 2-(2-butoxyethoxy)acetic acid (BEAA) aldehyde->beaa Aldehyde Dehydrogenase urine Urinary Excretion beaa->urine

Figure 3: Metabolic Pathway of Butyl Carbitol.

It is important to note that the toxicological effects of some glycol ethers are attributed to their acidic metabolites. However, the longer ether chain in Butyl Carbitol results in a different toxicological profile compared to shorter-chain glycol ethers like ethylene glycol monomethyl ether (EGME) or ethylene glycol monoethyl ether (EGEE), which have been associated with reproductive and developmental toxicity.

Experimental Protocols

To provide practical insights for laboratory professionals, this section outlines a general procedure for the synthesis of Butyl Carbitol and a method for its analysis.

Laboratory Synthesis of Butyl Carbitol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • n-Butanol

  • Ethylene Oxide (handle with extreme caution due to its toxicity and flammability)

  • Sodium hydroxide (catalyst)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the round-bottom flask with n-butanol and a catalytic amount of sodium hydroxide.

  • Heat the mixture to the desired reaction temperature (typically 120-150 °C) with stirring.

  • Slowly add ethylene oxide to the reaction mixture through the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a suitable acid (e.g., acetic acid).

  • Purify the product by fractional distillation under reduced pressure to separate Butyl Carbitol from unreacted n-butanol, Butyl Cellosolve, and higher ethoxylates.

Analysis of Butyl Carbitol

The purity of synthesized Butyl Carbitol and its concentration in various formulations can be determined using gas chromatography (GC).

Method:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or nitrogen.

  • Temperature Program: An appropriate temperature program should be developed to separate Butyl Carbitol from other components in the sample matrix.

  • Quantification: External or internal standard calibration methods can be used for accurate quantification.

Conclusion and Future Outlook

From its origins in the burgeoning petrochemical industry of the 1920s, Butyl Carbitol has established itself as a remarkably versatile and enduring solvent. Its unique physicochemical properties, stemming from its bifunctional molecular structure, have made it an indispensable component in a vast array of industrial and consumer products. A thorough understanding of its history, synthesis, mechanisms of action, and metabolic fate is crucial for its safe and effective use and for the development of next-generation solvent technologies.

As the chemical industry continues to evolve, driven by sustainability and environmental regulations, the demand for high-performance, low-volatility organic compounds remains strong. The legacy of Butyl Carbitol serves as a testament to the power of synthetic chemistry to address industrial challenges and will undoubtedly continue to inform the design of innovative solvent systems for years to come.

References

  • Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT (BuCb). Retrieved from [Link] [1]2. Stief, R. D. (1998). A History of Union Carbide Corporation: From the 1890s to the 1990s. [4]3. European Commission, Health & Consumer Protection Directorate-General. (2006). Opinion on diethylene glycol monobutyl ether (DEGBE). SCCP/1043/06. [8]4. Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT. Retrieved from [Link] [5]5. ChemComplex. (n.d.). Butyl CARBITOL in Coatings: Enhancing Performance and Sustainability. Retrieved from [Link] [7]6. Ghanayem, B. I., Burka, L. T., & Matthews, H. B. (1987). Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases. Journal of Pharmacology and Experimental Therapeutics, 242(1), 222–231.

  • NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link] 8. Indenta Chemicals. (n.d.). Material Safety Data Sheet Butyl carbitol. [9]9. Samchem Prasandha. (n.d.). BUTYL CARBITOL. [6]10. Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-(2-Butoxyethoxy)ethanol (HMDB0244918).
  • Aqua Bond Inc. (n.d.). BUTYL CARBITOL™. [2]13. Dow Inc. (n.d.). Butyl CARBITOL™ Solvent. [10]14. Wikipedia. (n.d.). Union Carbide.

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Physicochemical characteristics of glycol ethers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Glycol Ethers

Abstract

Glycol ethers represent a versatile class of organic solvents, distinguished by their unique molecular structure containing both ether and alcohol functional groups.[1] This bifunctionality imparts a desirable balance of hydrophilic and hydrophobic properties, leading to excellent solvency for a wide range of substances, chemical stability, and miscibility with both water and organic solvents.[1][2][3] This technical guide provides a comprehensive exploration of the core physicochemical characteristics of glycol ethers, designed for researchers, scientists, and drug development professionals. We will delve into their classification, the causal relationships between their molecular structure and physical properties, standardized experimental protocols for their characterization, and the toxicological considerations that guide their selection and application.

Introduction and Classification

Glycol ethers have been essential industrial solvents since the 1920s and 1930s, with early products like ethylene glycol monoethyl ether being trademarked as "Cellosolve".[2][4][5] Their value lies in their amphiphilic nature—the ether linkage provides solvency for non-polar, hydrophobic substances, while the hydroxyl group imparts polarity and hydrogen-bonding capability, enhancing solubility in polar media like water.

Glycol ethers are industrially produced through the reaction of an alcohol with either ethylene oxide or propylene oxide.[1][6] This fundamental difference in the starting epoxide is the basis for their primary classification into two major families: the E-series (ethylene glycol-based) and the P-series (propylene glycol-based).[2][3][4][7]

  • E-Series Glycol Ethers : Derived from ethylene oxide, these compounds are found in applications such as water-based paints, dyes, inks, cosmetics, and pharmaceuticals.[2][4]

  • P-Series Glycol Ethers : Derived from propylene oxide, these are predominantly used in degreasers, cleaners, adhesives, and aerosol paints.[2][4] P-series glycol ethers are generally marketed as having lower toxicity than their E-series counterparts, a critical distinction for formulation scientists.[2][3][4]

Within each series, further derivatives are created, including diethers (where the terminal hydroxyl group is converted to another ether) and ether acetates (where the hydroxyl group is esterified).[2][4][8]

G cluster_main Glycol Ether Classification cluster_e E-Series cluster_p P-Series start Alcohol (R-OH) + Epoxide E_Series Ethylene Oxide Derived R-O-(CH₂CH₂-O)n-H start->E_Series Ethylene Oxide P_Series Propylene Oxide Derived R-O-(CH₂CH(CH₃)-O)n-H start->P_Series Propylene Oxide E_Apps Applications: Water-based Paints, Cosmetics, Dyes E_Series->E_Apps Used in P_Apps Applications: Cleaners, Degreasers, Adhesives P_Series->P_Apps Used in

Caption: Classification of Glycol Ethers into E-Series and P-Series.

Structure-Property Relationships: The Causality Behind Performance

The utility of a specific glycol ether is dictated by its physicochemical properties, which are a direct consequence of its molecular structure. Understanding these relationships is paramount for solvent selection and formulation development.

  • Solvency and Miscibility : The dual functionality is the cornerstone of their solvency.[1] The ether group provides non-polar character, dissolving oils, greases, and resins, while the hydroxyl group's ability to form hydrogen bonds confers miscibility with polar solvents like water.[1][2] The balance between these characteristics is controlled by the alkyl group (R-). As the alkyl chain length increases, the hydrophobic character dominates, leading to decreased water solubility.[1] For instance, Hexyl Cellosolve (ethylene glycol monohexyl ether) has limited water solubility compared to its shorter-chain counterparts.[1]

  • Boiling Point and Volatility : Glycol ethers typically have higher boiling points and, consequently, lower vapor pressures and evaporation rates than lower-molecular-weight alcohols and ethers.[2][4] This property is advantageous in applications like coatings and printing inks, where a slower evaporation rate allows for better flow, leveling, and prevention of defects like "orange peel".[1][9] The boiling point increases with molecular weight, both by lengthening the alkyl chain and by adding more glycol units (e.g., diethylene or triethylene glycol ethers).

  • Viscosity and Surface Tension : Viscosity generally increases with molecular weight and chain length.[10] A key feature of many glycol ethers is their ability to reduce the surface tension of aqueous solutions.[1][7] This surfactant-like behavior is critical in cleaning formulations, where it enhances wetting and allows the solution to penetrate and lift away soils.[1][7]

G cluster_props Resulting Physicochemical Properties struct Alkyl Group (R-) Ether Linkage (-O-) Glycol Backbone (-CH₂CH₂O-)n Hydroxyl Group (-OH) prop1 Hydrophobicity Boiling Point Viscosity struct:f0->prop1 Length determines prop2 Chemical Stability Non-Polar Solvency struct:f1->prop2 Confers prop3 Water Solubility Boiling Point struct:f2->prop3 Chain length affects prop4 Hydrophilicity Reactivity H-Bonding struct:f3->prop4 Enables G start Start prep Prepare Viscometer (Clean & Dry) start->prep load Load Glycol Ether Sample prep->load equilibrate Equilibrate Temperature in Water Bath (20 min) load->equilibrate measure Measure Efflux Time (t) (Repeat 3x) equilibrate->measure calc_kin Calculate Kinematic Viscosity ν = C * t measure->calc_kin density Measure Density (ρ) at same Temperature calc_dyn Calculate Dynamic Viscosity η = ν * ρ density->calc_dyn calc_kin->calc_dyn end_node End calc_dyn->end_node

Caption: Workflow for determining dynamic viscosity.

Protocol: Analysis by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for determining the purity of glycol ethers or quantifying them in a mixture or environmental sample. [11][12] Methodology:

  • Sample Preparation :

    • Liquid Samples : For purity analysis, dilute the glycol ether sample in a suitable solvent (e.g., methylene chloride or methanol) to a concentration within the calibrated range of the instrument. Add an internal standard if precise quantification is required.

    • Air Samples : For workplace monitoring, draw a known volume of air through a solid sorbent tube (e.g., Anasorb 747 or charcoal). [11][12]Desorb the collected analytes by washing the sorbent with a specified volume of a desorption solvent (e.g., 85:15 methylene chloride:methanol). [11]2. Instrument Conditions :

    • Column : Use a column with appropriate polarity for resolving glycol ethers, such as a cyanopropylphenyl-based column (e.g., Rxi-1301Sil MS or a "624-type"). [13] * Injector : Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program : Implement a temperature ramp program that effectively separates the target analytes from each other and from the solvent peak. A typical program might start at 40°C and ramp to 220°C.

    • Detector : Use a Flame Ionization Detector (FID), which is sensitive to hydrocarbons. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).

  • Calibration and Analysis :

    • Prepare a series of calibration standards of known concentrations of the target glycol ether(s).

    • Inject the standards to create a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Identify the glycol ether peak by its retention time and quantify it by comparing its peak area to the calibration curve.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification prep_liquid Liquid Sample: Dilute in Solvent inject Inject Sample into GC prep_liquid->inject prep_air Air Sample: Desorb from Sorbent Tube prep_air->inject separate Separate on Column (Temp Program) inject->separate detect Detect with FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Run Calibration Standards calculate Calculate Concentration vs. Calibration Curve calibrate->calculate integrate->calculate

Caption: Workflow for glycol ether analysis by GC-FID.

Toxicological Profile: A Critical Consideration

For professionals in drug development and research, an understanding of a solvent's toxicological profile is as important as its physical properties. A significant divergence exists between the E-series and P-series glycol ethers.

  • E-Series Toxicity : Certain E-series glycol ethers, particularly the lower molecular weight ones like EGME and EGEE (and their acetates), have been associated with significant adverse health effects in humans and animals. [14][15]These effects include reproductive and developmental toxicity, as well as hematological (blood) and neurological effects. [5][14][15][16]Their metabolism can produce toxic alkoxyacetic acids. [5]* P-Series Toxicity : P-series glycol ethers are metabolized differently and are generally considered to have a much lower toxicity profile. [2][3][4]This has led to a widespread shift in the industry, with P-series solvents often replacing their E-series counterparts in many formulations to enhance product safety. [3][17] The choice between E-series and P-series should therefore be guided by a careful assessment of both performance requirements and safety, with P-series being the more responsible choice for most laboratory and pharmaceutical applications. [3]

Conclusion

Glycol ethers are a remarkably versatile class of solvents whose value is fundamentally derived from their unique bifunctional chemical structure. The interplay between the hydrophobic alkyl-ether portion and the hydrophilic hydroxyl group provides a tunable set of physicochemical properties—including solvency, volatility, viscosity, and surface activity. For the researcher and formulation scientist, a deep understanding of the causal links between molecular structure and these properties is crucial for innovation and problem-solving. Furthermore, a diligent consideration of the differing toxicological profiles of the E- and P-series is a non-negotiable aspect of responsible chemical selection and product development. By leveraging the principles and data outlined in this guide, professionals can make informed decisions to harness the full potential of these indispensable solvents.

References

  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

  • Monarch Chemical. (2023, April 25). The Many Uses of Glycol Ethers in Industrial and Household Applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycol ethers. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. Retrieved from [Link]

  • ECETOC. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Glycol Ether DE: A Versatile Solvent for Pharma and Industry. Retrieved from [Link]

  • Glycol Ethers Online. (n.d.). What are Glycol Ethers?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 10). Glycol Ether Toxicology. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Glycol Ethers. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Glycol Ethers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • MD Searchlight. (n.d.). Glycol Ether Toxicology. Retrieved from [Link]

  • Google Patents. (n.d.). US6730815B2 - Method of producing glycol ethers.
  • Ataman Kimya. (n.d.). GLYCOL ETHERS |. Retrieved from [Link]

  • Oxytec. (n.d.). Glycol ether. Retrieved from [Link]

  • Univar Solutions. (n.d.). Glycol Ether PM. Retrieved from [Link]

  • Galson Laboratories. (n.d.). Glycol Ethers - Analytical Method. Retrieved from [Link]

  • Dow Inc. (n.d.). Solvents and Glycols. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Density, Viscosity, and Surface Tension at 293.15 K and Liquid−Liquid Equilibria from 301.15 K to 363.15 K under Atmospheric Pressure for the Binary Mixture of Diethylene Glycol Diethyl Ether + Water. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 7). Glycol Ethers: Physical & Chemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US3935279A - Process for the production of glycol ethers.
  • Google Patents. (n.d.). CN104250206A - Preparation method of glycol ether.
  • Journal of Chemical & Engineering Data. (n.d.). Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Glycol ethers – Knowledge and References. Retrieved from [Link]

  • International Labor Organization. (2011). Glycol Ethers: Physical & chemical properties, Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • Analytice. (2018, March 2). Determination of glycol ethers. Retrieved from [Link]

  • Publisso. (2018). Glycol esters, glycol ethers – Method for the determination of.... Retrieved from [Link]

  • ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination of.... Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of 1-(2-Butoxyethoxy)ethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-(2-Butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether, DEGBE, or Butyl CARBITOL™), a common solvent in research and development settings. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work. This document moves beyond a simple checklist to provide the scientific rationale behind each recommendation, empowering researchers to make informed decisions and foster a culture of safety.

Understanding the Compound: Physicochemical and Toxicological Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. This compound is a colorless liquid with a mild, pleasant odor.[1] Its high boiling point and low volatility make it a versatile solvent in a variety of applications. However, these properties can also lead to a false sense of security regarding inhalation hazards.

Key Physicochemical Properties:

PropertyValueSource
CAS Number112-34-5[2]
Molecular FormulaC8H18O3[2][3]
Molecular Weight162.23 g/mol [3][4]
Boiling Point231 °C / 448 °F[5]
Flash Point100 °C / 212 °F (Closed Cup)[3]
Autoignition Temperature227 °C / 440.6 °F[3]
Vapor Pressure0.06 mm Hg at 25 °C
log Pow (Octanol/Water Partition Coefficient)0.56[3]

Toxicological Summary:

The primary routes of occupational exposure to this compound are dermal absorption and inhalation.[6] While it has low acute toxicity, repeated or prolonged exposure can lead to significant health effects.[3] The main metabolite, 2-(2-butoxyethoxy)acetic acid, is excreted in the urine.[7]

  • Eye Irritation: The most immediate and significant hazard is serious eye irritation.[3][5] Direct contact can cause moderate to severe conjunctivitis and potential corneal injury.[7] The GHS classification reflects this with the H319 "Causes serious eye irritation" statement.[6]

  • Skin Irritation: Prolonged or repeated skin contact can cause irritation, including erythema (redness) and edema (swelling).[7] The solvent properties of this compound can also lead to defatting of the skin, resulting in dryness and dermatitis.[8]

  • Inhalation: While its low volatility limits the risk of high vapor concentrations at room temperature, inhalation of mists or aerosols, or heating the substance, can lead to respiratory tract irritation.[3] In animal studies, prolonged exposure to high concentrations has been associated with reversible lung changes.[7]

  • Systemic Effects: Though less common in typical laboratory settings, high-level, repeated exposure may lead to effects on the kidneys and liver.[3] It is important to note that this compound does not appear to cause the hemolytic (red blood cell-damaging) effects seen with its shorter-chain relative, 2-butoxyethanol.[7]

  • Carcinogenicity and Genotoxicity: Current evidence suggests that this compound does not have mutagenic or genotoxic potential.[7] There is limited evidence of a carcinogenic effect, and it is not generally classified as a carcinogen.[7]

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management follows the hierarchy of controls, prioritizing the most effective measures to eliminate or minimize hazards. This systematic approach is fundamental to a robust safety program.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Is the solvent necessary?) Substitution Substitution (e.g., Use a less hazardous solvent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, safety glasses) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

  • Elimination and Substitution: Before using this compound, critically assess if its use is essential for the procedure. If possible, substitute it with a less hazardous alternative. This is the most effective way to mitigate risk.

  • Engineering Controls: When the use of this compound is necessary, engineering controls are the next line of defense.

    • Ventilation: Always handle this chemical in a well-ventilated area.[9] For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory.[8]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should include safety precautions, emergency procedures, and waste disposal instructions.

    • Training: All personnel handling the substance must receive documented training on its hazards and safe handling procedures.

    • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate GHS hazard pictograms and statements.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

Personal Protective Equipment (PPE): The Last Barrier

The correct selection and use of PPE are non-negotiable when handling this compound.

  • Eye and Face Protection: Given the significant risk of serious eye irritation, chemical safety goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.[9]

  • Skin Protection:

    • Gloves: Choose gloves made of materials resistant to this compound. Butyl rubber and Viton® are often recommended. Nitrile gloves may offer limited protection for short-duration tasks, but it is crucial to consult the glove manufacturer's compatibility data.[9] Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid skin contamination.[2]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[9]

  • Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is not typically required. However, if engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] Respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.[9]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to prevent accidents and maintain the chemical's stability.

  • Handling:

    • Avoid contact with skin and eyes.[10]

    • Do not breathe vapors or mists.[8]

    • Keep away from heat, sparks, and open flames.[3] Although it has a high flash point, it is a combustible liquid.

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

    • When not in use, keep containers tightly closed.[10]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight.[10]

    • Keep containers tightly closed to prevent the absorption of moisture and potential peroxide formation upon concentration.

    • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, strong bases, and peroxides.[3] Contact with these materials can lead to vigorous reactions.

Emergency Procedures: Preparedness is Key

A clear and well-rehearsed emergency plan is essential for responding effectively to incidents involving this compound.

EmergencyResponse cluster_1 Emergency Response Workflow Incident Incident Occurs (Spill, Exposure) Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No FirstAid Administer First Aid (as per Section 6) Assess->FirstAid Yes (If Exposure) SpillControl Control Spill (as per Section 6) Assess->SpillControl Yes (If Spill) Report Report Incident Evacuate->Report FirstAid->Report Decontaminate Decontaminate Area & Personnel SpillControl->Decontaminate Decontaminate->Report

Caption: A workflow diagram for responding to emergencies involving this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3]

Spill and Leak Procedures:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[10]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate all non-essential personnel from the area and restrict access.

    • Eliminate all ignition sources.[10]

    • If it can be done without risk, stop the leak.

    • Contain the spill using dikes of inert material to prevent it from entering drains or waterways.

    • Follow the procedures for a small spill for cleanup.

    • Report the spill to the appropriate environmental health and safety personnel.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not dispose of this chemical down the drain or in general waste.[8]

  • Disposal must be carried out by a licensed waste disposal contractor in accordance with all applicable federal, state, and local regulations.[3] Incineration is often the preferred method of disposal.[1]

Occupational Exposure Limits

Monitoring the workplace environment and adhering to established occupational exposure limits (OELs) is a critical component of a comprehensive safety program. OELs for this compound (or its more studied analogue, 2-Butoxyethanol) vary by jurisdiction.

Jurisdiction/OrganizationLimit (8-hour TWA)Notes
OSHA (for 2-Butoxyethanol)50 ppm (240 mg/m³)Permissible Exposure Limit (PEL) with skin notation.[11]
NIOSH (for 2-Butoxyethanol)5 ppm (24 mg/m³)Recommended Exposure Limit (REL) with skin notation.[11]
ACGIH (for 2-Butoxyethanol)20 ppm (97 mg/m³)Threshold Limit Value (TLV) with skin notation.[11]
Cal/OSHA (for 2-Butoxyethanol)20 ppm (96.7 mg/m³)Permissible Exposure Limit (PEL).[12]
Europe (various countries)7-10 ppm (50-100 mg/m³)Varies by country.[7]

Note: The "skin notation" indicates that dermal absorption is a significant route of exposure, and skin protection is crucial to prevent exceeding the OEL.[11]

Conclusion

This compound is a valuable solvent in the laboratory, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its toxicological properties, implementing the hierarchy of controls, and adhering to the specific protocols for PPE, handling, storage, and emergency response outlined in this guide, researchers can significantly mitigate risks. A proactive safety culture, grounded in scientific understanding, is the most effective tool for protecting the health and well-being of all laboratory personnel.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. [Link]

  • Chemical Insights. (n.d.). 2-Butoxyethanol – A Common Air Pollutant. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). 2-BUTOXYETHANOL. [Link]

  • Ohio.gov. (2011). PRO NE-21 Safety Data Sheet. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-butoxyethoxy)-. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Johanson, G., & Boman, A. (1991). Toxicokinetics of inhaled 2-butoxyethanol (ethylene glycol monobutyl ether) in man. International archives of occupational and environmental health, 63(4), 257–263. [Link]

  • Ataman Kimya. (n.d.). 2-BUTOXYETHANOL. [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]

  • PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart. [Link]

Sources

A Comprehensive Technical Guide to 1-(2-Butoxyethoxy)ethanol for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(2-Butoxyethoxy)ethanol, a high-boiling point glycol ether, is a versatile and widely utilized solvent and chemical intermediate. Its unique amphiphilic nature, possessing both ether and alcohol functionalities, allows it to be miscible with water and a broad range of organic solvents. This property makes it an invaluable component in formulations across numerous industries, including coatings, inks, cleaners, and potentially, pharmaceutical preparations. This guide will explore the multifaceted nature of this compound, providing a foundational understanding for its effective and safe utilization in research and development.

Chemical Identity: Synonyms and Nomenclature

A clear understanding of a chemical's identity is paramount for accurate research and regulatory compliance. This compound is known by a multitude of synonyms and trade names, which can often be a source of confusion. The following tables provide a comprehensive list of its identifiers.

Table 1: Primary Chemical Identifiers
IdentifierValueSource
IUPAC Name 2-(2-Butoxyethoxy)ethanol[1][2][3]
CAS Number 112-34-5[4][5]
EC Number 203-961-6[4][5]
PubChem CID 8177[2]
Chemical Formula C₈H₁₈O₃[4][5]
SMILES CCCCOCCOCCO[2]
InChIKey OAYXHPQHDHDDZ-UHFFFAOYSA-N[2]
Table 2: Common Synonyms and Trade Names
Synonym / Trade NameSource
Diethylene glycol monobutyl ether (DEGBE)[6][7][8][9]
Butyl Carbitol™[4][10][11][12][13]
Butyldiglycol[1][8][14]
Butyl Digol[10]
Butyl Dioxitol[10]
Butoxyethoxyethanol[10]
Butoxydiglycol[10][15]
Dowanol DB[10][16]
Ektasolve DB[16]
Glycol Ether DB[16]
Jeffersol DB[15][16]
Poly-Solv DB[15][16]

The structural formula of this compound is presented below, illustrating the arrangement of its functional groups.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physicochemical properties. Its high boiling point and low volatility are particularly advantageous in formulations where slow evaporation is desired.[15][17]

Table 3: Key Physicochemical Data
PropertyValueSource
Molar Mass 162.23 g/mol [4]
Appearance Colorless liquid with a mild odor[8][15]
Boiling Point 231 °C[10]
Melting Point -68 °C[10]
Flash Point 110 °C[10]
Density 0.955 g/cm³ at 20 °C[10]
Solubility in Water Miscible[10]
Vapor Pressure 0.0219 mmHg at 25 °C[17]

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through the reaction of ethylene oxide with n-butanol.[1][18] This process, known as ethoxylation, is catalyzed by an alkaline catalyst. The reaction stoichiometry can be controlled to favor the formation of the desired product, though a mixture of glycol ethers with varying chain lengths may be produced.

n_butanol n-Butanol intermediate 2-Butoxyethanol n_butanol->intermediate ethylene_oxide_1 Ethylene Oxide ethylene_oxide_1->intermediate catalyst Alkaline Catalyst catalyst->intermediate product This compound intermediate->product ethylene_oxide_2 Ethylene Oxide ethylene_oxide_2->product start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Samples start->prep_samples gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_samples->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis end End data_analysis->end

Sources

Methodological & Application

Application Note: A Guide to the Synthesis of Metallic Nanoparticles Using 1-(2-Butoxyethoxy)ethanol in the Polyol Process

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of metallic nanoparticles utilizing 1-(2-Butoxyethoxy)ethanol as both a solvent and a reducing agent within the well-established polyol process. This compound, a high-boiling point glycol ether, offers distinct advantages for controlling reaction kinetics and nanoparticle morphology due to its unique physicochemical properties. Herein, we elucidate the underlying mechanism of the polyol process, present detailed, step-by-step protocols for the synthesis of silver (Ag) and gold (Au) nanoparticles, and discuss essential characterization techniques. By explaining the causality behind experimental choices, this guide serves as a foundational resource for researchers seeking to leverage this versatile solvent for the controlled synthesis of nanomaterials for applications in catalysis, sensing, and drug delivery.

Introduction: The Role of this compound in the Polyol Process

The polyol process is a widely practiced soft chemical method for preparing a vast array of nanomaterials, including metals and metal oxides.[1][2] The versatility of this method stems from its use of a poly-alcohol (polyol) which serves the dual purpose of being a high-temperature solvent and a reducing agent.[1] While ethylene glycol is a common choice, other polyols can be selected to fine-tune the reaction environment.

This compound, also known as diethylene glycol monobutyl ether, is a glycol ether with properties that make it an excellent candidate for the polyol synthesis of nanoparticles.

Key Physicochemical Properties of this compound:

PropertyValueSignificance in Nanoparticle Synthesis
Formula C₈H₁₈O₃The ether and hydroxyl groups can aid in precursor solvation and particle stabilization.
Boiling Point ~231 °CAllows for a wide operational temperature range, enabling synthesis of highly crystalline nanoparticles that require higher formation temperatures.
Viscosity ~6.5 cP at 20 °CModerate viscosity influences precursor diffusion rates and can help control the kinetics of nanoparticle growth.
Dielectric Constant ~9.6Affects the solubility of metal salt precursors and the stability of the resulting colloidal suspension.

The primary rationale for using this compound lies in its high boiling point, which provides a broad thermal window to manipulate the nucleation and growth kinetics of nanoparticles—a critical factor in controlling final particle size and shape.[3] Its structure, containing both ether and hydroxyl functionalities, allows it to effectively solvate inorganic metal salt precursors and potentially act as a capping agent to prevent uncontrolled aggregation.[4]

Mechanism of Nanoparticle Formation in the Polyol Process

The formation of nanoparticles via the polyol process is a bottom-up approach that can be broken down into three primary stages: reduction, nucleation, and growth.[5]

  • Reduction of Metal Precursor: At elevated temperatures, the alcohol groups of this compound are oxidized, which in turn reduces the dissolved metal salt precursor (e.g., Ag⁺, Au³⁺) to its zero-valent state (Ag⁰, Au⁰).[3]

  • Nucleation: The zero-valent metal atoms are unstable and begin to collide and aggregate, forming small, thermodynamically stable clusters known as nuclei. This is the critical rate-determining step for the final particle size distribution.

  • Growth and Stabilization: These nuclei then grow by consuming the remaining metal atoms from the solution. This growth can be controlled by introducing a capping or stabilizing agent, such as polyvinylpyrrolidone (PVP), which adsorbs to the surface of the growing nanoparticle, sterically hindering further growth and preventing aggregation.[5][6]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Nucleation cluster_2 Step 3: Growth & Stabilization Precursor Metal Salt Precursor (M⁺) in this compound Heat Elevated Temperature (~160-220°C) Precursor->Heat Heating Reduced Zero-Valent Metal Atoms (M⁰) Heat->Reduced Polyol Oxidation Metal Ion Reduction Nuclei Stable Nuclei Formation Reduced->Nuclei Aggregation Growth Particle Growth Nuclei->Growth Atom Deposition Capping Stabilizing Agent (e.g., PVP) Growth->Capping Surface Adsorption Final_NP Stabilized Nanoparticles Capping->Final_NP

Fig 1. Mechanism of nanoparticle formation in the polyol process.

General Experimental Workflow

The synthesis protocol follows a straightforward workflow that can be adapted for various types of metallic nanoparticles. The process involves preparing the precursor and polyol solutions, executing the reaction at a controlled temperature, and finally, purifying the resulting nanoparticles.

G A 1. Solution Preparation B 2. Reaction Setup & Heating A->B Load into flask C 3. Precursor Injection B->C Reach setpoint T D 4. Nanoparticle Growth (Aging) C->D Initiates nucleation E 5. Cooling & Quenching D->E Controlled time F 6. Purification (Centrifugation) E->F Stop reaction G 7. Characterization F->G Isolate NPs

Fig 2. General workflow for nanoparticle synthesis via the polyol method.

Detailed Protocols

The following protocols are designed as a robust starting point. Researchers are encouraged to systematically vary parameters such as temperature, precursor concentration, and capping agent ratio to tune the nanoparticle size and morphology for their specific applications.

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs)

Silver nanoparticles are of significant interest for their potent antimicrobial properties and applications in plasmonics and biosensing.[6]

Materials and Reagents:

ReagentFormulaPurposeSupplier Example
This compoundC₈H₁₈O₃Solvent & Reducing AgentSigma-Aldrich
Silver NitrateAgNO₃Metal PrecursorSigma-Aldrich
Polyvinylpyrrolidone (PVP)(C₆H₉NO)nCapping/Stabilizing AgentAverage M.W. 55,000, Sigma-Aldrich
AcetoneC₃H₆OWashing SolventFisher Scientific
EthanolC₂H₅OHWashing/Dispersion SolventFisher Scientific

Step-by-Step Procedure:

  • Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermocouple, add 50 mL of this compound.

  • Heating: Begin stirring and heat the solvent to 190 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Precursor & Capping Agent Preparation: While the solvent is heating, prepare two separate solutions:

    • Solution A (Precursor): Dissolve 100 mg of silver nitrate (AgNO₃) in 5 mL of this compound.

    • Solution B (Capping Agent): Dissolve 500 mg of PVP in 5 mL of this compound.

  • Injection: Once the solvent in the flask has reached and stabilized at 190 °C, simultaneously inject both Solution A and Solution B into the hot solvent using a syringe pump at a controlled rate (e.g., 1 mL/min). The causality: A controlled injection rate ensures a single, uniform nucleation event, leading to a narrow particle size distribution.

  • Growth/Aging: After the injection is complete, allow the reaction mixture to age at 190 °C for 1-2 hours. A color change to a yellowish-brown or gray indicates the formation of AgNPs.

  • Cooling: After the aging period, remove the heating mantle and allow the flask to cool to room temperature.

  • Purification:

    • Transfer the colloidal suspension to centrifuge tubes.

    • Add an excess of acetone (e.g., 40 mL) to precipitate the nanoparticles and centrifuge at 8000 rpm for 20 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of ethanol.

    • Repeat the centrifugation and re-dispersion steps two more times to remove excess PVP and solvent.

  • Storage: Disperse the final, washed AgNPs in ethanol or deionized water for storage and characterization.

Protocol 2: Synthesis of Gold Nanoparticles (AuNPs)

Gold nanoparticles are highly valued in biomedical applications, including diagnostics and drug delivery, due to their stability, biocompatibility, and unique optical properties.[7]

Materials and Reagents:

ReagentFormulaPurposeSupplier Example
This compoundC₈H₁₈O₃Solvent & Reducing AgentSigma-Aldrich
Chloroauric AcidHAuCl₄Metal PrecursorSigma-Aldrich
Polyvinylpyrrolidone (PVP)(C₆H₉NO)nCapping/Stabilizing AgentAverage M.W. 55,000, Sigma-Aldrich
AcetoneC₃H₆OWashing SolventFisher Scientific
EthanolC₂H₅OHWashing/Dispersion SolventFisher Scientific

Step-by-Step Procedure:

  • Preparation: Add 50 mL of this compound and 500 mg of PVP to a 100 mL three-neck round-bottom flask. The causality: Adding the capping agent initially helps control growth immediately as gold atoms form.

  • Heating: Begin stirring and heat the solution to 180 °C under an inert atmosphere.

  • Precursor Preparation: Prepare a precursor solution by dissolving 50 mg of chloroauric acid (HAuCl₄) in 5 mL of this compound.

  • Injection: Once the solvent/PVP mixture is stable at 180 °C, rapidly inject the precursor solution. A rapid injection promotes uniform nucleation.

  • Growth/Aging: The solution should quickly change color to a deep red or ruby color, indicating the formation of AuNPs. Maintain the temperature at 180 °C for 30-60 minutes to ensure the complete reduction of the gold precursor.

  • Cooling & Purification: Follow steps 6-8 from the AgNP protocol to cool, purify, and store the synthesized AuNPs.

Characterization of Synthesized Nanoparticles

Proper characterization is essential to confirm the synthesis and determine the physicochemical properties of the nanoparticles.

  • UV-Visible Spectroscopy: This is the first and quickest technique to confirm nanoparticle formation. Due to a phenomenon called Surface Plasmon Resonance (SPR), colloidal nanoparticle solutions exhibit strong and size-dependent light absorption.[8] AgNPs typically show an SPR peak around 400-450 nm, while AuNPs show a peak around 520-550 nm.[7] The position and sharpness of the peak give a qualitative indication of particle size and dispersity.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their exact size, shape, morphology, and state of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, providing information about the average particle size and the size distribution.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Nanoparticle Formation (No color change) Reaction temperature is too low. Precursor or reducing agent is degraded.Ensure the thermocouple is accurate and the setpoint temperature is reached. Use fresh, high-purity precursors.
Broad Size Distribution (Polydisperse) Non-uniform nucleation event. Temperature fluctuations during reaction.Use a syringe pump for controlled, repeatable precursor injection. Ensure stable heating and vigorous stirring.
Particle Aggregation Insufficient capping agent. Improper purification (e.g., residual salts).Increase the molar ratio of capping agent (PVP) to the metal precursor. Ensure thorough washing steps are completed.
Unexpected Particle Shape Reaction kinetics are too fast or too slow. Presence of contaminant ions (e.g., chloride).Adjust the reaction temperature or injection rate. Use high-purity water and reagents.

Conclusion

This compound is a highly effective and versatile medium for the synthesis of metallic nanoparticles via the polyol process. Its high boiling point and dual functionality as a solvent and reducing agent provide a robust platform for controlling the size, shape, and crystallinity of the final product. The protocols detailed in this note offer a solid foundation for researchers to produce high-quality silver and gold nanoparticles, and this methodology can be readily extended to synthesize other nanomaterials, including bimetallic alloys and metal oxides.

References

  • Ayivi, R. D., Adesanmi, B., McLamore, E. S., & Obare, S. O. (2022). Synthesis of Silver Nanoparticles V.2. Protocols.io. [Link]

  • Ayivi, R. D., & McLamore, E. S. (2022). Synthesis of Silver Nanoparticles V.1. Protocols.io. [Link]

  • Fievet, F., Ammar-Merah, S., Brayner, R., Chau, F., Giraud, M., & Soumare, Y. (2011). The Polyol Process. ResearchGate. [Link]

  • Lab Alley. (n.d.). Using Ethanol for synthesis of nano-materials and porous materials. Lab Alley. [Link]

  • Ahamad, T., & Alshehri, S. M. (2023). Polyol Synthesis of Nanoparticles: A Decade of Advancements and Insights. ResearchGate. [Link]

  • Fievet, F., Ammar-Merah, S., Brayner, R., Chau, F., Giraud, M., & Soumare, Y. (2018). The polyol process: a unique method for easy access to metal nanoparticles with tailored sizes, shapes and compositions. Chemical Society Reviews. [Link]

  • Moyano, D., et al. (2024). Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy. MethodsX. [Link]

  • Feldmann, C. (2010). Formation of Bi 2 Ir Nanoparticles in a Microwave-Assisted Polyol Process Revealing the Suboxide Bi 4 Ir 2 O. ResearchGate. [Link]

  • Houseworth, N., & Sestito, L. (2024). Gold Nanoparticle Synthesis and Characterization in an Undergraduate Lab. ValpoScholar. [Link]

  • Adzic, R., et al. (2013). Synthesis of Nanoparticles Using Ethanol.
  • Iravani, S., Korbekandi, H., Mirmohammadi, S. V., & Zolfaghari, B. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences. [Link]

  • Kästner, C., & Thünemann, A. F. (2016). Towards automation of the polyol process for the synthesis of silver nanoparticles. Scientific Reports. [Link]

  • Espinoza-Gómez, H., et al. (2017). Preparation of Gold Nanoparticles Using 2-Ethoxyethanol, 2-Methoxyethanol and 1,3-Butyleneglycol Supported in Chitosan. Universidad de Cuenca. [Link]

  • Al-Shargabi, M., et al. (2022). Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review. Molecules. [Link]

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Application Notes & Protocols: 1-(2-Butoxyethoxy)ethanol as a High-Performance Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solvent selection is a cornerstone of successful organic synthesis, profoundly influencing reaction kinetics, yield, and product purity. 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE), is a high-boiling point, amphiphilic glycol ether that offers a unique combination of properties, making it an invaluable tool for researchers, chemists, and drug development professionals.[1][2] Its dual ether and alcohol functionalities impart broad solvency for both polar and non-polar substrates, while its low volatility and high thermal stability create a robust environment for challenging chemical transformations.[1][2][3] This document provides an in-depth guide to the strategic application of this compound in organic synthesis, complete with detailed protocols, safety guidelines, and an exploration of the causality behind its effectiveness.

Physicochemical Profile and Synthetic Rationale

The utility of this compound stems directly from its molecular structure and resulting physical properties. The presence of ether linkages and a terminal hydroxyl group allows it to engage in a wide range of intermolecular interactions, from hydrogen bonding to van der Waals forces, enabling the dissolution of diverse reactants, reagents, and catalysts.[1][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈O₃[3][4][5]
Molar Mass 162.23 g/mol [3][4]
Appearance Colorless liquid[2][3]
Boiling Point 230 °C (446 °F)[3]
Melting Point -68 °C (-90 °F)[3]
Flash Point 100 °C (212 °F)[6]
Density 0.954 g/cm³[3]
Water Solubility Soluble[3]
CAS Number 112-34-5[2][5]

The high boiling point is particularly advantageous for reactions requiring significant energy input or prolonged heating, as it minimizes solvent loss and maintains stable reaction conditions.[3] Its low volatility also contributes to a safer laboratory environment by reducing the concentration of airborne vapors.[2][3]

Core Applications in Modern Organic Synthesis

The properties of this compound make it an excellent choice for synthetic methodologies that are otherwise difficult in lower-boiling solvents. Key application areas include nanoparticle synthesis and transition metal-catalyzed cross-coupling reactions.

Nanoparticle Synthesis via Solvothermal Methods

Causality and Expertise: The synthesis of highly crystalline nanoparticles often requires elevated temperatures and pressures to drive the nucleation and growth processes effectively.[7] Solvothermal synthesis, a technique that leverages solvents above their boiling points in a sealed vessel (autoclave), is ideal for this purpose. This compound's high boiling point and thermal stability make it a superior medium for such syntheses.[7] It acts not only as a solvent for the metallic precursors but also as a potential capping agent, influencing the size, morphology, and dispersibility of the resulting nanoparticles.

Protocol 1: Generalized Solvothermal Synthesis of Metal Oxide Nanoparticles

This protocol provides a foundational workflow for synthesizing metal oxide nanoparticles (e.g., Fe₃O₄, NiO) using this compound as the solvent.

Materials:

  • Metal salt precursor (e.g., Iron(III) chloride, Nickel(II) chloride)

  • This compound (High Purity)

  • Precipitating agent/alkaline solution (e.g., Ammonia solution, Sodium hydroxide)

  • Deionized water

  • Ethanol (for washing)

  • Teflon-lined stainless steel autoclave

Methodology:

  • Precursor Dissolution: In a clean beaker, dissolve the metal salt precursor in a sufficient volume of this compound under magnetic stirring until a homogenous solution is formed.

  • pH Adjustment & Precipitation: Slowly add the precipitating agent dropwise to the solution while stirring vigorously. Monitor the pH to reach the desired level for hydrolysis and precipitation (e.g., pH 10-12).[8]

  • Autoclave Sealing: Transfer the resulting suspension into a Teflon-lined autoclave. Seal the vessel tightly, ensuring no leaks.

  • Solvothermal Reaction: Place the sealed autoclave into a programmable oven. Heat to the target temperature (e.g., 150-200 °C) and maintain for a specified duration (e.g., 6-24 hours) to allow for crystal growth.

  • Cooling & Collection: Turn off the oven and allow the autoclave to cool to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot or under pressure. Once cooled, open the vessel and collect the nanoparticle precipitate by centrifugation.

  • Washing: Decant the supernatant. Resuspend the nanoparticles in ethanol and centrifuge again. Repeat this washing step several times with ethanol and deionized water to remove any unreacted precursors and residual solvent.[7]

  • Drying: Dry the final nanoparticle product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to obtain a fine powder.

Experimental Workflow: Solvothermal Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A Dissolve Metal Precursor in this compound B Add Precipitating Agent (Adjust pH) A->B C Transfer to Autoclave B->C D Heat at High Temperature (e.g., 180°C, 12h) C->D E Cool to Room Temp D->E F Collect by Centrifugation E->F G Wash with Ethanol & Deionized Water F->G H Dry Under Vacuum G->H I I H->I Characterize (XRD, TEM, etc.)

Caption: Generalized workflow for solvothermal nanoparticle synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Causality and Expertise: Reactions like the Suzuki-Miyaura coupling are cornerstones of modern organic synthesis, particularly in drug development for forming C-C bonds. These reactions often require elevated temperatures to achieve efficient catalytic turnover. This compound provides the necessary high-temperature environment while ensuring the solubility of a wide range of organic halides, boronic acids, the palladium catalyst, and the inorganic base—a critical factor for maintaining a homogenous and efficient reaction system.[1]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, which can be optimized for specific substrates.

Materials:

  • Aryl Halide (e.g., Aryl bromide, iodide)

  • Aryl Boronic Acid or Ester

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (Anhydrous)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Methodology:

  • Reactant Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%). Then, add anhydrous this compound via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[1]

Logical Relationship: Suzuki-Miyaura Coupling

G Reactants Aryl Halide + Aryl Boronic Acid Reaction Catalytic Cycle Reactants->Reaction Solvent This compound (High-Boiling Solvent) Solvent->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Conditions Inert Atmosphere + High Temperature (80-120°C) Conditions->Reaction Product Biaryl Product Reaction->Product Workup & Purification

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. While this compound offers many advantages, it must be handled with appropriate care.

Hazard Profile:

  • Combustible Liquid: Keep away from heat, sparks, and open flames.[6]

  • Health Hazards: Harmful if swallowed, causes serious eye irritation, causes skin irritation, and may be toxic if inhaled.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always use in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[9]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal:

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[10]

  • Disposal: Dispose of waste material and containers in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains or waterways.[9]

Safety Workflow

G Assess Assess Hazards (Combustible, Irritant, Toxic) Protect Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Protect Handle Use in Fume Hood (Avoid Inhalation & Contact) Protect->Handle Dispose Dispose via Approved Waste Stream Handle->Dispose

Caption: A mandatory safety workflow for handling the solvent.

Conclusion

This compound is a versatile and powerful solvent that enables a range of important synthetic transformations not easily accessible with more volatile alternatives. Its high boiling point, broad solvency, and thermal stability make it an ideal choice for high-temperature applications such as solvothermal nanoparticle synthesis and transition metal-catalyzed cross-couplings. By understanding its physicochemical properties and adhering to strict safety protocols, researchers and drug development professionals can effectively leverage this solvent to advance their synthetic goals.

References

  • This compound | C8H18O3 | CID 41088. (N.D.). PubChem. [Link]

  • 2-Butoxyethanol - Wikipedia. (N.D.). Wikipedia. [Link]

  • Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177. (N.D.). PubChem. [Link]

  • Impact of nanoparticle inclusion on bioethanol production process kinetic and inhibitor profile. (2021). PMC - NIH. [Link]

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Application Note: Quantitative Analysis of Diethylene Glycol Monobutyl Ether (DGBE) in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethylene glycol monobutyl ether (DGBE), a widely used solvent in various industrial and consumer products, presents a growing need for sensitive and reliable analytical methods to assess human exposure and conduct toxicokinetic studies.[1] Its primary metabolite, 2-(2-butoxyethoxy)acetic acid, is a key biomarker of exposure.[2] This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of DGBE in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical workflow for toxicological assessment and metabolic studies.

The inherent challenges in analyzing glycol ethers, such as their polarity and potential for co-elution with matrix components, are addressed through a meticulous sample preparation procedure and optimized chromatographic conditions.[3][4] This method provides the necessary sensitivity and selectivity for the determination of DGBE at trace levels, making it suitable for a range of research and clinical applications.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate DGBE from the complex biological matrix of human plasma.[5][6] The extracted analyte is then subjected to analysis by a gas chromatograph coupled with a mass spectrometer (GC-MS). The gas chromatograph separates DGBE from other components in the extract based on its volatility and interaction with the stationary phase of the analytical column.[7][8] Following separation, the mass spectrometer identifies and quantifies DGBE based on its unique mass spectrum, which is generated upon electron ionization.[9] For enhanced sensitivity and specificity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, focusing on characteristic fragment ions of DGBE. Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[10][11]

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane (all HPLC or GC grade)

  • Reagents: Anhydrous Sodium Sulfate (ACS grade), Deionized Water (18 MΩ·cm)

  • Standards: Diethylene Glycol Monobutyl Ether (DGBE, ≥99% purity), Internal Standard (IS) - Diethylene Glycol Monoethyl Ether (DEGEE, ≥99% purity)

  • Glassware: Borosilicate glass centrifuge tubes (15 mL), Pasteur pipettes, autosampler vials (2 mL) with inserts.

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (0.5 mL) Spike_IS 2. Spike with Internal Standard (DEGEE) Plasma->Spike_IS Add IS Add_Solvent 3. Add Ethyl Acetate (2.5 mL) Spike_IS->Add_Solvent Extraction Solvent Vortex 4. Vortex Mix (2 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge (10 min @ 3000 x g) Vortex->Centrifuge Collect_Supernatant 6. Collect Organic Layer Centrifuge->Collect_Supernatant Dry_Down 7. Evaporate to Dryness (N2 Stream) Collect_Supernatant->Dry_Down Reconstitute 8. Reconstitute in Dichloromethane (100 µL) Dry_Down->Reconstitute GC_Injection 9. Inject 1 µL into GC-MS Reconstitute->GC_Injection Separation 10. Chromatographic Separation GC_Injection->Separation Detection 11. Mass Spectrometric Detection (Scan/SIM) Separation->Detection Integration 12. Peak Integration Detection->Integration Quantification 13. Quantification using Calibration Curve Integration->Quantification Report 14. Report Results Quantification->Report

Caption: Workflow for DGBE analysis in human plasma.

Detailed Protocols

Protocol 1: Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of DGBE and DEGEE (Internal Standard) in 10 mL of dichloromethane in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DGBE stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Calibration Standards: Prepare calibration standards by spiking 0.5 mL of blank human plasma with the appropriate DGBE working standard solutions to yield final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a 1 µg/mL solution of DEGEE in dichloromethane.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 0.5 mL of plasma (calibration standard, QC, or unknown sample) into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the 1 µg/mL DEGEE internal standard solution to each tube and vortex briefly.

  • Extraction: Add 2.5 mL of ethyl acetate to each tube. This solvent is chosen for its efficiency in extracting moderately polar compounds like DGBE.

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of DGBE into the organic phase.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers and pellet any precipitated proteins.[6]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette, avoiding the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of dichloromethane. Vortex for 30 seconds to ensure complete dissolution. Transfer the solution to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

Parameter Value Rationale
Gas Chromatograph
ColumnRxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessThis cyanopropyl-based column provides good resolution for polar compounds like glycol ethers.[3]
Injection Volume1 µL
Injector Temperature250°CEnsures rapid volatilization of DGBE.
Injection ModeSplitlessTo maximize sensitivity for trace-level analysis.[12]
Carrier GasHelium (99.999% purity)
Flow Rate1.2 mL/min (Constant Flow)Optimized for column dimensions and analyte.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C, Hold: 5 minProvides good separation of DGBE from potential interferences.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.250°CPrevents condensation of the analyte.
Solvent Delay4 minTo protect the filament from the solvent peak.
Data Acquisition
ModeFull Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)Full scan for initial identification, SIM for enhanced quantitative sensitivity.
SIM Ions for DGBEm/z 57, 45, 87 (Quantifier: 57)These are characteristic and intense fragment ions for DGBE, providing specificity.[9]
SIM Ions for DEGEE (IS)m/z 45, 59, 73 (Quantifier: 45)Characteristic ions for the internal standard.

Data Analysis and Quantification

The concentration of DGBE in plasma samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the DGBE quantifier ion (m/z 57) to the peak area of the DEGEE internal standard quantifier ion (m/z 45) against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x is used to fit the data. The concentration of DGBE in unknown samples is then calculated from this regression equation.

Method Validation and Performance Characteristics

This method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The method should demonstrate linearity over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) of ≥0.995.

  • Accuracy and Precision: The intra- and inter-day accuracy should be within 85-115% (80-120% for the LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD, estimated as the concentration with a signal-to-noise ratio of 3, is expected to be approximately 3 ng/mL.[13][14] The LOQ, the lowest point on the calibration curve that meets accuracy and precision criteria, is 10 ng/mL.[15]

  • Recovery: The extraction recovery of DGBE from plasma is expected to be >85%, determined by comparing the peak area of extracted samples to that of non-extracted standards.

  • Specificity: The method's specificity is demonstrated by the absence of interfering peaks at the retention times of DGBE and the internal standard in blank plasma samples from multiple sources. Potential co-elution can be assessed by examining the mass spectra across the chromatographic peak.[16][17]

Expected Results

Under the specified chromatographic conditions, DGBE is expected to elute at approximately 6.9 minutes.[3] The mass spectrum of DGBE obtained by EI will show characteristic fragment ions. The most abundant fragment is typically observed at m/z 57, corresponding to the butoxy group ([C₄H₉O]⁺). Other significant ions include m/z 45 ([C₂H₅O]⁺) and m/z 41 ([C₃H₅]⁺).[9]

Table of Expected Performance Characteristics:

ParameterExpected Value
Retention Time (DGBE) ~6.9 min
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) ≥0.995
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Accuracy (% Bias) ±15%
Extraction Recovery >85%

Troubleshooting

Problem Potential Cause Solution
Low Recovery Incomplete extraction, sample loss during evaporation.Ensure vigorous vortexing. Optimize extraction solvent and volume. Avoid overheating during evaporation.
Poor Peak Shape Active sites in the injector or column, column degradation.Use an inert liner. Check for column contamination; trim or replace the column.
High Background Noise Contaminated carrier gas, column bleed, contaminated injector.Use high-purity gas with purifiers. Condition the column. Clean the injector and source.
Co-eluting Peaks Insufficient chromatographic separation.Adjust the oven temperature program (slower ramp rate). Use a longer column or a column with a different stationary phase.[11][17]

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantitative analysis of Diethylene Glycol Monobutyl Ether in human plasma. The described liquid-liquid extraction protocol effectively isolates the analyte from the biological matrix, and the optimized GC-MS parameters ensure excellent chromatographic resolution and confident identification. This validated method is a valuable tool for researchers in toxicology, pharmacology, and drug development for monitoring DGBE exposure and studying its toxicokinetics.

References

  • PubChem. Diethylene Glycol Monobutyl Ether. National Center for Biotechnology Information. [Link]

  • SpectraBase. Diethylene glycol monobutyl ether TMS - Optional[MS (GC)] - Spectrum. Wiley-VCH GmbH. [Link]

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  • Wong, R. C., & Tse, F. L. (1994). Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. Clinical chemistry, 40(2), 216–220. [Link]

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  • Meutelet, R., et al. (2025). Extraction and purification of short DNA fragments from plasma using aqueous two-phase systems for liquid biopsy. Separation and Purification Technology, 369, 132884. [Link]

  • Wójtowicz, A., et al. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 26(23), 7338. [Link]

  • ResearchGate. Basic Parameters for GC/MS Analysis. [Link]

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  • Helander, A., & Böttcher, M. (2006). Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of analytical toxicology, 30(6), 407–410. [Link]

  • Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 228-231. [Link]

  • protocols.io. (2024). Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11) and its hydroxylated metabolites from animal blood/serum. [Link]

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  • Mitrev, Y., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 198, 114013. [Link]

  • Kataoka, H., et al. (2009). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of health science, 55(4), 585–593. [Link]

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Application Notes & Protocols: The Strategic Use of Butyl Carbitol in High-Performance Coatings Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of Butyl Carbitol (Diethylene Glycol Monobutyl Ether) in the development of advanced coatings. Butyl Carbitol is a high-boiling, slow-evaporating glycol ether that serves multiple critical functions in both water-borne and solvent-borne coating systems.[1][2] Its unique combination of properties, including excellent solvency, coalescing ability, and viscosity reduction, makes it an invaluable tool for optimizing coating performance.[1][3][4] These application notes will elucidate the mechanisms by which Butyl Carbitol enhances film formation and final film properties, and provide detailed, field-proven experimental protocols for its evaluation and implementation.

Introduction: The Multifaceted Role of Butyl Carbitol in Coatings

The modern coatings industry is driven by the dual demands of superior performance and environmental responsibility. Formulators are tasked with creating coatings that not only provide exceptional durability, adhesion, and aesthetics but also comply with increasingly stringent regulations on Volatile Organic Compounds (VOCs). Butyl Carbitol, with its low vapor pressure, is often classified as a VOC-exempt solvent under certain criteria, making it a sustainable choice.[3][5]

Beyond its regulatory advantages, Butyl Carbitol is a highly versatile formulating tool.[6] Its primary functions in a coating formulation can be summarized as:

  • Coalescing Agent: In latex or emulsion-based coatings, Butyl Carbitol acts as a temporary plasticizer for the polymer particles.[7][8] This softening allows the particles to fuse together into a continuous, uniform film as the coating dries, a process known as coalescence.[9][10][11] Without an effective coalescing agent, the resulting film can be brittle, cracked, and lack protective integrity, especially when applied at lower temperatures.[7][12]

  • Retarder Solvent: The slow evaporation rate of Butyl Carbitol extends the "wet edge" or open time of a coating.[1][2] This is critical for applications where a smooth, brush-mark-free finish is desired. By slowing down the drying process, it allows the coating to flow and level out, resulting in a more uniform and aesthetically pleasing surface.[2][4]

  • Coupling Agent: Butyl Carbitol's molecular structure possesses both hydrophilic and lipophilic characteristics.[1] This dual nature enables it to act as a bridge between water and organic components in a formulation, improving stability and compatibility.[2][3]

  • Viscosity and Surface Tension Reducer: The addition of Butyl Carbitol can effectively lower the viscosity and surface tension of a coating formulation.[1] This leads to improved flow, leveling, and substrate wetting, ensuring better coverage and adhesion.[4]

This guide will provide a systematic approach to harnessing these properties to develop high-performance coatings.

Mechanism of Action: The Science of Coalescence

The formation of a durable film from a latex-based coating is a three-stage process:

  • Evaporation: As water or solvent evaporates, the polymer particles are forced into close proximity.

  • Deformation: Capillary forces cause the spherical polymer particles to deform and pack tightly.

  • Coalescence: The polymer chains from adjacent particles interdiffuse, creating a continuous and cohesive film.[11]

Coalescence is highly dependent on the glass transition temperature (Tg) of the polymer. If the application temperature is below the polymer's Tg, the particles will be too rigid to fuse, resulting in a poorly formed film.[12] Butyl Carbitol effectively lowers the minimum film-forming temperature (MFFT) by temporarily plasticizing the polymer particles, ensuring proper film formation over a wider range of conditions.[7][13]

Coalescence_Mechanism cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Packing cluster_2 Stage 3: Coalescence a Latex Particles in Water b Water Evaporates a->b Drying Process c Concentrated Particles d Particle Deformation c->d Capillary Forces e Interdiffusion of Polymer Chains f Continuous Film e->f Butyl Carbitol Facilitates

Mechanism of Latex Film Formation

Experimental Protocols for Formulation and Evaluation

The following protocols provide a systematic approach to incorporating and evaluating Butyl Carbitol in a model water-borne acrylic coating formulation.

Materials and Equipment

Table 1: Model Coating Formulation Components

ComponentFunctionSuggested Material
Acrylic EmulsionBinderRhoplex™ AC-261 or equivalent
PigmentColor & OpacityTitanium Dioxide (e.g., Ti-Pure™ R-902)
Coalescing AgentFilm FormationButyl Carbitol
DispersantPigment WettingTAMOL™ 731 or equivalent
SurfactantWetting & StabilityTRITON™ X-100 or equivalent
DefoamerAir ReleaseBYK-024 or equivalent
ThickenerRheology ControlACRYSOL™ RM-8W or equivalent
BiocidePreservationROCIMA™ BT 2S or equivalent
Deionized WaterSolvent-

Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory balance (0.01 g accuracy)

  • Rotational viscometer (ASTM D2196 compliant)[14]

  • Drying time recorder (ASTM D5895 compliant)[15][16]

  • Adhesion testing kit (ASTM D3359 compliant)[17][18]

  • Glossmeter (ASTM D523 compliant)

  • Applicator bars for consistent film thickness

  • Test panels (e.g., Leneta charts, aluminum panels)

Safety Precautions

Always consult the Safety Data Sheet (SDS) for Butyl Carbitol and all other chemicals before use.[19][20][21][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][22] Work in a well-ventilated area.[19][20]

Formulation Workflow

The following workflow outlines the steps for preparing a series of paint formulations with varying levels of Butyl Carbitol to determine the optimal concentration.

Formulation_Workflow start Start: Prepare Pigment Grind grind 1. Charge Water, Dispersant, Surfactant, Defoamer to vessel. 2. Mix at low speed. 3. Slowly add TiO2 under high shear. 4. Disperse for 20-30 minutes until Hegman grind > 7. start->grind letdown Letdown Phase grind->letdown add_binder 1. Reduce speed and add acrylic emulsion. letdown->add_binder add_additives 2. Add remaining additives (defoamer, biocide). add_binder->add_additives add_bc 3. Add Butyl Carbitol at varying levels (e.g., 0%, 2%, 4%, 6% based on polymer solids). add_additives->add_bc adjust 4. Adjust viscosity with thickener and water to target Krebs Units (KU). 5. Mix for 10-15 minutes until uniform. add_bc->adjust end End: Formulation Complete adjust->end

Paint Formulation Workflow
Performance Evaluation Protocols

Objective: To assess the effect of Butyl Carbitol on the rheological properties of the coating.

Protocol:

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Allow the paint sample to equilibrate to a constant temperature (25°C ± 1°C).

  • Measure the viscosity at different rotational speeds (e.g., 20 and 100 RPM) to evaluate shear thinning behavior.[23]

  • Record the viscosity in Krebs Units (KU) or centipoise (cP).

Expected Outcome: Butyl Carbitol is expected to reduce the formulation's viscosity.[1] This allows for easier adjustment to the target viscosity with thickeners.

Objective: To quantify the impact of Butyl Carbitol on the drying stages of the coating.

Protocol:

  • Apply a uniform film of the coating onto a glass panel using an applicator bar.

  • Immediately place the panel on the drying time recorder.[15][24]

  • Start the recorder, which will move a stylus across the film at a constant speed.

  • After the test duration (e.g., 12 or 24 hours), analyze the track to identify the different drying stages: set-to-touch, tack-free, and dry-hard.[25]

Expected Outcome: Increasing concentrations of Butyl Carbitol will prolong the drying time due to its slow evaporation rate.[2] This is beneficial for achieving a good "wet edge" during application.

Objective: To evaluate the coating's adhesion to the substrate as a function of Butyl Carbitol concentration.

Protocol:

  • Apply the coating to the test substrate and allow it to cure completely under controlled conditions.

  • For films less than 5 mils thick, make a series of six parallel cuts through the coating to the substrate, followed by another six cuts at a 90-degree angle to form a cross-hatch pattern (Method B).[26]

  • Apply a specified pressure-sensitive tape over the grid and smooth it down.[17]

  • Rapidly pull the tape off at a 180-degree angle.[17][18]

  • Classify the adhesion based on the ASTM scale (5B = no peeling, 0B = severe peeling).[18]

Expected Outcome: Optimal levels of Butyl Carbitol will promote excellent film formation, leading to improved adhesion (a rating of 4B or 5B). Excessive amounts may over-plasticize the film, potentially weakening it.

Data Presentation and Interpretation

The results of the performance evaluations should be tabulated for clear comparison.

Table 2: Hypothetical Performance Data vs. Butyl Carbitol Concentration

Butyl Carbitol (% on polymer solids)Viscosity (KU @ 25°C)Tack-Free Time (hours)Dry-Hard Time (hours)Adhesion (ASTM D3359)Gloss (60°)
0% (Control)952.56.02B75
2%923.07.54B80
4%883.89.05B85
6%854.511.05B86

Interpretation: The hypothetical data illustrates that as the concentration of Butyl Carbitol increases, the viscosity decreases, and the drying time increases. Adhesion and gloss are significantly improved at 4% and 6% levels, indicating enhanced film coalescence. The optimal level would be a balance between desired application properties (open time) and practical constraints (drying time).

Conclusion and Best Practices

Butyl Carbitol is a highly effective and versatile additive for optimizing the performance of modern coatings. Its primary roles as a coalescing agent and retarder solvent are critical for achieving robust film formation, excellent adhesion, and superior aesthetic qualities.[1][2]

Key Takeaways for Formulators:

  • Start Low and Optimize: Begin with a concentration of around 2-4% of Butyl Carbitol based on the polymer solids and incrementally adjust to find the optimal balance of properties.

  • Consider the Substrate: The porosity and nature of the substrate can influence the required amount of coalescing agent.

  • Environmental Conditions Matter: Application in low temperature or high humidity conditions may necessitate a higher concentration of Butyl Carbitol to ensure proper film formation.[27]

  • Balance is Key: While Butyl Carbitol enhances many properties, excessive amounts can lead to overly long drying times and potential film softness.

By following the detailed protocols and understanding the underlying scientific principles presented in these application notes, researchers and formulators can confidently leverage the benefits of Butyl Carbitol to develop the next generation of high-performance coatings.

References

  • Locus Ingredients. (2024, January 3). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants. Locus Ingredients. [Link]

  • Dow Inc. Butyl CARBITOL™ Solvent. Dow Inc. [Link]

  • ChemComplex. Butyl CARBITOL in Coatings: Enhancing Performance and Sustainability. ChemComplex. [Link]

  • ASTM International. (2020, December 14). D2196 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. ASTM International. [Link]

  • BYK Instruments. Drying Time Recorder. BYK Instruments. [Link]

  • HumiSeal. (2024, April 24). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. HumiSeal. [Link]

  • ASTM International. (2015, May 4). D2196 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer. ASTM International. [Link]

  • TQC Sheen. TQC Drying Time Recorder. TQC Sheen. [Link]

  • Laser Technologies Inc. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Laser Technologies Inc. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Butyl Carbitol: Your Go-To Solvent for Enhanced Paint & Ink Performance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Qualtech Products Industry. Professional Linear Drying Time Recorder - ASTM D5895. Qualtech Products Industry. [Link]

  • pinn.ai. Astm D3359 Standard Test Methods For Measuring Adhesion By. pinn.ai. [Link]

  • Grupo Mathiesen. Coalescent Agents: Properties and Uses in Paints. Grupo Mathiesen. [Link]

  • Modern Chemical Co., Ltd. butyl carbitol - SAFETY DATA SHEET. Modern Chemical Co., Ltd. [Link]

  • Industrial Physics. ASTM D2196 testing. Industrial Physics. [Link]

  • Advance Petrochemicals Ltd. Diethylene Glycol Monobutyl Ether – DGMBE. Advance Petrochemicals Ltd. [Link]

  • KTA-Tator, Inc. Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. KTA-Tator, Inc. [Link]

  • Comet Chemical Company Ltd. (2023, September 14). Butyl Carbitol(DB) - SAFETY DATA SHEET. Comet Chemical Company Ltd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Butyl Carbitol in Modern Coatings. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ataman Kimya. BUTYL CARBITOL SOLVENT. Ataman Kimya. [Link]

  • Coatings World. Film Coalescence and Coalescing Surfactants. Coatings World. [Link]

  • Ataman Kimya. BUTYL CARBITOL SOLVENT (BuCb). Ataman Kimya. [Link]

  • ASTM International. (2025, June 17). D5895 Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders. ASTM International. [Link]

  • Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER. Ataman Kimya. [Link]

  • Scribd. ASTM-D2196-15 (Viskositas). Scribd. [Link]

  • M-Testco. Drying Time Recorder. M-Testco. [Link]

  • ASTM International. ASTM D2196-10 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer. ASTM International. [Link]

  • UL Prospector. (2025, August 12). Butyl CARBITOL™ Solvent by Dow Chemical. UL Prospector. [Link]

  • DeFelsko. Test Methods for Coating Adhesion. DeFelsko. [Link]

  • Lab Alley. Diethylene Glycol Monobutyl Ether. Lab Alley. [Link]

  • Chemicals Knowledge Hub. (2020, February 3). A new coalescing agent for high performance waterborne paint. Chemicals Knowledge Hub. [Link]

  • Indenta Chemicals (India) Pvt. Ltd. Material Safety Data Sheet Butyl carbitol. Indenta Chemicals (India) Pvt. Ltd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 13). The Chemistry Behind Superior Latex Paint: Understanding Coalescents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (2025, August 10). Film formation from monodisperse acrylic latices, part 4: The role of coalescing agents in the film formation process. ResearchGate. [Link]

  • Dow Inc. Butyl CARBITOL™ Solvent. Dow Inc. [Link]

  • PCI Magazine. (2000, February 29). Making The Transition: Coalescing Aids For Latex Paint. PCI Magazine. [Link]

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Application Notes and Protocols for Diethylene Glycol Monobutyl Ether (DGBE) in Cleaning Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifaceted Role of Diethylene Glycol Monobutyl Ether in Modern Cleaning Solutions

Diethylene glycol monobutyl ether (DGBE), a high-boiling, low-volatility glycol ether, is a cornerstone in the formulation of high-performance cleaning products.[1][2] Its unique molecular structure, featuring both ether and alcohol functionalities, imparts a desirable combination of properties that make it an invaluable ingredient in a wide array of cleaning applications, from household hard surface cleaners to industrial degreasers.[2][3] This technical guide provides an in-depth exploration of the application of DGBE in cleaning formulations, offering detailed protocols for performance evaluation and insights into its synergistic effects with other common ingredients.

DGBE's primary functions in cleaning formulations are twofold: it acts as a powerful solvent and as a highly effective coupling agent.[4] Its ability to dissolve a broad spectrum of soils, including both water-soluble and oil-based grime, makes it a versatile cleaning agent.[2][4] Furthermore, its role as a coupling agent allows for the creation of stable, homogenous formulations by ensuring the miscibility of otherwise incompatible ingredients, such as oils and water.[3] This guide will delve into the mechanisms behind these functions and provide formulators with the knowledge to leverage DGBE's properties to develop superior cleaning products.

Physicochemical Properties of Diethylene Glycol Monobutyl Ether

A thorough understanding of the physicochemical properties of DGBE is fundamental to its effective application in cleaning formulations. These properties dictate its performance as a solvent and coupling agent, as well as its behavior in various cleaning scenarios.

PropertyValueReference
Chemical Formula C8H18O3
Molecular Weight 162.23 g/mol
Appearance Clear, colorless liquid
Boiling Point 231 °C (448 °F)
Flash Point 100 °C (212 °F)
Density 0.954 g/cm³ at 20 °C
Solubility in Water Miscible
Vapor Pressure 0.02 mmHg at 20 °C

Mechanism of Action in Cleaning Formulations

The efficacy of DGBE in cleaning formulations stems from its amphiphilic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. This dual character allows it to interact with a wide range of substances, facilitating the removal of complex soils.

Solvency

DGBE's excellent solvency is attributed to its ability to disrupt the intermolecular forces of both polar and non-polar soils. The ether and alcohol groups can form hydrogen bonds with polar molecules, while the butyl group provides a non-polar character to interact with oils and greases. This allows DGBE to effectively dissolve a variety of soils that are resistant to water or other solvents alone.

Coupling Agency

In many cleaning formulations, especially concentrates that are diluted with water, DGBE acts as a crucial coupling agent. It bridges the gap between the aqueous phase and the organic components of the formulation, such as surfactants, fragrances, and other solvents, preventing phase separation and ensuring a stable, uniform product.

Caption: DGBE's amphiphilic nature enables it to stabilize oil and water phases.

Applications in Cleaning Formulations

The versatility of DGBE allows for its incorporation into a wide range of cleaning products, each leveraging its unique properties to achieve specific cleaning goals.

Hard Surface Cleaners

In all-purpose and hard surface cleaners, DGBE contributes to the effective removal of everyday soils from a variety of surfaces, including countertops, floors, and walls.[5] Its low volatility ensures a longer contact time with the soil, enhancing cleaning performance. A typical concentration range for DGBE in ready-to-use hard surface cleaners is 1-5% by weight.[1]

Example Formulation: All-Purpose Hard Surface Cleaner

IngredientFunctionWeight %
Deionized WaterSolventq.s. to 100
Diethylene glycol monobutyl ether Solvent & Coupling Agent 3.0
Linear Alkylbenzene Sulfonate (LAS)Anionic Surfactant2.0
Alcohol Ethoxylate (e.g., C9-11 6EO)Nonionic Surfactant1.5
Sodium CitrateBuilder/Chelating Agent1.0
Sodium CarbonateBuilder/Alkalinity0.5
Preservative---0.1
Fragrance---0.2
Industrial Degreasers

For heavy-duty industrial cleaning and degreasing applications, DGBE's strong solvency for oils, greases, and other industrial soils is highly advantageous.[4] It can be formulated into both aqueous and solvent-based degreasers. In aqueous degreasers, it is often used at higher concentrations, typically in the range of 5-15% by weight, to tackle tough, baked-on greases.

Example Formulation: Heavy-Duty Aqueous Degreaser

IngredientFunctionWeight %
Deionized WaterSolventq.s. to 100
Diethylene glycol monobutyl ether Solvent 10.0
Sodium Metasilicate PentahydrateBuilder/Alkalinity5.0
Nonionic Surfactant (e.g., Alcohol Ethoxylate)Wetting & Emulsification3.0
Tetrapotassium Pyrophosphate (TKPP)Builder2.0
Sodium Xylene SulfonateHydrotrope2.0
Corrosion Inhibitor---0.5
Glass Cleaners

In glass cleaner formulations, DGBE helps to dissolve greasy fingerprints and other soils while promoting streak-free drying.[2] Its controlled evaporation rate is key to preventing the rapid drying that can lead to streaks and residues. A lower concentration, typically 0.5-2% by weight, is sufficient for effective performance in glass cleaners.

Example Formulation: Streak-Free Glass Cleaner

IngredientFunctionWeight %
Deionized WaterSolventq.s. to 100
Isopropyl AlcoholCo-solvent/Drying aid5.0
Diethylene glycol monobutyl ether Solvent/Anti-streaking 1.0
Sodium Lauryl SulfateAnionic Surfactant0.1
Ammonia (28% solution)Alkalinity/Cleaning0.2
Dye---trace

Experimental Protocols for Performance Evaluation

To substantiate the performance benefits of incorporating DGBE into cleaning formulations, a series of standardized and reproducible experimental protocols should be employed.

Protocol 1: Gravimetric Analysis of Soil Removal (Adapted from ASTM D4488)

This protocol provides a quantitative measure of a cleaner's ability to remove a standardized soil from a hard surface.

Objective: To determine the percent soil removal of cleaning formulations with and without DGBE.

Materials:

  • White vinyl tiles (or other relevant substrate)

  • Standardized soil (e.g., a mixture of particulate and oily soils as described in ASTM D4488-95)

  • Cleaning formulations (with and without DGBE)

  • Washability and abrasion tester

  • Sponge or other cleaning medium

  • Analytical balance (readable to 0.0001 g)

  • Oven

Procedure:

  • Substrate Preparation:

    • Clean and dry the vinyl tiles thoroughly.

    • Weigh each tile and record the initial weight (W1).

  • Soiling:

    • Apply a consistent and known amount of the standardized soil to a defined area on each tile.

    • Allow the soiled tiles to dry/cure under controlled conditions (e.g., 24 hours at room temperature).

    • Weigh the soiled tiles and record the weight (W2). The weight of the soil is Ws = W2 - W1.

  • Cleaning:

    • Mount a soiled tile in the washability tester.

    • Saturate the sponge with the cleaning formulation to be tested.

    • Perform a set number of cleaning cycles (e.g., 10 cycles) with a defined pressure.

    • Rinse the tile with deionized water and allow it to dry completely in an oven at a low temperature (e.g., 50°C).

  • Evaluation:

    • Weigh the cleaned and dried tile and record the final weight (W3).

    • Calculate the percent soil removal using the following formula: % Soil Removal = [(W2 - W3) / (W2 - W1)] x 100

Expected Outcome: Formulations containing DGBE are expected to show a higher percentage of soil removal compared to formulations without DGBE, particularly for greasy and oily soils.

Caption: Workflow for determining cleaning efficiency via gravimetric analysis.

Protocol 2: Contact Angle Measurement for Surface Wetting Evaluation

This protocol assesses the ability of a cleaning solution to wet a surface, which is a critical first step in the cleaning process.

Objective: To measure the contact angle of cleaning formulations on a hydrophobic surface to evaluate the wetting properties imparted by DGBE.

Materials:

  • Contact angle goniometer

  • Hydrophobic substrate (e.g., paraffin-coated glass slide or polypropylene)

  • Cleaning formulations (with and without DGBE)

  • Micropipette

Procedure:

  • Instrument Calibration: Calibrate the contact angle goniometer according to the manufacturer's instructions.

  • Droplet Deposition:

    • Place the hydrophobic substrate on the sample stage.

    • Using a micropipette, carefully dispense a small droplet (e.g., 5 µL) of the cleaning formulation onto the substrate.

  • Measurement:

    • Immediately capture an image of the droplet.

    • Use the software to measure the static contact angle between the droplet and the substrate.

    • Repeat the measurement at least three times for each formulation and calculate the average.

Expected Outcome: Formulations containing DGBE are expected to exhibit a lower contact angle on hydrophobic surfaces compared to formulations without DGBE.[6][7][8] This indicates improved wetting, allowing the cleaner to spread more effectively and penetrate soils. A lower contact angle is indicative of better cleaning performance.[9]

Synergistic Effects with Other Formulation Components

The performance of DGBE in cleaning formulations is often enhanced by its interaction with other ingredients, such as surfactants and builders.

Compatibility with Surfactants

DGBE is compatible with a wide range of anionic, nonionic, and amphoteric surfactants.[10][11] It can improve the performance of surfactants by:

  • Reducing the Critical Micelle Concentration (CMC): DGBE can lower the concentration at which surfactants begin to form micelles, making the formulation effective at lower surfactant levels.

  • Enhancing Emulsification: By acting as a co-surfactant, DGBE can improve the emulsification of oily soils, leading to more stable emulsions that are easily rinsed away.

Interaction with Builders and Chelating Agents

Builders and chelating agents are added to cleaning formulations to soften water and enhance the performance of surfactants.[12][13][14] DGBE works synergistically with these components by:

  • Improving the solubility of builders: DGBE can help to keep builders, such as silicates and phosphates, in solution, preventing them from precipitating out and leaving residues on surfaces.

  • Facilitating the action of chelating agents: By improving the wetting of surfaces, DGBE allows chelating agents to more effectively reach and sequester metal ions that can interfere with the cleaning process.

Safety and Environmental Considerations

While DGBE is a highly effective solvent, it is important to handle it with appropriate safety precautions. It can cause eye irritation, and prolonged or repeated skin contact may cause defatting.[15] Good ventilation is recommended when using products containing DGBE.

From an environmental perspective, DGBE is readily biodegradable, which is a desirable attribute for cleaning product ingredients.[16] Formulators should consult the latest safety data sheets (SDS) and regulatory information to ensure compliance with all applicable guidelines.

Conclusion

Diethylene glycol monobutyl ether is a versatile and highly effective ingredient in a wide range of cleaning formulations. Its dual functionality as a powerful solvent and a proficient coupling agent makes it an invaluable tool for formulators seeking to develop high-performance cleaning products. By understanding its mechanisms of action, leveraging its synergistic effects with other ingredients, and employing robust testing protocols, researchers and product developers can unlock the full potential of DGBE to create cleaning solutions that are both effective and efficient.

References

  • nanoAnalytics. (n.d.). Techniques Contact Angle Measurement. Retrieved from [Link]

  • RISE. (n.d.). Contact angle measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Contact angle measured with different cleaning treatments. Retrieved from [Link]

  • European Patent Office. (1989). Heavy duty hard surface liquid detergent. EP 0337576 A2.
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  • Dow Inc. (n.d.). Household, Industrial & Institutional Cleaner Starting Formulations. Retrieved from [Link]

  • PubMed. (1991). Diethylene glycol mono butyl ether concentrations in room air from application of cleaner formulations to hard surfaces. Retrieved from [Link]

  • TOPLUS. (n.d.). DGBE. Retrieved from [Link]

  • ASTM International. (2017). D4488 Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls. Retrieved from [Link]

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Application Notes and Protocols for the Use of 1-(2-Butoxyethoxy)ethanol in Printing Inks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Performance in Printing Inks with 1-(2-Butoxyethoxy)ethanol

This compound, known industry-wide as Diethylene Glycol Monobutyl Ether (DEGBE) and commercially available under trade names such as Butyl CARBITOL™, is a high-boiling point, slow-evaporating glycol ether that serves as a multifunctional solvent in the formulation of high-performance printing inks.[1] Its unique chemical structure, featuring both ether and alcohol functionalities, imparts a favorable combination of hydrophilicity, solvency, and low volatility, making it an invaluable tool for ink chemists.[2][3] This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the effective application of DEGBE in both water-based and solvent-based printing ink systems. We will delve into the mechanistic underpinnings of its function, provide detailed experimental protocols for its incorporation and performance evaluation, and offer insights grounded in extensive field application.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DEGBE is fundamental to its effective use. These properties dictate its behavior in an ink formulation and its impact on the final print characteristics.

PropertyValueSource
CAS Number 112-34-5[4]
EC Number 203-961-6[5]
Molecular Formula C₈H₁₈O₃[5][4]
Molecular Weight 162.23 g/mol [5][4]
Appearance Clear, colorless liquid[5][6]
Boiling Point 230 °C (446 °F)[2]
Flash Point 100 °C (212 °F)
Specific Gravity (20°C/20°C) 0.952 - 0.955[4]
Solubility in Water 100% miscible[7]
Vapor Pressure (20°C) 0.02 mmHg

Mechanism of Action in Printing Ink Formulations

The efficacy of DEGBE in printing inks stems from its ability to perform several critical functions, primarily as a coalescing agent, a flow and leveling promoter, and a humectant.

Coalescing Agent in Water-Based Inks

In water-based inks, particularly those utilizing latex or emulsion polymers as binders, DEGBE is instrumental in the film formation process.[8] Latex particles possess a minimum film-forming temperature (MFFT), below which they are unable to fuse together to form a continuous, durable ink film. DEGBE acts as a temporary plasticizer, reducing the MFFT of the polymer particles and allowing for proper coalescence as the ink dries.[9] This results in a mechanically robust and visually uniform print.

The mechanism can be visualized as a three-stage process:

  • Evaporation of Water: As the water evaporates, the latex particles are forced into close contact.

  • Particle Deformation: DEGBE, present in the formulation, softens the polymer particles, allowing them to deform and fuse.[8]

  • Interdiffusion of Polymer Chains: The polymer chains from adjacent particles intermingle, forming a continuous and cohesive film. DEGBE then slowly evaporates from the film.[8]

Flow and Leveling Promoter

DEGBE's slow evaporation rate is a key attribute that enhances the flow and leveling of printing inks.[1] It extends the "wet edge" time of the ink, allowing it to flow out and form a smooth, uniform layer on the substrate, which is crucial for achieving high gloss and minimizing print defects such as brush marks or orange peel.[1] In solvent-based systems, it acts as a retarder solvent, preventing premature drying of the ink on the printing press and ensuring consistent print quality over long runs.[1]

Humectant and Re-solubilizer

In applications such as inkjet printing, DEGBE's hygroscopic nature allows it to function as a humectant, preventing the ink from drying in the nozzles of the printhead.[10][11] This is critical for maintaining reliable printer operation and preventing clogging. Its excellent solvency also allows it to act as a re-solubilizer, helping to dissolve any dried ink that may have formed.[10][11]

Application in Water-Based Flexographic Inks

Water-based flexographic inks are widely used in packaging due to their low volatile organic compound (VOC) content and ease of cleanup. DEGBE is a valuable additive in these systems for improving print quality and performance.

Protocol for Incorporation of DEGBE in a Water-Based Flexographic Ink Formulation

This protocol outlines a laboratory-scale procedure for incorporating DEGBE into a basic water-based flexographic ink formulation and evaluating its effects.

1. Materials and Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory balance (accurate to 0.01 g)

  • Beakers and mixing vessels

  • Styrene-acrylic emulsion (e.g., Joncryl® series)

  • Pigment dispersion (e.g., carbon black)

  • DEGBE (this compound)

  • Defoamer

  • Wax emulsion

  • Deionized water

  • pH meter

  • Viscometer (e.g., Zahn or Shell cup)

  • Flexographic hand proofer

  • Substrate (e.g., corrugated board, film)

  • Glossmeter

2. Formulation:

The following is a starting point formulation. The concentration of DEGBE can be varied to study its effect.

ComponentWeight (%) - ControlWeight (%) - with DEGBE
Styrene-Acrylic Emulsion (45% solids)45.045.0
Pigment Dispersion (40% pigment)15.015.0
Deionized Water34.531.5
DEGBE0.03.0
Wax Emulsion (30% solids)5.05.0
Defoamer0.50.5
Total 100.0 100.0

3. Procedure:

  • Initial Mixing: In a suitable mixing vessel, combine the styrene-acrylic emulsion and the pigment dispersion under slow agitation.

  • Addition of DEGBE: While continuing to mix, slowly add the pre-weighed amount of DEGBE to the experimental batch.

  • Addition of Other Components: Add the wax emulsion and defoamer to both the control and experimental batches.

  • Viscosity Adjustment: Slowly add the deionized water to each batch until the target viscosity is reached. A typical viscosity for flexographic printing is 20-30 seconds using a #2 Zahn cup.[12][13]

  • pH Measurement: Measure and record the pH of both ink formulations. Adjust if necessary to the recommended range for the resin system (typically 8.0-9.0 for styrene-acrylics).

  • Homogenization: Increase the mixing speed to ensure all components are thoroughly dispersed and the ink is homogeneous. Mix for 15-20 minutes.

  • Final Viscosity Check: After mixing, allow the ink to rest for 30 minutes and then re-check the viscosity.

4. Evaluation:

  • Print Application: Use a flexographic hand proofer to apply a uniform layer of both the control and experimental inks onto the chosen substrate.

  • Drying Time: Observe and record the touch-dry and hard-dry times for each print.

  • Gloss Measurement: Once fully cured (typically after 24 hours), measure the gloss of the printed ink film at a 60° angle using a glossmeter according to ASTM D523.[5][14]

  • Adhesion Test: Perform a cross-hatch adhesion test (ASTM D3359) to evaluate the ink's adhesion to the substrate.

Expected Results and Interpretation

The addition of DEGBE is expected to:

  • Increase Drying Time: Due to its low volatility, DEGBE will slow down the evaporation of the solvent system.

  • Improve Gloss: The enhanced flow and leveling provided by DEGBE should result in a smoother ink film with higher gloss values.[1]

  • Enhance Film Formation: On challenging substrates or at lower temperatures, the coalescing properties of DEGBE should lead to better film integrity and adhesion.[15]

Application in Solvent-Based Screen Printing Inks

Solvent-based screen printing inks are known for their durability and adhesion to a wide variety of substrates. DEGBE is often used as a retarder solvent in these inks to improve printability.[1]

Protocol for Incorporation of DEGBE in a Solvent-Based Screen Printing Ink Formulation

This protocol provides a framework for evaluating DEGBE as a retarder solvent in a basic solvent-based screen printing ink.

1. Materials and Equipment:

  • Laboratory mixer with a propeller blade

  • Laboratory balance

  • Mixing vessels with lids

  • Vinyl resin

  • Pigment

  • Primary solvent (e.g., cyclohexanone, isophorone)

  • DEGBE

  • Plasticizer (e.g., dioctyl phthalate)

  • Screen printing press with a 110 threads/cm screen

  • Squeegee (70-80 durometer)

  • Substrate (e.g., PVC, treated polyester)

  • Viscometer (e.g., Brookfield)

2. Formulation:

ComponentWeight (%) - ControlWeight (%) - with DEGBE
Vinyl Resin20.020.0
Pigment15.015.0
Primary Solvent55.050.0
DEGBE0.05.0
Plasticizer10.010.0
Total 100.0 100.0

3. Procedure:

  • Resin Dissolution: In a mixing vessel, dissolve the vinyl resin in the primary solvent under agitation.

  • Pigment Dispersion: Once the resin is fully dissolved, add the pigment and disperse it thoroughly until a fine grind is achieved.

  • Addition of DEGBE and Plasticizer: In the experimental batch, add the DEGBE. Add the plasticizer to both batches and mix until uniform.

  • Viscosity Measurement: Measure the viscosity of both inks using a Brookfield viscometer. Adjust with the primary solvent if necessary to achieve the desired printing viscosity.

  • Print Trial: Conduct a print trial on the screen printing press. Pay close attention to the ink's performance in the screen, noting any signs of drying in the mesh.

  • Curing: Cure the prints according to the ink manufacturer's recommendations (e.g., air dry or force cure in an oven).

4. Evaluation:

  • Screen Stability: Evaluate the "open time" of the ink in the screen by observing how long the screen can be left idle before the ink begins to dry and block the mesh.

  • Print Quality: Examine the prints for sharpness of detail, color consistency, and any defects such as screen marks or poor leveling.

  • Adhesion and Durability: After full curing, assess the adhesion and resistance properties of the print as required by the end application (e.g., scratch resistance, chemical resistance).

Expected Results and Interpretation

The incorporation of DEGBE should:

  • Increase Screen Open Time: By acting as a retarder, DEGBE will slow the evaporation of the solvent from the ink in the screen, preventing premature drying.[1]

  • Improve Flow and Leveling: The slower drying time will allow the ink more time to flow out on the substrate, resulting in a smoother print surface.

  • Slightly Increase Curing Time: The lower volatility of DEGBE may necessitate a longer curing time or higher curing temperature to fully remove the solvent from the ink film.

Visualization of Workflows

Workflow for Water-Based Ink Formulation and Evaluation

G cluster_formulation Formulation cluster_evaluation Evaluation A 1. Combine Resin and Pigment B 2. Add DEGBE (Experimental Batch) A->B C 3. Add Wax and Defoamer B->C D 4. Adjust Viscosity with Water C->D E 5. Homogenize D->E F 6. Print Application (Hand Proofer) E->F Inks Ready for Testing G 7. Measure Drying Time F->G H 8. Measure Gloss (ASTM D523) F->H I 9. Test Adhesion (ASTM D3359) F->I

Caption: Workflow for formulating and evaluating a water-based ink with DEGBE.

Logical Relationship of DEGBE's Properties to Ink Performance

G cluster_properties Key Properties cluster_functions Functions in Ink cluster_performance Performance Benefits DEGBE This compound (DEGBE) Prop1 Slow Evaporation Rate DEGBE->Prop1 Prop2 Excellent Solvency DEGBE->Prop2 Prop3 Hydrophilic Nature DEGBE->Prop3 Func1 Retarder Solvent / Humectant Prop1->Func1 Func2 Coalescing Agent Prop2->Func2 Func3 Coupling Agent Prop3->Func3 Perf1 Improved Flow & Leveling Func1->Perf1 Perf4 Increased Screen Open Time Func1->Perf4 Perf3 Better Film Formation Func2->Perf3 Perf2 Enhanced Gloss Perf1->Perf2

Caption: Relationship between DEGBE's properties and its impact on ink performance.

Safety, Handling, and Regulatory Information

As with all chemicals, it is imperative to handle this compound with appropriate safety precautions. Users should always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.[16][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and appropriate clothing to avoid skin and eye contact.[16][17]

  • Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.[15]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[18]

  • Regulatory Status: DEGBE is subject to various regulations globally. In Europe, it is registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).[19][20][21] It is important to be aware of and comply with all local and international regulations regarding its use and handling.

Conclusion

This compound is a versatile and highly effective solvent for the printing ink industry. Its ability to act as a coalescing agent, flow promoter, and retarder solvent allows for significant improvements in the quality and performance of both water-based and solvent-based ink systems. By understanding its fundamental properties and mechanisms of action, and by following systematic formulation and evaluation protocols, researchers and formulators can leverage the full potential of DEGBE to develop superior printing inks that meet the demanding requirements of the modern printing industry.

References

  • ASTM D523-89(1999) Standard Test Method for Specular Gloss. (URL: [Link])

  • ASTM D4212-16 Standard Test Method for Viscosity by Dip-Type Viscosity Cups. (URL: [Link])

  • Dow. Butyl CARBITOL™ Solvent. (URL: [Link])

  • ECHA. 2-(2-butoxyethoxy)ethanol Substance Infocard. (URL: [Link])

  • ISO 2431:2019 Paints and varnishes — Determination of flow time by use of flow cups. (URL: [Link])

  • Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. Butyl Carbitol: Your Go-To Solvent for Enhanced Paint & Ink Performance. (URL: [Link])

  • Ataman Kimya. BUTYL CARBITOL SOLVENT (BuCb). (URL: [Link])

  • Lab Alley. Diethylene Glycol Monobutyl Ether. (URL: [Link])

  • Google Patents. US7427320B2 - Ink compositions containing ethylene glycol monobutyl ether. (URL: )
  • Ecolink, Inc. What is Diethylene Glycol Monobutyl Ether. (URL: [Link])

  • Google Patents. US5156675A - Ink for ink jet printing. (URL: )
  • Micom Laboratories. ASTM D523 Gloss Testing – Specular Gloss Measurement. (URL: [Link])

  • Industrial Physics. ASTM D523 testing. (URL: [Link])

  • TRL. ASTM D523 - Specular Gloss Testing Services. (URL: [Link])

  • Industrial Physics. ASTM D4212 testing. (URL: [Link])

  • Industrial Physics. ISO 2431 testing. (URL: [Link])

  • NBchao.Com. ISO 2431-2019 "Paints and varnishes flow time with Flow Cup". (URL: [Link])

  • The ANSI Blog. ISO 2431:2019— Viscosity Flow Cups for Paints and Varnishes. (URL: [Link])

  • PCI Magazine. Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation. (URL: [Link])

  • ResearchGate. Influence of coalescing aids on the latex properties and film formation of waterborne coatings. (URL: [Link])

  • ECHA. 2-(2-butoxyethoxy)ethanol - Registration Dossier. (URL: [Link])

  • US EPA. Ethanol, 2-(2-butoxyethoxy)- - Substance Details. (URL: [Link])

  • Chemicals Knowledge Hub. A new coalescing agent for high performance waterborne paint. (URL: [Link])

  • ResearchGate. Synthesis of novel reactive coalescing agents and their application in a latex coating. (URL: [Link])

  • Polaris Market Research. How Do Coalescing Agents Improve Paint Performance?. (URL: [Link])

  • Simple Solvents. The Role of Ethanol in Printing Ink: Enhancing Quality and Efficiency. (URL: [Link])

  • Chemanova. The Role of Dispersing Agents in Achieving Stable Pigment Suspension. (URL: [Link])

  • Hitt Marking Devices. Solvent-Based Screen Ink. (URL: [Link])

  • Diva-portal.org. Characterisation of Water-Based Flexographic Inks and their Interactions with Polymer-Coated Board. (URL: [Link])

  • ResearchGate. Organic Pigments for Ink Jet Applications: Key Properties and Impact on Ink Performance. (URL: [Link])

  • Brillux. Safety Data Sheet. (URL: [Link])

  • PCC Group. Chemical components of printing inks. (URL: [Link])

  • CompAndSave. Master the Magic of Printing Ink Solvents for Flawless Print. (URL: [Link])

  • Xingxin Ink. Solvent Based Ink: Comprehensive Application Guide. (URL: [Link])

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Application Notes and Protocols for 1-(2-Butoxyethoxy)ethanol as a High-Performance Reaction Medium in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 1-(2-Butoxyethoxy)ethanol in Catalytic Transformations

In the pursuit of novel and efficient synthetic methodologies, the choice of reaction medium is a critical parameter that can profoundly influence reaction kinetics, product selectivity, and catalyst stability. This compound, also known as diethylene glycol monobutyl ether (DEGBE), is a high-boiling point, polar aprotic solvent with a unique combination of properties that make it a compelling, yet underutilized, medium for a range of catalytic reactions.[1][2][3] Its excellent solvency for a wide array of organic and inorganic compounds, coupled with its thermal stability, positions it as a promising alternative to more conventional solvents in modern catalysis.[4][5]

This guide provides a comprehensive overview of the physicochemical properties of this compound and explores its potential applications as a reaction medium in palladium-catalyzed cross-coupling reactions and the synthesis of catalytically active metal nanoparticles. The protocols provided herein are designed to serve as a robust starting point for researchers looking to leverage the unique advantages of this versatile solvent.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is fundamental to its effective application in catalysis. The key attributes of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₁₈O₃[6]
Molecular Weight 162.23 g/mol [1]
Boiling Point 231 °C (448 °F)[5][7]
Melting Point -68 °C (-90 °F)[5][7]
Density 0.953 g/mL at 20 °C[1]
Viscosity 6.48 cP at 20 °C
Flash Point 100 °C (212 °F)[8]
Solubility Miscible with water and many organic solvents[3][9]
Polarity Polar aprotic
CAS Number 112-34-5[1]

The high boiling point of this compound is particularly advantageous for reactions requiring elevated temperatures, such as many transition metal-catalyzed cross-coupling reactions. Its ability to dissolve a broad spectrum of reactants, including polar and nonpolar molecules, can lead to enhanced reaction rates and efficiency.[2] Furthermore, its miscibility with water allows for facile product separation and catalyst recycling in certain applications.

Logical Framework for DEGBE in Catalysis

The suitability of this compound as a catalytic reaction medium can be understood through the following logical relationships:

G Advantages of this compound in Catalysis A High Boiling Point (231 °C) E Enables High-Temperature Reactions A->E F Enhances Reaction Kinetics A->F G Improves Catalyst Stability A->G B Excellent Solvency for Diverse Substrates H Homogeneous Reaction Conditions B->H I Facilitates Dissolution of Reagents & Catalysts B->I C Polar Aprotic Nature J Stabilizes Charged Intermediates C->J D Water Miscibility K Aids in Product Separation D->K L Potential for Catalyst Recycling D->L

Caption: Logical flow of DEGBE's properties to its catalytic advantages.

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Generalized Protocol for the Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis.[10][11] While commonly performed in solvents like DMF or dioxane, the high boiling point of this compound offers a compelling alternative, potentially leading to improved reaction outcomes, especially for less reactive substrates.

Causality Behind Experimental Choices:
  • Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Triphenylphosphine (PPh₃) serves as a ligand to stabilize the palladium catalyst and modulate its reactivity.

  • Triethylamine (NEt₃) acts as a base to neutralize the hydrogen halide generated during the catalytic cycle, regenerating the active catalyst.

  • This compound as the solvent allows for higher reaction temperatures, which can accelerate the rate-determining oxidative addition step and improve overall reaction efficiency.

Experimental Workflow: Generalized Heck Reaction

G Generalized Heck Reaction Workflow A Reaction Setup (Ar-X, Alkene, Base, DEGBE) B Inert Atmosphere (Nitrogen or Argon Purge) A->B C Catalyst Addition (Pd(OAc)₂, PPh₃) B->C D Heating & Stirring (e.g., 120-150 °C) C->D E Reaction Monitoring (TLC or GC/MS) D->E F Work-up (Cooling, Dilution, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical workflow for a Heck reaction using DEGBE.

Detailed Protocol:

Disclaimer: This is a generalized protocol and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add this compound (5 mL) to the flask.

  • Inerting: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes while stirring.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of this compound under an inert atmosphere.

  • Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).

Application in Nanoparticle Synthesis and Catalysis: A Generalized Protocol for Palladium Nanoparticles

High-boiling point polyols are excellent media for the synthesis of metal nanoparticles due to their ability to act as both a solvent and a reducing agent at elevated temperatures. This compound, with its hydroxyl functionality and high boiling point, is a suitable candidate for the solvothermal synthesis of palladium nanoparticles (PdNPs), which are highly effective catalysts for various reactions, including hydrogenation and carbon-carbon bond formation.

Causality Behind Experimental Choices:
  • Palladium(II) chloride (PdCl₂) is a common precursor for the synthesis of palladium nanoparticles.

  • Polyvinylpyrrolidone (PVP) acts as a capping agent, preventing the agglomeration of the nanoparticles and controlling their size and shape.

  • This compound serves as the high-boiling point solvent and, at elevated temperatures, can also act as a reducing agent to convert Pd(II) to Pd(0).

Experimental Workflow: Generalized PdNP Synthesis

G Generalized Palladium Nanoparticle Synthesis Workflow A Precursor & Stabilizer Dissolution (PdCl₂, PVP in DEGBE) B Heating under Inert Atmosphere (e.g., 180-200 °C) A->B C Nanoparticle Formation (Color change indicates reduction) B->C D Cooling to Room Temperature C->D E Precipitation & Isolation (Addition of anti-solvent like acetone) D->E F Washing & Centrifugation E->F G Drying (Vacuum oven) F->G H Characterization (TEM, XRD, UV-Vis) G->H

Caption: A typical workflow for synthesizing PdNPs in DEGBE.

Detailed Protocol:

Disclaimer: This is a generalized protocol and should be optimized for desired nanoparticle characteristics.

  • Preparation of Solutions:

    • Prepare a solution of palladium(II) chloride (e.g., 0.1 M) in this compound. Gentle heating may be required for complete dissolution.

    • Prepare a solution of polyvinylpyrrolidone (PVP) (e.g., 0.5 M, based on the monomer unit) in this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a thermocouple, combine the PVP solution and additional this compound.

  • Inerting: Heat the solution to approximately 100 °C under a continuous flow of inert gas (argon or nitrogen) for 30 minutes to remove dissolved oxygen.

  • Precursor Injection: Rapidly inject the palladium(II) chloride solution into the hot PVP solution with vigorous stirring.

  • Nanoparticle Growth: Raise the temperature to the desired reaction temperature (e.g., 180-200 °C) and maintain for a specific duration (e.g., 1-3 hours). A color change from pale yellow to dark brown or black indicates the formation of palladium nanoparticles.

  • Isolation: After cooling to room temperature, precipitate the palladium nanoparticles by adding an anti-solvent such as acetone.

  • Washing: Isolate the nanoparticles by centrifugation and wash them multiple times with ethanol and/or acetone to remove excess PVP and residual solvent.

  • Drying: Dry the purified palladium nanoparticles in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Characterization: Characterize the size, shape, and crystallinity of the synthesized nanoparticles using transmission electron microscopy (TEM), X-ray diffraction (XRD), and UV-Vis spectroscopy.

Safety and Handling

This compound is classified as causing serious eye irritation.[7][8] It is combustible and can form explosive mixtures with air upon intense heating.[7] Always consult the Safety Data Sheet (SDS) before use.[7][8] Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

Conclusion

This compound presents a compelling set of physicochemical properties that make it a highly promising reaction medium for a variety of catalytic applications. Its high boiling point, excellent solvency, and miscibility with water offer distinct advantages for enhancing reaction rates, improving catalyst stability, and simplifying work-up procedures. While specific, documented protocols in the literature are still emerging, the generalized procedures provided in this guide for the Heck reaction and palladium nanoparticle synthesis offer a solid foundation for researchers to explore the full potential of this versatile solvent in their own catalytic systems. As the demand for robust and efficient synthetic methods continues to grow, this compound is poised to become a valuable tool in the arsenal of the modern chemist.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.
  • ATAMAN KIMYA. DIETHYLENE GLYCOL MONOBUTYL ETHER. [Link]

  • P&S Chemicals. Product information, Diethylene glycol monobutyl ether. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • PubChem. Diethylene Glycol Monobutyl Ether. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]

  • Integra Chemical Company. SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • European Commission. Opinion on diethylene glycol monobutyl ether (DEGBE). [Link]

  • Slideshare. Heck cross coupling reaction. [Link]

  • PubChem. This compound. [Link]

  • National Institute of Standards and Technology. Ethanol, 2-(2-butoxyethoxy)-. [Link]

  • Wikipedia. 2-Butoxyethanol. [Link]

  • ResearchGate. Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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The Unseen Workhorse: A Senior Application Scientist's Guide to Butyl Carbitol as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that can dictate the success of a synthesis, the stability of a formulation, or the morphology of a nanoparticle. Among the myriad of available solvents, the high-boiling point solvent, Butyl Carbitol, emerges as a versatile and often underestimated tool in the scientist's arsenal. This guide provides an in-depth exploration of Butyl Carbitol's applications, moving beyond a simple recitation of its properties to offer detailed application notes and protocols grounded in scientific principles and practical experience.

Part 1: Understanding the Asset: Physicochemical Properties of Butyl Carbitol

Butyl Carbitol, systematically known as 2-(2-butoxyethoxy)ethanol or diethylene glycol monobutyl ether, possesses a unique combination of properties that make it an invaluable solvent in a variety of scientific endeavors.[1][2] Its high boiling point, low volatility, and excellent solvency for a wide range of organic compounds are its most notable features.

Table 1: Key Physicochemical Properties of Butyl Carbitol

PropertyValueSource
Chemical FormulaC8H18O3
Molecular Weight162.23 g/mol
Boiling Point230-234 °C
Flash Point78 - 114 °C
Density0.952 – 0.956 g/cm³ at 20 °C
Solubility in WaterMiscible
Vapor Pressure0.01 mmHg at 20 °C

These properties, particularly its high boiling point, allow for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, facilitating reactions with high activation energies. Its miscibility with water and a wide range of organic solvents makes it an excellent coupling agent and a versatile medium for diverse reaction systems.[3][4][5]

Part 2: Application Notes & Protocols for the Research Scientist

The true value of a solvent is revealed in its application. The following sections provide detailed notes and protocols for the use of Butyl Carbitol in key areas of research and development.

Application Note 1: High-Temperature Organic Synthesis

The Rationale: Many organic reactions, such as certain nucleophilic aromatic substitutions, ether syntheses (e.g., Williamson ether synthesis), and rearrangements, require significant thermal energy to proceed at a reasonable rate. Butyl Carbitol's high boiling point provides a stable thermal medium for such transformations. Its ability to dissolve a wide range of organic substrates, including polar and non-polar compounds, enhances reaction homogeneity and improves yields.

Experimental Workflow: High-Temperature Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Alkoxide in Butyl Carbitol B 2. Add Alkyl Halide (e.g., 1-bromobutane) A->B Sequential Addition C 3. Heat to 150-180°C under Inert Atmosphere B->C Initiate Heating D 4. Monitor Reaction (TLC or GC) C->D During Reaction E 5. Cool and Quench with Water D->E Upon Completion F 6. Extract with Organic Solvent E->F Phase Separation G 7. Purify by Distillation or Chromatography F->G Isolation

Caption: Workflow for a high-temperature Williamson ether synthesis using Butyl Carbitol.

Protocol: Synthesis of Butyl Phenyl Ether

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 100 mL of Butyl Carbitol.

  • Reactant Addition: To the solvent, add 0.1 mol of sodium phenoxide. Stir the mixture until the solid is completely dissolved.

  • Initiation: Slowly add 0.12 mol of 1-bromobutane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 160°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with 3 x 50 mL of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield butyl phenyl ether.

Self-Validation: The progress of the reaction can be tracked by the disappearance of the starting materials (phenol and 1-bromobutane) and the appearance of the product (butyl phenyl ether) using GC analysis. The final product identity and purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Application Note 2: Synthesis of Nanoparticles

The Rationale: The synthesis of nanoparticles with controlled size and morphology is highly dependent on the reaction medium. High-boiling point solvents like Butyl Carbitol offer several advantages in nanoparticle synthesis. The elevated temperatures achievable in Butyl Carbitol can facilitate the decomposition of metal precursors and promote crystal growth. Furthermore, its coordinating ability can help to stabilize the growing nanoparticles, preventing aggregation and leading to a more uniform size distribution.

Experimental Workflow: Synthesis of Metal Oxide Nanoparticles

Nanoparticle_Synthesis cluster_prep Precursor Solution cluster_reaction Nanoparticle Formation cluster_isolation Isolation & Characterization A 1. Dissolve Metal Precursor (e.g., Metal Acetylacetonate) in Butyl Carbitol B 2. Heat to High Temperature (e.g., 200°C) A->B Heating C 3. Controlled Injection of Reducing/Oxidizing Agent B->C Initiation D 4. Anneal at High Temperature C->D Growth E 5. Cool and Precipitate with Antisolvent D->E Quenching F 6. Centrifuge and Wash E->F Purification G 7. Characterize (TEM, XRD) F->G Analysis

Caption: General workflow for the synthesis of metal oxide nanoparticles in Butyl Carbitol.

Protocol: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

  • Precursor Solution: In a 250 mL three-necked flask, dissolve 2 mmol of iron(III) acetylacetonate in 50 mL of Butyl Carbitol.

  • Reaction Setup: Equip the flask with a mechanical stirrer, a reflux condenser, and a thermocouple. Purge the system with nitrogen for 30 minutes.

  • Heating and Nucleation: Heat the solution to 200°C with vigorous stirring.

  • Growth: Maintain the temperature at 200°C for 2 hours to allow for nanoparticle growth.

  • Isolation: After the reaction, cool the mixture to room temperature. Add 100 mL of ethanol to precipitate the nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Wash the nanoparticles several times with ethanol to remove any residual solvent and unreacted precursors.

  • Characterization: Dry the nanoparticles under vacuum. The size, shape, and crystallinity of the resulting iron oxide nanoparticles can be characterized using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

Self-Validation: The formation of iron oxide nanoparticles can be visually observed by a color change in the reaction mixture (typically to black or dark brown). The size and morphology of the nanoparticles, as determined by TEM, should be consistent with the reaction conditions. XRD analysis should confirm the crystal structure of magnetite (Fe₃O₄).

Application Note 3: Drug Formulation and Delivery

The Rationale: Butyl Carbitol's properties make it a subject of interest in pharmaceutical formulations, particularly for topical and transdermal drug delivery systems. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), coupled with its low volatility, can enhance drug solubility and stability in formulations. Furthermore, its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, can facilitate the penetration of drugs through the skin barrier. A related compound, diethylene glycol monoethyl ether (Transcutol®), is already widely used as a penetration enhancer in pharmaceutical formulations, suggesting the potential of Butyl Carbitol in similar applications.[6]

Logical Relationship: Butyl Carbitol in Drug Delivery

Drug_Delivery BC Butyl Carbitol Props Key Properties: - High Solvency - Low Volatility - Amphiphilicity BC->Props Apps Potential Applications in Drug Delivery Props->Apps Solubilization Enhanced API Solubilization Props->Solubilization Penetration Improved Skin Penetration Props->Penetration Topical Topical Formulations (Creams, Gels) Apps->Topical Transdermal Transdermal Patches Apps->Transdermal Solubilization->Topical Penetration->Transdermal

Sources

Application Note: High-Confidence Determination of 1-(2-Butoxyethoxy)ethanol in Workplace Air Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the sampling and quantitative analysis of 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE), in workplace air. The methodology is grounded in established protocols from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for glycol ethers, ensuring robust and reliable results.[1][2][3][4] The protocol outlines active air sampling using activated charcoal sorbent tubes, followed by solvent desorption and analysis by gas chromatography with flame ionization detection (GC-FID). This document is intended for researchers, industrial hygienists, and analytical chemists involved in assessing occupational exposure to this widely used solvent.

Introduction: The Importance of Monitoring this compound

This compound (DEGBE) is a versatile organic solvent with a high boiling point and low volatility, making it a common component in a variety of industrial and consumer products, including paints, coatings, cleaning agents, and inks. While it is an effective solvent, exposure to DEGBE can pose health risks. Inhalation is a primary route of occupational exposure, and potential health effects include irritation to the eyes, skin, and respiratory tract.[5][6] Chronic exposure may lead to more severe health complications.[6] Therefore, accurate and reliable monitoring of airborne concentrations of DEGBE is crucial for ensuring worker safety and compliance with occupational exposure limits.

This protocol provides a comprehensive framework for the determination of DEGBE in air, from sample collection to final analysis, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Principle of the Method

This method is based on the active collection of airborne DEGBE onto a solid sorbent material, followed by laboratory analysis. A known volume of air is drawn through a glass tube containing activated charcoal, which effectively traps the DEGBE vapors.[1][7] The collected analyte is then desorbed from the charcoal using a suitable solvent. The resulting solution is analyzed by gas chromatography with a flame ionization detector (GC-FID), a technique well-suited for the separation and quantification of volatile and semi-volatile organic compounds.[8]

Materials and Reagents

Sampling Equipment
  • Sorbent Tubes: Glass tubes containing two sections of activated coconut shell charcoal. The front section typically contains 100 mg and the back section 50 mg.[1]

  • Personal Sampling Pump: A calibrated pump capable of maintaining a constant flow rate within ±5% of the set flow rate.[7]

  • Tubing: Flexible, non-reactive tubing (e.g., Tygon® or silicone) for connecting the sorbent tube to the sampling pump.

  • Tube Holder: To securely hold the sorbent tube in the breathing zone of the worker.

  • Tube Breaker: For safely opening the sealed ends of the sorbent tubes.[7]

Analytical Instrumentation and Consumables
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID).

  • GC Column: A capillary column suitable for the analysis of polar compounds, such as a FFAP or a similar wax-type column.

  • Autosampler: For automated and reproducible injections.

  • Vials: 2 mL glass vials with PTFE-lined caps for sample desorption and analysis.[1]

  • Syringes: Microliter syringes for the preparation of calibration standards.

  • Volumetric Flasks: Class A, for accurate preparation of standards.

  • Pipettes: Calibrated pipettes for solvent dispensing.

Reagents
  • This compound (DEGBE): Reagent grade or higher purity, for the preparation of calibration standards.

  • Desorption Solvent: A mixture of 95% methylene chloride and 5% methanol (v/v).[9] This combination is effective for desorbing polar glycol ethers from charcoal.[9][10]

  • Carrier Gas: High-purity helium or nitrogen for the GC.

  • FID Gases: High-purity hydrogen and compressed air.

Experimental Protocol

Air Sampling

The following workflow outlines the air sampling procedure:

Air Sampling Workflow cluster_prep Preparation cluster_sampling Sampling cluster_post Post-Sampling A Calibrate Sampling Pump B Break Ends of Sorbent Tube A->B Ensure accurate flow C Connect Tube to Pump B->C Arrow on tube points to pump D Position in Breathing Zone C->D Vertical orientation E Sample at 0.01-0.2 L/min D->E For a total volume of 1-10 L F Record Sampling Data E->F Flow rate, time, temp., humidity G Cap and Label Tube F->G H Store for Shipment G->H Protect from light and heat Sample Desorption Workflow A Separate Front and Back Sections B Place in Separate Vials A->B C Add 1.0 mL Desorption Solvent B->C D Seal Vials C->D E Agitate for 30 minutes D->E Gentle shaking or sonication F Allow Sorbent to Settle E->F G Transfer Aliquot for Analysis F->G

Caption: Step-by-step process for desorbing DEGBE from charcoal tubes.

Step-by-Step Procedure:

  • Tube Sectioning: Carefully break open the sorbent tube and transfer the front and back sections of the charcoal into separate 2 mL vials. [1]2. Solvent Addition: Pipette exactly 1.0 mL of the desorption solvent (95% methylene chloride / 5% methanol) into each vial. [1]3. Sealing: Immediately cap each vial to prevent solvent evaporation.

  • Desorption: Allow the samples to stand for at least 30 minutes with occasional agitation to ensure complete desorption of the DEGBE from the charcoal. [1]5. Sample Transfer: After desorption, carefully transfer an aliquot of the supernatant into an autosampler vial for GC analysis.

GC-FID Analysis

Typical GC Operating Conditions:

ParameterValue
Column FFAP Capillary Column (or equivalent)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injection Volume 1 µL
Split Ratio 20:1

Note: These parameters should be optimized for your specific instrument and column to achieve good peak shape and separation.

Calibration and Quantification
  • Stock Standard Preparation: Prepare a stock standard solution of DEGBE in the desorption solvent.

  • Working Standards: Prepare a series of working standards by diluting the stock standard to cover the expected concentration range of the samples. A typical range might be from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Analyze the working standards under the same GC conditions as the samples. Plot the peak area of DEGBE versus the concentration of each standard to generate a calibration curve. The curve should have a correlation coefficient (r²) of 0.995 or greater.

  • Sample Analysis: Inject the desorbed samples and the blank into the GC.

  • Quantification: Determine the concentration of DEGBE in the sample solutions from the calibration curve.

Calculations and Results

The mass of DEGBE in each section of the sorbent tube is calculated using the following formula:

Mass (µg) = (Concentration from calibration curve (µg/mL) x Desorption volume (mL)) / Desorption Efficiency

The total mass of DEGBE in the sample is the sum of the masses found in the front and back sections.

The concentration of DEGBE in the air is then calculated as follows:

Concentration (mg/m³) = Total Mass (µg) / Air Volume Sampled (L)

Desorption Efficiency (DE):

The desorption efficiency should be determined by spiking known amounts of DEGBE onto sorbent tubes, allowing them to equilibrate, and then desorbing and analyzing them as described above. The DE is the ratio of the mass recovered to the mass spiked. For glycol ethers, the DE is typically greater than 95%. [1][11] Breakthrough:

If the mass of DEGBE in the back section of the sorbent tube is greater than 10% of the mass in the front section, breakthrough may have occurred, and the reported concentration may be lower than the actual concentration. In such cases, resampling with a smaller air volume is recommended.

Quality Control

  • Blanks: The field and media blanks should be analyzed along with the samples. The blank results should be subtracted from the sample results.

  • Calibration Verification: A calibration verification standard should be analyzed at the beginning and end of each analytical run, and after every 10 samples, to ensure the stability of the instrument's response.

  • Duplicates: A duplicate sample should be collected and analyzed for every 10 samples to assess the precision of the entire sampling and analytical process.

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methylene chloride is a suspected carcinogen; handle it with extreme care. [1]* Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a robust and reliable method for the determination of this compound in workplace air samples. By following this protocol, researchers and industrial hygienists can obtain accurate data to assess occupational exposure and ensure a safe working environment. The method is based on well-established techniques and incorporates quality control measures to ensure the integrity of the results.

References

  • NASA Technical Reports Server. (n.d.). Multisorbent tubes for collecting volatile organic compounds in spacecraft air.
  • ResearchGate. (2025, August 6). Volatile Organic Compound Analysis by Sorbent Tube-Thermal Desorption-Gas Chromatography: A Review.
  • Ormantine USA, Ltd. (n.d.). VOC Diffusion Tubes / Passive Samplers.
  • Gradko International Ltd. (n.d.). How do sorbent tubes work for VOC monitoring?
  • Zefon International. (n.d.). Sorbent Tubes For Sale Online.
  • A Study on Desorption Efficiency for Polar Solvents Collected on Charcoal Tube. (n.d.).
  • Australian Government Department of Health. (2013, May 17). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment.
  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. (n.d.).
  • Centers for Disease Control and Prevention. (2025, August 15). ALCOHOLS IV 1403.
  • Occupational Safety and Health Administration. (2024, April 5). 2-BUTOXYETHANOL.
  • Centers for Disease Control and Prevention. (n.d.). GLYCOL ETHERS 2554.
  • New Jersey Department of Health. (n.d.). Ethylene Glycol Monobutyl Ether - Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administration. (n.d.). 2-Butoxyethyl Acetate (Butyl Cellosolve Acetate).
  • Occupational Safety and Health Administration. (2020, December 28). DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL).
  • Shimadzu. (n.d.). BTEX Determination in Gasoline Containing Ethanol by Single Oven MDGC.
  • Occupational Safety and Health Administration. (n.d.). Sampling and Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Table 6-2, Analytical Methods for Determining 2-Butoxyethanol and 2-Butoxyethanol Acetate in Environmental Samples.
  • Diethylene Glycol Monobutyl Ether. (n.d.).
  • International Agency for Research on Cancer. (n.d.). 2-BUTOXYETHANOL 1. Exposure Data.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Cross-Validation of 2-(2-Butoxyethoxy)ethanol.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
  • ResearchGate. (2021, April 16). Why the lines of the desorption efficiency versus the concentration of BTEX in charcoal adsorbent are curved instead of linear?
  • PubChem. (n.d.). Diethylene Glycol Monobutyl Ether.
  • Restek. (n.d.). 2-Butoxyethanol: CAS # 111-76-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • PubMed. (2012, May). [Detecting 2-butoxy ethanol in the air of workplaces by gas chromatography].
  • Centers for Disease Control and Prevention. (n.d.). Notices to Readers Availability of NIOSH Criteria Document on Ethylene Glycol Monobutyl Ether and Ethylene Glycol Monobutyl Ether Acetate.
  • Inchem.org. (n.d.). Butoxyethanol, 2- (CICADS).
  • Wikipedia. (n.d.). 2-Butoxyethanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%.
  • U.S. Environmental Protection Agency. (n.d.). Replacement of Charcoal Sorbent in the VOST.
  • Charcoal Tube and Badge Sampling with GC Analysis Objectives. (n.d.).
  • SKC Ltd. (n.d.). Thermal Desorption Sorbent Tubes.

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Application Notes and Protocols: Evaluating 1-(2-Butoxyethoxy)ethanol as a Hydraulic Fluid Component

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the evaluation of 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DGBE), for use as a component in hydraulic fluid formulations. These application notes detail the intrinsic properties of DGBE relevant to hydraulic systems and provide step-by-step protocols for performance evaluation based on established ASTM and ISO standards. The protocols are designed to be self-validating and are supported by scientific rationale to guide experimental design and interpretation of results.

Introduction: The Potential of this compound in Hydraulic Systems

This compound (DGBE) is a high-boiling point, low-volatility glycol ether with a unique combination of hydrophilic and lipophilic characteristics.[1][2][3] These properties make it an excellent solvent for a wide range of organic compounds and also miscible with water.[4][5] While traditionally used in coatings, cleaners, and as a diluent in hydraulic brake fluids, its potential as a functional component in broader hydraulic fluid applications warrants investigation.[4][6]

The primary functions of a hydraulic fluid are to transmit power, lubricate components, dissipate heat, and carry away contaminants.[7] The selection of base stocks and additives is critical to achieving the desired performance in terms of viscosity, thermal stability, material compatibility, and lubricity. DGBE's properties suggest it could contribute to:

  • Viscosity Modification: Its inherent viscosity and solvency characteristics may allow for the formulation of hydraulic fluids with stable viscosity over a range of temperatures.

  • Component Solubilization: DGBE's excellent solvency can help to keep fluid degradation byproducts and contaminants in solution, preventing deposits and sludge formation.[2]

  • Water Tolerance: Its miscibility with water could be advantageous in systems where water ingress is a concern, potentially preventing phase separation and corrosion associated with free water.[8]

This guide provides the necessary protocols to rigorously evaluate these potential benefits in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of DGBE is the first step in assessing its suitability as a hydraulic fluid component. The following table summarizes key physicochemical data.

PropertyValueUnitsReference
CAS Number112-34-5-[4]
Molecular FormulaC₈H₁₈O₃-
Molecular Weight162.23 g/mol
Boiling Point231°C[4]
Freezing Point-68°C[4]
Flash Point100°C[9]
Density at 20°C0.953g/mL
Kinematic Viscosity at 25°C5.2cSt[10]
Vapor Pressure at 20°C<0.03mmHg[11]
Solubility in WaterMiscible-[4][5]

Experimental Evaluation Protocols

The following sections provide detailed protocols for evaluating the performance of DGBE as a hydraulic fluid component. These protocols are based on internationally recognized standards to ensure the data generated is reliable and comparable.

Viscosity and Flow Properties

Viscosity is a critical property of hydraulic fluids, as it affects the efficiency of power transmission and the ability of the fluid to lubricate moving parts.

Protocol 3.1.1: Kinematic Viscosity Determination (ASTM D445)

  • Objective: To determine the kinematic viscosity of DGBE and its blends with other base oils at various temperatures.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Prepare blends of DGBE with a base hydraulic fluid (e.g., ISO VG 32 mineral oil) at varying concentrations (e.g., 5%, 10%, 25%, 50% by weight).

    • Equilibrate the constant temperature bath to the desired temperature (e.g., 40°C and 100°C).

    • Charge the viscometer with the test fluid and allow it to equilibrate in the bath for at least 30 minutes.

    • Using suction, draw the fluid up through the viscometer bulb.

    • Measure the time it takes for the fluid to flow between two marked points.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

  • Data Analysis:

    • Plot viscosity versus temperature for each blend.

    • Calculate the Viscosity Index (VI) for each blend using ASTM D2270 to assess the effect of DGBE on the viscosity-temperature relationship. A higher VI indicates a smaller change in viscosity with temperature.

Workflow for Viscosity Evaluation

G cluster_prep Sample Preparation cluster_testing Viscosity Testing (ASTM D445) cluster_analysis Data Analysis prep1 Prepare DGBE blends (5%, 10%, 25%, 50%) prep2 Control: Base hydraulic fluid test1 Measure kinematic viscosity at 40°C and 100°C prep1->test1 prep2->test1 analysis1 Plot Viscosity vs. Temperature test1->analysis1 analysis2 Calculate Viscosity Index (ASTM D2270) test1->analysis2

Caption: Workflow for evaluating the viscosity of DGBE blends.

Lubricity and Wear Protection

The ability of a hydraulic fluid to minimize friction and wear is paramount for the longevity of hydraulic components.

Protocol 3.2.1: Vane Pump Wear Test (ASTM D2882 / ISO 20763)

  • Objective: To evaluate the anti-wear properties of hydraulic fluids containing DGBE under controlled conditions.[12][13]

  • Apparatus: A standardized hydraulic test rig equipped with a vane pump (e.g., Vickers V104C or Conestoga B1).[12][13]

  • Procedure:

    • Prepare a sufficient volume of the test fluid (DGBE blend).

    • Thoroughly clean and assemble the test pump with new, pre-weighed vanes and a cam ring.

    • Charge the system with the test fluid.

    • Operate the pump for a specified duration (e.g., 100 hours) at a set pressure, temperature, and speed as defined by the standard.[12]

    • At the end of the test, carefully disassemble the pump.

    • Clean the vanes and cam ring and measure their weight loss.

  • Data Analysis:

    • Compare the total weight loss of the vanes and ring for the DGBE blend against the base fluid. Lower weight loss indicates better anti-wear performance.

Logical Relationship for Wear Protection Evaluation

G DGBE DGBE in Hydraulic Fluid Lubricity Enhanced Lubricity DGBE->Lubricity improves Wear Reduced Component Wear Lubricity->Wear leads to Lifespan Increased System Lifespan Wear->Lifespan results in

Caption: Causality of DGBE on hydraulic system lifespan.

Thermal and Oxidative Stability

Hydraulic fluids are subjected to high temperatures and exposure to air, which can lead to degradation.

Protocol 3.3.1: Thermal Stability of Hydraulic Oils (ASTM D2070)

  • Objective: To assess the stability of DGBE-containing fluids at elevated temperatures.[14]

  • Procedure:

    • Place a sample of the test fluid in a test tube with copper and steel rods.

    • Heat the sample in an oven at a specified temperature (e.g., 135°C) for a set duration (e.g., 168 hours).

    • After the test, visually inspect the fluid for sludge formation and the metal rods for corrosion or deposits.

    • Measure the change in viscosity and acid number of the fluid.

  • Data Analysis:

    • A stable fluid will show minimal change in viscosity and acid number, no sludge formation, and no significant corrosion of the metal specimens.

Material Compatibility

Hydraulic fluids must be compatible with the various materials used in hydraulic systems, including elastomers (seals) and metals.

Protocol 3.4.1: Elastomer Compatibility (ISO 1817)

  • Objective: To determine the effect of DGBE-containing fluids on standard elastomeric sealing materials.

  • Procedure:

    • Cut standard elastomer samples (e.g., Nitrile, Viton) into test pieces.

    • Measure the initial volume, hardness, and tensile properties of the test pieces.

    • Immerse the test pieces in the DGBE-containing fluid at an elevated temperature for a specified duration.

    • After immersion, remove the samples, clean them, and re-measure their volume, hardness, and tensile properties.

  • Data Analysis:

    • Calculate the percentage change in volume (swell), hardness, and tensile strength. Acceptable limits for these changes are typically defined by equipment manufacturers.

Material Compatibility Testing Matrix

G cluster_materials Materials cluster_fluids Test Fluids Nitrile Nitrile Viton Viton Steel Steel Copper Copper BaseFluid Base Fluid DGBE_Blend DGBE Blend

Caption: Matrix for evaluating fluid-material compatibility.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the protocols described above.

Table 1: Viscosity and Viscosity Index of DGBE Blends

FluidViscosity at 40°C (cSt)Viscosity at 100°C (cSt)Viscosity Index (VI)
Base Fluid (ISO VG 32)32.05.4105
5% DGBE Blend30.55.2108
10% DGBE Blend29.15.0112
25% DGBE Blend25.84.6120

Interpretation: The addition of DGBE decreases the overall viscosity but improves the Viscosity Index, indicating a more stable viscosity over a wider temperature range.

Table 2: Vane Pump Wear Test Results

FluidTotal Weight Loss (mg)
Base Fluid150
10% DGBE Blend125

Interpretation: The DGBE blend shows reduced wear compared to the base fluid, suggesting it contributes to the fluid's lubricity.

Table 3: Elastomer Compatibility (Volume Swell %)

ElastomerBase Fluid10% DGBE Blend
Nitrile (NBR)+2.5%+4.0%
Viton (FKM)+0.5%+1.5%

Interpretation: The DGBE blend exhibits a slightly higher degree of swell on both elastomers. This would need to be compared against the acceptable limits for the intended application.

Conclusion and Recommendations

The protocols outlined in this guide provide a robust framework for evaluating the potential of this compound as a component in hydraulic fluid formulations. The inherent properties of DGBE, such as its high boiling point, good solvency, and potential to improve viscosity index, make it a promising candidate for further research. However, careful evaluation of its impact on lubricity and material compatibility is essential. Researchers should use these protocols to generate comprehensive data to support the development of novel and high-performance hydraulic fluids.

References

  • ASTM International. (2022). Standard Practice for Determining the Effect of Fluid Selection on Hydraulic System or Component Efficiency (ASTM D7721-17). Retrieved from [Link]

  • ASTM International. (2010). Standard Test Method for Insoluble Contamination of Hydraulic Fluids by Gravimetric Analysis (ASTM D4898-90(2010)). Retrieved from [Link]

  • ASTM International. (2018). Standard Practice for Evaluating Compatibility of Mixtures of Hydraulic Fluids (ASTM D7752-12(2018)). Retrieved from [Link]

  • Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]

  • Des-Case Corporation. CRACKING THE ISO CODE TO LUBRICANT CLEANLINESS. Retrieved from [Link]

  • Fluid Insight. (2023, February 12). Hydraulic Oil Testing: Best Practices & ISO Standards for Contamination Control. Retrieved from [Link]

  • ASME Digital Collection. TEST METHODS ON HYDRAULIC FLUIDS. Retrieved from [Link]

  • Savant Labs. Understanding Hydraulic Fluids. Retrieved from [Link]

  • iTeh Standards. (2003). SIST ISO 18413:2003 - Hydraulic fluid power -- Cleanliness of parts and components -- Inspection. Retrieved from [Link]

  • Control and Instrumentation. Hydraulic Oil Cleanliness - ISO Code vs NAS. Retrieved from [Link]

  • Advanced Fluid Systems. (2017, February 3). Understanding ISO Codes | Hydraulics Systems | Fluid Cleanliness. Retrieved from [Link]

  • ASTM Digital Library. Importance of Mechanical Testing of Hydraulic Fluids. Retrieved from [Link]

  • PubChem. Diethylene glycol monobutyl ether. Retrieved from [Link]

  • Lube Media. How to check the compatibility of hydraulic fluids through laboratory testing. Retrieved from [Link]

  • Flowfit. The Importance of Regular Hydraulic Fluid Testing. Retrieved from [Link]

  • Southwest Research Institute. Hydraulic Fluid Testing. Retrieved from [Link]

  • Advance Petrochemicals Ltd. Diethylene Glycol Monobutyl Ether – DGMBE. Retrieved from [Link]

  • Machinery Lubrication. Temperature Stability of Lubricants and Hydraulic Fluids. Retrieved from [Link]

  • Dow. (2019). SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. Retrieved from [Link]

  • Dow. Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]

  • Wikipedia. 2-Butoxyethanol. Retrieved from [Link]

  • Ataman Kimya. 2-BUTOXYETHANOL. Retrieved from [Link]

  • Reddit. (2019, January 5). Why are Glycol ethers often used for brake hydraulics instead of mineral oil?. Retrieved from [Link]

  • European Solvents Industry Group. What are Glycol Ethers?. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart. Retrieved from [Link]

  • NIST. Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]

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Standard Operating Procedure for 1-(2-Butoxyethoxy)ethanol in Laboratory Settings

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe and effective use of 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DGBE), in a laboratory environment. The protocols and information herein are intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Introduction: Understanding this compound

This compound is a versatile organic solvent belonging to the glycol ether family.[1] Its unique chemical structure, featuring both ether and alcohol functionalities, imparts a desirable combination of properties, including high solvency for a wide range of substances, a high boiling point, and miscibility with both polar and non-polar solvents.[1][2] These characteristics make it a valuable component in various formulations and a useful solvent in organic synthesis and other research applications.[2][3]

From a chemical standpoint, it is crucial to distinguish this compound (DGBE) from its shorter-chain analogue, 2-Butoxyethanol (ethylene glycol monobutyl ether or EGBE). While both are glycol ethers, their toxicological profiles differ. DGBE is not associated with the same level of hemolytic effects observed with EGBE.[4] This guide pertains exclusively to this compound (CAS No. 112-34-5).[1][5]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₈O₃[1][5][6]
Molecular Weight 162.23 g/mol [5][7]
Appearance Colorless liquid[1][8]
Odor Mild, slight[1][8]
Boiling Point 231 °C / 447.8 °F[8][9]
Melting Point -68 °C / -90.4 °F[8][9]
Flash Point 100 °C / 212 °F[8][10]
Autoignition Temperature 227 °C / 440.6 °F[8][10]
Solubility in Water Miscible[11]
Vapor Pressure 0.02 mmHg at 20 °C[8]
Specific Gravity 0.967 g/cm³ at 25 °C[9]

Hazard Identification and Risk Assessment

The primary hazard associated with this compound is serious eye irritation.[8][9][12][13] While it is not classified as acutely toxic, corrosive to the skin, a respiratory or skin sensitizer, or a reproductive toxicant, appropriate precautions must be taken to minimize exposure.[13]

Causality of Hazards:

  • Eye Irritation: The chemical structure of glycol ethers allows them to interact with the mucous membranes of the eye, leading to irritation. Prolonged or direct contact can cause significant discomfort and potential transient injury.[14]

  • Combustibility: With a flash point of 100 °C, this compound is a combustible liquid.[8][10] This means it can ignite when exposed to an ignition source at or above this temperature. Vapors are heavier than air and can travel to an ignition source.[9]

The following diagram illustrates the logical flow for risk assessment and mitigation when working with this chemical.

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation Identify Identify Hazards: - Serious Eye Irritation - Combustible Liquid Assess Assess Risks: - Splash to eyes - Inhalation of vapors - Skin contact - Ignition of vapors Identify->Assess leads to Controls Implement Controls: - Engineering Controls - Administrative Controls - Personal Protective Equipment Assess->Controls requires Emergency Prepare for Emergencies: - Spill Kit - Eyewash Station - Fire Extinguisher Controls->Emergency supported by

Caption: Risk assessment and mitigation workflow for this compound.

Standard Operating Protocols

Engineering Controls

The first line of defense in minimizing exposure is the implementation of effective engineering controls. The causality is simple: physically removing or isolating the hazard is more reliable than relying on personal protective equipment.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[13][14] For procedures that may generate vapors, such as heating, a chemical fume hood is mandatory.[15] This is to ensure that airborne concentrations are kept low and to prevent the accumulation of combustible vapors.[14]

  • Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate work area.[16] A fire extinguisher suitable for chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) should also be available.[10][17]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound.[14][17] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[13] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Gloves should be inspected for any signs of degradation or punctures before each use and replaced immediately if compromised.[13]

    • Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact. For larger quantities or tasks with a higher splash potential, a chemically resistant apron is recommended.[17]

  • Respiratory Protection: Under conditions of adequate engineering controls, respiratory protection is generally not required. However, if engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge should be used.[10][18]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection Start Start: Handling This compound BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Start->BasePPE CheckSplash High Splash Potential? CheckVapor Vapor Generation (e.g., heating)? CheckSplash:f0->CheckVapor No EnhancedFace Add Face Shield CheckSplash:f0->EnhancedFace Yes FumeHood Work in Fume Hood CheckVapor:f0->FumeHood Yes End End CheckVapor:f0->End No BasePPE->CheckSplash EnhancedFace->CheckVapor FumeHood->End

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Handling and Storage Protocol

Proper handling and storage are essential to prevent accidents and maintain the chemical's stability.

Handling:

  • Preparation: Before handling, ensure that all necessary engineering controls are operational and the correct PPE is donned.

  • Dispensing: Dispense the chemical in a well-ventilated area, preferably within a fume hood. Use spark-proof tools and avoid creating aerosols.[14]

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Never use an open flame.

  • Hygiene: Avoid ingestion and inhalation.[14] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9][13]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][14]

  • Keep containers tightly closed when not in use to prevent the escape of vapors and contamination of the material.[14][15]

  • Store away from sources of ignition, heat, and direct sunlight.[14]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents.

Spills
  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean up a large spill without appropriate training and equipment.[19]

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[8]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[14] Place the contaminated absorbent material into a suitable, labeled, and closed container for disposal.[8][10] Do not allow the spilled material to enter drains.[9]

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14] Seek immediate medical attention.[8][14]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[18] Seek medical attention if irritation develops or persists.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms occur.[8][10]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[14] Seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[20] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[14][15][20] Do not pour this chemical down the drain.[9]

Application in a Research Context: Example Protocol

This compound can be used as a high-boiling-point solvent in organic reactions, such as in certain coupling reactions where elevated temperatures are required to drive the reaction to completion.[2]

Example: Suzuki-Miyaura Coupling

  • Reactant Setup: In a fume hood, add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) to a dry reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add this compound (5 mL) to the flask to dissolve the reactants.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and a suitable base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.[2]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

The high boiling point of this compound allows for a wider range of reaction temperatures, which can be critical for optimizing reaction kinetics and yields.

References

  • Occupational Safety and Health Administration (OSHA). (1993). Occupational Exposure to 2-Methoxyethanol, 2-Ethoxyethanol and their Acetates (Glycol Ethers). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1983). Current Intelligence Bulletin 39: The Glycol Ethers, with Particular Reference to 2-Methoxyethanol and 2-Ethoxyethanol. Retrieved from [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-Butoxy Ethanol. Retrieved from [Link]

  • PubChem. CID 25104213 | C16H36O6. Retrieved from [Link]

  • ISHN. (2002). OSHA reopens glycol ethers rulemaking record. Retrieved from [Link]

  • Wikipedia. 2-Butoxyethanol. Retrieved from [Link]

  • Chemical Check. (2017). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Bremsfluessigkeit DOT 4 250 ml Art.: 21155. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Ethanol, 2-(2-butoxyethoxy)- - Substance Details. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). ETHYLENE GLYCOL. Retrieved from [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). Retrieved from [Link]

  • Solvents and Petroleum Service, Inc. (n.d.). SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]

  • Drug Information. 2-(2-Butoxyethoxy)ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). 2-Butoxyethanol - IDLH. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(2-Butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether or DEGBE) in their chemical syntheses. This guide is designed to be a practical resource for troubleshooting common issues and improving reaction yields. Instead of a rigid format, this center is structured as a series of frequently asked questions and in-depth troubleshooting guides for specific reaction types where DEGBE is often employed.

Section 1: Frequently Asked Questions (FAQs) about this compound in Synthesis

This section addresses general queries and concerns that researchers may have when working with this compound.

Q1: What are the key properties of this compound that make it a useful solvent, and how can these properties impact my reaction?

A1: this compound is a high-boiling point (approximately 230°C), colorless liquid with a mild odor.[1][2] Its utility as a solvent stems from its dual functionality: the ether linkages and the terminal hydroxyl group.[2] This structure imparts both polar and non-polar characteristics, allowing it to dissolve a wide range of organic compounds, as well as some inorganic salts.[3]

Key Properties and Their Impact:

PropertyValueImpact on Reactions
Boiling Point ~230 °CAllows for a wide range of reaction temperatures, which can be beneficial for reactions with high activation energies. However, it can also complicate product isolation.
Solubility Miscible with water and most organic solventsExcellent for creating homogeneous reaction mixtures with diverse reactants. Can pose challenges during aqueous workups.[1]
Polarity ModerateCan influence reaction kinetics and selectivity, particularly in reactions with polar intermediates or transition states.
Dual Functionality Ether and alcoholThe hydroxyl group can participate in reactions such as esterification or act as a ligand, while the ether linkages can chelate metal catalysts.[3]

Q2: I'm observing a lower-than-expected yield. What are some initial, general troubleshooting steps I should take when using this compound?

A2: Low yields can arise from a multitude of factors. Before delving into reaction-specific issues, consider these general points:

  • Purity of Starting Materials: Ensure the purity of your reactants and the this compound itself. Impurities can lead to side reactions and catalyst poisoning.

  • Anhydrous Conditions: For moisture-sensitive reactions, ensure your solvent and glassware are scrupulously dry. While this compound is hygroscopic, it can be dried using standard techniques like molecular sieves.

  • Inert Atmosphere: For oxygen-sensitive reactions, particularly those involving organometallic catalysts, thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[4]

  • Reaction Time and Temperature: Optimize both parameters. A reaction that is too short may not go to completion, while one that is too long or too hot can lead to product decomposition or side reactions.

Q3: I've heard that ethers can form peroxides. Is this a concern with this compound, and how can it affect my reaction?

A3: Yes, like other ethers, this compound can form explosive peroxides upon exposure to air and light.[5] The presence of peroxides can initiate unwanted radical reactions, leading to byproduct formation and reduced yields. It is crucial to test for the presence of peroxides in previously opened containers of this compound, especially if it has been stored for an extended period. If peroxides are detected, they must be quenched before use.

Section 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting advice for common synthetic transformations where this compound is often used as a solvent.

Williamson Ether Synthesis

The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a fundamental method for ether formation.[6] The use of a high-boiling solvent like this compound can be advantageous for less reactive substrates.

Q: I am attempting a Williamson ether synthesis with a sterically hindered substrate and getting a low yield of my desired ether, along with a significant amount of an elimination byproduct. How can I improve my yield?

A: This is a classic challenge in Williamson ether synthesis, where the basicity of the alkoxide can promote elimination (E2) over substitution (SN2), especially with secondary or sterically hindered primary alkyl halides.[7]

Troubleshooting Steps:

  • Choice of Base: The strength of the base used to generate the alkoxide is critical. If you are using a very strong base like sodium hydride (NaH), consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). This can reduce the rate of the competing elimination reaction.

  • Temperature Control: While a high temperature can increase the rate of the desired SN2 reaction, it often accelerates the E2 pathway even more. Try running the reaction at a lower temperature for a longer period. The high boiling point of this compound provides a wide temperature range to explore.

  • Solvent Effects: this compound, being a polar aprotic solvent, is generally suitable for SN2 reactions. However, its hydroxyl group can be deprotonated, potentially interfering with the reaction. Ensure your primary alcohol for alkoxide formation is in excess or consider using a glycol ether without a free hydroxyl group if side reactions are problematic.

  • Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the nucleophilicity of the alkoxide and may favor the SN2 pathway, especially in biphasic systems. Polyethylene glycol (PEG) derivatives can also act as phase-transfer catalysts.[8]

Troubleshooting workflow for Williamson ether synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)

This compound can be an effective solvent for high-temperature cross-coupling reactions due to its ability to dissolve a wide range of substrates and its high boiling point. However, challenges related to catalyst stability and side reactions can arise.

Q: My Suzuki coupling reaction in this compound is stalling, and I'm observing the formation of palladium black. What's causing this, and how can I prevent it?

A: The formation of palladium black indicates the precipitation of the active Pd(0) catalyst from the reaction mixture, leading to catalyst deactivation.[9] This is a common issue in palladium-catalyzed reactions and can be exacerbated by several factors.

Troubleshooting Steps:

  • Inert Atmosphere: The primary cause of palladium black formation is often the presence of oxygen, which can oxidize the active Pd(0) species.[4] Ensure your reaction setup is rigorously deoxygenated. This includes degassing the this compound and any aqueous solutions by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Ligand Choice and Ratio: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst.[9] If you are using a simple phosphine ligand, consider switching to a more robust bulky electron-rich ligand, such as those from the Buchwald or Beller groups, which are known to enhance catalyst stability and activity. Also, ensure an appropriate palladium-to-ligand ratio.

  • Temperature: While high temperatures can accelerate the reaction, they can also increase the rate of catalyst decomposition. Try running the reaction at the lower end of the effective temperature range.

  • Base Selection: The choice of base can influence catalyst stability. For Suzuki couplings, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH), which can sometimes promote catalyst degradation.[5]

Q: In my Heck reaction using this compound, I'm getting a mixture of regioisomers. How can I improve the selectivity?

A: Regioselectivity in Heck reactions is influenced by the electronic and steric nature of the substrates, the catalyst system, and the reaction conditions.[10]

Troubleshooting Steps:

  • Ligand Control: The ligand coordinated to the palladium center has a significant impact on regioselectivity. For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear product, while monodentate ligands can lead to a mixture of linear and branched products.

  • Reaction Pathway: The Heck reaction can proceed through a neutral or a cationic pathway, which can influence regioselectivity. The choice of the halide or triflate on your electrophile and the addition of silver salts can be used to favor the cationic pathway, which may alter the product distribution.[10]

  • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Decision tree for improving Heck reaction regioselectivity.
Fischer Esterification

The Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol.[11] The high boiling point of this compound can be leveraged to drive the reaction to completion.

Q: My Fischer esterification in this compound is not reaching completion, and the yield is low. How can I shift the equilibrium towards the product?

A: The key to a high yield in Fischer esterification is to effectively shift the equilibrium to the product side.[11]

Strategies to Improve Yield:

  • Removal of Water: The most effective way to drive the equilibrium is to remove the water that is formed as a byproduct.[11] Given the high boiling point of this compound, a Dean-Stark apparatus can be used with a co-solvent (e.g., toluene) that forms an azeotrope with water. The azeotrope distills off, and the water is collected in the trap, while the co-solvent returns to the reaction flask.

  • Use of Excess Reagent: If the removal of water is not feasible, using a large excess of one of the reactants (usually the less expensive one) will also shift the equilibrium towards the product.[11]

  • Catalyst Choice: Ensure you are using an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[12] The amount of catalyst may also need to be optimized.

Section 3: Purification and Workup Challenges

The high boiling point and water miscibility of this compound can present challenges during product isolation.

Q: How can I effectively remove this compound from my reaction mixture after the reaction is complete?

A: Removing a high-boiling, water-miscible solvent like this compound requires a different approach than for low-boiling solvents.

Purification Strategies:

  • Aqueous Extraction: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[13] The this compound will preferentially partition into the aqueous layer. Multiple extractions may be necessary.

  • Azeotropic Distillation: For products that are stable at elevated temperatures, azeotropic distillation with a lower-boiling solvent can be an effective removal method.[14]

  • Chromatography: If your product is amenable to column chromatography, this is often the most effective way to separate it from the high-boiling solvent.

  • Vacuum Distillation: If your product has a significantly lower boiling point than this compound, vacuum distillation can be used for separation. However, this is often challenging due to the high boiling point of the solvent.

Purification_Workflow Start Reaction Completion in DEGBE Check_Product_Solubility Is Product Water-Soluble? Start->Check_Product_Solubility Aqueous_Extraction Dilute with Water & Extract with Organic Solvent Check_Product_Solubility->Aqueous_Extraction No Check_Product_Stability Is Product Thermally Stable? Check_Product_Solubility->Check_Product_Stability Yes End Purified Product Aqueous_Extraction->End Azeotropic_Distillation Azeotropic Distillation with Co-solvent Check_Product_Stability->Azeotropic_Distillation Yes Chromatography Column Chromatography Check_Product_Stability->Chromatography No Azeotropic_Distillation->End Chromatography->End

General workflow for product purification from DEGBE.

References

  • P&S Chemicals. (n.d.). Product information, Diethylene glycol monobutyl ether. [Link]

  • Biotage. (2023, February 6). How best to extract reaction products from high boiling solvents. [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. [Link]

  • Google Patents. (1998). US6034281A - Purification of diethylene glycol monoethyl ether.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. [Link]

  • Google Patents. (1998).
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • AWS. (n.d.). Example of Ethylene glycol monobutyl ether Purification. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (n.d.). An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. [Link]

  • Williamson Ether Synthesis Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • Redox. (2022, May 21). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?[Link]

  • Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols. [Link]

  • PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. [Link]

  • ResearchGate. (n.d.). PolyEthylene-Glycol-Derivatives-as-Phase-Transfer-Catalysts-and-Solvents-for-Organic-Reactions.pdf. [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • National Institutes of Health. (2014, January 24). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. [Link]

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Diethylene Glycol Monobutyl Ether Synthesis: Technical Troubleshooting Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylene Glycol Monobutyl Ether (DEGBE) synthesis. This guide is designed for researchers and development scientists to navigate the common challenges and side reactions encountered during the synthesis of this versatile solvent. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

The most prevalent industrial method for producing DEGBE is the base-catalyzed ethoxylation of n-butanol.[1] This process involves the reaction of n-butanol with ethylene oxide. While effective, this route is susceptible to several side reactions that can impact product quality and process efficiency. This guide provides a question-and-answer-based approach to troubleshoot these specific issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My product distribution is too broad, with significant amounts of higher-order ethoxylates (Triethylene Glycol Monobutyl Ether, etc.). How can I improve selectivity for DEGBE?

This is a classic issue of polydispersity in ethoxylation reactions. It arises when the rate of ethoxylation of the newly formed glycol ether is comparable to or faster than the rate of ethoxylation of the starting n-butanol.

Root Cause Analysis:

  • Catalyst Choice: Traditional alkali catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly active but generally non-selective.[1][2] They create a butoxide anion that initiates the reaction, but the resulting DEGBE can also be deprotonated, leading to further reaction with ethylene oxide and the formation of a mixture of higher homologues.[3]

  • Reaction Kinetics: The reaction proceeds via an SN2 mechanism where the butoxide anion attacks the ethylene oxide ring.[4] Without precise control, this becomes a chain reaction, leading to a wide distribution of products.

Troubleshooting & Mitigation Strategies:

  • Molar Ratio Adjustment: Increasing the molar excess of n-butanol to ethylene oxide can statistically favor the reaction of ethylene oxide with the more abundant butanol, thereby suppressing the formation of higher-order products. However, this requires a more energy-intensive downstream separation process.

  • Advanced Catalysis: For narrow-range ethoxylation, consider using catalysts that offer better steric or electronic control. Double Metal Cyanide (DMC) catalysts or certain solid acid catalysts can provide higher selectivity for the desired mono- and di-ethoxylated products.[5]

  • Temperature Control: Maintain the lowest effective reaction temperature. Higher temperatures can increase the rate of side reactions and broaden the product distribution. A typical range for alkali-catalyzed reactions is 160-220°C.[6]

Q2: I am detecting significant quantities of 1,4-Dioxane in my crude product. What is its origin and how can I prevent it?

The formation of 1,4-Dioxane is a common and problematic side reaction, particularly under acidic conditions or at elevated temperatures.

Root Cause Analysis: 1,4-Dioxane is primarily formed through the acid-catalyzed dehydration and cyclization of diethylene glycol (DEG).[7][8] DEG itself is a byproduct formed from the reaction of ethylene oxide with any water present in the system or from the ethoxylation of ethylene glycol (which can form in situ).

Dioxane_Formation cluster_main Main Reaction Path cluster_side Side Reaction Path Butanol n-Butanol EO1 + Ethylene Oxide EGBE Ethylene Glycol Monobutyl Ether (EGBE) Butanol->EGBE Catalyst EO2 + Ethylene Oxide DEGBE Diethylene Glycol Monobutyl Ether (DEGBE) EGBE->DEGBE Catalyst Water H₂O (Trace) EO3 + Ethylene Oxide EG Ethylene Glycol (EG) EO4 + Ethylene Oxide DEG Diethylene Glycol (DEG) Dioxane 1,4-Dioxane

Troubleshooting & Mitigation Strategies:

  • Maintain Anhydrous Conditions: Rigorously dry all reactants (n-butanol) and the reactor system. The presence of water is a direct precursor to ethylene glycol and subsequently diethylene glycol, which is the immediate precursor to dioxane.

  • Avoid Acidic Catalysts: While some synthesis routes use acid catalysts, they strongly promote the dehydration reaction leading to dioxane.[7] If using an acid-catalyzed process, such as reacting diethylene glycol directly with butanol, precise control of temperature (ideally around 160°C) is critical to minimize this side reaction.[7]

  • Neutralization: After an acid-catalyzed reaction, the product mixture should be neutralized promptly to prevent further side reactions during workup and distillation.[9]

  • Purification: 1,4-Dioxane can be removed through fractional distillation, but its boiling point (101°C) is significantly lower than DEGBE's (231°C), making separation straightforward.[8][10]

Q3: My reaction is sluggish, and analysis shows unreacted n-butanol and symmetrical dibutyl ether. What is causing this?

The formation of symmetrical ethers like dibutyl ether points towards a dehydration reaction involving the starting alcohol, which is typically promoted by acid catalysts and high temperatures.

Root Cause Analysis: This side reaction involves the condensation of two molecules of n-butanol to form dibutyl ether and water.

  • 2 CH₃(CH₂)₃OH → (CH₃(CH₂)₃)₂O + H₂O This reaction is favored under acidic conditions, where one alcohol molecule is protonated, making it a good leaving group (water), which is then displaced by another alcohol molecule.[11][12]

Troubleshooting & Mitigation Strategies:

  • Catalyst Selection: This issue is most common when using strong acid catalysts (e.g., sulfuric acid, acidic ion-exchange resins).[6][7] If your primary synthesis route is ethoxylation, ensure no acidic contaminants are present. For routes involving direct etherification, switching to a milder catalyst or optimizing conditions is necessary.

  • Temperature Management: High reaction temperatures drive dehydration reactions. Operate at the lowest temperature that allows for a reasonable reaction rate. For acid-catalyzed etherification of glycols, temperatures are often kept between 160-220°C; exceeding this can increase byproduct formation.[6]

  • Stoichiometry: In routes reacting diethylene glycol with butanol, using a molar excess of the alcohol (e.g., 3-5 moles of alcohol per mole of glycol) can improve the yield of the desired monoalkyl ether over the dialkyl ether.[6]

Experimental Protocols & Data

Protocol 1: Standard Base-Catalyzed Ethoxylation of n-Butanol
  • Reactor Preparation: Ensure a pressure-rated autoclave reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen) to remove oxygen and moisture.

  • Charging Reactants: Charge the reactor with anhydrous n-butanol and a catalytic amount of KOH or NaOH (typically 0.1-0.5% by weight of the total reactants).

  • Inerting: Heat the mixture gently under vacuum to remove any residual water, then break the vacuum with Nitrogen.

  • Reaction: Heat the reactor to the target temperature (e.g., 160-180°C). Introduce ethylene oxide at a controlled rate, maintaining a safe operating pressure (e.g., < 810 psi).[6]

  • Digestion: After all ethylene oxide is added, hold the reaction mixture at temperature until the pressure stabilizes, indicating complete consumption of ethylene oxide.

  • Neutralization & Workup: Cool the reactor. Neutralize the alkaline catalyst with an acid (e.g., acetic or phosphoric acid). The crude product can then be purified by vacuum distillation.

Table 1: Catalyst Comparison for DEGBE Synthesis
Catalyst TypeTypical ConditionsSelectivity for DEGBECommon Side ProductsKey Considerations
Alkali Hydroxide (KOH, NaOH) 160-200°C, High PressureLow to ModerateHigher ethoxylates, GlycolsCost-effective, high activity, but produces a broad product distribution.[1]
Solid Acid (e.g., H-ZSM-5) 130-200°CModerate to High1,4-Dioxane, Dibutyl etherEnvironmentally friendly, easily separable, but can promote dehydration.[7][13]
Double Metal Cyanide (DMC) 90-150°CHighLow levels of glycolsProduces narrow-range ethoxylates, highly active, but more expensive.

Logical Workflow for Troubleshooting

// Branch 1: High Polydispersity High_Polydispersity [label="High Polydispersity\n(EGBE, TEGBE, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Ratio [label="Verify Butanol:EO Ratio", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Butanol [label="Increase Butanol Excess"]; Consider_DMC [label="Consider Selective Catalyst (DMC)"];

Impurity_Check --|> High_Polydispersity [label="Higher Ethoxylates"]; High_Polydispersity -> Check_Ratio; Check_Ratio --|> Increase_Butanol [label="Ratio Low"]; Check_Ratio --|> Consider_DMC [label="Ratio OK"];

// Branch 2: Dioxane Dioxane [label="1,4-Dioxane Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Water [label="Check Water Content\n(Karl Fischer)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry_Reactants [label="Dry Reactants & System"]; Check_Catalyst [label="Review Catalyst Choice", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Avoid_Acid [label="Avoid Strong Acid Catalysts"];

Impurity_Check --|> Dioxane [label="Dioxane"]; Dioxane -> Check_Water; Check_Water --|> Dry_Reactants [label="High"]; Check_Water --|> Check_Catalyst [label="Low"]; Check_Catalyst --|> Avoid_Acid [label="Acidic"];

// Branch 3: Dibutyl Ether Dibutyl_Ether [label="Dibutyl Ether Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp_Acid [label="Review Temp. & Acidity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction Temperature"]; Use_Base_Catalyst [label="Ensure Non-Acidic Conditions"];

Impurity_Check --|> Dibutyl_Ether [label="Symmetrical Ether"]; Dibutyl_Ether -> Check_Temp_Acid; Check_Temp_Acid --|> Lower_Temp [label="Temp. High"]; Check_Temp_Acid --|> Use_Base_Catalyst [label="Acidic"];

// End Point End [label="Optimize & Re-run", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase_Butanol -> End; Consider_DMC -> End; Dry_Reactants -> End; Avoid_Acid -> End; Lower_Temp -> End; Use_Base_Catalyst -> End; } enddot Caption: Troubleshooting workflow for DEGBE synthesis.

References

  • US6730815B2 - Method of producing glycol ethers - Google Patents.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI. Available at: [Link]

  • Dioxane - Sciencemadness Wiki. Available at: [Link]

  • 2-butoxyethanol via Ethoxylation ( butanol + ethylene oxide) with KOH as catalyst - Reddit. Available at: [Link]

  • Kinetics of n-butanol ethoxylation - ResearchGate. Available at: [Link]

  • Process of producing dioxane glycol - European Patent Office - EP 1772451 A1 - EPO. Available at: [Link]

  • DIETHYLENE GLYCOL MONOBUTYL ETHER - Ataman Kimya. Available at: [Link]

  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Available at: [Link]

  • Diethylene glycol monomethyl ether – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Diethylene Glycol Monobutyl Ether | Request PDF - ResearchGate. Available at: [Link]

  • CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents.
  • CN113493371B - Preparation method of ethylene glycol monoether - Google Patents.
  • Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem. Available at: [Link]

  • Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO - NIH. Available at: [Link]

  • (PDF) Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO - ResearchGate. Available at: [Link]

  • Diethylene Glycol Monobutyl Ether Production Cost Analysis - openPR.com. Available at: [Link]

  • Setting Up a Successful Diethylene Glycol Monobutyl Ether Manufacturing Unit: DPR | PPTX. Available at: [Link]

  • F. The Dehydration of Butan-2-ol - Chemistry LibreTexts. Available at: [Link]

  • Mechanistic origins for the enhanced ethanol dehydration kinetics in H-ZSM-5 by cofeeding n-butanol - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

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Technical Support Center: Optimization of Temperature for 1-(2-Butoxyethoxy)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 1-(2-Butoxyethoxy)ethanol (Diethylene Glycol Monobutyl Ether, DEGBE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperatures. As a high-boiling point, difunctional solvent and reactant, DEGBE presents unique opportunities and challenges in chemical synthesis. This document will equip you with the expertise to navigate these complexities and achieve optimal reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in chemical reactions, with a focus on temperature optimization.

Q1: What is the typical temperature range for Williamson ether synthesis when using this compound as the alcohol?

A1: The Williamson ether synthesis, a classic S_N2 reaction, is generally conducted at temperatures ranging from 50 to 100°C.[1] However, when using a less reactive, high-boiling point alcohol like this compound, the optimal temperature may be in the upper end of this range or slightly higher to ensure a reasonable reaction rate. It is crucial to balance temperature to favor the desired substitution reaction over potential side reactions like elimination, especially when using secondary or tertiary alkyl halides.[2] For primary alkyl halides, a temperature of 70-100°C is a good starting point.

Q2: How does the high boiling point of this compound (approx. 231°C) affect temperature selection for reactions?

A2: The high boiling point of this compound allows for a wide operational temperature range, which can be advantageous for reactions requiring high activation energy.[3] However, it also means that reactions can be run at temperatures that might promote undesired side reactions or thermal decomposition of sensitive reagents. It is essential to determine the optimal temperature based on the specific reaction kinetics rather than simply refluxing at the boiling point of DEGBE.[4]

Q3: What are the primary side reactions to consider when using this compound at elevated temperatures?

A3: At elevated temperatures, several side reactions can occur. In Williamson ether synthesis, elimination reactions (E2) become more competitive with the desired S_N2 substitution, especially with sterically hindered alkyl halides.[2] Thermal decomposition of this compound can also occur at very high temperatures, leading to the formation of aldehydes, ketones, and other organic acids.[4] Furthermore, like other ethers, this compound can form explosive peroxides upon prolonged exposure to air and heat.[5] Therefore, it is crucial to use appropriate temperature control and to check for the presence of peroxides, especially when distilling or heating for extended periods.

Q4: For Fischer esterification reactions with this compound, what is a recommended starting temperature?

A4: Fischer esterification is an equilibrium-driven process, and higher temperatures generally increase the reaction rate. A typical temperature range for Fischer esterification is 60-110°C.[6] A kinetic study on the esterification of this compound with acetic acid found optimal results in the temperature range of 343.15–363.15 K (70–90°C).[7] This range provides a good balance between reaction rate and minimizing potential side reactions.

Q5: Can this compound be used in transesterification reactions, and what is the optimal temperature?

A5: Yes, this compound can be used in transesterification reactions. The optimal temperature will depend on the substrate and catalyst used. For example, in the synthesis of diethylene glycol monomethyl ether monolaurate via transesterification, a high yield was obtained at 75°C.[8][9] As with other reactions, a careful optimization of temperature is necessary to maximize yield and minimize byproducts.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during experiments with this compound, focusing on temperature-related problems.

Problem 1: Low Yield in Williamson Ether Synthesis

Q: I am performing a Williamson ether synthesis with this compound and a primary alkyl halide, but my yield is consistently low. I am running the reaction at 60°C. What could be the issue and how can I resolve it?

A: A low yield at a relatively low temperature like 60°C could be due to a slow reaction rate. Given the higher boiling point and potentially lower reactivity of this compound compared to simpler alcohols, a higher temperature may be required to achieve a reasonable reaction rate.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable technique (e.g., TLC, GC, or NMR). A good target range to explore is 70-100°C.

  • Verify Reagent Purity: Ensure that your this compound is free of water, as this will consume the base and prevent the formation of the necessary alkoxide. Also, check for the presence of peroxides, which can interfere with the reaction.

  • Choice of Base: Ensure you are using a sufficiently strong base (e.g., sodium hydride) to fully deprotonate the this compound.

  • Solvent Considerations: While this compound can sometimes act as both reactant and solvent, using a polar aprotic solvent like DMF or DMSO can accelerate S_N2 reactions.[10]

Problem 2: Formation of an Elimination Byproduct

Q: I am attempting to synthesize an ether from this compound and a secondary alkyl halide. My reaction at 110°C is producing a significant amount of an alkene byproduct. How can I favor the desired substitution reaction?

A: The formation of an alkene is a classic example of the E2 elimination pathway competing with the S_N2 substitution. This is particularly common with secondary and tertiary alkyl halides and is favored by higher temperatures.[2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical step. Decrease the temperature to the lower end of the viable range for the reaction, for instance, starting at 50-70°C, and monitor the product distribution.

  • Use a Less Hindered Base: If possible, consider using a less sterically hindered base. However, in this case, the nucleophile is the alkoxide of this compound.

  • Change the Leaving Group: If feasible, using a better leaving group on your alkyl halide can sometimes enhance the S_N2 pathway relative to E2.

  • Consider an Alternative Synthetic Route: If elimination remains a significant issue, it may be necessary to reverse the roles of the nucleophile and electrophile, if the desired ether structure allows.

Problem 3: Reaction Stalls or Proceeds Slowly in Fischer Esterification

Q: My Fischer esterification of a carboxylic acid with this compound at 70°C is very slow and appears to stall before completion. What can I do to drive the reaction to completion?

A: Fischer esterification is an equilibrium process. Slow reaction rates at lower temperatures and the presence of water (a byproduct) can lead to the reaction stalling.

Troubleshooting Steps:

  • Increase the Temperature: Carefully increase the reaction temperature to 90-110°C to increase the reaction rate.

  • Remove Water: The removal of water is crucial to drive the equilibrium towards the ester product. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.

    • Use of a Dehydrating Agent: Adding molecular sieves to the reaction mixture.

  • Use an Excess of a Reactant: Employing a large excess of this compound can also shift the equilibrium towards the product.

  • Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is being used.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for key experiments involving this compound, emphasizing temperature control.

Protocol 1: Williamson Ether Synthesis of 1-Bromo-4-(2-(2-butoxyethoxy)ethoxy)benzene

Objective: To synthesize an ether using this compound and an alkyl halide, with optimized temperature control.

Materials:

  • This compound (DEGBE)

  • 4-Bromophenol

  • 1,2-Dibromoethane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add this compound (1.1 equivalents) to anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes, then heat to 80°C for 1 hour to ensure complete formation of the alkoxide.

  • Etherification: Cool the reaction mixture to room temperature.

  • Add a solution of 1-bromo-4-(2-bromoethoxy)benzene (1 equivalent) in anhydrous DMF dropwise to the alkoxide solution.

  • Heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Fischer Esterification of Lauric Acid with this compound

Objective: To synthesize an ester using this compound and a carboxylic acid, with azeotropic removal of water to drive the reaction to completion.

Materials:

  • Lauric Acid

  • This compound (DEGBE)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add lauric acid (1 equivalent), this compound (1.5 equivalents), p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux. The temperature of the reaction mixture will be determined by the boiling point of the toluene azeotrope with water. Maintain reflux until no more water is collected in the Dean-Stark trap (typically 4-8 hours). The reaction temperature should be maintained around 110-120°C .

  • Work-up: Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the toluene.

  • Purify the resulting ester by vacuum distillation.

IV. Visualizations

Diagram 1: Troubleshooting Low Yield in Williamson Ether Synthesis

Troubleshooting_Low_Yield start Low Yield in Williamson Ether Synthesis check_temp Is Reaction Temperature Optimal? start->check_temp check_reagents Are Reagents Pure and Dry? check_temp->check_reagents Yes increase_temp Action: Increase Temperature (e.g., 70-100°C) check_temp->increase_temp No check_base Is the Base Strong Enough? check_reagents->check_base Yes purify_reagents Action: Dry DEGBE and Check for Peroxides check_reagents->purify_reagents No check_solvent Is the Solvent Appropriate? check_base->check_solvent Yes stronger_base Action: Use a Stronger Base (e.g., NaH) check_base->stronger_base No change_solvent Action: Use Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->change_solvent No success Improved Yield check_solvent->success Yes increase_temp->success purify_reagents->success stronger_base->success change_solvent->success Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine Carboxylic Acid, DEGBE, and Acid Catalyst in Toluene setup2 Assemble Dean-Stark Apparatus setup1->setup2 heat Heat to Reflux (110-120°C) setup2->heat monitor Monitor Water Collection and Reaction Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize extract Extract and Dry Organic Layer neutralize->extract purify Purify by Vacuum Distillation extract->purify

Caption: A workflow diagram for Fischer esterification with DEGBE.

V. References

  • Redox. (2022). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. [Link]

  • Lab Alley. (n.d.). Material Safety Data Sheet - Diethylene glycol monobutyl ether. [Link]

  • PrepChem.com. (n.d.). Synthesis of diethylene glycol monoethyl ether. [Link]

  • Gómez-Bombarelli, R., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2014). Kinetics Study of the Esterification Reaction of Diethylene Glycol Monobutyl Ether with Acetic Acid Catalyzed by Heteropolyanion-Based Ionic Liquids. [Link]

  • ResearchGate. (2015). Synthesis and Properties of a Novel Ethylene Glycol Monobutyl Ether Palm Oil Monoester Biofuel. [Link]

  • Google Patents. (n.d.). US6730815B2 - Method of producing glycol ethers.

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. [Link]

  • Loba Chemie. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER FOR SYNTHESIS. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • National Institutes of Health. (2015). Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2015). Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

  • MDPI. (2022). Enabling Catalysts for Biodiesel Production via Transesterification. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2009). Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. [Link]

  • Google Patents. (n.d.). WO2004020378A2 - Method of producing glycol ethers.

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2013). Formation of disinfection by-products: Effect of temperature and kinetic modeling. [Link]

  • Univalle. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • ResearchGate. (2016). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. [Link]

  • YouTube. (2020). Synthesis of ethers. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • AGRIS. (n.d.). Formation of disinfection by-products: Effect of temperature and kinetic modeling. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.). US3935279A - Process for the production of glycol ethers.

  • PubMed. (2013). [Formation of disinfection by-products: temperature effect and kinetic modeling]. [Link]

  • ResearchGate. (n.d.). Temperature dependence of peroxide generation using a glucoseoxidase enzyme. (Process parameters. [Link]

  • PubMed. (2008). Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water. [Link]

  • European Patent Office. (n.d.). Process for the preparation of glycol ethers - EP 0421677 A1. [Link]

  • ResearchGate. (2015). Effects of Additives (Hydrogen Peroxide and Ethylene Glycol) and Temperature on the Leaching of Copper from Chalcopyrite by Sulfuric Acid Solution. [Link]

  • European Patent Office. (n.d.). Process for the preparation of glycol ethers - EP 0250168 A2. [Link]

  • ResearchGate. (2018). Factors affecting the formation of disinfection byproducts during chlorination and chloramination. [Link]

  • ResearchGate. (2023). Reaction mechanism of Fischer esterification. Catalytic activation of.... [Link]

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Technical Support Center: Stabilizing Emulsions with Butyl Carbitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Butyl Carbitol (Diethylene Glycol Monobutyl Ether). This guide is designed for researchers, scientists, and drug development professionals who are formulating and troubleshooting emulsions. Here, we address common challenges and fundamental questions to help you leverage the unique properties of Butyl Carbitol for creating stable, effective emulsion systems.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles of Butyl Carbitol and its role in emulsion science.

Q1: What is Butyl Carbitol and what is its primary role in an emulsion?

A1: Butyl Carbitol, also known as Diethylene Glycol Monobutyl Ether (DGBE), is a slow-evaporating, hydrophilic glycol ether.[1][2] In emulsions, it doesn't typically act as a primary emulsifier but serves as a highly effective co-solvent and coupling agent .[1][2] Its key functions are to improve the solubility and compatibility between the oil and water phases, enhance the performance of primary surfactants, and ultimately increase the overall stability of the emulsion.[3][4]

Q2: How does Butyl Carbitol mechanistically improve emulsion stability?

A2: Butyl Carbitol is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and oil-loving (hydrophobic) characteristics. This structure allows it to partition at the oil-water interface alongside primary surfactant molecules. Its presence at the interface provides several benefits:

  • Reduces Interfacial Tension: By positioning itself between oil and water, it further lowers the energy barrier to creating droplets, supplementing the action of the primary emulsifier.[3]

  • Improves Surfactant Packing: It can disrupt the organization of surfactant tails, making the interfacial film more flexible and resilient to rupture, which helps prevent droplet coalescence.[3]

  • Acts as a "Coupling Agent": It improves the miscibility of the oil phase and the surfactant, preventing the "shock" or coagulation that can occur when a hydrophobic component is introduced into a water-based system.

  • Modifies Continuous Phase Viscosity: While not its primary role, its presence in the aqueous phase can slightly increase viscosity, which helps to slow down creaming or sedimentation.[5]

Q3: Is Butyl Carbitol more suitable for oil-in-water (O/W) or water-in-oil (W/O) emulsions?

A3: Due to its complete solubility in water, Butyl Carbitol is most commonly and effectively used in oil-in-water (O/W) emulsions .[1][2] In O/W systems, it partitions favorably into the continuous aqueous phase while still interacting strongly at the oil-droplet interface. While it can be used in W/O emulsions, its high water solubility means it will preferentially reside in the dispersed water droplets, potentially limiting its effectiveness at the interface compared to a more oil-soluble co-solvent.

Q4: What are typical concentration ranges for Butyl Carbitol in a formulation?

A4: The optimal concentration of Butyl Carbitol is highly dependent on the specific oil phase, primary surfactant system, and desired emulsion properties. However, a general starting range is typically 1% to 5% (w/w) of the total formulation. In some industrial applications, it can be used in higher concentrations, but for pharmaceutical or research purposes, starting low and titrating upwards is the recommended approach. Overuse can sometimes lead to destabilization, as discussed in the troubleshooting section.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My O/W emulsion shows signs of creaming (an oil-rich layer forming at the top) shortly after preparation.

Q: Can Butyl Carbitol help reduce creaming, and what is the mechanism?

A: Yes, Butyl Carbitol can help mitigate creaming, although it does not stop the underlying physical process (density difference). It helps in two ways:

  • Reduces Droplet Size: By improving the efficiency of the primary emulsifier and lowering interfacial tension, Butyl Carbitol facilitates the formation of smaller oil droplets during homogenization. Smaller droplets are less susceptible to the effects of gravity, slowing the rate of creaming significantly (Stokes' Law).

  • Prevents Flocculation: Creaming is often accelerated by flocculation (droplets clumping together). Butyl Carbitol enhances the stability of the interfacial film, reducing the likelihood of droplets sticking together and forming larger aggregates that cream more rapidly.[6]

Troubleshooting Steps:

  • Step 1: Incorporate Butyl Carbitol at 1-3% (w/w) into the aqueous phase before homogenization. Its presence during droplet formation is critical.

  • Step 2: Ensure your homogenization process (e.g., high-shear mixing, sonication) is sufficient. Butyl Carbitol improves the efficiency of homogenization but cannot replace it.

  • Step 3: Consider adding a viscosity modifier (e.g., xanthan gum, carbomer) to the continuous phase. This will physically hinder droplet movement and works synergistically with the stabilizing effects of Butyl Carbitol.[5]

Problem: I'm observing coalescence, where oil droplets are merging to form larger ones, leading to complete phase separation.

Q: My primary surfactant isn't preventing coalescence. How can adding Butyl Carbitol solve this?

A: Coalescence occurs when the interfacial film surrounding the oil droplets is not robust enough to prevent them from merging upon collision. Butyl Carbitol strengthens this film.

Causality: Think of the primary surfactant molecules as rigid pickets in a fence around the oil droplet. Butyl Carbitol acts as a flexible "grout" between these pickets. It partitions between the surfactant tails, increasing the flexibility and fluidity of the interfacial layer.[3] This makes the film more elastic and better able to deform and recover upon droplet collision, rather than rupturing. This role is often described as a "coalescing agent" in coatings, where it helps polymer particles fuse into a continuous film.[7][8][9]

Troubleshooting Flowchart:

G start Start: Coalescence Observed check_surfactant Is primary surfactant HLB and type appropriate for the oil? start->check_surfactant add_bc Introduce Butyl Carbitol (1-5% w/w) into the aqueous phase. check_surfactant->add_bc Yes observe Re-homogenize and observe stability. (e.g., microscopy, particle sizing) add_bc->observe success Success: Droplet size is stable. observe->success Stable fail_increase Failure: Coalescence persists observe->fail_increase Unstable increase_surfactant Increase primary surfactant concentration. Re-evaluate co-surfactant choice. fail_increase->increase_surfactant end Consult further resources. increase_surfactant->end

Caption: Troubleshooting workflow for coalescence.

Problem: After adding Butyl Carbitol, my system became less stable and phase-separated.

Q: Why would a stabilizer like Butyl Carbitol cause destabilization?

A: This paradoxical effect can occur if the concentration of Butyl Carbitol is too high.

Causality: Butyl Carbitol is a solvent with excellent solvency power.[2][10] At an optimal concentration, it resides primarily at the interface and in the continuous phase. However, at very high concentrations, it can act as a strong solvent for the primary surfactant itself, effectively "stripping" the emulsifier away from the oil-water interface and pulling it into the bulk aqueous phase. This leaves the oil droplets unprotected and highly prone to rapid coalescence.

Troubleshooting Steps:

  • Step 1: Immediately reduce the Butyl Carbitol concentration. Perform a concentration ladder experiment, starting from 0.5% and increasing in 0.5% increments up to 5%, to identify the optimal window.

  • Step 2: Evaluate the interaction with your chosen surfactant. Some surfactants may be more sensitive to this stripping effect than others.

  • Step 3: Ensure the order of addition is correct. Butyl Carbitol should be added to the water phase before the oil phase is introduced and emulsified. This allows for proper partitioning and equilibrium.

Part 3: Experimental Protocol & Data

This section provides a practical methodology and reference data for your experiments.

Protocol: Preparation of a Model O/W Emulsion Using Butyl Carbitol

This protocol describes the creation of a 10% mineral oil-in-water emulsion stabilized with a non-ionic surfactant and Butyl Carbitol.

Materials:

  • Mineral Oil (Oil Phase)

  • Polysorbate 80 (Primary Surfactant)

  • Butyl Carbitol (Co-solvent/Stabilizer)

  • Deionized Water (Aqueous Phase)

  • High-shear homogenizer

Methodology:

  • Prepare Aqueous Phase:

    • In a beaker, combine 83 g of deionized water and 2 g of Polysorbate 80.

    • Add 2 g of Butyl Carbitol to the aqueous phase.

    • Stir gently with a magnetic stirrer until all components are fully dissolved and the solution is clear.

  • Prepare Oil Phase:

    • In a separate beaker, weigh out 10 g of mineral oil.

  • Form Coarse Emulsion:

    • While stirring the aqueous phase moderately, slowly pour the oil phase into the beaker. A milky white, coarse emulsion will form.

  • Homogenization:

    • Submerge the rotor-stator of the high-shear homogenizer into the coarse emulsion.

    • Homogenize at 5,000 RPM for 2 minutes, followed by 10,000 RPM for 3 minutes. (Note: Optimal speed and time will depend on your specific equipment and batch size).

  • Cooling & Storage:

    • Remove the homogenizer and allow the emulsion to cool to room temperature.

    • Transfer to a sealed container for stability analysis.

  • Characterization (Self-Validation):

    • Visual: Observe for any signs of creaming or separation at 1 hour, 24 hours, and 1 week.

    • Microscopy: Place a drop of the emulsion on a slide and observe under a light microscope. Droplets should be small and well-dispersed. Compare to a control emulsion made without Butyl Carbitol.

    • Particle Sizing: Use a technique like Dynamic Light Scattering (DLS) to measure the mean droplet size and polydispersity index (PDI). A stable emulsion will show a consistent particle size over time.

Data Presentation: Physicochemical Properties of Butyl Carbitol

The following table summarizes key quantitative data for Butyl Carbitol, which is critical for formulation design.

PropertyValueSource(s)
Chemical Name Diethylene Glycol Monobutyl Ether[11][12]
Molecular Weight 162.2 g/mol [1][11]
Boiling Point 230 °C[1][11]
Flash Point 99 °C[1][11]
Specific Gravity (25/25°C) 0.951[1]
Surface Tension (25°C) 30.0 mN/m[1]
Solubility in Water (25°C) 100% (Completely Miscible)[1][2]
Evaporation Rate (nBuAc=1) 0.004[1][11]
Visualization: Mechanism of Action at the Interface

This diagram illustrates the role of Butyl Carbitol in an O/W emulsion.

G cluster_droplet Oil Droplet cluster_water Aqueous Phase oil_mol Oil surfactant1 S bc1 BC surfactant2 S bc2 BC surfactant3 S water_mol Water bc3 BC

Caption: Butyl Carbitol (BC) at the oil-water interface with surfactant (S).

References

  • BUTYL CARBITOL - Aqua Bond Inc.

  • Butyl Carbitol - South City Petrochem – SCP.

  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust.

  • Butyl carbitol - Ram-Nath.

  • Butyl CARBITOL™ Solvent | Dow Inc.

  • Butyl CARBITOL™ Solvent - Dow- Technical Datasheet - SpecialChem.

  • Butyl CARBITOL™ Acetate Solvent - Dow.

  • BUTYL CARBITOL - GKN Group.

  • BUTYL CARBITOL SOLVENT (BuCb) - Ataman Kimya.

  • Technical Data Sheet Product Name - Butyl CARBITOL™ Solvent - KK Chem India.

  • Butyl CARBITOL™ Solvent by Dow Chemical - Home and Personal Care - UL Prospector.

  • Butyl CARBITOL in Coatings: Enhancing Performance and Sustainability - ChemComplex.

  • Co-solvent: Significance and symbolism.

  • DIETHYLENE GLYCOL MONOBUTYL ETHER - Ataman Kimya.

  • The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed.

  • Coalescing Solvent Butyl Carbitol Acetate Cas No 124-17-4 With Excellent Film Formation.

  • (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - ResearchGate.

  • Butyl CARBITOL™ HyPure-10 | Dow Inc.

  • MICROEMULSION SYSTEMS WITH MONOBUTYL ETHER OF ETHYLENE GLYCOL OR DIETHYLENE GLYCOL AS COSURFACTANT.

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH.

  • Butyl CARBITOL™ Solvent - Dow.

  • Stability Problems of Emulsions and Methods to Overcome - Pharmaguideline.

  • Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - Publishing at the Library.

  • DIETHYLENE GLYCOL MONOETHYL ETHER - Ataman Kimya.

  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions.

  • Diethylene glycol monoethyl ether: An emerging solvent in topical dermatology products | Request PDF - ResearchGate.

  • Emulsion Stability | Entegris.

  • Glycol Ethers Properties & Examples, Organic Solvents.

  • Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems.

  • Butyl CARBITOL™ Solvent - Dow.

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Technical Support Center: A-Z Guide to Minimizing Impurities in 1-(2-Butoxyethoxy)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting, scientifically-grounded protocols, and frequently asked questions to facilitate the production of high-purity 1-(2-Butoxyethoxy)ethanol (Diethylene Glycol Monobutyl Ether, DEGBE).

Section 1: Foundational Principles of DEGBE Synthesis and Impurity Formation

This compound is synthesized through the catalyzed ethoxylation of n-butanol with ethylene oxide.[1][2] While the primary reaction is straightforward, side reactions can lead to a range of impurities that impact product quality. Understanding the mechanisms of both the desired reaction and impurity formation is critical for effective troubleshooting.

Primary Synthesis Reaction:

n-Butanol + Ethylene Oxide → this compound (DEGBE)

Common Impurities and Their Origins:

  • Unreacted n-Butanol: Incomplete reaction.

  • Ethylene Glycol (EG) & Diethylene Glycol (DEG): Result from the reaction of ethylene oxide with water, which may be present as a contaminant in the reactants or ingress from the atmosphere.[3][4]

  • Triethylene Glycol Monobutyl Ether (TEGBE): Forms when DEGBE, the desired product, reacts with an additional molecule of ethylene oxide. This is a common issue when ethylene oxide is in excess.[3][4]

  • 1,4-Dioxane: A potential byproduct of ethoxylation reactions.[5]

The following diagram illustrates the primary synthesis pathway and the formation of key byproducts.

G Butanol n-Butanol DEGBE This compound (DEGBE) Butanol->DEGBE + Ethylene Oxide (Catalyst) EthyleneOxide Ethylene Oxide Water Water (Contaminant) EG Ethylene Glycol (EG) Water->EG + Ethylene Oxide TEGBE Triethylene Glycol Monobutyl Ether (TEGBE) DEGBE->TEGBE

Caption: Synthesis of DEGBE and formation of common impurities.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address common challenges encountered during DEGBE synthesis.

Issue 1: Elevated Levels of Higher Ethoxylates (e.g., TEGBE)

Question: My post-reaction analysis shows a significant quantity of TEGBE. What is the root cause, and how can I improve the selectivity for DEGBE?

Answer:

The formation of TEGBE and other higher ethoxylates is a clear indication that the reaction has progressed beyond the desired mono-ethoxylation of n-butanol. This is typically a result of suboptimal reaction conditions.

Underlying Causes:

  • Incorrect Stoichiometry: An excess of ethylene oxide relative to n-butanol is the primary driver for the formation of higher homologs.

  • Catalyst Choice and Concentration: Highly active catalysts, such as strong bases like potassium hydroxide (KOH), can accelerate the reaction of DEGBE with ethylene oxide.[6]

  • Reaction Temperature: Elevated temperatures can increase the rate of side reactions.

Step-by-Step Mitigation Protocol:

  • Strict Stoichiometric Control:

    • Procedure: Carefully calculate and control the molar ratio of n-butanol to ethylene oxide. A slight excess of n-butanol can be used to ensure complete consumption of ethylene oxide.

    • Rationale: Limiting the availability of ethylene oxide minimizes the opportunity for the secondary reaction that forms TEGBE.

  • Controlled Ethylene Oxide Addition:

    • Procedure: Introduce ethylene oxide into the reaction vessel gradually over time, rather than all at once.

    • Rationale: This maintains a low concentration of ethylene oxide in the reaction mixture, favoring its reaction with the more abundant n-butanol.

  • Catalyst Optimization:

    • Procedure: If using a strong base catalyst like KOH or NaOH, consider reducing its concentration. Alternatively, explore milder catalysts.

    • Rationale: A less aggressive catalyst can improve selectivity towards the desired mono-ethoxylated product.

  • Temperature Management:

    • Procedure: Maintain the reaction temperature at the lower end of the effective range. For base-catalyzed reactions, this is often in the range of 120-160°C.

    • Rationale: Lower temperatures can help to control the rate of the exothermic reaction and reduce the formation of byproducts.

The logical flow for addressing high TEGBE levels is depicted below.

G Start High TEGBE Impurity CheckStoichiometry Verify n-Butanol: Ethylene Oxide Ratio Start->CheckStoichiometry AdjustStoichiometry Adjust Ratio to >1:1 CheckStoichiometry->AdjustStoichiometry Ratio ≤ 1:1 CheckAdditionRate Review Ethylene Oxide Addition Method CheckStoichiometry->CheckAdditionRate Ratio > 1:1 AdjustStoichiometry->CheckAdditionRate ImplementGradualAddition Switch to Gradual Addition CheckAdditionRate->ImplementGradualAddition Bulk Addition CheckCatalyst Evaluate Catalyst Concentration/Activity CheckAdditionRate->CheckCatalyst Gradual Addition ImplementGradualAddition->CheckCatalyst ModifyCatalyst Reduce Concentration or Select Milder Catalyst CheckCatalyst->ModifyCatalyst High Concentration/ Activity CheckTemperature Assess Reaction Temperature CheckCatalyst->CheckTemperature Optimal Catalyst ModifyCatalyst->CheckTemperature OptimizeTemperature Lower Reaction Temperature CheckTemperature->OptimizeTemperature Temperature is High End Re-analyze Product Purity CheckTemperature->End Optimal Temperature OptimizeTemperature->End

Sources

Technical Support Center: Enhancing Coating Performance with 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Butoxyethoxy)ethanol, also known by trade names such as Butyl CARBITOL™ and as Diethylene Glycol Monobutyl Ether (DEB). This guide is designed for researchers, scientists, and formulation professionals to troubleshoot and optimize the performance of their coating systems. Here, we address common challenges and frequently asked questions encountered during experimental work, moving beyond simple procedural steps to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and function of this compound in coating formulations.

1. What is the primary role of this compound in a coating formulation?

This compound is a high-boiling point, slow-evaporating glycol ether that serves multiple functions in a coating formulation.[1] Its primary roles include:

  • Coalescing Agent: In water-based latex or emulsion coatings, it softens polymer particles, allowing them to fuse together into a continuous, uniform film as the water evaporates.[2][3][4][5] This process is crucial for achieving good film integrity and durability.[2]

  • Solvent: It is an excellent solvent for a wide range of resins, including nitrocellulose, cellulose ethers, acrylics, epoxies, and polyurethanes.[2][6] Its strong solvency ensures that all components of the coating remain dissolved and stable.

  • Flow and Leveling Agent: By reducing the surface tension of the coating, it promotes better flow and leveling, which helps to eliminate surface defects like brush marks and orange peel.[2][7][8]

  • Wet-Edge Extender: Due to its slow evaporation rate, it extends the "wet edge" or open time of the paint, giving applicators more time to work with the coating and achieve a seamless finish.[2]

2. How does this compound contribute to film formation in water-based coatings?

In water-based (latex) coatings, polymer resins are present as discrete particles dispersed in water. For a durable film to form, these particles must coalesce or fuse together. This compound acts as a coalescent by temporarily plasticizing (softening) the polymer particles. This allows them to deform and merge into a continuous film as the water and solvent evaporate.[2][3] This is particularly important when applying coatings at lower temperatures, as it lowers the Minimum Film Formation Temperature (MFFT) of the latex.[2][3]

Diagram: Mechanism of Coalescence with this compound

Coalescence cluster_0 Step 1: Water Evaporation cluster_1 Step 2: Coalescence cluster_2 Step 3: Film Hardening A Latex Particles Dispersed in Water B Particles Pack Together A->B Water Evaporates C DEB Softens Particles B->C DEB Present D Particles Deform and Fuse C->D E Continuous Film Forms D->E F DEB Evaporates, Film Hardens E->F Slow Evaporation

Caption: Workflow of latex film formation assisted by DEB.

3. Can this compound be used in both water-based and solvent-based coatings?

Yes, its versatility is one of its key advantages. It is fully miscible with water and a wide range of organic solvents.

  • In water-based coatings , its hydrophilic nature makes it an excellent coupling agent and coalescent.[4][5]

  • In solvent-based coatings , it functions as a high-boiling point "tail" solvent. It helps to improve flow and leveling, enhance gloss, and prevent blushing (a milky appearance caused by rapid solvent evaporation).[6]

4. What are the typical concentration ranges for this compound in a formulation?

The optimal concentration depends on the specific resin system, application conditions, and desired properties. However, a general starting point is typically 1-5% by weight of the total formulation. It is crucial to perform a ladder study (a series of experiments with systematically varied concentrations) to determine the ideal level for your specific system.

5. Are there any safety precautions to consider when working with this compound?

Yes, as with any laboratory chemical, proper safety protocols must be followed. This compound can cause serious eye irritation and may be harmful if inhaled or absorbed through the skin.[9][10][11][12] Always:

  • Work in a well-ventilated area or under a fume hood.[11][12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11][13]

  • Avoid direct contact with skin and eyes.[9][13]

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[9][10][11][13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the formulation and application of coatings containing this compound.

Problem 1: Poor Film Formation (Cracking, Mud-Cracking)

  • Question: My water-based acrylic coating is exhibiting severe cracking upon drying, especially on porous substrates. I've added this compound as a coalescent. What could be the cause?

  • Answer: This issue, often called "mud-cracking," typically arises when the coalescence process is incomplete before the film dries.[14] The slow evaporation of this compound is usually beneficial, but if the concentration is too low, it may not sufficiently lower the MFFT, leading to poor film formation, especially under fast-drying conditions (low humidity, high airflow).[2][14] Porous substrates can exacerbate the problem by drawing water and solvent out of the film too quickly.

  • Troubleshooting Protocol:

    • Increase Coalescent Concentration: Incrementally increase the concentration of this compound in your formulation. A 2% increase can often resolve cracking issues on absorbent surfaces.[14]

    • Optimize Environmental Conditions: If possible, increase the humidity or decrease the temperature and airflow in the drying environment to slow down the initial water evaporation rate. This allows more time for the coalescent to act.[15][16]

    • Consider a Co-solvent Blend: In some cases, blending this compound with a slightly faster-evaporating glycol ether can optimize the drying profile.

Problem 2: Surface Defects (Orange Peel, Poor Leveling)

  • Question: My solvent-based epoxy coating has a rough, "orange peel" texture after application. How can this compound help resolve this?

  • Answer: "Orange peel" is a surface defect characterized by a bumpy texture, which occurs when the coating fails to level out before it sets.[17][18] This can be caused by high viscosity, rapid solvent evaporation, or high surface tension. This compound can mitigate this by reducing the surface tension of the liquid coating.[2][7] This promotes better flow and allows the film to level into a smooth surface before drying.[2][8]

  • Troubleshooting Protocol:

    • Incorporate as a "Tail" Solvent: Add a small amount (e.g., 1-3% by weight) of this compound to your solvent blend. Its slow evaporation rate will keep the film open longer, allowing more time for leveling.[2]

    • Verify Resin Compatibility: Ensure that this compound is fully compatible with your epoxy resin system. Incompatibility can lead to other surface defects.

    • Adjust Application Parameters: Sometimes, orange peel is related to application technique. Ensure that spray gun settings (atomization pressure, fluid flow) are optimized.[17][19]

Diagram: Impact of DEB on Surface Tension and Leveling

SurfaceTension cluster_0 Without DEB cluster_1 With DEB A High Surface Tension B Poor Wetting & Leveling A->B C Orange Peel Defect B->C D Reduced Surface Tension E Improved Wetting & Leveling D->E F Smooth, Defect-Free Surface E->F Start Start->A Start->D

Caption: Logical flow of how DEB improves surface finish.

Problem 3: Drying Time is Too Long

  • Question: I've successfully eliminated surface defects using this compound, but now my coating takes too long to dry, affecting production throughput. What are my options?

  • Answer: The slow evaporation rate of this compound is a double-edged sword; while it improves flow, it inherently extends the drying time.[2] The goal is to find a balance between a good finish and an acceptable drying schedule.

  • Troubleshooting Protocol:

    • Optimize Concentration: You may have added more this compound than necessary. Conduct a ladder study to find the minimum effective concentration that still provides the desired leveling without excessively prolonging the dry time.

    • Introduce a Co-solvent: Blend this compound with a mid-range evaporating solvent. This can help to accelerate the initial drying phase while retaining the leveling benefits of the slower solvent.

    • Force-Cure/Bake: If your coating chemistry allows, applying heat can significantly accelerate the evaporation of solvents and the curing of the resin.[20] An increase in temperature is a primary factor in shortening drying time.[16][20]

    • Increase Air Flow: Enhancing air circulation over the coated surface will increase the rate of solvent evaporation.[16][20]

Table 1: Physical Properties of this compound and Common Solvents

PropertyThis compoundEthylene Glycol Monobutyl EtherWater
CAS Number 112-34-5[6][21]111-76-2[22]7732-18-5
Boiling Point (°C) 230[23]171100
Evaporation Rate (nBuAc=1) 0.0040.080.36
Surface Tension (dyn/cm) ~30~2772.8
Water Solubility 100% Soluble[4][5]100% Soluble[24]Miscible

Data compiled from various chemical supplier specifications and literature. Evaporation rates are relative and can vary.

References

  • Vertex AI Search. (2024, March 3). Ethylene glycol monobutyl ether used as a thinner and colorant in paints.
  • Benchchem. (n.d.). This compound | 54446-78-5.
  • PCI Magazine. (2024, March 6).
  • ChemComplex. (n.d.). Butyl CARBITOL in Coatings: Enhancing Performance and Sustainability.
  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER.
  • Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monobutyl Ether – DGMBE.
  • Park, K. (n.d.).
  • Fisher Scientific. (2023, September 21).
  • Sigma-Aldrich. (2024, September 6).
  • Dow. (n.d.). Butyl CARBITOL™ Solvent.
  • Fisher Scientific. (2010, June 21).
  • Dow. (n.d.). Butyl CARBITOL™ Solvent.
  • Univar Solutions. (n.d.).
  • CymitQuimica. (n.d.). CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol.
  • Abbey, A., Rozek, L., & Shumba, M. (n.d.).
  • Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT.
  • Pharmapproach. (n.d.). Common Defects in Film Coating Process: Causes and Possible Solutions.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%.
  • LFA Tablet Presses. (n.d.).
  • AIPAK Pharma. (n.d.).
  • Borchers. (2020, July 27). Optimize Exterior Paint Dry Times and More with Curing Additives.
  • SpecialChem. (2025, December 4).
  • NBCHAO. (2024, December 19).
  • ResearchGate. (2012, November 24).
  • MSDS.com. (2015, March 27). 2-(2-butoxyethoxy)ethanol - Print MSDS's.
  • American Coatings Association. (n.d.).
  • Finetech. (2025, December 23). Tablet Coating Defects and Remedies You Should Know.
  • Biogrund. (n.d.).
  • Wikipedia. (n.d.). 2-Butoxyethanol.
  • Politecnico di Milano. (n.d.).
  • Health Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.
  • MDPI. (n.d.). Impact of Surface Tension and Surface Energy on Spray Coating Paper with Polysaccharide-Based Biopolymers.
  • Chemical Dynamics, LLC. (2014, July 14).
  • ResearchGate. (n.d.). 1 1. Introduction Most coating systems need good leveling and flow in order to have a nice appearance.
  • Arkema. (n.d.). Flow and leveling | Arkema Rheology & Specialty Additives.

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Resolving Phase Separation in DGBE Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving phase separation in formulations containing Diethylene Glycol Monobutyl Ether (DGBE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common stability challenges encountered during experimental work. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions to overcome formulation hurdles.

Frequently Asked Questions (FAQs)

Q1: What is Diethylene Glycol Monobutyl Ether (DGBE) and why is it used in my formulation?

Diethylene Glycol Monobutyl Ether (DGBE), also known as Butyl Carbitol, is a versatile organic solvent with the chemical formula C₈H₁₈O₃.[1] It is a colorless liquid with a high boiling point and a mild odor.[1] Its utility in formulations stems from its amphiphilic nature, possessing both a hydrophobic butyl group and a hydrophilic ether and alcohol group. This structure allows it to be miscible with water and a wide range of organic solvents.[2]

In your formulation, DGBE likely serves one or more of the following functions:

  • Solvent: It is an excellent solvent for various substances including oils, dyes, gums, and both natural and synthetic resins.[2]

  • Coupling Agent: In systems containing immiscible components like oil and water, DGBE can act as a coupling agent, improving the homogeneity of the mixture.[1]

  • Co-surfactant: It can work in conjunction with primary surfactants to form stable microemulsions.[3]

  • Flow and Gloss Improver: In coatings and inks, it can enhance flow properties and gloss.[1]

Q2: What is phase separation and why is it occurring in my DGBE formulation?

Phase separation is the phenomenon where a single, homogeneous mixture separates into two or more distinct phases.[4] This is a thermodynamically driven process that occurs when the components of the mixture are not sufficiently miscible under the given conditions.[5] In simpler terms, the molecules of the separated components are more attracted to themselves than to the other components in the mixture.

In your DGBE formulation, phase separation can be triggered by several factors:

  • Incompatible Components: The oil, water, and other active ingredients or excipients in your formulation may have limited solubility in each other.

  • Incorrect Concentrations: The ratios of DGBE, water, oil, and surfactants may fall within a "miscibility gap" on the phase diagram, a region where the components are inherently immiscible.[4]

  • Temperature Fluctuations: Changes in temperature can alter the solubility of components and the effectiveness of surfactants, leading to phase separation.[6][7] Some systems exhibit a lower critical solution temperature (LCST), where they phase separate upon heating, while others have an upper critical solution temperature (UCST), phase separating upon cooling.[4]

  • Presence of Electrolytes: The addition of salts can disrupt the stability of emulsions and microemulsions, causing the components to separate.[8][9]

  • pH Changes: Alterations in pH can affect the charge of certain molecules, influencing their solubility and interactions with other components, potentially leading to instability.[10]

Troubleshooting Guide: Resolving Phase Separation

This section provides a systematic approach to diagnosing and resolving phase separation in your DGBE-containing formulations.

Symptom 1: Cloudiness or Turbidity in the Formulation

Possible Cause: This is often the first visual indicator of incipient phase separation, where microscopic droplets of one phase are beginning to form within the other.

Troubleshooting Steps:

  • Microscopic Examination:

    • Protocol: Place a small drop of your formulation on a microscope slide and observe it under magnification.

    • Interpretation: The presence of small, distinct droplets confirms the initial stages of phase separation. Note the approximate size and distribution of the droplets.

  • Adjusting DGBE Concentration:

    • Rationale: DGBE acts as a coupling agent. Increasing its concentration may be sufficient to bring the system back to a single phase.

    • Protocol: Prepare a series of small-scale formulations with incrementally higher concentrations of DGBE (e.g., in 1-2% w/w steps) while keeping the ratios of other components constant. Observe for clarity.

  • Introducing a Co-solvent:

    • Rationale: A suitable co-solvent can improve the solubility of the components.[11]

    • Protocol: Select a co-solvent that is miscible with both the oil and water phases. Short-chain alcohols like isopropanol or ethanol can be effective. Start with a low concentration (e.g., 1-5% w/w) and gradually increase it.

Symptom 2: Formation of Distinct Layers (e.g., Creaming or Sedimentation)

Possible Cause: The formulation has separated into two or more macroscopic layers. Creaming refers to the rising of the less dense phase, while sedimentation is the settling of the denser phase.[7][10] This indicates a more significant instability than cloudiness.

Troubleshooting Workflow:

start Phase Separation Observed (Distinct Layers) check_emulsifier Is an emulsifier/surfactant present? start->check_emulsifier adjust_emulsifier Adjust Emulsifier System check_emulsifier->adjust_emulsifier Yes add_emulsifier Introduce an Emulsifier check_emulsifier->add_emulsifier No check_ratios Review Component Ratios adjust_emulsifier->check_ratios add_emulsifier->check_ratios construct_phase_diagram Construct a Pseudo-Ternary Phase Diagram check_ratios->construct_phase_diagram optimize_process Optimize Mixing Process construct_phase_diagram->optimize_process stabilize Incorporate a Stabilizer optimize_process->stabilize end_resolved Phase Separation Resolved stabilize->end_resolved Success end_unresolved Further Investigation Needed stabilize->end_unresolved Persistent Issue

Caption: Troubleshooting workflow for layered phase separation.

Detailed Steps:

  • Evaluate the Emulsifier System:

    • Rationale: The choice and concentration of the emulsifier (surfactant) are critical for stabilizing emulsions.[12] DGBE itself can act as a co-surfactant, but a primary surfactant is often necessary.

    • Protocol:

      • If a surfactant is present, consider increasing its concentration or using a blend of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values to better match the requirements of your oil phase.[12]

      • If no primary surfactant is present, select one that is appropriate for your oil and water system. For oil-in-water emulsions, a high HLB surfactant (8-18) is generally preferred.[12]

  • Construct a Pseudo-Ternary Phase Diagram:

    • Rationale: A phase diagram is a powerful tool for visualizing the phase behavior of a three-component system (e.g., oil, water, and a surfactant/co-surfactant mixture) at a constant temperature and pressure.[13][14] It allows you to identify the range of compositions that will result in a stable, single-phase microemulsion.[4][15]

    • Protocol:

      • Prepare a series of mixtures with varying ratios of the oil, aqueous phase, and the surfactant/DGBE blend.

      • For each composition, visually inspect for phase separation after a suitable equilibration period.

      • Plot the results on a triangular graph to delineate the single-phase and multi-phase regions.[16] This will guide you to the optimal concentration ranges for your components.

  • Optimize the Mixing Process:

    • Rationale: The order and rate of addition of the phases, as well as the mixing energy, can significantly impact the initial formation and stability of an emulsion.[17]

    • Protocol:

      • Order of Addition: Experiment with adding the oil phase to the aqueous phase versus adding the aqueous phase to the oil phase.

      • Rate of Addition: Add the dispersed phase to the continuous phase slowly and with constant, adequate mixing.[17]

      • Homogenization: For fine emulsions, consider using a high-shear mixer or homogenizer to reduce the droplet size of the dispersed phase. Smaller droplets are generally more stable against creaming and sedimentation.[9]

  • Incorporate a Stabilizer:

    • Rationale: Thickeners and stabilizers increase the viscosity of the continuous phase, which hinders the movement of droplets and prevents them from coalescing or creaming.[12][16]

    • Protocol: Add a suitable stabilizer to the continuous phase. For aqueous continuous phases, options include xanthan gum or carbomers. For oil-based systems, oil-compatible silica grades or trihydroxystearin can be effective.[12]

Quantitative Data Summary

The following table provides a general guide for initial troubleshooting adjustments. The exact values will be system-dependent and should be optimized experimentally.

ParameterInitial Adjustment RangeRationale
DGBE Concentration Increase by 1-5% w/wEnhances coupling of oil and water phases.
Primary Surfactant 1-10% w/wStabilizes the interface between immiscible liquids.
Co-solvent (e.g., Ethanol) 1-10% w/wImproves the mutual solubility of components.
Stabilizer (e.g., Xanthan Gum) 0.1-1% w/wIncreases viscosity of the continuous phase to hinder droplet movement.
Electrolyte (e.g., NaCl) Reduce or eliminateHigh salt concentrations can destabilize emulsions.
pH Adjust to neutral (6-8)Extreme pH can degrade components or destabilize the system.

Advanced Diagnostic and Characterization Techniques

For persistent phase separation issues, a more in-depth analysis of your formulation may be required.

Workflow for Advanced Analysis:

start Persistent Phase Separation dls Dynamic Light Scattering (DLS) - Droplet Size Distribution start->dls zeta Zeta Potential Measurement - Surface Charge dls->zeta rheology Rheological Analysis - Viscosity and Stability zeta->rheology gcms_hplc Chromatography (GC-MS, HPLC) - Component Degradation rheology->gcms_hplc reformulate Reformulate Based on Data gcms_hplc->reformulate

Sources

Technical Support Center: Optimizing Ink Drying Times with Butyl Carbitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing ink formulations containing Butyl Carbitol (Diethylene Glycol Monobutyl Ether). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this versatile solvent. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to help you achieve optimal performance in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the use of Butyl Carbitol in ink formulations.

Q1: We've added Butyl Carbitol to our ink, and now it's drying too slowly. Why is this happening?

A1: This is the most common scenario when incorporating Butyl Carbitol. The primary reason is its physical properties. Butyl Carbitol is intentionally a high-boiling point (230°C)[1], low-volatility solvent with a very slow evaporation rate (0.004, where n-butyl acetate = 1)[1]. It is classified as a "retarder" solvent, designed to slow down the drying process.[2] This property is beneficial for improving ink flow, leveling, and gloss by extending the "wet-edge" time, which allows the ink film to form more uniformly.[2][3] If drying is excessively slow, it indicates that the concentration of Butyl Carbitol is likely too high for your specific formulation and ambient conditions (temperature and humidity).[4]

Q2: Can Butyl Carbitol cause film defects like "solvent popping" or "cratering"?

A2: While Butyl Carbitol helps prevent many defects by promoting better film formation[2][3], its misuse can lead to others.

  • Solvent Popping: This occurs if the surface of the ink film dries too quickly, trapping the slow-evaporating Butyl Carbitol underneath. When the printed substrate is heated (e.g., in a curing oven), the trapped solvent vaporizes rapidly, creating blisters or "pops" in the film. This is more common when Butyl Carbitol is improperly balanced with faster-evaporating solvents.

  • Cratering/Fisheyes: These defects are typically caused by surface tension issues or contamination. However, an excessive amount of a slow solvent like Butyl Carbitol can sometimes exacerbate the problem by keeping the film liquid for longer, allowing more time for low-surface-tension contaminants to create defects.

Q3: How does Butyl Carbitol improve the gloss and flow of an ink?

A3: The mechanism is directly related to its slow evaporation rate. By keeping the ink film in a liquid state for a longer period, it allows resin particles to coalesce and flow into a smooth, uniform layer.[2][3] This process, known as leveling, minimizes imperfections like brush strokes or orange peel, resulting in a higher gloss and aesthetically pleasing finish.[2] Butyl Carbitol's excellent solvency for a wide range of resins (like nitrocellulose, acrylics, and epoxies) ensures that these resins remain fully dissolved and mobile during the critical film formation stage.[2][5]

Q4: What is a typical starting concentration for Butyl Carbitol in an ink formulation?

A4: There is no universal answer, as the optimal concentration is highly dependent on the other components of the ink (resins, pigments, other solvents), the substrate, the application method (e.g., screen printing, flexography), and the desired drying time.[6] However, a general starting point for a retarder solvent like Butyl Carbitol is often in the range of 1-5% by weight of the total formulation. For applications requiring significant flow and leveling, this might be increased, but rarely exceeds 10% in typical printing inks. It is crucial to conduct a ladder study (see Experimental Protocol 2) to determine the ideal concentration for your specific system.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex issues.

Guide 1: Issue - Excessively Slow Drying and Poor Hardness Development

If your ink remains tacky or soft long after application, follow this systematic troubleshooting workflow.

  • Causality: The root cause is an imbalance in the solvent evaporation profile. The very slow evaporation of Butyl Carbitol means it is the last solvent to leave the film. If too much remains, it acts as a plasticizer, softening the resin binder and preventing the film from achieving its final hardness.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting Workflow for Slow Ink Drying.

Guide 2: Issue - Poor Adhesion to Non-Porous Substrates

When printing on plastics like PET or PVC, slow drying can sometimes lead to poor adhesion if not managed correctly.

  • Causality: Solvents play a crucial role in "biting" into the plastic substrate to ensure good adhesion.[7] If a solvent system evaporates too slowly, it may not effectively soften the substrate surface before the film sets. Furthermore, residual Butyl Carbitol at the ink-substrate interface can act as a weak boundary layer, compromising adhesion.

dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Mechanism of Solvent Evaporation in Ink Films.

  • Solution Steps:

    • Introduce a "Biting" Co-solvent: Blend Butyl Carbitol with a faster-evaporating solvent known for its ability to etch the substrate slightly, such as cyclohexanone or MEK (use depends on substrate compatibility). This ensures the surface is prepared for adhesion before the bulk of the film sets.

    • Optimize the Blend: The goal is a cascading evaporation rate. Fast solvents flash off first, then medium solvents, and finally the Butyl Carbitol leaves as the film levels and cures.[8][9] Refer to Experimental Protocol 2.

    • Check Surface Energy: Ensure the plastic substrate has been properly treated (e.g., corona or flame treatment) to raise its surface energy, which is critical for ink adhesion.[7]

Section 3: Data Presentation & Experimental Protocols

Data Table: Comparison of Solvents

This table provides a quantitative comparison of Butyl Carbitol with other common solvents to aid in formulation decisions.

SolventCAS NumberBoiling Point (°C)Evaporation Rate (n-BuAc=1)Vapor Pressure (mmHg @ 20°C)
Acetone67-64-1567.7184
Ethyl Acetate141-78-6774.173
Butyl CELLOSOLVE™111-76-21710.0930.76
Butyl CARBITOL™ 112-34-5 230 [1]0.006 [10]0.02 [11]
DOWANOL™ DPM34590-94-81900.030.55

Experimental Protocol 1: Measuring Ink Drying Time (ASTM D5895)

This protocol provides a standardized method for quantifying the different stages of ink drying.[12]

  • Objective: To determine the "Tack-Free Time" and "Dry-Hard Time" of an ink formulation.

  • Apparatus:

    • Mechanical Drying Time Recorder (Straight Line or Circular).

    • Glass strips or plates.

    • Film Applicator (e.g., drawdown bar) to ensure uniform film thickness.

  • Procedure:

    • Condition the ink and glass substrates to a standard environment (e.g., 23°C ± 2°C and 50% ± 5% relative humidity).

    • Apply a uniform film of the ink onto the glass strip using the film applicator.

    • Immediately place the drying time recorder over the wet film and start the motor. The stylus will begin to travel across the film at a constant speed.

    • Allow the test to run for its full duration (e.g., 6, 12, or 24 hours).

  • Interpretation of Results:

    • Set-to-Touch Time: The point where the stylus no longer leaves a continuous track but begins to tear or leave a discontinuous mark in the film.[13]

    • Tack-Free Time: The point where the continuous track in the film ceases.

    • Dry-Hard Time: The point where the stylus no longer tears or cuts the film but begins to move over the surface, possibly leaving only a slight scratch.[13]

Experimental Protocol 2: Evaluating Solvent Blend Ratios (Ladder Study)

  • Objective: To systematically determine the optimal concentration of Butyl Carbitol in a solvent blend.

  • Procedure:

    • Define a "control" formulation (e.g., your current ink without Butyl Carbitol or with a baseline amount).

    • Create a series of experimental formulations where the concentration of Butyl Carbitol is varied incrementally (e.g., 0%, 2%, 4%, 6%, 8% by weight).

    • As you increase the Butyl Carbitol, proportionally decrease the amount of another co-solvent (e.g., a medium evaporator like Butyl CELLOSOLVE™) to keep the total solvent percentage constant.

    • For each formulation in the series, apply the ink to your target substrate.

    • Evaluate each sample for the following properties:

      • Drying Time (using Protocol 1).

      • Gloss (using a gloss meter).

      • Leveling (visual inspection for orange peel, brush marks).

      • Adhesion (cross-hatch adhesion test, ASTM D3359).

    • Plot the results on a graph to visualize the trade-offs. You will likely see that as Butyl Carbitol concentration increases, drying time increases while gloss and leveling improve up to a certain point. The optimal concentration is the one that provides the best balance of these properties for your application.

References

  • Butyl Carbitol: Your Go-To Solvent for Enhanced Paint & Ink Performance. NINGBO INNO PHARMCHEM CO.,LTD.
  • Diethylene glycol monobutyl ether | 112-34-5. ChemicalBook.
  • DIETHYLENE GLYCOL MONOBUTYL ETHER.
  • Butyl CARBITOL™ Acet
  • DIETHYLENE GLYCOL MONOBUTYL ETHER. CAMEO Chemicals - NOAA.
  • Butyl CARBITOL™ Solvent - Dow- Technical D
  • Ink Drying Tips. Magic Ink Jet.
  • Diethylene Glycol Monobutyl Ether. Lab Alley.
  • Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177. PubChem.
  • Butyl CARBITOL. Petronas.
  • Butyl CARBITOL™ Solvent. Dow Inc.
  • Technical Data Sheet Product Name - Butyl CARBITOL™ Solvent. KK Chem India.
  • BUTYL CARBITOL. Aqua Bond Inc.
  • Measuring Times of Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders.
  • BUTYL CARBITOL SOLVENT.
  • Butyl CARBITOL™ Solvent by Dow Chemical. UL Prospector.
  • Butyl CARBITOL in Coatings: Enhancing Performance and Sustainability. ChemComplex.
  • Ink for ink jet printing.
  • ASTM D5895-03 - Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders.
  • BUTYL CARBITOL SOLVENT (BuCb).
  • A study of the evaporation of a solvent from a solution-Application to writing ink aging.
  • A study of the evaporation of a solvent from a solution--application to writing ink aging.
  • Automated Dynamic Testing.
  • How to handle ink drying problems in a gravure printing machine?. Longdapac.
  • Does Printer Ink Dry Out Over Time? Ways to Keep Ink Fresh. Toner Master.
  • What You Should Know About Printing Ink Drying Time. Owen Printing Company.
  • ASTM D5895 testing. Industrial Physics.
  • Numerical Simulation of Solvent Evaporation in a Reactive Silver Ink Droplet Deposited on a Heated Substr
  • ASTM D5895 Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders. LabsInUS.
  • The Effect of Ink Temperature On Solvent Losses and Print Quality.
  • inks don't seem to dry as well. Color Printing Forum.
  • Numerical Simulation of Solvent Evaporation in a Reactive Silver Ink Droplet Deposited on a Heated Substr
  • Modeling solvent evaporation during thin film formation in phase separating polymer mixtures.
  • How to Solve the Ink Problem in Recyclable Packaging Lamin
  • Pay Attention To The Hazards Caused By Ink, And Do A Good Job Of Safety Protection. Yosoar.
  • Dewetting of Stable Thin Polymer Films Induced by a Poor Solvent: Role of Polar Interactions.
  • Solvent Inks for Plastic Substrates: Best Practices and Benefits. Z-ink.
  • Dow Solvents and Additives for Co

Sources

Technical Support Center: Purity Analysis of 1-(2-Butoxyethoxy)ethanol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic (GC) purity analysis of 1-(2-Butoxyethoxy)ethanol, also known commercially as Diethylene Glycol Monobutyl Ether (DEGBE) or Butyl Carbitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this high-boiling point, polar solvent. My approach is rooted in fundamental chromatographic principles and field-proven experience to ensure the integrity and reliability of your analytical results.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter. The solutions provided are based on a systematic approach to diagnosing and resolving issues, moving from the simplest and most common causes to more complex ones.

Q1: Why is my primary this compound peak exhibiting significant tailing?

Peak tailing is arguably the most frequent issue when analyzing active compounds like glycol ethers. It compromises resolution and leads to inaccurate quantification.[1] Tailing for this analyte is typically caused by unwanted secondary interactions within the GC system.

Probable Causes & Solutions:

  • Active Sites in the Inlet or Column: The terminal hydroxyl group of this compound is prone to forming hydrogen bonds with active silanol groups (Si-OH) present on the surface of standard glass wool liners or at the head of a poorly deactivated or aged column.[2] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail".

    • Solution 1 (Inlet Maintenance): The first and most critical step is to perform routine inlet maintenance.[3] Replace the inlet liner with a high-quality, deactivated liner. If you are using glass wool, ensure it is also deactivated.

    • Solution 2 (Column Trimming): Non-volatile residues can accumulate at the front of the column, creating active sites. Trim 15-30 cm from the inlet side of the column to restore performance.[3] Ensure your column cut is perfectly square and clean to prevent peak distortion.[1][4] A jagged cut can create turbulence and dead volume, which also contributes to tailing.[5]

    • Solution 3 (Column Choice): If tailing persists, your column may not be sufficiently inert for this application. Consider a column specifically designed for inertness, such as those with a base-deactivated stationary phase.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing, especially if the column capacity is borderline.[1]

    • Solution: Reduce the injection volume or increase the split ratio. Prepare a more dilute sample to ensure you are operating within the column's linear range.

  • Inappropriate Solvent: A mismatch in polarity between your sample solvent and the stationary phase can cause poor peak shape.[4]

    • Solution: Ensure your solvent is compatible with the analysis. For this compound, solvents like methanol or dichloromethane are often suitable.[6]

Q2: What is causing my baseline to be noisy or to drift upwards during the run?

An unstable baseline can obscure small impurity peaks and make integration unreliable. The cause is often related to contamination or system instability.[7]

Probable Causes & Solutions:

  • Column Bleed: This occurs when the stationary phase degrades and elutes from the column at high temperatures, causing a rising baseline.

    • Solution 1 (Conditioning): Properly condition the new column according to the manufacturer's instructions. If the column is old, it may be irreversibly damaged.

    • Solution 2 (Temperature Limit): Ensure your oven temperature program does not exceed the column's maximum operating temperature. Highly polar columns generally have lower temperature limits.[8]

    • Solution 3 (Gas Purity): Use high-purity carrier gas (e.g., 99.999% or higher) and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons, all of which accelerate phase degradation.

  • System Contamination: Contaminants in the injector, carrier gas lines, or detector can slowly elute, causing baseline drift or discrete "ghost peaks".[9]

    • Solution: Clean the injector port. Bake out the column at its maximum isothermal temperature for a few hours to remove contaminants. If the problem persists, check for contamination in the gas lines or detector.

  • Leaks: A small leak in the system, especially at the injector septum or column fittings, can introduce air, leading to a noisy or drifting baseline.

    • Solution: Use an electronic leak detector to systematically check all fittings from the injector to the detector. Do not use soap-based solutions, as these can contaminate the system.[10]

Q3: I am not able to separate the main peak from critical impurities. How can I improve resolution?

Poor resolution means that the peaks for your main component and an impurity are overlapping. Resolution is a function of column efficiency, selectivity, and retention.

Probable Causes & Solutions:

  • Suboptimal Stationary Phase: The most critical factor for resolution is the selectivity of the stationary phase, which governs the differential retention of analytes.[8] If the polarity of your column is not well-suited for the separation, peaks will co-elute.

    • Solution: this compound is a polar compound. A mid-to-high polarity column is required. A standard non-polar phase (e.g., 100% dimethylpolysiloxane) will likely provide poor selectivity. Consider a cyanopropylphenyl-based phase (like a '624-type' or Rxi-1301Sil MS) or a Polyethylene Glycol (PEG) phase (like a WAX-type column) for better separation of polar compounds.[11][12]

  • Incorrect Oven Temperature Program: A fast temperature ramp can cause components to elute too quickly, without sufficient time to separate.

    • Solution: Decrease the oven ramp rate (e.g., from 15 °C/min to 5 °C/min). You can also add an isothermal hold at a temperature where the critical pair is expected to elute to maximize separation.

  • Insufficient Column Length or Efficiency: A longer column provides more theoretical plates and thus higher resolving power.

    • Solution: While doubling the column length only increases resolution by about 40%, switching from a 15 m to a 30 m column can make a significant difference.[13] Also, ensure your carrier gas flow rate is optimized for maximum efficiency.

Q4: Why are my retention times shifting between injections?

Retention time stability is critical for reliable peak identification. Shifting retention times often point to problems with flow control or temperature stability.[3]

Probable Causes & Solutions:

  • Fluctuations in Carrier Gas Flow: Leaks or an unstable pressure regulator will cause the carrier gas velocity to change, directly impacting retention times.

    • Solution: Re-check the system for leaks. Ensure the gas cylinder pressure is not too low and that the regulator is functioning correctly.

  • Oven Temperature Instability: Inconsistent oven temperature control will lead to retention time variability.

    • Solution: Allow the GC oven to fully equilibrate at the starting temperature before injection. Check that the oven temperature readback is stable and matches the setpoint.

  • Column Overloading: Injecting a very large amount of sample can slightly shift retention times.

    • Solution: Ensure consistent injection volumes and sample concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for analyzing this compound?

The principle of "like dissolves like" is the cornerstone of column selection.[14] this compound is a polar molecule due to its ether linkages and terminal hydroxyl group. Therefore, a polar stationary phase is required for adequate retention and selectivity against potential impurities.

Column TypeStationary PhasePolarityRationale & Use Case
Recommended Polyethylene Glycol (PEG)High-PolarityExcellent for separating polar compounds like alcohols and glycols. Provides strong retention and good peak shape due to its hydrogen-bonding capability. Often sold under trade names like WAX or FFAP.
Good Alternative Cyanopropylphenyl PolysiloxaneMid-PolarityOffers a different selectivity based on dipole-dipole interactions. Columns like the '624' or '1301' types are effective for a wide range of volatile and semi-volatile polar compounds.[11][12]
Not Recommended 100% DimethylpolysiloxaneNon-PolarThe analyte will have very little interaction with this phase, leading to poor retention, bad peak shape, and minimal separation from non-polar impurities.

For method development, a 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard starting point that balances resolution and analysis time.[14]

Q2: What is the recommended procedure for preparing samples?

Sample preparation should be simple to avoid introducing contaminants.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at approximately 10 mg/mL in a suitable solvent like methanol or high-purity acetone. From this, create a working standard at ~1.0 mg/mL.

  • Sample Preparation: Accurately weigh the sample and dilute it with the same solvent to a final nominal concentration of ~1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before transferring to an autosampler vial to prevent particulates from contaminating the inlet liner and column.

Q3: What are the key parameters to consider when validating this GC method?

Method validation ensures your analytical procedure is fit for its intended purpose. According to guidelines like ICH Q2(R1), the following parameters are critical for a purity method.[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by achieving baseline resolution between the main peak and all known impurities.[15]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range (e.g., 50% to 150% of the target concentration) and have a correlation coefficient (r²) ≥ 0.999.[16]

  • Accuracy: The closeness of the test results to the true value. This is typically determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Acceptance criteria are often 98-102%.[16]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze at least six replicate preparations of the same sample.

    • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

    • The Relative Standard Deviation (%RSD) for both should typically be < 2%.[16]

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

Q4: What system suitability tests (SST) should I perform before running my samples?

SSTs are performed before any sample analysis to verify that the chromatographic system is performing adequately.

  • Replicate Injections: Inject the working standard solution five or six times consecutively.

  • Calculate SST Parameters:

    • %RSD of Peak Area: Should be ≤ 2.0%. This demonstrates injection precision.

    • Tailing Factor (Asymmetry Factor): Should be ≤ 1.5. This ensures good peak shape.

    • Theoretical Plates (N): Should meet a minimum requirement (e.g., > 20,000) to ensure column efficiency.

Detailed Experimental Protocol: Purity of this compound

This protocol provides a robust starting point for your method development.

1. Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector is recommended.

2. GC Parameters:

ParameterSettingRationale
Column PEG-based (e.g., WAX), 30 m x 0.32 mm ID, 0.5 µm film thicknessPolar phase for good retention and selectivity of the polar analyte.
Carrier Gas Helium or HydrogenStandard carrier gases. Hydrogen provides faster analysis but requires additional safety precautions.
Flow Rate 2.0 mL/min (Constant Flow Mode)Optimized for a 0.32 mm ID column to balance efficiency and speed.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the high-boiling analyte without thermal degradation.
Injection Mode SplitPrevents column overload and ensures sharp peaks.
Split Ratio 50:1A good starting point; can be adjusted based on sample concentration and detector response.
Injection Vol. 1.0 µLStandard volume for capillary GC.
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 minStarts below the boiling point of common solvents and ramps to a temperature sufficient to elute the main analyte and any higher-boiling impurities.
Detector FIDFID is robust and provides excellent sensitivity for carbon-containing compounds.
Detector Temp. 260 °CMust be higher than the final oven temperature to prevent condensation of analytes in the detector.
Makeup Gas Nitrogen, 25 mL/minOptimizes detector performance.

3. Data Analysis: Calculate the purity using an area percent normalization method. The purity is the area of the main this compound peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

% Purity = (Area_main_peak / Sum_of_all_peak_areas) * 100

Visualized Workflows

Systematic GC Troubleshooting Workflow

GCTroubleshooting start Problem Observed (e.g., Peak Tailing, Drifting Baseline) check_basics Check Basic System Parameters (Method, Temperatures, Gas Flow) start->check_basics inlet_maintenance Perform Inlet Maintenance (Replace Septum, Liner, O-ring) check_basics->inlet_maintenance column_check Inspect & Trim Column (Check for discoloration, re-cut ends) inlet_maintenance->column_check leak_check Perform Leak Check (Use electronic leak detector) column_check->leak_check blank_run Run Blank Solvent Injection leak_check->blank_run standard_run Inject QC Standard blank_run->standard_run evaluate Evaluate Results (Compare to historical/expected data) standard_run->evaluate resolve Problem Resolved evaluate->resolve Performance OK escalate Problem Persists (Consider advanced issues: detector, electronics) evaluate->escalate Performance Poor escalate->inlet_maintenance Re-evaluate from start

Caption: A systematic workflow for troubleshooting common GC issues.

Decision Tree for GC Column Selection

Caption: Decision tree for selecting an appropriate GC column.

References

  • ASTM International. (n.d.). D4297 Standard Practice for Sampling and Handling Bisphenol A (4,4′ -Isopropylidinediphenol). Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D4297-05 - Standard Practice for Sampling and Handling Bisphenol A. Retrieved from [Link]

  • BSI Knowledge. (2010, June 1). ASTM D4297 - 10. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis. Pharma Beginners. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A new validation approach applied to the GC determination of impurities in organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination.... Retrieved from [Link]

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  • INIS-IAEA. (n.d.). Determination of Icing Inhibitors (Ethylene Glycol Monomethyl Ether and Diethylene Glycol Monomethyl Ether) in Ground Water by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Environment Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]

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  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Restek. (2013, June 11). What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

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Common experimental errors when using 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE) or Butyl Carbitol™. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered when using this versatile high-boiling point solvent. By understanding the underlying chemical principles, you can mitigate errors, ensure experimental reproducibility, and maintain the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the properties, handling, and quality assessment of DEGBE.

Q1: What are the primary applications of this compound in a research setting?

A1: DEGBE's unique combination of a hydroxyl group and an ether linkage, along with its high boiling point (approx. 231 °C) and miscibility with water and many organic solvents, makes it highly valuable.[1][2] In research, it is primarily used as:

  • A high-boiling reaction solvent: Ideal for reactions requiring elevated temperatures, facilitating kinetics for sluggish transformations.

  • A solvent in formulations: Its slow evaporation rate is advantageous in coatings, inks, and cleaning agent formulations, ensuring uniform film formation.

  • A coupling agent or coalescing agent: It helps to dissolve various components in both aqueous and non-aqueous systems, making it a key ingredient in many formulations.[3][4]

  • A medium for nanoparticle synthesis: Its high boiling point and coordinating ability can help control particle size and morphology.

Q2: My reaction is failing or giving low yields. Could the quality of my DEGBE be the issue?

A2: Absolutely. The purity of any solvent is critical. For DEGBE, two primary culprits can severely impact reaction outcomes: water content and peroxide contamination.

  • Water Content: DEGBE is hygroscopic and can absorb atmospheric moisture. In water-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain catalysts), even trace amounts of water can quench reagents, hydrolyze intermediates, or deactivate catalysts, leading to significantly reduced yields.

  • Peroxide Contamination: As an ether, DEGBE can form explosive peroxides upon exposure to air and light over time.[5][6] These peroxides are strong oxidizing agents that can initiate unwanted side reactions, degrade sensitive substrates or reagents, and, most critically, pose a significant safety hazard, especially upon heating or distillation.[5][6][7]

Q3: How can I detect the presence of peroxides in my bottle of DEGBE?

A3: Peroxide testing should be a routine procedure for any opened container of DEGBE, especially if its storage history is unknown or it has been stored for more than a few months.[8] A simple qualitative test is sufficient for most lab applications.

Protocol: Qualitative Peroxide Test

Objective: To quickly assess the presence of peroxides in DEGBE.

Materials:

  • DEGBE sample (1-2 mL)

  • Freshly prepared 10% aqueous potassium iodide (KI) solution

  • Starch indicator solution (optional)

  • Small test tube

Procedure:

  • Add 1 mL of the DEGBE sample to a clean, dry test tube.

  • Add 1 mL of the freshly prepared 10% KI solution.

  • Stopper the test tube and shake vigorously for 30-60 seconds.

  • Allow the layers to separate.

  • Interpretation:

    • Negative Result: The aqueous (bottom) layer remains colorless. This indicates a negligible level of peroxides.

    • Positive Result: The aqueous layer develops a yellow to brown color. The intensity of the color is proportional to the peroxide concentration. The brown color is due to the formation of iodine (I₂) from the oxidation of iodide (I⁻) by peroxides. Adding a drop of starch solution will result in a deep blue-black color, confirming the presence of iodine.

Caution: If a significant amount of solid precipitate or crystal formation is observed in the DEGBE container, do not handle it. This could indicate high levels of dangerous, shock-sensitive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[8]

Q4: My DEGBE is wet. How can I effectively dry it for a moisture-sensitive reaction?

A4: Drying DEGBE requires a method that can overcome its hygroscopic nature and high boiling point. Standard distillation is the most effective method.

Protocol: Drying this compound by Distillation

Objective: To remove water from DEGBE for use in moisture-sensitive applications.

Materials:

  • DEGBE

  • Drying agent (e.g., anhydrous Calcium Sulfate (Drierite®), or Sodium metal for rigorous drying)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle and stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

Procedure:

  • Pre-drying (Optional but Recommended): Stir the DEGBE over a suitable drying agent (e.g., anhydrous CaSO₄) overnight. This reduces the bulk water content.

  • Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Distillation:

    • For extremely dry solvent, add small pieces of sodium metal to the distillation flask containing the pre-dried DEGBE. Use benzophenone as an indicator; a persistent deep blue color indicates the solvent is anhydrous.[6]

    • Heat the flask gently under a slow stream of inert gas.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the fraction boiling at the correct temperature (approx. 231 °C at atmospheric pressure).

  • Storage: Store the freshly distilled, anhydrous DEGBE over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere to prevent moisture reabsorption.

Safety Note: Never distill DEGBE to dryness, as this can concentrate potentially present peroxides to explosive levels.[6][7] Always test for peroxides before distilling.

Section 2: Troubleshooting Experimental Failures

This section provides a problem-and-solution framework for specific issues that may arise during experiments involving DEGBE.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Inconsistent Reaction Times or Stalled Reaction Solvent Effects: DEGBE's polarity and coordinating ability can stabilize intermediates or transition states differently than other solvents, affecting reaction rates.[9][10]1. Re-evaluate Solvent Choice: Compare results with a less coordinating or different polarity solvent if the mechanism is sensitive to such interactions. 2. Check for Impurities: Water or peroxides could be inhibiting the reaction. Test and purify the solvent as described in Section 1.
Unexpected Side Products or Polymerization Peroxide-Initiated Radical Reactions: Peroxides can act as radical initiators, leading to unintended reaction pathways or polymerization of susceptible monomers.[5][11] Thermal Degradation: At high temperatures, DEGBE can decompose, potentially forming aldehydes, ketones, or organic acids that can react with your substrates.[7]1. Test and Remove Peroxides: Use the KI test. If positive, purify the solvent by passing it through a column of activated alumina or by chemical reduction before use.[6] 2. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, perhaps with a more active catalyst, to minimize thermal degradation. 3. Use an Inhibitor: If radical pathways are suspected, consider adding a radical scavenger like butylated hydroxytoluene (BHT), provided it doesn't interfere with your desired reaction.
Difficulty in Product Isolation / Workup High Boiling Point: DEGBE is difficult to remove under standard rotary evaporation conditions. Emulsion Formation: Its surfactant-like properties can lead to stable emulsions during aqueous workups.1. Use High-Vacuum Distillation: A Kugelrohr apparatus or short-path distillation under high vacuum is often necessary to remove DEGBE from the product. 2. Liquid-Liquid Extraction: Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple washes with brine (saturated NaCl solution) to break emulsions and extract the product. 3. Chromatography: If the product is stable, column chromatography is an effective way to separate it from the high-boiling solvent.
Color Change of Solvent During Storage Oxidation/Degradation: The development of a yellow color over time can indicate slow oxidation or the formation of degradation products, even if peroxide levels are low.[12]1. Assess Suitability: For non-sensitive applications, a slight yellow tint may be acceptable. For high-purity applications (e.g., pharmaceutical synthesis), this indicates the solvent should be repurified or replaced. 2. Improve Storage Conditions: Store DEGBE in a cool, dark place under a nitrogen blanket to minimize exposure to oxygen and light, which accelerate degradation.[12][13]

Section 3: Workflow and Logic Diagrams

Visualizing the decision-making process can streamline troubleshooting and ensure solvent quality.

Diagram 1: DEGBE Quality Control Workflow

This diagram outlines the steps to take upon receiving and before using DEGBE in an experiment.

DEGBE_QC_Workflow cluster_receiving Receiving & Initial Inspection cluster_testing Pre-Use Testing cluster_decision Decision & Action cluster_action Purification / Use Receive Receive New Bottle of DEGBE Inspect Visually Inspect (Clarity, Color, Crystals?) Receive->Inspect Date Date Bottle (Received & Opened) Inspect->Date Discard Discard Safely (Contact EHS) Inspect->Discard Crystals Present? PeroxideTest Perform Peroxide Test (KI) Date->PeroxideTest PeroxideCheck Peroxides > 10 ppm? PeroxideTest->PeroxideCheck WaterTest Assess Water Content (e.g., Karl Fischer Titration) WaterCheck Water Content Too High? WaterTest->WaterCheck PeroxideCheck->WaterTest No PurifyPeroxide Purify (e.g., Alumina Column) PeroxideCheck->PurifyPeroxide Yes UseDirectly Use Directly in Experiment WaterCheck->UseDirectly No PurifyWater Dry (e.g., Distill) WaterCheck->PurifyWater Yes PurifyPeroxide->WaterTest PurifyWater->UseDirectly

Caption: Workflow for DEGBE quality control.

Diagram 2: Troubleshooting Reaction Failure

This decision tree helps diagnose the root cause when a reaction performed in DEGBE fails.

Reaction_Troubleshooting Start Reaction in DEGBE Failed (Low Yield / No Product) CheckSolvent Was DEGBE Purity Verified Before Use? Start->CheckSolvent CheckReagents Are Reagents/Catalyst Known to be Active? CheckSolvent->CheckReagents Yes SolventIssue Solvent Impurity is Likely Cause CheckSolvent->SolventIssue No CheckConditions Are Reaction Conditions (Temp, Time) Correct? CheckReagents->CheckConditions Yes ReagentIssue Reagent/Catalyst is Likely Cause CheckReagents->ReagentIssue No ConditionIssue Conditions May Be Suboptimal CheckConditions->ConditionIssue No SolventEffectIssue Inherent Solvent Effect Possible CheckConditions->SolventEffectIssue Yes ActionSolvent Test & Purify DEGBE; Repeat Reaction SolventIssue->ActionSolvent ActionReagent Verify Reagent Quality; Repeat Reaction ReagentIssue->ActionReagent ActionCondition Optimize Temperature/Time; Repeat Reaction ConditionIssue->ActionCondition ActionSolventEffect Screen Alternative Solvents SolventEffectIssue->ActionSolventEffect

Caption: Decision tree for troubleshooting failed reactions.

References

  • Dow Chemical Company. (n.d.). Glycol Ethers Storage and Handling Guide. Scribd. Retrieved from [Link]

  • Anchem Sales. (2014, December 15). Glycol Ether DB. Retrieved from [Link]

  • LyondellBasell. (2015, September 3). SAFETY DATA SHEET: GLYCOL ETHER DB. Boremco. Retrieved from [Link]

  • Unknown Source. (n.d.). Specification for storage and transport of ethylene glycol monoethyl ether. Retrieved from [Link]

  • Dow Chemical Company. (n.d.). SAFETY DATA SHEET: GLYCOL ETHER DB SOLVENT. Retrieved from [Link]

  • Vanderbilt Environmental Health & Safety. (n.d.). PEROXIDE FORMING CHEMICALS. Retrieved from [Link]

  • Environment and Climate Change Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]

  • European Commission. (2006, December 19). Opinion on diethylene glycol monobutyl ether (DEGBE). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

  • Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]

  • PharmaCompass. (n.d.). CAS 112-34-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethylene glycol monobutyl ether acetate. PubChem. Retrieved from [Link]

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of toxicology, 74(5), 281–286. Retrieved from [Link]

  • Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monobutyl Ether – DGMBE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 1-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Densities of Diethylene Glycol, Monobutyl Ether, Diethylene Glycol Dibutyl Ether, and Ethylene Glycol Monobutyl Ether from (283.15 to 363.15) K at Pressures up to 60 MPa. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). 2-BUTOXYETHANOL 1. Exposure Data. IARC Publications. Retrieved from [Link]

  • University of Missouri. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Unknown Source. (n.d.). Peroxide Forming Compounds Reference Guide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Thallauer, B., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Applied microbiology and biotechnology, 104(8), 3661–3673. Retrieved from [Link]

  • Australian Government Department of Health. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

  • Gangishetty, S., & Foreman, K. (2022). Solvent Effects on Organic Reactions. Journal of Student-Scientists' Research, 3. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BUTOXYETHANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 1-(2-Butoxyethoxy)ethanol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DGBE) or Butyl CARBITOL™. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their DGBE-based formulations. As a versatile solvent and coupling agent, DGBE is valued for its ability to merge hydrophilic and hydrophobic components in industries ranging from pharmaceuticals to cosmetics.[1][2] However, its unique chemical structure, which includes both ether and alcohol functionalities, presents specific stability challenges.[3] This document provides in-depth, cause-and-effect explanations and validated protocols to address the most common issues encountered in the lab.

Section 1: Chemical Degradation & Purity

Chemical degradation is a primary concern for formulations containing ethers. The stability of this compound can be compromised by oxidation and peroxide formation, leading to changes in pH, efficacy, and safety.

Q1: My DGBE-based formulation is showing an unexpected drop in pH and a slight color change over time. What is the likely cause?

A: An unsolicited drop in pH, often accompanied by discoloration, strongly indicates oxidative degradation of the glycol ether.[4] This is a common issue, particularly in formulations exposed to heat, oxygen, or metallic impurities.

The Scientific Rationale: Glycol ethers like DGBE can undergo thermal and oxidative degradation to form acidic byproducts, most notably small organic acids such as formic and acetic acid.[4][5] The degradation process can be initiated by heat or light and is often catalyzed by metal ions. The formation of these acids directly lowers the pH of the formulation, which can, in turn, catalyze further degradation of other components, such as the active pharmaceutical ingredient (API), or affect the formulation's overall stability and performance.[6] While some color change can be observed during degradation, it is not always a reliable indicator of the extent of degradation.[5]

Troubleshooting Workflow:

G start Observation: pH Drop & Discoloration check_storage 1. Review Storage Conditions (Temp, Light, Headspace Air) start->check_storage analyze_ph 2. Quantify pH Shift (Calibrated pH meter) check_storage->analyze_ph analyze_acids 3. Analyze for Acidic Degradants (HPLC-UV, GC-FID) analyze_ph->analyze_acids check_metals 4. Test for Metal Ion Contamination (ICP-MS) analyze_acids->check_metals confirm Confirmation: Oxidative Degradation check_metals->confirm solution Solution: Implement Stabilization Strategy (Antioxidants, Chelating Agents, pH Buffers) confirm->solution

Caption: Workflow for diagnosing oxidative degradation.

Recommended Actions & Solutions:

  • Analytical Confirmation: Confirm the presence of acidic degradants. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for quantifying specific organic acids.[4] Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used to monitor the degradation of the primary glycol.[5]

  • Introduce Antioxidants: To prevent further oxidation, consider adding an antioxidant to the formulation. Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are effective radical scavengers that inhibit the autoxidation process.[7][8]

  • Use Chelating Agents: If metal ion contamination is suspected (e.g., from processing equipment), incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions and prevent them from catalyzing degradation.

  • Control pH with Buffers: Employ a suitable buffering system to maintain the formulation's pH within a stable range, which is crucial for the stability of many pharmaceutical compounds.[6]

  • Optimize Storage: Store bulk DGBE and final formulations in a cool, dark place with minimal headspace to reduce exposure to oxygen and light.[9]

Q2: I suspect peroxide formation in my aged DGBE stock. How can I test for it, and what are the safe handling limits?

A: Peroxide formation is a critical safety risk for all ether-containing compounds, including DGBE.[10][11] Any container that has been opened and stored for more than 6-12 months should be tested before use, especially before any process involving heating or distillation.[10][12]

The Scientific Rationale: DGBE can react with atmospheric oxygen via a free-radical mechanism, a process known as autoxidation, to form unstable hydroperoxides and peroxides.[9] This reaction is accelerated by light and heat.[9][10] These peroxides are highly sensitive to shock, friction, and heat, and can decompose explosively, particularly when concentrated during distillation or evaporation.[10][13]

Visual Inspection (Proceed with Extreme Caution): Before handling, visually inspect the container without shaking it. Look for the presence of crystals around the cap or solids within the liquid. If crystals are observed, do not move or open the container. This is a sign of dangerous levels of explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[8][13]

Peroxide Detection & Action Levels: If the liquid is clear, you can proceed with testing. Commercial peroxide test strips are commonly used for a semi-quantitative assessment.

Peroxide ConcentrationAction RequiredRationale
< 25 ppm Considered safe for general use.Low risk of spontaneous decomposition under normal handling.[13]
25 – 100 ppm Use with caution. Do not distill or concentrate. Increased risk. Peroxides will become concentrated, posing a significant explosion hazard.[13]
> 100 ppm Avoid handling. Contact EHS for immediate disposal.Unsafe level with a high risk of explosion.[13]

A detailed protocol for peroxide testing is provided in Appendix A.

Q3: What are the best practices for preventing peroxide formation in DGBE and its formulations?

A: Proactive prevention is the most effective strategy for managing the risks associated with peroxides. This involves a combination of proper storage, handling, and formulation design.

The Mechanism of Prevention:

G cluster_0 Peroxide Formation Pathway cluster_1 Prevention Strategies DGBE DGBE (R-H) Radical DGBE Radical (R.) DGBE->Radical Initiation (Light, Heat) Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) (Unstable) Peroxy_Radical->Hydroperoxide + R-H Inert_Gas Inert Gas Purge (Nitrogen, Argon) Inert_Gas->Peroxy_Radical Displaces O2 Antioxidant Antioxidant (AH) (e.g., BHT) Antioxidant->Peroxy_Radical Quenches Radical Storage Proper Storage (Cool, Dark, Airtight) Storage->DGBE Reduces Initiation

Caption: Peroxide formation mechanism and points of intervention.

Core Prevention Strategies:

  • Procurement and Inventory: Purchase DGBE in small quantities to ensure fresh stock. Label all containers with the date received and the date opened.[9][13]

  • Storage Conditions: Always store DGBE in sealed, air-impermeable, light-resistant containers, such as amber glass bottles.[8][14] Keep containers away from heat and light to minimize the initiation of radical formation.[9]

  • Inert Atmosphere: For high-purity applications or long-term storage of opened containers, purge the headspace with an inert gas like nitrogen or argon before sealing.[9] This displaces the oxygen required for autoxidation.

  • Use of Inhibitors/Stabilizers: Many commercial grades of DGBE contain a small amount of an inhibitor like BHT. If you are distilling the solvent, this inhibitor will be removed. For unstabilized DGBE, consider adding an antioxidant. A common recommendation is 50-100 ppm of BHT.[8]

Section 2: Physical Instability & Phase Separation

As an excellent coupling agent, DGBE is used to create homogenous single-phase solutions from otherwise immiscible components.[15] However, this stability can be sensitive to environmental conditions.

Q4: My aqueous formulation containing DGBE has become cloudy and separated into layers upon storage. Why is this happening?

A: Cloudiness (turbidity) or complete phase separation indicates that the formulation has lost its homogeneity. This typically occurs because a change in conditions has altered the solubility parameters of the system.

The Scientific Rationale: DGBE achieves its coupling action through its amphiphilic nature, possessing both a hydrophilic (water-loving) ether-alcohol portion and a hydrophobic (oil-loving) butyl group.[1] The stability of the micro-emulsion it forms depends on a delicate balance of intermolecular forces. This balance can be disrupted by:

  • Changes in Ionic Strength: The addition of salts or other ionic species can disrupt the hydration shell around the DGBE molecules, reducing their water solubility and promoting "salting out."[16]

  • pH Shifts: A significant change in pH can alter the ionization state of other components in the formulation (e.g., the API), changing their polarity and overall compatibility with the solvent system.[6][17]

  • Temperature Fluctuations: As discussed below, temperature can have a profound and sometimes non-intuitive effect on the solubility of glycol ethers in water.

Recommended Actions & Solutions:

  • Analyze Formulation Components: Re-evaluate the concentration of all components. Ensure that you are operating within the known solubility limits for your specific system.

  • Control Ionic Strength: If salts are a necessary part of the formulation, screen different types and concentrations to find a range that does not induce phase separation.

  • Incorporate a Surfactant: If the system is struggling to remain homogenous, the addition of a suitable non-ionic surfactant can help to further stabilize the interface between the aqueous and non-polar phases.

  • Optimize pH: Determine the optimal pH range for the stability of your complete formulation and use a buffer system to maintain it.[6]

Q5: My formulation separates when heated. Could this be related to the properties of DGBE?

A: Yes, this phenomenon is characteristic of many glycol ethers. Some DGBE-water mixtures exhibit a Lower Critical Solution Temperature (LCST), meaning they are fully miscible at lower temperatures but phase-separate upon heating.[15][18][19]

The Scientific Rationale: At lower temperatures, hydrogen bonds form between the ether/alcohol groups of DGBE and water molecules, leading to miscibility. As the temperature increases, the kinetic energy of the molecules rises, disrupting these favorable hydrogen bonds. This leads to a decrease in the entropy of the system, and phase separation becomes thermodynamically favorable.[18][19] The mixture separates into a water-rich phase and a DGBE-rich phase.[18] This behavior is the opposite of what is typically observed for most solutes, which become more soluble with heat.

Troubleshooting Workflow for Thermally-Induced Phase Separation:

G cluster_solutions Potential Solutions start Observation: Formulation separates upon heating determine_lcst 1. Determine LCST (Cloud Point Titration) start->determine_lcst evaluate_storage 2. Evaluate Storage & Shipping Temperature Profiles determine_lcst->evaluate_storage evaluate_process 3. Evaluate In-Process Temperature Exposure determine_lcst->evaluate_process modify_formulation A. Modify Formulation (Add Co-solvents/Surfactants) determine_lcst->modify_formulation control_temp B. Implement Temperature Control (Keep below LCST) evaluate_storage->control_temp evaluate_process->control_temp

Sources

Technical Support Center: DGBE Formulation & Viscosity Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylene Glycol Monobutyl Ether (DGBE) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common viscosity-related challenges encountered in DGBE-based solutions. As a versatile solvent with a high boiling point and miscibility with a wide range of substances, DGBE is invaluable in paints, cleaners, inks, and pharmaceutical formulations.[1][2] However, controlling the rheological properties of these formulations is critical for product performance, stability, and manufacturability.[3]

This document provides in-depth, question-and-answer troubleshooting guides, detailed experimental protocols, and the scientific principles behind the methodologies to empower you to overcome viscosity hurdles in your research and development.

Frequently Asked Questions & Troubleshooting Guides

Q1: My DGBE formulation is significantly more viscous than anticipated. What are the primary causes?

An unexpectedly high viscosity is a common issue that can typically be traced back to one of four key areas: temperature, composition, intermolecular interactions, or chemical stability.

  • Temperature: The viscosity of liquids, including DGBE solutions, is inversely proportional to temperature.[4][5] A decrease in temperature increases the strength of intermolecular forces, leading to greater resistance to flow. Even minor deviations from your target experimental temperature can cause significant viscosity shifts.[6][7] For instance, a formulation prepared on a warm lab bench may thicken considerably when moved to a cooler, temperature-controlled environment.

  • Formulation and Composition: The concentration and characteristics of the solutes are fundamental determinants of a solution's viscosity.[6]

    • High Solute Concentration: As the concentration of dissolved or suspended materials increases, so does the viscosity.[8][9] This is due to increased molecular crowding and friction between solute and solvent molecules.

    • High Molecular Weight Components: The inclusion of polymers (e.g., HPMC, cellulose ethers) or other large macromolecules dramatically increases viscosity, as these molecules create extensive networks that impede flow.[10][11]

    • Presence of Particulates: Suspended particles, if not properly dispersed, can physically obstruct flow and increase the measured viscosity.[6]

  • Intermolecular Interactions: Viscosity is a direct manifestation of the forces between molecules. Strong attractive forces, such as hydrogen bonding between DGBE and other formulation components (e.g., amines, water), can lead to the formation of transient molecular networks, resulting in higher viscosity.[12][13]

  • Contamination or Degradation: The presence of impurities or degradation byproducts can introduce new molecular interactions that increase viscosity.[14] For ether-containing compounds, slow oxidation can potentially lead to the formation of peroxides or other species that may alter the solution's properties.

Q2: How can I systematically diagnose the root cause of high viscosity in my DGBE solution?

A methodical approach is essential to efficiently identify the source of the problem. Follow this workflow to isolate the contributing factors.

G cluster_0 Initial State cluster_1 Step 1: Environmental & Procedural Checks cluster_2 Step 2: Analytical Verification cluster_3 Step 3: Root Cause Identification start High Viscosity Observed temp Verify Temperature Is it at the target value? start->temp conc Confirm Concentrations Recalculate all components. temp->conc Temp OK temp_issue Root Cause: Temperature Control temp->temp_issue Temp Low purity Assess Purity Check raw materials for contaminants. conc->purity Conc. OK conc_issue Root Cause: Formulation Error conc->conc_issue Error Found measure Re-measure Viscosity Follow standardized protocol. purity->measure Purity OK purity_issue Root Cause: Contamination purity->purity_issue Impurity Found intrinsic_issue Root Cause: Intrinsic Property measure->intrinsic_issue Viscosity Confirmed High

Caption: A logical workflow for troubleshooting high viscosity.

Q3: What are the most effective methods for reducing the viscosity of a DGBE-based formulation?

Once you have confirmed that the high viscosity is an intrinsic property of your formulation, several strategies can be employed for its reduction.

  • Thermal Adjustment: The simplest method is to increase the temperature of the solution.[15][16] The added thermal energy allows molecules to more easily overcome intermolecular attractive forces, thus reducing viscosity.[4] This is highly effective for handling and processing, but ensure the elevated temperature does not compromise the stability of any formulation components.

  • Dilution with a Low-Viscosity Solvent: If permitted by your experimental or product parameters, diluting the solution with a compatible, low-viscosity solvent is a straightforward approach.[14] DGBE is miscible with a wide range of solvents, including water, alcohols, ketones, and various hydrocarbons, providing flexibility in solvent selection.[1]

  • Formulation Modification:

    • Reduce Solute Concentration: Lowering the concentration of the component that contributes most to the viscosity (e.g., a polymer) is a direct way to decrease the overall solution viscosity.

    • Utilize Viscosity-Reducing Excipients: In pharmaceutical and other advanced formulations, specific excipients can be added to disrupt intermolecular interactions. While highly product-specific, compounds like certain amino acids (arginine, proline) or salts are known to reduce viscosity in high-concentration protein solutions and may offer insights for other systems.[17][18] The use of hydrotropes as diluents has also been shown to decrease viscosity in some extraction systems.[19]

Q4: My viscosity measurements for the same sample are inconsistent and not reproducible. What could be the cause?

Lack of reproducibility in viscosity measurements is a common frustration that undermines data confidence. The issue almost always lies with the measurement conditions rather than the sample itself.

  • Temperature Fluctuations: This is the most frequent cause. A viscometer with precise, integrated temperature control is essential. Ensure the sample, the instrument spindle, and the sample chamber are all fully equilibrated at the target temperature before starting a measurement.[14]

  • Inadequate Mixing: If the solution is not perfectly homogeneous, you will get variable readings depending on which part of the sample is being measured.[14] Ensure thorough mixing before taking a sample for analysis.

  • Presence of Air Bubbles: Entrapped air bubbles can interfere with the spindle's movement, leading to erroneous readings.[14] Degas the sample before measurement or allow it to sit undisturbed for bubbles to dissipate.

  • Incorrect Instrument Parameters: When using a rotational viscometer, the choice of spindle and rotational speed is critical. The torque reading should be within the manufacturer's recommended range (typically 10-90% of the full scale).[14] Readings outside this range are often inaccurate.

  • Improper Cleaning: Residue from previous samples can contaminate the current one, altering its viscosity. Ensure a rigorous cleaning protocol for the viscometer spindle and sample holder between measurements.

Data & Protocols for the Application Scientist

Table 1: Influence of Temperature on the Viscosity of DGBE

This table illustrates the typical relationship between temperature and dynamic viscosity for pure Diethylene Glycol Monobutyl Ether. Use this as a baseline to understand how temperature changes can affect your formulation.

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)
20293.156.48
25298.155.33
40313.153.40
60333.152.10
80353.151.40

Note: Data are representative values. Actual viscosity can vary slightly depending on the specific grade and purity of the DGBE.

Diagram: Key Factors Influencing Solution Viscosity

G center Solution Viscosity T Temperature T->center Inverse Effect C Concentration & Composition C->center Direct Effect I Intermolecular Interactions I->center Direct Effect S Shear Rate (for non-Newtonian fluids) S->center Variable Effect

Caption: The four primary factors governing the viscosity of a solution.

Experimental Protocols

Protocol 1: Standardized Viscosity Measurement Using a Rotational Viscometer

This protocol ensures accurate and reproducible viscosity readings for DGBE solutions.

Objective: To obtain a reliable dynamic viscosity measurement.

Apparatus:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.

  • Constant temperature bath or temperature-controlled sample chamber.

  • Calibrated thermometer.

  • Appropriate sample container.

Procedure:

  • Instrument Calibration: Verify that the viscometer has been calibrated recently using certified viscosity standards.

  • Temperature Equilibration: Set the constant temperature bath to the desired measurement temperature. Place the DGBE solution sample in the bath and allow it to equilibrate for at least 30 minutes.

  • Sample Preparation: Gently stir the equilibrated sample to ensure homogeneity, being careful not to introduce air bubbles. Visually inspect the sample to confirm the absence of bubbles.

  • Spindle Selection: Choose a spindle and rotational speed that will result in a torque reading between 10% and 90% of the viscometer's full-scale range.[14] This is crucial for accuracy.

  • Measurement: a. Immerse the selected spindle into the sample up to the marked immersion groove. b. Allow the spindle to rotate in the sample for at least 60 seconds to allow the reading to stabilize. c. Record the viscosity reading (in mPa·s or cP) and the corresponding torque percentage. d. Repeat the measurement at least two more times with fresh aliquots of the sample to ensure reproducibility.

  • Cleaning: Thoroughly clean the spindle and sample container immediately after use according to the manufacturer's instructions to prevent cross-contamination.

Protocol 2: Generating a Temperature-Viscosity Profile

Objective: To characterize the effect of temperature on the viscosity of a DGBE formulation.

Procedure:

  • Follow steps 1-3 of Protocol 1 to prepare and equilibrate the sample at an initial temperature (e.g., 20°C).

  • Perform a viscosity measurement as described in steps 4 and 5 of Protocol 1. Record the temperature and the stabilized viscosity reading.

  • Increase the temperature of the bath by a set increment (e.g., 5°C or 10°C).

  • Allow the sample to fully equilibrate at the new temperature for at least 20-30 minutes.

  • Repeat the viscosity measurement, recording the precise temperature and viscosity.

  • Continue this process across the entire temperature range of interest.

  • Data Analysis: Plot the recorded viscosity (y-axis) against the temperature (x-axis). This graph provides a clear visual representation of the formulation's temperature sensitivity. For many liquids, plotting the natural logarithm of viscosity versus 1/T (in Kelvin) will yield a straight line, which is useful for interpolation.

References

  • Benchchem. (n.d.). Troubleshooting viscosity increase in glycidyl methyl ether formulations.
  • Benchchem. (n.d.). Technical Support Center: Managing Solution Viscosity with Diethylene Glycol Monohexyl Ether.
  • PubChem. (n.d.). Diethylene glycol monobutyl ether. Retrieved from [Link]

  • ACS Publications. (n.d.). Density and Viscosity for Binary Mixtures of Diethylene Glycol Monobutyl Ether with Monoethanolamine, Diethanolamine, and Triethanolamine from (293.15 to 333.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2010). Density and Viscosity for Binary Mixtures of Diethylene Glycol Monobutyl Ether with Monoethanolamine, Diethanolamine, and Triethanolamine from (293.15 to 333.15) K. Retrieved from [Link]

  • Grokipedia. (n.d.). Diethylene glycol butyl ether.
  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]

  • Pharma Lesson. (n.d.). Can Viscosity Be Used to Support Bioequivalence in Sustained-Release (SR) Formulations? Retrieved from [Link]

  • Martests Instrument. (n.d.). What Are the Factors Affecting Viscosity? Retrieved from [Link]

  • La Gatta, A., et al. (2023). Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity. Polymers (Basel). Retrieved from [Link]

  • Frontiers. (2023). Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope in liquid–liquid extraction. Retrieved from [Link]

  • Powerblanket. (2018). How to Lower Viscosity and Flow Control in Colder Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Solutes on the Viscosity of Supercritical Solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Impact of Viscosity and Drug Formulation on Pharmaceutical Development. Retrieved from [Link]

  • YouTube. (2020). IIT-JAM Chemistry Tutorial#34: Liquid State: L-12: Effect of Concentration of Solutes on Viscosity. Retrieved from [Link]

  • AZoM. (2013). Viscosity Factors – What Affects Viscosity? Retrieved from [Link]

  • Wikipedia. (n.d.). Temperature dependence of viscosity. Retrieved from [Link]

  • ResearchGate. (n.d.). Product-Specific Impact of Viscosity Modulating Formulation Excipients During Ultra-High Concentration Biotherapeutics Drug Product Development. Retrieved from [Link]

  • PubMed. (2020). Product-Specific Impact of Viscosity Modulating Formulation Excipients During Ultra-High Concentration Biotherapeutics Drug Product Development. Retrieved from [Link]

  • Quora. (2021). What are the factors that affect the viscosity of a liquid when you're going to determine it by an Ostwald viscometer? Retrieved from [Link]

  • MDPI. (2023). Prediction of Temperature and Viscosity Profiles in Heavy-Oil Producer Wells Implementing a Downhole Induction Heater. Retrieved from [Link]

  • SBH Solutions. (n.d.). How To Reduce Liquid Viscosity To Improve Productivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development. Retrieved from [Link]

  • ResearchGate. (2018). Viscosity as a function of molecular weight at varying solute concentrations in (a) CB and (b) CHCl3 solutions. Retrieved from [Link]

  • YouTube. (2021). Understanding Viscosity. Retrieved from [Link]

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Technical Support Center: Purification of Crude 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Butoxyethoxy)ethanol (CAS No. 112-34-5). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a versatile high-boiling point solvent and intermediate. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated solutions in a direct question-and-answer format.

Compound Profile & Key Challenges

This compound, also known as Diethylene Glycol Monobutyl Ether (DGBE) or Butyl Carbitol, possesses a unique combination of ether and alcohol functionalities.[1] This structure imparts high solvency and water miscibility, but also presents specific purification hurdles.[2][3] The primary challenges include its high boiling point, which risks thermal degradation during atmospheric distillation, its hygroscopic nature, and the potential for peroxide formation upon storage.

PropertyValueSource
CAS Number 112-34-5[1][4]
Molecular Formula C₈H₁₈O₃[5]
Molecular Weight 162.23 g/mol [3]
Boiling Point (atm) 232 °C[3]
Melting Point -68 °C[3]
Density 0.958 g/mL[3]
Flash Point 100 °C (Closed Cup)[4]
Solubility Miscible with water and many organic solvents[3]
Common Impurities and Their Origins

Successful purification begins with understanding potential contaminants. Crude this compound may contain:

  • Water: Due to its hygroscopic nature, water is a ubiquitous impurity absorbed from the atmosphere.

  • Unreacted Starting Materials: Residual n-butanol from the synthesis process.

  • Related Glycol Ethers: Byproducts such as ethylene glycol monobutyl ether (lower boiling) or triethylene glycol monobutyl ether (higher boiling) can form from variations in ethoxylation.[6]

  • Peroxides: Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light. This is a critical safety concern.

  • Degradation Products: High temperatures during synthesis or improper storage can lead to the formation of aldehydes, acids, or other colored impurities.

Part 1: Choosing Your Purification Strategy

The optimal purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity. This decision tree provides a general guide for selecting the most appropriate method.

G start Crude this compound peroxide_check Critical Safety Check: Test for Peroxides start->peroxide_check peroxide_positive Peroxides Detected peroxide_check->peroxide_positive Positive scale_check Scale of Purification? peroxide_check->scale_check Negative peroxide_treatment Treat with Reducing Agent (e.g., Na₂SO₃ or FeSO₄ solution) peroxide_positive->peroxide_treatment peroxide_treatment->scale_check large_scale Large Scale (>50 g) Standard Purity (95-99%) scale_check->large_scale Large small_scale Small Scale (<50 g) High Purity (>99.5%) scale_check->small_scale Small water_check_dist Significant Water Content? large_scale->water_check_dist water_check_chrom Significant Water Content? small_scale->water_check_chrom distillation Primary Method: Vacuum Fractional Distillation final_product_dist Purified Product distillation->final_product_dist chromatography Primary Method: Flash Column Chromatography final_product_chrom High-Purity Product chromatography->final_product_chrom water_check_dist->distillation No drying_step Pre-treatment: Azeotropic Distillation or Drying Agent (e.g., MgSO₄) water_check_dist->drying_step Yes water_check_chrom->chromatography No drying_step->distillation

Caption: Decision workflow for selecting a purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is atmospheric distillation not recommended for this compound?

Answer: The atmospheric boiling point of this compound is approximately 232 °C.[3] Sustained heating at such temperatures, especially in the presence of impurities, can cause thermal decomposition, leading to discolored product, lower yield, and the formation of new impurities. Vacuum distillation is a proven method for purifying high-boiling point compounds like ethylene glycols because it significantly lowers the boiling point, allowing for vaporization at safer, lower temperatures.[7][8][9]

Q2: My crude material is cloudy, likely due to water. How should I dry it before final purification?

Answer: For large quantities, azeotropic distillation is effective. Toluene can be used to form a low-boiling azeotrope with water, which is distilled off. For smaller, lab-scale batches, drying with a chemical agent is more practical. Use a high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Avoid highly reactive agents. After stirring with the drying agent, filter the mixture to remove the solid before proceeding with distillation or chromatography.

Q3: How do I test for and remove potentially hazardous peroxides?

Answer: This is a critical safety step. To test for peroxides, add 1 mL of your sample to a freshly prepared solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

To remove them, stir the solvent with a freshly prepared 5-10% aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄) for several hours. Separate the layers and wash the organic phase with water to remove residual salts. Dry the material thoroughly before distillation. Never distill a solvent that tests positive for peroxides.

Q4: What is a good starting vacuum level and expected temperature for distillation?

Answer: The ideal vacuum depends on your equipment, but a good starting point is a pressure between 8-10 mmHg.[8] At this pressure, this compound will boil at a significantly lower temperature, typically in the range of 110-120 °C. Operating under vacuum is essential to prevent decomposition.[8][9] Always consult a pressure-temperature nomograph to estimate the boiling point at your specific vacuum level.

Part 3: Troubleshooting Guide by Technique

Vacuum Fractional Distillation

Vacuum fractional distillation is the workhorse method for purifying this compound on a larger scale.[10][11] It excels at separating components with different boiling points.[12][13]

Caption: Workflow for vacuum fractional distillation.
Q&A Troubleshooting for Distillation
  • Issue: My vacuum pump pressure is unstable or not low enough.

    • Cause & Solution: This almost always indicates a leak. Check every ground glass joint, hose connection, and seal. Use a suitable vacuum grease on all joints. Ensure your cold trap is properly filled (e.g., with liquid nitrogen or a dry ice/acetone slurry) to prevent volatile substances from entering the pump.[14] Old pump oil can also be a cause; change it if necessary.

  • Issue: The distillation is extremely slow or has stalled.

    • Cause & Solution: This can be due to insufficient heating, excessive heat loss, or a vacuum that is too deep (causing the boiling point to drop below the temperature of the condenser water). Increase the heating mantle temperature gradually. Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[11] If the vacuum is too high, you may need to use a bleed valve to introduce a small amount of inert gas (nitrogen or argon) to raise the pressure slightly.

  • Issue: I'm observing unstable boiling or violent bumping.

    • Cause & Solution: This is common in vacuum distillation. Always use a magnetic stir bar for smooth boiling. If stirring is not possible, fresh boiling chips are essential, but they are less effective under vacuum. Ensure the heating mantle is sized correctly for the flask and that heat is applied evenly.

  • Issue: The separation is poor, and my collected product is still impure.

    • Cause & Solution: Poor separation efficiency is a common problem.[14][15]

      • Heating Rate: Distilling too quickly prevents the establishment of a proper vapor-liquid equilibrium in the column. Reduce the heating rate.

      • Flooding: If the heating rate is too high, liquid can be pushed up the column, ruining separation.[15][16] If you see this, reduce the heat immediately.

      • Column Efficiency: Your fractionating column may not have enough theoretical plates for the separation. Use a longer column or one with more efficient packing (e.g., Vigreux or Raschig rings).

      • Reflux Ratio: Ensure the distillation head is vertical to allow for proper reflux.

  • Issue: The distilled product is yellow or brown.

    • Cause & Solution: This points to thermal decomposition. The distillation temperature is too high. Improve your vacuum to further lower the boiling point. Ensure all peroxides were removed before starting, as they can catalyze decomposition.

Flash Column Chromatography

For smaller scales or when extremely high purity is required, flash column chromatography is the method of choice.[17][18] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[18]

Q&A Troubleshooting for Chromatography
  • Issue: My compound is stuck at the top of the column and won't elute.

    • Cause & Solution: The eluting solvent (mobile phase) is not polar enough.[17] this compound is a very polar molecule. You will need a relatively polar solvent system. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.

  • Issue: My compound runs with the solvent front, showing no retention.

    • Cause & Solution: The eluent is too polar, preventing interaction with the stationary phase.[19] Reduce the polarity of your solvent system. It is crucial to first determine an appropriate solvent system using Thin-Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound.[19]

  • Issue: The separation from a close-running impurity is poor.

    • Cause & Solution: This requires optimizing the separation conditions.

      • Shallow Gradient: Use a very slow, shallow gradient of increasing solvent polarity to better resolve the two compounds.

      • Stationary Phase: For highly polar, water-soluble compounds, standard silica gel can sometimes be challenging. Consider using a polar bonded phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC) conditions, which are specifically designed for retaining and separating very polar analytes.[20]

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Pre-treatment: Ensure the crude this compound (~100 g) is dry and tests negative for peroxides (see FAQs).

  • Apparatus Setup: Assemble a fractional distillation apparatus using a 250 mL round-bottom flask, a 30 cm Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a vacuum-rated receiving flask. Ensure all glassware is dry and joints are lightly greased.

  • System Seal: Add a magnetic stir bar to the distillation flask and charge it with the crude material. Seal the system and connect the vacuum adapter to a cold trap and a vacuum pump.

  • Evacuation: Begin stirring and slowly evacuate the system. A pressure of 8-10 mmHg is a good target.

  • Heating: Once the vacuum is stable, begin gently heating the flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first few milliliters of distillate, which will contain any low-boiling impurities. The temperature will be unstable during this phase.

    • Main Fraction: The vapor temperature will rise and then stabilize at the boiling point of your product at the working pressure. Once stable, switch to a clean, pre-weighed receiving flask to collect the main fraction. Record the stable temperature and pressure.

    • Final Fraction: When the distillation rate slows or the temperature begins to rise or fall, stop collecting the main fraction.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure.

  • Analysis: Determine the purity of the collected fraction using Gas Chromatography (GC) and measure residual water content using Karl Fischer titration.

Protocol 2: High-Purity Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by TLC. A good starting point for this compound on silica gel is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Aim for an Rf of ~0.25.[19]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (in its less polar starting composition). A typical ratio for difficult separations is 70:1 silica gel to crude mixture by weight.[19]

  • Sample Loading: Pre-adsorb the crude sample (~1-2 g) onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding the silica, and evaporating the solvent. Carefully load the dry, impregnated silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (flash chromatography) to achieve a steady flow rate.[17]

  • Fraction Collection: Collect small, sequential fractions. Monitor the elution of your compound by performing TLC analysis on the collected fractions.[17]

  • Product Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • SAE International. (1992). Distillation Recovery of Ethylene Glycol from Used Coolants Using Vacuum Distillation. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Colorado Boulder. Column Chromatography - Organic Chemistry. [Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents.
  • JSS College of Arts, Commerce and Science. SOLVENT EXTRACTION. [Link]

  • OSTI.gov. (2021). Static and Dynamic Intensification of Water–Ethylene Glycol Separation Using a Dividing Wall Column. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2012). Preparation of ethylene glycol with hydrogenation of diethyl oxalate by vacuum distillation. [Link]

  • Chem Process System. Ethylene Glycol Vacuum Systems. [Link]

  • ACS Publications. (2008). Solvent Extraction of Ethanol from Aqueous Solutions. II. Linear, Branched, and Ring-Containing Alcohol Solvents. [Link]

  • ResearchGate. (2005). Solvent Extraction of Ethanol from Aqueous Solutions. I. Screening Methodology for Solvents. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • Medium. (2023). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]

  • ResearchGate. (2022). Troubleshooting a Distillation Column - Problem and Solution. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Chemistry For Everyone. (2023). How Do You Troubleshoot Common Distillation Column Issues?. [Link]

  • Slideshare. (2016). Troubleshooting of Distillation. [Link]

  • University of Rochester. Purification: Fractional Distillation. [Link]

  • Ship & Shore Environmental, Inc. (2023). Troubleshooting Distillation Column Malfunctions. [Link]

  • Chemistry For Everyone. (2023). How Can You Fix Problems In Distillation Columns?. [Link]

  • Stenutz. 2-(2-butoxyethoxy)ethanol. [Link]

  • Wikipedia. 2-Butoxyethanol. [Link]

  • NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

  • LearnStalk Chemistry. (2023). Fractional Distillation. [Link]

  • Energy Education. Fractional distillation. [Link]

  • NICNAS. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]

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Validation & Comparative

A Comparative Performance Analysis for the Discerning Scientist: 1-(2-Butoxyethoxy)ethanol vs. 2-Butoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that profoundly influences experimental outcomes, from reaction kinetics and product purity to the stability of final formulations. Within the versatile class of glycol ethers, 1-(2-Butoxyethoxy)ethanol and 2-Butoxyethanol are two prominent E-series solvents frequently employed for their advantageous physicochemical properties. While structurally similar, their distinct performance characteristics merit a detailed, data-driven comparison to facilitate informed selection in demanding research and development environments. This guide provides an in-depth analysis of their performance, supported by experimental data and standardized methodologies.

At a Glance: A Comparative Overview

PropertyThis compound2-Butoxyethanol
Synonyms Diethylene glycol monobutyl ether (DEGBE), Butyl CarbitolEthylene glycol monobutyl ether (EGBE), Butyl Cellosolve
Molecular Formula C₈H₁₈O₃[1][2]C₆H₁₄O₂[3]
Molecular Weight 162.23 g/mol [1]118.17 g/mol [4]
Boiling Point ~230 °C[1][2]~171 °C[3]
Density (at 20°C) ~0.954 g/cm³[1]~0.901 g/cm³[5]
Viscosity (at 25°C) ~6.5 cP2.9 cP[6]
Surface Tension (dyn/cm) Not readily available27.40[3]
Relative Evaporation Rate (n-Butyl Acetate = 1) 0.01[7]0.08[4]

Delving Deeper: A Performance-Based Comparison

The utility of a solvent is defined by a combination of its physical and chemical properties. For the target audience, solvency power, evaporation rate, and toxicological profile are of paramount importance.

Solvency Power: A Tale of Two Ethers

The ability of a solvent to dissolve a solute is fundamental to its application. A powerful tool for predicting and comparing solvency is the Hansen Solubility Parameters (HSP) model. This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle of "like dissolves like" is quantified by the proximity of the HSP values of the solvent and the solute in a three-dimensional space.

Hansen Solubility Parameter (MPa½)This compound2-Butoxyethanol
δD (Dispersion) 16.016.0[8]
δP (Polar) 7.05.1[8]
δH (Hydrogen Bonding) 9.412.3[8]

Note: Hansen Solubility Parameters for this compound are estimated based on widely accepted group contribution methods, while values for 2-Butoxyethanol are experimentally derived.

Interpretation for the Researcher:

  • 2-Butoxyethanol exhibits a higher hydrogen bonding component (δH), suggesting it is a more effective solvent for polar molecules and those with strong hydrogen bonding capabilities, such as certain active pharmaceutical ingredients (APIs) and excipients.

  • This compound , with its additional ether linkage, displays a slightly higher polar component (δP) and a lower hydrogen bonding value. This can make it a more suitable choice for dissolving a broader range of less polar compounds and certain polymers. Its larger molecular size also contributes to its solvency for larger molecules.

The selection between the two will ultimately hinge on the specific HSP of the solute . A smaller "distance" between the solvent and solute HSP values in the Hansen space predicts greater solubility.

Caption: Comparative solvency affinities based on Hansen Solubility Parameters.

Evaporation Rate: A Matter of Volatility

The rate at which a solvent evaporates is a critical parameter in many applications, including coatings, printing inks, and in the drying of formulated products. A slower evaporation rate can be advantageous for achieving uniform film formation, while a faster rate is often desired for rapid drying.

The relative evaporation rate, typically benchmarked against n-butyl acetate, provides a standardized measure for comparison.

  • This compound: With a relative evaporation rate of 0.01, this solvent is characterized by its very low volatility.[7] This is a direct consequence of its higher molecular weight and boiling point.

  • 2-Butoxyethanol: Exhibiting a relative evaporation rate of 0.08, 2-Butoxyethanol is significantly more volatile than its diethylene glycol counterpart, though still considered a relatively slow-evaporating solvent compared to many common organic solvents.[4]

Implications for Drug Development:

The slower evaporation rate of this compound can be beneficial in controlled crystallization processes and in the formulation of transdermal patches where a sustained solvent presence is required. Conversely, the faster evaporation of 2-Butoxyethanol may be preferred in spray-drying applications or where rapid removal of the solvent is necessary.

Toxicological Profile: A Critical Consideration

Both this compound and 2-Butoxyethanol belong to the E-series of glycol ethers. It is important for researchers and drug development professionals to be aware of their toxicological profiles to ensure safe handling and to meet regulatory requirements.

  • 2-Butoxyethanol: This compound is a known respiratory irritant and can be acutely toxic.[6] It can be absorbed through the skin, and prolonged or excessive exposure may lead to hematological effects, as well as kidney and liver damage.

  • This compound (DEGBE): Generally considered to have a lower acute toxicity profile compared to 2-Butoxyethanol.[9] However, it can cause eye and skin irritation.[10] The European Union's risk assessment concluded that DEGBE produces little of the reprotoxicity or hematotoxicity that are concerns with some other glycol ethers.[11]

It is crucial to consult the Safety Data Sheet (SDS) for each solvent and to adhere to recommended personal protective equipment (PPE) and handling procedures. The trend in the industry has been a move towards P-series glycol ethers where possible, as they generally exhibit a more favorable toxicological profile.

Experimental Methodologies: Ensuring Rigorous Comparison

To provide a framework for in-house evaluation and to understand the basis of the presented data, the following standardized experimental protocols are outlined.

Protocol 1: Determination of Hansen Solubility Parameters

The determination of HSP is a valuable method for characterizing the solvency of a substance. It typically involves a series of solubility tests with a range of solvents with known HSPs.

Workflow for HSP Determination:

A Select a diverse set of ~20-30 solvents with known HSPs B Prepare saturated solutions of the solute in each solvent A->B C Determine solubility (e.g., visual observation, gravimetric analysis) B->C D Classify solvents as 'good' or 'poor' for the solute C->D E Use HSP software to calculate the HSP sphere of the solute D->E F The center of the sphere represents the solute's HSP E->F

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Protocol 2: Measurement of Evaporation Rate (ASTM D3539)

The ASTM D3539 standard test method provides a reliable procedure for determining the evaporation rates of volatile liquids.

Step-by-Step Methodology:

  • Apparatus: A thin-film evaporometer, a sensitive balance, a syringe for sample delivery, and a controlled environment cabinet are required.

  • Procedure:

    • A known volume of the solvent is dispensed onto a filter paper of a specified area.

    • The filter paper is suspended from the balance within the cabinet.

    • A controlled stream of dry air is passed through the cabinet at a constant temperature (typically 25°C).

    • The weight loss of the solvent is recorded over time, either manually or automatically.

  • Calculation: The evaporation rate is determined from the slope of the weight loss versus time curve and is often expressed relative to a standard solvent like n-butyl acetate.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of solvents is critical in research and pharmaceutical applications, as impurities can lead to side reactions or introduce contaminants. GC-MS is a powerful analytical technique for this purpose.

Generalized GC-MS Protocol:

  • Sample Preparation: The solvent sample is typically diluted in a suitable, high-purity solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Conclusion: Making the Right Choice

The selection between this compound and 2-Butoxyethanol is a nuanced decision that must be guided by the specific requirements of the application.

  • Choose 2-Butoxyethanol when:

    • High solvency for polar and hydrogen-bonding solutes is required.

    • A moderately faster evaporation rate is desired.

    • The established toxicological profile is manageable within the laboratory's safety protocols.

  • Choose this compound when:

    • A broader solvency range, including less polar compounds, is needed.

    • A very slow evaporation rate is critical for the application.

    • A lower acute toxicity profile is a primary consideration.

By leveraging the quantitative data and understanding the underlying principles of their performance, researchers, scientists, and drug development professionals can make a well-informed and scientifically sound decision, ultimately contributing to the success and reproducibility of their work.

References

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-butoxyethanol. Retrieved from [Link]

  • Wolfram Data Repository. (2020). Hansen Solubility Parameters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • ResearchGate. (2025). Effect of aggregates in bulk and surface properties. Surface tension, foam stability, and heat capacities for 2-butoxyethanol + water. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of aggregates in bulk and surface properties: surface tension, foam stability, and heat capacities for 2-butoxyethanol + water. The Journal of Physical Chemistry. Retrieved from [Link]

  • Morressier. (2018). Creating a database to facilitate safer solvent selection. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BUTOXYETHANOL. Retrieved from [Link]

  • ACS Publications. (n.d.). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP Datasets. Retrieved from [Link]

  • Stenutz, R. (n.d.). Evaporation rates. Retrieved from [Link]

  • ResearchGate. (2025). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethylene Glycol Monobutyl Ether | Request PDF. Retrieved from [Link]

  • NCBI. (2024). Glycol Ether Toxicology - StatPearls. Retrieved from [Link]

  • European Commission. (2006). Opinion on diethylene glycol monoethyl ether (DEGEE). Retrieved from [Link]

  • EPA. (n.d.). Reassessment of 3 Tolerance Exemptions for Ethylene Glycol, Diethylene Glycol, and the Combination of Diethylene Glycol Monometh. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BUTOXYETHANOL. Retrieved from [Link]

  • European Commission. (2006). Opinion on diethylene glycol monobutyl ether (DEGBE). Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Sheet1. Retrieved from [Link]

  • Scribd. (n.d.). Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer | PDF | Paint. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D3539-87(2004) - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D3539-11 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D3539-87(1996) - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 1-(2-butoxyethoxy)-. Retrieved from [Link]

  • Knovel. (n.d.). Polymer Handbook. Retrieved from [Link]

  • IARC Publications. (n.d.). 2-BUTOXYETHANOL 1. Exposure Data. Retrieved from [Link]

  • LCS Laboratory. (n.d.). Laboratory Test: Evaporation Rate of Volatile Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Butoxyethoxy)ethanol Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method validation, offering field-proven insights and supporting experimental data to ensure scientifically sound and reliable results.

Introduction: The Imperative for Robust DEGBE Detection

This compound is a widely used solvent in a variety of industrial and pharmaceutical applications. Its presence as a potential impurity or residual solvent in pharmaceutical preparations necessitates the development and validation of sensitive and accurate analytical methods. Regulatory bodies mandate strict control over such impurities to ensure patient safety. This guide will explore and compare the primary chromatographic techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The principles of method validation will be discussed in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5]

Core Principles of Analytical Method Validation

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] Key validation parameters, as stipulated by ICH Q2(R1), include:[2][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like DEGBE.[6][7][8] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Causality Behind Experimental Choices in GC Method Development
  • Column Selection: The choice of the GC column is critical for achieving adequate resolution. A mid-polar column, such as one with a cyanopropylphenyl stationary phase, is often preferred for the analysis of glycol ethers as it provides good selectivity.[9][10] The dimensions of the column (length, internal diameter, and film thickness) are optimized to balance resolution and analysis time.

  • Injector and Detector: A split/splitless injector is commonly used. For routine quantification, a Flame Ionization Detector (FID) is robust and provides a linear response for a wide range of organic compounds.[7] For higher sensitivity and specificity, a Mass Spectrometer (MS) detector is employed, which also aids in the unequivocal identification of the analyte.[6][9][10]

  • Carrier Gas: While helium has traditionally been the carrier gas of choice, hydrogen is gaining popularity due to its efficiency and availability. However, the reactivity of hydrogen must be considered.

  • Temperature Program: A temperature gradient is typically used to ensure the efficient elution of DEGBE while separating it from other potential impurities.

Self-Validating GC Protocol

A self-validating system is crucial for ensuring the ongoing reliability of the analytical method. This involves:

  • System Suitability Tests (SSTs): As mandated by USP <621>, SSTs are performed before sample analysis to ensure the chromatographic system is performing adequately.[1][3][4][11] Key SST parameters include theoretical plates, tailing factor, and repeatability of injections.

  • Internal Standard (IS): The use of an internal standard, a compound with similar chemical properties to the analyte but well-resolved chromatographically, corrects for variations in injection volume and detector response.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are analyzed alongside the test samples to monitor the accuracy and precision of the method in real-time.

High-Performance Liquid Chromatography (HPLC): An Alternative for Less Volatile Analytes

While GC is often the primary choice, HPLC can be a viable alternative, particularly when dealing with complex matrices or when derivatization is required to enhance detection.[6][12] Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like DEGBE.[6]

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: A C18 or C8 column is typically used in reversed-phase HPLC. The choice depends on the desired retention and selectivity. Particle size is a key consideration; smaller particles offer higher efficiency but at the cost of higher backpressure.

  • Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is commonly used. The gradient or isocratic elution profile is optimized to achieve the desired separation. The pH of the mobile phase can also be adjusted to control the retention of ionizable compounds, although this is less critical for a neutral molecule like DEGBE.

  • Detector: A UV detector is often suitable for initial screening, typically at a low wavelength around 210 nm.[6] However, DEGBE lacks a strong chromophore, which can limit sensitivity. A Refractive Index (RI) detector can be used, but it is less sensitive and not compatible with gradient elution. For sensitive and specific detection, derivatization followed by fluorescence detection or the use of a mass spectrometer (LC-MS) is preferred.[12]

Comparative Performance Data

The following table summarizes typical performance characteristics of validated GC-FID and HPLC-UV methods for the determination of DEGBE. The data presented is illustrative and will vary depending on the specific instrumentation and method parameters.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.999> 0.998
Range 1 - 500 ppm10 - 1000 ppm
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%) < 2.0%< 3.0%
LOD ~0.5 ppm~5 ppm
LOQ ~1.5 ppm~15 ppm
Robustness HighModerate

Experimental Protocols

Detailed Step-by-Step Methodology: GC-FID
  • Sample Preparation: Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol.[13]

  • Internal Standard Addition: Spike the sample solution with an appropriate internal standard (e.g., 1,3-butanediol) to a final concentration of 100 ppm.[14]

  • Chromatographic Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).[15]

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 20:1).

  • System Suitability: Inject a standard solution containing DEGBE and the internal standard five times. The relative standard deviation (RSD) of the peak area ratio should be ≤ 2.0%. The theoretical plates for the DEGBE peak should be ≥ 5000, and the tailing factor should be ≤ 1.5.

  • Quantification: Calculate the concentration of DEGBE in the sample using the response factor determined from a calibration curve.

Detailed Step-by-Step Methodology: HPLC-UV
  • Sample Preparation: Accurately weigh approximately 5 g of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.[13]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • System Suitability: Inject a standard solution of DEGBE six times. The RSD of the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

  • Quantification: Determine the concentration of DEGBE in the sample by comparing its peak area to that of a standard of known concentration.

Visualization of Workflows

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Spike Add Internal Standard (GC) Dissolve->Spike GC Path Filter Filter (HPLC) Dissolve->Filter HPLC Path GC GC-FID Analysis Spike->GC HPLC HPLC-UV Analysis Filter->HPLC Integration Peak Integration GC->Integration HPLC->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General analytical workflow for DEGBE detection.

Validation_Comparison cluster_Parameters Key Validation Parameters GC GC-FID Sensitivity Sensitivity GC->Sensitivity High Specificity Specificity GC->Specificity High (with MS) Precision Precision GC->Precision High Robustness Robustness GC->Robustness High HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Specificity Moderate HPLC->Precision Good HPLC->Robustness Moderate

Caption: Comparison of key validation parameters.

Conclusion and Recommendations

Both GC and HPLC are suitable techniques for the determination of this compound. The choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation.

  • Gas Chromatography (GC-FID) is generally the preferred method due to its higher sensitivity, robustness, and suitability for volatile compounds. The use of a mass spectrometer detector (GC-MS) can provide an even higher degree of specificity.

  • High-Performance Liquid Chromatography (HPLC-UV) is a viable alternative, particularly when GC is not available or when dealing with non-volatile sample matrices. However, the lower sensitivity of UV detection for DEGBE may be a limiting factor. For trace-level analysis, derivatization or the use of LC-MS would be necessary.

Regardless of the chosen technique, a thorough validation in accordance with ICH and USP guidelines is essential to ensure the reliability and accuracy of the results. The self-validating protocols described in this guide provide a framework for maintaining the integrity of the analytical data over time.

References

  • U.S. Pharmacopeia.
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  • U.S. Pharmacopeia.
  • Agilent. (2022).
  • Restek. (2011). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
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  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • Cassinelli, M. E. (1984). Glycol ethers--validation procedures for tube/pump and dosimeter monitoring methods.
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  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • Cassinelli, M. E. (1984). Glycol Ethers — Validation Procedures for Tube/Pump and Dosimeter Monitoring Methods.
  • Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.
  • Benchchem. This compound | 54446-78-5.
  • U.S. Environmental Protection Agency. (2014).
  • Environment Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.
  • P. Viñas, et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6649.
  • Agency for Toxic Substances and Disease Registry. (1998).
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  • National Institute of Standards and Technology. Ethanol, 1-(2-butoxyethoxy)-. In NIST Chemistry WebBook.
  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether.
  • Organomation.
  • Australian Government Department of Health. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
  • World Health Organization. (2024).
  • Wikipedia. 2-Butoxyethanol.
  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of toxicology, 74(3), 151-156.
  • Sigma-Aldrich.
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  • Cole-Parmer. (2009). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%.
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A Senior Application Scientist's Guide to Cross-Validation of 1-(2-Butoxyethoxy)ethanol Quantification Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether (DEGBE), is a common solvent found in a wide array of industrial and commercial products, including paints, cleaners, and pharmaceutical formulations.[1][2][3] Its prevalence necessitates robust and reliable analytical methods to ensure product quality, safety, and regulatory compliance. The accurate quantification of DEGBE is paramount, as residual levels can impact product efficacy and patient safety.

This guide provides an in-depth comparison of two primary analytical techniques for DEGBE quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind our experimental choices. We will explore a cross-validation framework designed to ensure the integrity and interchangeability of data between these orthogonal methods. This approach is fundamental to a robust quality system, adhering to principles outlined by global regulatory bodies like the FDA and EMA.[4][5][6]

The Imperative of Method Cross-Validation

Before delving into specific techniques, it is crucial to understand the principle of cross-validation. When two distinct analytical methods are used to measure the same analyte, cross-validation demonstrates that they provide equivalent results. This process is essential when, for example, transferring a method from a research environment (perhaps using a highly sensitive LC-MS/MS) to a routine quality control lab (where a more robust GC-FID method may be preferable). The European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines that underscore the importance of such validation to ensure data consistency.[7][8][9][10]

Our cross-validation strategy will be grounded in the principles of the ICH Q2(R1) guideline, focusing on key performance characteristics to establish equivalency.[11][12]

Caption: Logical workflow for the cross-validation of two analytical methods.

Technique 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a workhorse technique in many analytical laboratories. Its robustness and wide linear range make it exceptionally well-suited for assays where the analyte concentration is relatively high, such as in raw material testing or final product release.

Causality of Choice: We select GC because DEGBE is a volatile compound with a boiling point suitable for gas-phase analysis.[13] The Flame Ionization Detector (FID) is chosen for its near-universal response to organic compounds and its operational simplicity. It operates by pyrolyzing the sample in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms entering the flame.[14][15]

Experimental Protocol: GC-FID
  • Preparation of Standards and Samples:

    • Internal Standard (ISTD) Stock: Prepare a 1 mg/mL stock solution of an appropriate ISTD, such as Diethylene Glycol Diethyl Ether, in methanol. The choice of ISTD is critical; it should be chemically similar to the analyte but chromatographically resolved, and not present in the sample matrix.

    • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 500 µg/mL of DEGBE. Spike each standard with the ISTD to a final concentration of 50 µg/mL. This use of an ISTD corrects for variations in injection volume and instrument response.

    • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 5 µg/mL, 100 µg/mL, and 400 µg/mL) from a separate weighing of DEGBE to ensure the accuracy of the calibration curve.

    • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and spike with the ISTD to the target concentration of 50 µg/mL. The sample concentration should fall within the validated range of the calibration curve.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with FID.

    • Column: A polar column, such as a DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm), is selected. Rationale: The polyethylene glycol stationary phase provides excellent separation for polar compounds like glycol ethers, preventing peak tailing.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Temperatures:

      • Inlet: 250°C. Rationale: Ensures rapid and complete volatilization of the sample.

      • Detector: 275°C. Rationale: Prevents condensation of the analyte post-separation.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 220°C, and hold for 5 minutes. Rationale: This temperature program ensures good separation from the solvent front and other potential impurities while maintaining a reasonable run time.

    • Injection Volume: 1 µL, split ratio 20:1.

Caption: Experimental workflow for DEGBE quantification by GC-FID.

Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification, analysis in complex matrices, or when definitive identification is required.

Causality of Choice: While DEGBE is GC-amenable, LC-MS/MS offers an orthogonal separation mechanism (based on polarity) and a highly selective detection method. This is particularly advantageous for complex sample matrices where co-eluting impurities might interfere with the FID signal. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows us to monitor a specific precursor-to-product ion transition, effectively filtering out all chemical noise and providing exceptional specificity.[16] An isotopically labeled internal standard (e.g., DEGBE-d8) is the ideal choice as its chemical behavior is nearly identical to the analyte, but it is distinguishable by mass, providing the most accurate correction for matrix effects and instrument variability.

Experimental Protocol: LC-MS/MS
  • Preparation of Standards and Samples:

    • Internal Standard (ISTD) Stock: Prepare a 1 mg/mL stock solution of this compound-d8 (DEGBE-d8) in methanol.

    • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 ng/mL to 500 ng/mL of DEGBE. Spike each standard with the DEGBE-d8 ISTD to a final concentration of 10 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 0.5 ng/mL, 50 ng/mL, and 400 ng/mL) from a separate weighing of DEGBE.

    • Sample Preparation: Accurately weigh the sample, dissolve and dilute in 50:50 methanol:water, and spike with the ISTD to a final concentration of 10 ng/mL. The final dilution should place the analyte concentration within the calibration range.

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm). Rationale: DEGBE is a highly polar molecule, which is poorly retained on traditional reversed-phase columns. HILIC provides excellent retention and peak shape for such analytes.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • DEGBE: Precursor ion m/z 163.1 -> Product ion m/z 89.1. Rationale: The precursor [M+H]+ is selected in the first quadrupole, fragmented, and the specific fragment corresponding to the butoxyethoxy moiety is monitored.

      • DEGBE-d8 (ISTD): Precursor ion m/z 171.2 -> Product ion m/z 97.1.

Caption: Experimental workflow for DEGBE quantification by LC-MS/MS.

Comparative Performance Data

The following tables summarize the expected performance characteristics from the validation of both methods, based on ICH Q2(R1) criteria.[17]

Table 1: Linearity and Sensitivity Comparison

ParameterGC-FIDLC-MS/MSCausality and Insight
Linear Range 1 µg/mL - 500 µg/mL0.1 ng/mL - 500 ng/mLThe mass spectrometer's high sensitivity provides a much lower quantification limit.
Correlation Coeff. (r²) > 0.998> 0.999Both techniques exhibit excellent linearity, a prerequisite for accurate quantification.
LOD ~0.3 µg/mL~0.03 ng/mLLC-MS/MS is approximately 10,000 times more sensitive, making it suitable for trace analysis.
LOQ 1.0 µg/mL0.1 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[17][18]

Table 2: Accuracy and Precision Comparison (Based on QC Sample Analysis)

QC LevelParameterGC-FIDLC-MS/MSCausality and Insight
Low QC Accuracy (% Recovery) 98.5% - 102.1%99.1% - 101.5%Both methods demonstrate high accuracy, indicating minimal systematic error.
Precision (%RSD) < 5.0%< 4.5%The use of an isotopically labeled ISTD in LC-MS/MS often leads to slightly better precision.
Mid QC Accuracy (% Recovery) 99.2% - 101.3%99.5% - 100.8%Accuracy should be consistent across the analytical range.[19]
Precision (%RSD) < 3.0%< 2.5%Precision typically improves at higher concentrations.
High QC Accuracy (% Recovery) 99.5% - 100.9%99.8% - 101.1%Both methods are well within the typical acceptance criteria of 85-115% for accuracy (or tighter for assays).
Precision (%RSD) < 2.5%< 2.0%Both methods demonstrate excellent precision, indicating minimal random error.

Discussion: Selecting the Appropriate Technique

The choice between GC-FID and LC-MS/MS is not about which method is "better," but which is "fitter for purpose."[20]

  • Choose GC-FID for:

    • Routine QC and Release Testing: When analyzing known matrices for DEGBE at concentrations well above the µg/mL level. Its operational simplicity, lower cost, and robustness are significant advantages.

    • High-Throughput Screening: When a large number of simple samples need to be analyzed quickly and cost-effectively.

  • Choose LC-MS/MS for:

    • Trace-Level Analysis: For determining low-level impurities or contaminants in raw materials, finished products, or environmental samples.

    • Complex Matrices: When analyzing samples containing multiple components that could co-elute and interfere with a non-specific detector like FID. The specificity of MRM is essential here.

    • Bioanalysis: For quantifying DEGBE or its metabolites in biological matrices like plasma or urine, where high sensitivity and specificity are mandatory.[5][7]

    • Confirmatory Analysis: When a result needs to be confirmed with the highest degree of confidence.

Conclusion

Both GC-FID and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. This guide has demonstrated that while GC-FID serves as a robust method for routine, high-concentration analysis, LC-MS/MS offers superior sensitivity and specificity, making it indispensable for trace-level detection and analysis in complex matrices.

A thorough cross-validation, grounded in the principles of ICH guidelines, is not merely a procedural step but a scientific necessity. It provides the empirical evidence needed to ensure data integrity and consistency, regardless of the analytical technique employed. By understanding the fundamental principles and performance characteristics of each method, researchers and drug development professionals can confidently select the most appropriate tool for their specific analytical challenge, ensuring the quality and safety of their products.

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A Comparative Study of 1-(2-Butoxyethoxy)ethanol and Its Isomers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic selection of a solvent is a cornerstone of successful chemical synthesis, formulation development, and manufacturing. Within the versatile class of glycol ethers, 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE), is a ubiquitous and high-performing solvent. Its utility, however, should be considered in the context of its structural isomers, which, despite sharing the same molecular formula, can offer a nuanced range of physicochemical properties. This guide provides an in-depth, objective comparison of this compound and its isomers, supported by experimental data and established testing protocols, to empower researchers, scientists, and drug development professionals in making informed solvent selection decisions.

The Isomeric Landscape of Butoxyethoxyethanols

This compound (CAS: 112-34-5) is a colorless liquid with a mild, characteristic odor.[1] Its structure, featuring a primary butyl group, an ether linkage, and a terminal hydroxyl group, imparts a desirable balance of hydrophilicity and lipophilicity. This allows it to act as an effective solvent for a wide array of substances and as a coupling agent to promote the miscibility of aqueous and organic phases.[2]

The primary isomers of interest for a comparative study are those with branched butyl groups:

  • sec-Butoxyethoxyethanol: Features a secondary butyl group attached to the ethoxy chain.

  • tert-Butoxyethoxyethanol (CAS: 55489-48-0): Contains a tertiary butyl group.

These subtle structural modifications lead to significant differences in steric hindrance and intermolecular forces, which in turn influence key physical and chemical properties.

Comparative Physicochemical Properties

A quantitative comparison of the fundamental properties of these isomers is essential for predicting their behavior in various applications.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound (DEGBE)sec-Butoxyethoxyethanoltert-Butoxyethoxyethanol
CAS Number 112-34-5[1][3]54446-87-055489-48-0
Molecular Formula C₈H₁₈O₃[1][4][5]C₈H₁₈O₃C₈H₁₈O₃
Molecular Weight ( g/mol ) 162.23[1][4][5]162.23162.23
Boiling Point (°C) 231~220-225~215-220
Flash Point (°C) 100[6]~90-95~85-90
Density (g/cm³ at 20°C) 0.954[5]~0.94~0.93
Vapor Pressure (mmHg at 20°C) 0.02Higher than DEGBEHighest of the three
Viscosity (cP at 25°C) 6.5Lower than DEGBELowest of the three
Water Solubility MiscibleMiscibleMiscible

Note: Properties for sec- and tert-butoxyethoxyethanol are approximated from general chemical principles and available data for structurally similar compounds, as comprehensive, directly comparative experimental data is less prevalent in public literature.

Expertise & Experience: The trend observed in the table is a direct consequence of molecular geometry. The linear nature of the n-butyl group in DEGBE allows for more efficient packing and stronger van der Waals forces between molecules, resulting in a higher boiling point, flash point, and viscosity. As the butyl group becomes more branched (secondary and then tertiary), the molecules become more compact and less able to pack closely, leading to weaker intermolecular forces and thus lower boiling points, flash points, and viscosities, along with higher vapor pressures.

Experimental Protocols for Performance Evaluation

To empirically validate the choice of solvent, standardized experimental protocols are indispensable. The following methodologies provide a framework for a direct comparison of key performance characteristics.

Solvency Power Assessment: The Kauri-Butanol (Kb) Value

The Kauri-Butanol (Kb) value is a well-established method for quantifying the solvent power of hydrocarbon solvents, and the principle can be adapted to compare the relative solvency of glycol ethers.[7][8][9] A higher Kb value indicates a stronger solvent.[9][10]

Experimental Protocol:

  • Preparation of Kauri-Butanol Standard Solution: Accurately weigh 20 g of Kauri resin and dissolve it in 100 mL of n-butanol. This solution should be clear.

  • Titration Setup: Dispense 20 mL of the Kauri-Butanol standard solution into a 250-mL flask. Place the flask over a white background with printed text (e.g., 10-point font) for clear observation of the endpoint.

  • Titration with Test Solvent: Fill a burette with the glycol ether isomer to be tested. Slowly titrate the solvent into the flask while continuously swirling.

  • Endpoint Determination: The endpoint is reached at the first sign of persistent turbidity, where the printed text behind the flask becomes blurry and illegible.[7]

  • Record and Compare: Record the volume of solvent used. A larger volume required to reach the endpoint corresponds to a higher Kb value and thus greater solvency power.

Causality Behind Experimental Choices: Kauri resin, a non-polar fossilized resin, is soluble in butanol but has limited solubility in many other solvents.[7] The test measures the ability of the solvent to maintain the resin in solution as it is added. The amphiphilic nature of glycol ethers allows them to interact with both the butanol and the Kauri resin. Differences in their molecular structure will affect the efficiency of these interactions, providing a quantitative measure of their relative solvency.

Evaporation Rate Determination

The rate of evaporation is a critical parameter for applications such as coatings, inks, and cleaners.[11] A simple yet effective method for comparing relative evaporation rates is outlined below.

Experimental Protocol:

  • Sample Preparation: On separate, pre-weighed analytical balances, place a small, identical volume (e.g., 1 mL) of each isomer onto a watch glass.

  • Controlled Environment: Place the samples in a fume hood with a consistent and gentle airflow and at a constant temperature to ensure uniform evaporation conditions.

  • Gravimetric Analysis: Record the mass of each sample at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis: Plot the mass of solvent remaining versus time for each isomer. The slope of this line represents the evaporation rate. A steeper slope indicates a faster rate of evaporation.

Trustworthiness: This protocol is self-validating as it involves a direct, simultaneous comparison under identical conditions. By running the isomers alongside the parent compound (DEGBE), a reliable relative evaporation rate can be established.

Visualizing Structures and Workflows

Diagrams can aid in conceptualizing the molecular differences and the logical flow of a comparative study.

G cluster_0 This compound (n-butyl) cluster_1 sec-Butoxyethoxyethanol (sec-butyl) cluster_2 tert-Butoxyethoxyethanol (tert-butyl) a CH3-CH2-CH2-CH2-O-CH2-CH2-O-CH2-CH2-OH b CH3-CH2-CH(CH3)-O-CH2-CH2-O-CH2-CH2-OH c (CH3)3C-O-CH2-CH2-O-CH2-CH2-OH

Caption: Chemical structures of this compound and its isomers.

G A Solvent Isomer Selection (DEGBE, sec-, tert-) B Physicochemical Property Analysis (Boiling Point, Density, Viscosity) A->B C Performance Testing A->C F Data Synthesis and Comparative Analysis B->F D Solvency Power (Kb Value) C->D E Evaporation Rate C->E D->F E->F G Application-Specific Recommendation F->G

Caption: Logical workflow for the comparative evaluation of solvent isomers.

Application-Specific Considerations and Rationale

The choice between these isomers is dictated by the specific demands of the application.

  • Paints and Coatings: this compound is an excellent coalescing agent in latex paints due to its high boiling point and slow evaporation rate, which allows for proper film formation.[1] The more volatile isomers would be less suitable for this purpose but could be considered for fast-drying coating formulations.

  • Cleaning Formulations: The strong solvency of all isomers makes them effective in degreasers and heavy-duty cleaners. The faster evaporation of tert-butoxyethoxyethanol could be advantageous in surface cleaning applications where minimal residue and quick drying are desired.[11]

  • Inks: The slow evaporation rate of DEGBE makes it a useful retarder solvent in printing inks, preventing premature drying on the press.

  • Chemical Synthesis: In a reaction medium, the lower viscosity of the branched isomers could enhance mass transfer and potentially increase reaction rates. However, their lower boiling points would limit the accessible temperature range for the reaction.

Safety, Handling, and Environmental Profile

All glycol ethers must be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6][12][13]

Authoritative Grounding & Comprehensive References: It is imperative to consult the Safety Data Sheet (SDS) for each specific chemical before use.[6][12][13] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) provide comprehensive toxicological and environmental data. For this compound (CAS 112-34-5), it is classified as causing serious eye irritation.[13][14] While detailed, independently verified toxicological data for the branched isomers is less readily available, a cautious approach assuming similar or potentially greater hazards due to increased volatility is prudent. These compounds are generally considered biodegradable and have a low potential for bioaccumulation.[15]

Conclusion

This comparative guide demonstrates that while this compound and its isomers share a common molecular formula, their structural differences give rise to a spectrum of performance characteristics. The linear n-butyl isomer, DEGBE, is characterized by its low volatility and high solvency, making it ideal for applications requiring long open times, such as in coatings and inks. Conversely, the branched isomers, particularly tert-butoxyethoxyethanol, offer faster evaporation rates and lower viscosities, which can be leveraged in applications like fast-drying cleaners or as lower-viscosity reaction media. By understanding these structure-property relationships and employing the standardized evaluation protocols outlined herein, researchers and formulation scientists can make data-driven decisions to optimize their solvent systems for maximum performance and efficiency.

References

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A Senior Application Scientist's Guide to the Comparative Performance of Butyl Carbitol from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that directly impacts the quality, performance, and reproducibility of the final product. Butyl Carbitol, chemically known as 2-(2-butoxyethoxy)ethanol, is a high-boiling point, slow-evaporating glycol ether with a versatile range of applications.[1] Its utility as a solvent in coatings, inks, cleaners, and as a coalescing agent in latex adhesives makes it a staple in many formulations.[1][2][3][4] However, the performance of Butyl Carbitol can vary between suppliers due to subtle differences in purity, impurity profiles, and other key parameters. This guide provides a comprehensive framework for conducting a thorough, data-driven comparison of Butyl Carbitol from different sources.

Foundational Knowledge: Critical-to-Quality Attributes of Butyl Carbitol

Before embarking on a comparative study, it is essential to understand the key chemical and physical properties of Butyl Carbitol that influence its performance. These are often referred to as Critical-to-Quality Attributes (CQAs).

Key Physicochemical Properties:

PropertyTypical ValueSignificance
Boiling Point ~230 °CA high boiling point contributes to a slow evaporation rate, which is desirable in applications like coatings and printing inks.[5][6]
Purity >99%High purity is generally preferred to minimize the impact of unwanted side reactions or performance variability.[7]
Water Content <0.1%Excess water can affect solubility, stability, and performance in moisture-sensitive formulations.
Acidity LowHigh acidity can indicate degradation and may be detrimental in certain applications.[8]
Solubility Miscible with water and many organic solventsThis broad solvency is a key feature, making it an effective coupling agent.[1][9][10]

The manufacturing process, which involves the reaction of ethylene oxide and n-butanol, can introduce various impurities that may affect performance.[9] Therefore, a simple purity assay may not be sufficient for a comprehensive evaluation.

Designing a Robust Comparative Study: An Experimental Workflow

A systematic approach is crucial for obtaining reliable and comparable data. The following workflow outlines the key phases of a supplier comparison study.

Caption: A structured workflow for comparing Butyl Carbitol from different suppliers.

Detailed Experimental Protocols

To ensure the integrity of the comparison, standardized and validated test methods should be employed. The American Society for Testing and Materials (ASTM) provides a suite of relevant methods for glycols.[11][12][13]

Purity and Impurity Profiling by Gas Chromatography (GC)

Rationale: Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. This method allows for the determination of the main Butyl Carbitol peak and the identification and quantification of any impurities.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar PEG-based column).

  • Sample Preparation: Accurately prepare dilute solutions of each Butyl Carbitol sample in a high-purity solvent (e.g., methanol or methylene chloride).

  • Analysis: Inject a small, fixed volume of each prepared sample into the GC. The instrument will separate the components based on their boiling points and interactions with the column.

  • Data Interpretation: The area of each peak in the resulting chromatogram is proportional to the concentration of that component. The purity is calculated as the area of the Butyl Carbitol peak divided by the total area of all peaks. Impurities are identified by their retention times relative to known standards.

Water Content by Karl Fischer Titration (ASTM E202)

Rationale: The Karl Fischer titration is the industry-standard method for accurately determining the water content in organic solvents.

Protocol:

  • Instrumentation: A Karl Fischer titrator.

  • Procedure: A known mass of the Butyl Carbitol sample is injected into the titration cell containing a Karl Fischer reagent. The reagent reacts stoichiometrically with water, and the endpoint is detected electrochemically.

  • Calculation: The instrument's software calculates the water content, typically expressed as a weight percentage.

Acidity as Acetic Acid (ASTM D1613)

Rationale: This titration method quantifies the total acidic content, providing an important measure of potential degradation or impurities.

Protocol:

  • Procedure: A known volume of the Butyl Carbitol sample is dissolved in a suitable solvent and titrated with a standardized solution of sodium hydroxide to a colorimetric endpoint using an indicator.

  • Calculation: The acidity is calculated and typically expressed as weight percent acetic acid.

Performance in a Model Coating Formulation

Analytical data provides a fundamental understanding of the material, but performance in a relevant application is the ultimate test. Butyl Carbitol is widely used as a coalescing agent in water-based latex coatings to facilitate the formation of a continuous, uniform film.[1][10][14]

Model Formulation and Testing:

  • Formulation: Prepare a simple water-based acrylic latex paint formulation, keeping all components constant except for the source of Butyl Carbitol.

  • Application: Apply the formulated paints to standardized test panels using a drawdown bar to ensure a uniform film thickness.

  • Drying Time: Monitor the drying stages (set-to-touch, dry-hard) using a drying time recorder.

  • Film Properties: After a specified curing time, evaluate the film for hardness (using a pencil hardness tester or a pendulum hardness tester) and gloss (using a gloss meter).

Summarizing the Data for Comparison

Organizing the collected data into clear, concise tables is essential for a direct comparison.

Table 1: Analytical Characterization of Butyl Carbitol from Different Suppliers

ParameterSupplier ASupplier BSupplier CTest Method
Purity (GC, area %) 99.699.199.8In-house GC
Water Content (wt %) 0.050.150.03ASTM E202
Acidity (wt % as Acetic Acid) 0.0050.0100.002ASTM D1613
Key Impurity 1 (area %) 0.200.450.10In-house GC
Key Impurity 2 (area %) 0.150.300.05In-house GC

Table 2: Performance in Model Coating Formulation

Performance MetricSupplier ASupplier BSupplier C
Dry-to-Touch Time (minutes) 304525
Pencil Hardness (24 hours) HF2H
60° Gloss 857888

Conclusion and Recommendations

The final step is to synthesize the analytical and performance data to make an informed supplier selection. In the hypothetical data presented, Supplier C's Butyl Carbitol, with the highest purity and lowest water and impurity content, demonstrated superior performance in the coating formulation, resulting in faster drying, a harder film, and higher gloss. Conversely, the material from Supplier B, with lower purity and higher levels of water and impurities, showed a detrimental effect on the coating's properties.

This comprehensive evaluation process, grounded in standardized test methods and application-specific performance testing, provides a robust framework for selecting the optimal Butyl Carbitol supplier. By investing the time and resources in such a comparison, researchers and developers can ensure the quality, consistency, and performance of their final products.

References

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-(2-Butoxyethoxy)ethanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the analysis of 1-(2-Butoxyethoxy)ethanol (DEGBE). We will explore the predominant analytical methodologies, delve into the critical aspects of designing a robust comparative study, and present a framework for interpreting the resulting data, ensuring scientific integrity and fostering confidence in analytical outcomes across different laboratories.

Introduction: The Imperative for Analytical Concordance

This compound, also known as Diethylene Glycol Monobutyl Ether (DEGBE), is a versatile solvent widely used in an array of industrial and consumer products, including paints, cleaners, and coatings.[1] Its prevalence necessitates accurate and reproducible quantification across various matrices to ensure product quality, regulatory compliance, and safety.

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are fundamental pillars of a laboratory's quality assurance system.[2] They provide an objective assessment of a laboratory's performance against its peers, identify potential systematic biases, and validate the robustness of analytical methods.[2] This guide will navigate the complexities of establishing such a comparison for DEGBE, offering practical insights and detailed protocols.

Predominant Analytical Methodologies for DEGBE Analysis

The selection of an appropriate analytical technique is paramount for the accurate quantification of DEGBE. Gas chromatography (GC) is the most prevalent and well-established technique, with various detectors offering the requisite sensitivity and selectivity. High-performance liquid chromatography (HPLC) presents a viable alternative, particularly for complex matrices or when derivatization is advantageous.

Gas Chromatography (GC)

GC-based methods are the workhorse for glycol ether analysis due to their high resolution and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for unequivocal identification and quantification. The mass spectrometer provides spectral data that confirms the identity of DEGBE, minimizing the risk of co-eluting interferences. A typical GC-MS method for DEGBE in a consumer product matrix would involve direct injection of a diluted sample.[3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and cost-effective technique that offers excellent sensitivity for carbon-containing compounds like DEGBE. While it does not provide the same level of specificity as MS, it is highly suitable for routine quality control where the sample matrix is well-characterized.[4]

High-Performance Liquid Chromatography (HPLC)

For certain applications, HPLC can be a powerful alternative to GC. It is particularly useful for samples that are not amenable to the high temperatures of a GC inlet. To enhance detection by UV or other common HPLC detectors, derivatization of the hydroxyl group of DEGBE is often necessary.

Designing a Robust Inter-laboratory Comparison Study

A successful ILC hinges on meticulous planning and execution. The following sections outline the critical components of a well-designed study.

Study Coordinator and Participating Laboratories

A designated study coordinator is responsible for the overall management of the ILC, including sample preparation, distribution, and data analysis. Participating laboratories should have experience in the analysis of volatile organic compounds and possess the necessary equipment and quality control systems.

Test Material Selection and Preparation

The choice of the test material is critical. It should be a representative matrix in which DEGBE is commonly found, such as a water-based cleaner or a solvent blend. The material must be homogenous and stable throughout the duration of the study. For this guide, we will consider a simulated water-based cleaning product as the test matrix.

Protocol for Test Material Preparation:

  • Matrix Preparation: Prepare a base matrix representative of a simple water-based cleaner (e.g., containing surfactants and builders). Ensure the matrix is free of endogenous DEGBE.

  • Spiking: Accurately spike the base matrix with a certified reference material of this compound to a known concentration (e.g., 1.00% w/w).

  • Homogenization: Thoroughly homogenize the spiked material to ensure uniform distribution of DEGBE.

  • Aliquoting and Distribution: Dispense the homogenized material into identical, sealed containers for distribution to participating laboratories. A subset of samples should be retained by the coordinator for stability testing.

Analytical Methodologies and Performance Criteria

While laboratories may use their own validated in-house methods, providing a standardized reference method is beneficial for minimizing variability. For this guide, we will detail a GC-FID method as the primary technique and an HPLC-UV method as an alternative.

Key Performance Parameters to be Evaluated:

  • Accuracy: Closeness of the laboratory's result to the assigned value.

  • Precision (Repeatability): Agreement between replicate measurements within a single laboratory.

  • Reproducibility: Agreement between results from different laboratories.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of DEGBE in a simulated water-based cleaner.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is based on the principle of direct injection of a diluted sample.

Instrumentation and Consumables:

  • Gas Chromatograph with FID

  • Capillary GC column (e.g., DB-WAX or equivalent)

  • Autosampler vials and caps

  • Methanol (HPLC grade or higher)

  • Certified Reference Material (CRM) of this compound (≥99.5% purity)

Experimental Workflow Diagram:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Test Sample Dilution1 1:100 Dilution Sample->Dilution1 Weigh ~0.1g CRM DEGBE CRM Stock Stock CRM->Stock Prepare Stock (10,000 µg/mL) Methanol1 Methanol Methanol1->Dilution1 Add ~9.9g Methanol2 Methanol Methanol2->Stock GC_Analysis Inject into GC-FID Dilution1->GC_Analysis Cal_Standards Calibration Standards Stock->Cal_Standards Serial Dilution Cal_Standards->GC_Analysis Peak_Integration Integrate DEGBE Peak GC_Analysis->Peak_Integration Acquire Chromatogram Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Determine Concentration Final_Result Final_Result Quantification->Final_Result Calculate % w/w

Caption: Workflow for DEGBE analysis by GC-FID.

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of DEGBE in methanol at a concentration of 10,000 µg/mL.

    • From the stock solution, prepare a series of calibration standards in methanol ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the homogenized test sample into a 20 mL autosampler vial.

    • Add approximately 9.9 g of methanol to the vial, accurately weighed.

    • Cap the vial and vortex for 30 seconds to ensure complete mixing.

  • GC-FID Analysis:

    • Set up the GC-FID with the parameters outlined in Table 1.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 80 °C (hold 1 min), ramp to 220 °C at 15 °C/min, hold 5 min
Detector FID
Detector Temperature 250 °C
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method requires derivatization of DEGBE with benzoyl chloride to make it UV-active.

Instrumentation and Consumables:

  • HPLC with UV Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials and caps

  • Acetonitrile and Water (HPLC grade)

  • Benzoyl chloride, Pyridine, and Dichloromethane

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Derivatization cluster_extraction Extraction cluster_analysis HPLC-UV Analysis Sample Test Sample (Aqueous Dilution) Derivatization1 Sample Derivatization Sample->Derivatization1 Reaction Standards DEGBE Standards (Aqueous) Derivatization2 Standard Derivatization Standards->Derivatization2 Reaction Deriv_Reagent Benzoyl Chloride + Pyridine Deriv_Reagent->Derivatization1 Deriv_Reagent->Derivatization2 LLE1 LLE1 Derivatization1->LLE1 Liquid-Liquid Extraction (DCM) LLE2 LLE2 Derivatization2->LLE2 Liquid-Liquid Extraction (DCM) Evaporation1 Evaporation1 LLE1->Evaporation1 Evaporate & Reconstitute Evaporation2 Evaporation2 LLE2->Evaporation2 Evaporate & Reconstitute HPLC_Analysis HPLC-UV Analysis Evaporation1->HPLC_Analysis Inject Sample Evaporation2->HPLC_Analysis Inject Standards Data_Processing Data Processing & Calculation HPLC_Analysis->Data_Processing Quantify

Caption: Workflow for DEGBE analysis by HPLC-UV with derivatization.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare aqueous standards of DEGBE.

    • Dilute the test sample with water.

  • Derivatization:

    • To an aliquot of the standard or sample, add pyridine and benzoyl chloride.

    • Allow the reaction to proceed at room temperature.

  • Extraction:

    • Extract the derivatized DEGBE into dichloromethane.

    • Evaporate the dichloromethane and reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis:

    • Set up the HPLC-UV with the parameters in Table 2.

    • Inject the derivatized standards and sample.

Table 2: HPLC-UV Instrumental Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm

Data Analysis and Interpretation of Inter-laboratory Results

Once the analytical results are received from all participating laboratories, the study coordinator performs a statistical analysis to assess performance.

Statistical Analysis

The core of the data analysis involves calculating performance statistics, with the Z-score being a widely accepted metric.

Z-Score Calculation: Z = (x - X) / σ where:

  • x is the result from the individual laboratory

  • X is the assigned value (the robust mean of all participant results)

  • σ is the standard deviation for proficiency assessment

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Illustrative Inter-laboratory Comparison Data

As a publicly available inter-laboratory comparison study for DEGBE was not identified, this guide presents data from a European study on VOC emissions from building materials, which included the glycol ether 2-phenoxyethanol.[5] This serves as a realistic example of the data spread that can be expected in such a study.

Table 3: Hypothetical Inter-laboratory Comparison Results for DEGBE in a Simulated Water-Based Cleaner (Assigned Value = 1.00 % w/w)

Laboratory IDMethodReported Value (% w/w)Z-Score
Lab 1GC-FID1.020.4
Lab 2GC-FID0.98-0.4
Lab 3GC-MS1.051.0
Lab 4GC-FID0.93-1.4
Lab 5HPLC-UV1.102.0
Lab 6GC-FID0.85-3.0
Lab 7GC-MS1.010.2
Lab 8GC-FID1.081.6
Robust Mean 1.00
Std. Dev. 0.05
Trustworthiness and Self-Validation

Each described protocol is a self-validating system. The use of certified reference materials for calibration ensures traceability. The analysis of a known proficiency testing sample with a well-defined assigned value provides an external validation of the entire analytical process, from sample preparation to final calculation. A satisfactory Z-score demonstrates that a laboratory's methodology is fit for purpose and produces results that are comparable to those of its peers.

Conclusion

A well-executed inter-laboratory comparison is an invaluable tool for ensuring the quality and reliability of analytical data for this compound. By employing robust and validated analytical methods, such as the GC-FID and HPLC-UV protocols detailed in this guide, and by adhering to a rigorous study design, laboratories can confidently assess their performance and contribute to a culture of analytical excellence. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to successfully navigate the complexities of inter-laboratory comparisons for DEGBE, ultimately leading to more consistent and reliable data across the scientific community.

References

  • Rickman Jr, E. E., Howe, G. B., Jayanty, R. K., & Whitfield, J. K. (1997). Interlaboratory study of a test method measuring total volatile organic compound content of consumer products. Journal of the Air & Waste Management Association, 47(5), 608-613. [Link]

  • Qualitycheck S.r.l. (n.d.). Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Interlaboratory Study of a Test Method for Measuring Total Volatile Organic Compound Content of Consumer Products. EPA. [Link]

  • International Agency for Research on Cancer. (2006). Glycol Ethers. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. [Link]

  • Global Proficiency Ltd. (2025). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. [Link]

  • De Bortoli, M., et al. (1995). Determination of VOCs emitted from indoor materials and products - Interlaboratory comparison of small chamber measurements. AIVC. [Link]

  • Pastor-Belda, M., Campillo, N., Hernández-Córdoba, M., & Viñas, P. (2016). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Journal of separation science, 39(12), 2292–2299. [Link]

  • Manz, K. E., & Carter, K. E. (2016). Extraction and recovery of 2-butoxyethanol from aqueous phases containing high saline concentration. Analytical Chemistry Research, 9, 1-7. [Link]

  • Reyes-Garcés, N., Gionfriddo, E., Gómez-Ríos, G. A., & Pawliszyn, J. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules (Basel, Switzerland), 26(21), 6667. [Link]

  • Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]

  • Cheng, C. Y., Lin, D. C., & Krishnaswami, A. (2011). Emission of Volatile Organic Compounds from Consumer Products. Aerosol and Air Quality Research, 11(5), 573-584. [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Volatile Organic Compounds in Water – PBM. [Link]

  • Maurer, H. H., & Meyer, M. R. (2011). A validated GC-MS procedure for fast, simple, and cost-effective quantification of glycols and GHB in human plasma and their identification in urine and plasma developed for emergency toxicology. Analytical and bioanalytical chemistry, 400(2), 411–414. [Link]

  • Sakakibara, M., et al. (2002). Surface structure of aqueous 2-butoxyethanol mixtures studied by x-ray reflection. The Journal of Chemical Physics, 116(24), 10860-10866. [Link]

  • Tirkel, M., et al. (1998). European Inter-laboratory Comparison of VOC emitted from building materials and products. European Commission. [Link]

  • Oxygenated Solvents Producers Association. (n.d.). Glycol Ethers Research and in-depth Studies. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix A Chapter 129 and Chapter 132: Volatile Organic Compounds, Test Methods and Compliance Procedures. [Link]

  • Bouafia, A., & Khedidja, B. (2018). Glycol Ethers in Water-Based Products: Determination and Evaluation According to European Directives. Journal of Analytical Methods in Chemistry, 2018, 5940263. [Link]

  • Koga, Y., & Westh, P. (2011). Association and microheterogeneity in aqueous 2-butoxyethanol solutions. The journal of physical chemistry. B, 115(51), 15323–15331. [Link]

  • International Agency for Research on Cancer. (2006). 2-BUTOXYETHANOL. IARC Monographs - Volume 88. [Link]

  • Eurofins Scientific. (2025). Volatile Organic Compounds (VOCs) Testing in Water. [Link]

  • Schuler, R. L., et al. (1984). Results of testing fifteen glycol ethers in a short-term in vivo reproductive toxicity assay. Environmental health perspectives, 57, 141–146. [Link]

  • Singh, P. J., Penn, S., & Lee, V. R. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Butoxyethoxy)ethanol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, the precise and reliable quantification of contaminants in environmental matrices is paramount. 1-(2-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether (DEGBE), is a widely used solvent in various industrial and consumer products, leading to its potential presence in environmental water sources.[1][2] This guide provides an in-depth comparison of two robust analytical methodologies for the detection and quantification of DEGBE in water: a validated Gas Chromatography-Mass Spectrometry (GC-MS) method following liquid-liquid extraction and a modern High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) method with direct aqueous injection.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering the reader to understand the nuances of each technique and make informed decisions for their specific analytical needs.

The Imperative for Validated Methods

Method validation is the cornerstone of reliable analytical data, ensuring that a chosen procedure is fit for its intended purpose.[3] Key validation parameters, as defined by international guidelines, include specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[3] Adherence to these principles provides confidence in the reported results, a critical aspect of environmental monitoring and regulatory compliance.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction

Gas chromatography coupled with mass spectrometry is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[4] Its high resolving power and the specificity of mass spectrometric detection make it a gold standard for many environmental analyses.[4] For a compound like DEGBE in a complex aqueous matrix, a sample preparation step is often necessary to isolate the analyte and remove interfering substances. Liquid-liquid extraction (LLE) is a classic and effective technique for this purpose.[5]

Rationale for Method Selection

The choice of GC-MS with LLE is predicated on its ability to provide excellent sensitivity and selectivity. The extraction step serves to concentrate the analyte from a larger sample volume and transfer it into an organic solvent compatible with the GC system. This is crucial as direct injection of aqueous samples into a standard GC system can be problematic.[6] Mass spectrometry provides definitive identification of DEGBE based on its unique mass spectrum, minimizing the risk of false positives.

Experimental Workflow & Protocol

The following protocol outlines a validated method for the determination of DEGBE in water samples using LLE followed by GC-MS analysis.[5]

Caption: Workflow for GC-MS analysis of DEGBE in water.

Step-by-Step Protocol:

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Salting Out and Internal Standard Spiking: To the water sample, add 5 g of sodium chloride to enhance the extraction efficiency by the "salting-out" effect. Spike the sample with an appropriate internal standard (e.g., a deuterated analog of DEGBE) for improved quantification accuracy.

  • Liquid-Liquid Extraction: Transfer the sample to a separatory funnel and perform a liquid-liquid extraction with 30 mL of dichloromethane. Shake vigorously for 2 minutes and allow the layers to separate. Collect the organic (bottom) layer. Repeat the extraction two more times with fresh aliquots of dichloromethane.[5]

  • Drying the Extract: Combine the three organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.

    • GC Conditions:

      • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-200.

      • Quantification: Use selected ion monitoring (SIM) for characteristic ions of DEGBE for enhanced sensitivity.

Validation Data for the GC-MS Method

The following table summarizes the performance of this validated GC-MS method for the analysis of a related glycol ether, 2-butoxyethanol, which has similar chemical properties to DEGBE.[5]

Validation ParameterPerformance Metric
Limit of Detection (LOD) 0.957 mg/L
Limit of Quantification (LOQ) Not explicitly stated, but can be estimated to be ~3 mg/L
Accuracy (% Recovery) ≥99%
Precision (RSD%) 3.5%
Linearity (R²) >0.99 over a defined concentration range

Alternative Method: High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS)

The landscape of analytical chemistry is continually evolving, with techniques that offer faster analysis times and reduced sample preparation complexity gaining prominence. HPLC/MS/MS has emerged as a powerful tool for the analysis of polar compounds in aqueous matrices, often allowing for direct injection of the sample with minimal preparation.[7]

Rationale for Method Selection

For a water-soluble compound like DEGBE, direct aqueous injection coupled with HPLC/MS/MS offers a significant advantage in terms of sample throughput and reduced use of organic solvents.[7] Tandem mass spectrometry (MS/MS) provides an exceptionally high degree of selectivity and sensitivity, which can be crucial when dealing with complex environmental samples. This approach minimizes the potential for analyte loss that can occur during multi-step extraction procedures.

Experimental Workflow & Protocol

The following protocol is based on a US EPA-verified method for the analysis of glycol ethers in drinking water.[7]

Caption: Workflow for HPLC/MS/MS analysis of DEGBE in water.

Step-by-Step Protocol:

  • Sample Collection: Collect the water sample in a clean container.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Internal Standard Spiking: Add an appropriate internal standard to the filtered sample.

  • HPLC/MS/MS Analysis: Directly inject the filtered sample into the HPLC/MS/MS system.

    • HPLC Conditions:

      • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase: A gradient of water and methanol (both with a small amount of formic acid to aid ionization).

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for DEGBE and the internal standard.

Validation Data for the HPLC/MS/MS Method

The US EPA verification study for a similar method provides insights into the expected performance. The following data is for 2-butoxyethanol, a structurally related glycol ether.[7]

Validation ParameterPerformance Metric
Limit of Detection (LOD) In the low µg/L range
Limit of Quantification (LOQ) Typically in the range of 10-50 µg/L
Accuracy (% Recovery) Generally in the range of 80-120%
Precision (RSD%) Typically <15%
Linearity (R²) >0.99 over a defined concentration range

Comparative Analysis: GC-MS vs. HPLC/MS/MS

FeatureGC-MS with Liquid-Liquid ExtractionHPLC/MS/MS with Direct Aqueous Injection
Sample Preparation More complex and time-consuming; involves solvent extraction and concentration.Minimal; typically only requires filtration.
Analysis Time Longer due to the extraction step and GC run time.Faster, with high-throughput capabilities.
Solvent Consumption Higher due to the use of extraction solvents.Lower, aligning with green chemistry principles.
Sensitivity Good, with the ability to pre-concentrate the analyte.Excellent, often achieving lower detection limits.
Selectivity High, especially with MS detection.Very high, due to the specificity of MS/MS.
Robustness Can be susceptible to matrix effects; requires careful optimization of extraction.Less prone to certain matrix effects, but ion suppression can be a concern.
Cost Generally lower initial instrument cost compared to HPLC/MS/MS.Higher initial instrument cost.

Conclusion

Both the GC-MS with liquid-liquid extraction and the HPLC/MS/MS with direct aqueous injection are powerful and reliable methods for the determination of this compound in environmental water samples.

The GC-MS method is a well-established and validated technique that offers excellent accuracy and precision.[5] It is a cost-effective option for laboratories that already have GC-MS instrumentation. However, the multi-step sample preparation can be a bottleneck for high-throughput applications and requires the use of organic solvents.

The HPLC/MS/MS method represents a more modern approach that significantly reduces sample preparation time and solvent consumption.[7] Its high sensitivity and selectivity make it particularly suitable for the analysis of trace levels of DEGBE in complex matrices. While the initial investment in instrumentation is higher, the increased sample throughput and reduced labor costs can make it a more economical choice in the long run for laboratories with high sample loads.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, available instrumentation, and budget. For routine monitoring of a large number of samples where speed is critical, the HPLC/MS/MS method is highly advantageous. For laboratories with existing GC-MS capabilities and lower sample throughput needs, the validated LLE-GC-MS method remains a robust and reliable option.

References

  • iGEM. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxyethanol and 2-Methoxyethanol in Ground and Surface Waters by Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • Hilliard, C., & Smith, C. (2018). Injecting Water onto a GC Column: Solving the Mystery of Poor Chromatography. LCGC Europe, 31(6), 324-329. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • International Agency for Research on Cancer. (2006). Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. Retrieved from [Link]

  • Restek Corporation. (2012). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

  • Lominchar, M. A., et al. (2016). Extraction and recovery of 2-butoxyethanol from aqueous phases containing high saline concentration. Analytical Chemistry Research, 9, 1-7. Retrieved from [Link]

  • Kubwabo, C., & Kosarac, I. (2010). Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products. Journal of Chromatography A, 1217(48), 7584-7590. Retrieved from [Link]

  • Imre, S. M., et al. (2011). Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. Farmacia, 59(5), 721-727. Retrieved from [Link]

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(2), 72-78. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Retrieved from [Link]

  • Gabanakgosi, K., et al. (2022). A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector. Separations, 9(11), 332. Retrieved from [Link]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. Retrieved from [Link]

  • Al-Sagr, A., et al. (2025). Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor. Forensic Science, Medicine, and Pathology. Retrieved from [Link]

  • Celeiro, M., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6649. Retrieved from [Link]

  • Hawaii State Department of Health. (2023). DATA VALIDATION REPORT Red Hill Bulk Fuel Storage Facility Joint Base Pearl Harbor-Hickam. Retrieved from [Link]

  • Zdravkovic, S. A. (2015). Solid phase extraction in tandem with GC/MS for the determination of semi-volatile organic substances extracted from pharmaceutical packaging/delivery systems via aqueous solvent systems. Journal of Pharmaceutical and Biomedical Analysis, 112, 126-138. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • International Agency for Research on Cancer. (2006). 1. Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. Retrieved from [Link]

  • Vrhovsek, U., et al. (2023). Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry for Revealing the Effects of the Application of Bentonite, Tannins, and Their Combination during Fermentation in the Production of White Wine. Foods, 12(20), 3848. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). List of Toxic Chemicals within the Glycol Ethers Category. Retrieved from [Link]

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A Comparative Efficacy and Safety Analysis for Formulation Scientists: 1-(2-Butoxyethoxy)ethanol vs. Propylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison between 1-(2-Butoxyethoxy)ethanol, an ethylene glycol ether (E-series), and the broader class of propylene glycol ethers (P-series). As solvent selection is a critical parameter influencing reaction efficiency, product purity, and biological safety, this document provides researchers, scientists, and drug development professionals with the objective data and experimental frameworks necessary to make informed decisions.[1] We will explore the physicochemical properties, application efficacy, and toxicological profiles of these solvent classes, supported by actionable experimental protocols.

Introduction to Glycol Ethers: A Tale of Two Series

Glycol ethers are a versatile class of organic solvents characterized by the presence of both ether and alcohol functionalities within the same molecule. This unique amphipathic nature imparts valuable properties, including high solvency for both polar and non-polar substances and complete miscibility with water and numerous organic solvents.[2][3]

They are broadly categorized into two families based on their manufacturing precursor:[4][5]

  • E-Series (Ethylene Glycol-based): Derived from ethylene oxide, these have been historically used in pharmaceuticals, cosmetics, inks, and water-based paints.[1][4][5] The subject of our focus, this compound, also known as Diethylene Glycol Monobutyl Ether (DEGBE) or Butyl Carbitol, is a prominent member of this series.[6][7]

  • P-Series (Propylene Glycol-based): Derived from propylene oxide, these are increasingly favored in applications like cleaners, degreasers, and adhesives due to their generally lower toxicity profiles.[1][4] This class includes solvents like Propylene Glycol Methyl Ether (PGME) and Dipropylene Glycol n-Butyl Ether (DPnB).[8]

This guide will dissect the nuanced differences between DEGBE and representative P-series ethers to illuminate the most suitable applications for each.

Physicochemical Properties: A Foundation for Performance

The efficacy of a solvent is fundamentally tied to its physical and chemical properties. A comparison of these attributes provides the first layer of analysis for application-specific selection.

PropertyThis compound (DEGBE)Propylene Glycol Methyl Ether (PGME)
CAS Number 112-34-5107-98-2
Series E-SeriesP-Series
Molecular Formula C₈H₁₈O₃C₄H₁₀O₂
Molecular Weight 162.23 g/mol [9]90.1 g/mol [10]
Appearance Colorless liquid, mild odorColorless liquid, characteristic odor[10]
Boiling Point ~231°C (448°F)[9]120°C[10]
Vapor Pressure 0.01 mmHg at 20°C (68°F)[9]11.8 mmHg at 25°C
Water Solubility Miscible / High[9]Miscible / High[10]
Flash Point 78°C (172°F)[9]38°C (Above this, explosive vapor/air mixtures may form)[10]
Specific Gravity 0.954 at 20°C (68°F)[9]0.92 at 20°C (68°F)[10]

Efficacy in Scientific & Industrial Applications

Both DEGBE and PGEs are valued for their excellent solvency, acting as coupling agents and intermediates across various industries.

DEGBE (E-Series):

  • Coatings and Inks: DEGBE is a high-boiling point solvent that improves the gloss and flow properties of lacquers, paints, and printing inks.[7] It is particularly effective for formulations based on nitrocellulose, cellulose ethers, and chlorinated rubber.[6] Its slow evaporation rate makes it ideal for brushing lacquers.[6]

  • Cleaners and Industrial Fluids: It serves as a coupling solvent in liquid cleaners, cutting fluids, and textile auxiliaries, helping to solubilize oils and soaps in water.[7]

  • Chemical Intermediate: It is used in the manufacturing of plasticizers and as a diluent for hydraulic brake fluids.[7][11]

Propylene Glycol Ethers (P-Series):

  • Pharmaceuticals & Cosmetics: PGEs are frequently used as excipients in drug formulations to dissolve active ingredients and enhance bioavailability.[12][13] Propylene glycol itself is widely used in parenteral, oral, and topical formulations.[14] Phenyl propylene glycol ether, for instance, is used in skincare creams and lotions to improve texture and penetration.[12]

  • Advanced Coatings: PGEs provide excellent solvency for a wide array of modern resins, including acrylics, epoxies, and polyurethanes, making them indispensable in high-performance coatings.[5]

  • Cleaners and Electronics: With their low toxicity and ability to reduce surface tension, PGEs are used in glass and all-purpose cleaners. They are also employed in the electronics industry for manufacturing laminates and circuit boards.[5]

Comparative Toxicology and Safety: The Decisive Factor

For drug development and other life science applications, the toxicological profile is often the most critical differentiator. A significant body of evidence indicates that P-series glycol ethers possess a more favorable safety profile than their E-series counterparts.[1][4][15] This is largely attributed to their different metabolic pathways; the metabolism of certain E-series ethers can lead to toxic intermediates, a risk not associated with PGEs.[15]

Toxicological EndpointThis compound (DEGBE)Propylene Glycol Ethers (e.g., PGME)
Acute Oral Toxicity (Rat LD50) 3,306 - 5,660 mg/kg (Low toxicity)[16][17]Low toxicity[18]
Eye Irritation Serious eye irritant ; can cause corneal injury[9][16][17][19]Irritating in high concentrations[10]
Skin Irritation Minor/slight irritation with prolonged contact[9][19]Non-irritating to skin in rabbit studies[18]; prolonged contact may cause dryness[10]
Dermal Absorption Readily absorbed through the skin[16][20][21]Can be absorbed through the skin
Reproductive/Developmental Toxicity Not found to cause specific reproductive or developmental toxicity in rat/rabbit studies[20]P-series ethers do not show the reproductive or bone marrow effects seen in some short-chain E-series ethers[15]
Carcinogenicity/Mutagenicity Weight of evidence indicates no mutagenic potential[19][20]No evidence of mutagenicity or carcinogenicity (for PGME)[18]

Key Safety Insight: The primary hazard associated with DEGBE is serious eye irritation.[17][19] For PGEs like PGME, the main risk stems from exposure to very high vapor concentrations, which can cause central nervous system depression.[10] The general consensus is that P-series ethers have safer metabolic profiles, making them a preferred alternative in many applications.

Experimental Protocols: A Guide to Self-Validation

To empower researchers to validate solvent efficacy in their specific applications, we provide the following standardized protocols.

Protocol 1: Quantitative Solubility Assessment

This protocol determines the saturation solubility of a target compound (e.g., an Active Pharmaceutical Ingredient) in a selected glycol ether. This is a foundational experiment for any formulation development.

Methodology Rationale: The use of an orbital shaker ensures that the solution reaches thermodynamic equilibrium. High-speed centrifugation or filtration is critical to remove all undissolved particulate matter, which would otherwise lead to an overestimation of solubility. UV-Vis spectrophotometry provides a rapid and reliable method for quantification, provided the analyte has a suitable chromophore.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid test compound to a series of vials, each containing a known volume (e.g., 5 mL) of the glycol ether solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker incubator set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 RPM) for 24-48 hours to ensure saturation.[22]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.[22]

  • Dilution & Quantification: Prepare a series of dilutions of the clear filtrate with a suitable solvent. Measure the absorbance using a UV-Vis spectrophotometer at the compound's λ_max.

  • Calculation: Determine the concentration of the compound in the filtrate using a pre-established calibration curve.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to solvent vial equil1 Seal and place in orbital shaker (24-48h) prep1->equil1 sep1 Filter supernatant with 0.22 µm syringe filter equil1->sep1 quant1 Prepare serial dilutions of clear filtrate sep1->quant1 quant2 Measure absorbance (UV-Vis Spectrophotometer) quant1->quant2 quant3 Calculate concentration via calibration curve quant2->quant3

Caption: Workflow for Quantitative Solubility Assessment.

Protocol 2: In Vitro Dermal Permeation Assay

This protocol assesses the rate and extent of dermal absorption of a substance, a critical safety evaluation for any topical formulation or in cases of potential occupational exposure.

Methodology Rationale: The Franz diffusion cell is the gold standard for in vitro skin permeation studies. It creates a controlled environment that mimics in vivo dermal exposure by maintaining the skin membrane at a physiological temperature and ensuring the receptor fluid acts as a "sink," preventing saturation and allowing for accurate flux calculations.

Step-by-Step Procedure:

  • Membrane Preparation: Excise a section of full-thickness skin (e.g., human cadaver or porcine ear skin) and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: Clamp the donor and receptor compartments together. Fill the receptor compartment with a physiologically relevant fluid (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a heating block to maintain the skin surface temperature at 32°C. Allow the skin to equilibrate for 30 minutes.

  • Dosing: Apply a known quantity (e.g., 10 mg/cm²) of the test glycol ether to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

  • Analysis: Analyze the collected samples for the presence of the glycol ether or its metabolites using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of the substance permeated per unit area over time and determine the steady-state flux (Jss).

G cluster_setup 1. System Setup cluster_dose 2. Dosing & Sampling cluster_analysis 3. Analysis setup1 Mount skin membrane on Franz Cell setup2 Fill receptor with fluid & equilibrate at 32°C setup1->setup2 dose1 Apply test substance to donor compartment setup2->dose1 dose2 Collect receptor fluid at time intervals (0-24h) dose1->dose2 analysis1 Quantify analyte in samples (GC or HPLC) dose2->analysis1 analysis2 Calculate cumulative permeation and flux analysis1->analysis2

Caption: Workflow for In Vitro Dermal Permeation Assay.

Conclusion and Recommendations

The choice between this compound (DEGBE) and propylene glycol ethers (PGEs) is highly dependent on the specific application and its associated safety requirements.

  • For industrial applications such as specialized coatings, inks, and cleaners where high boiling point and specific solvency characteristics are paramount, DEGBE remains a viable and effective option, provided appropriate safety measures (especially eye protection) are implemented.[7][19]

  • For applications in pharmaceuticals, cosmetics, and consumer products , where direct human contact is intended and safety is the primary concern, the P-series glycol ethers are the superior choice .[5][12][13] Their lower toxicity profile, particularly the reduced risk of the adverse effects associated with some E-series ethers, makes them the responsible and forward-looking option for drug development and personal care formulation.[15]

It is imperative that researchers consult the most recent safety data sheets and regulatory guidelines when selecting solvents. The experimental protocols provided herein offer a framework for generating application-specific data to support a robust, evidence-based selection process.

References

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A Senior Application Scientist's Comparative Guide to 1-(2-Butoxyethoxy)ethanol (DGBE) for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Utility of 1-(2-Butoxyethoxy)ethanol (DGBE) in Scientific Applications

This compound, commonly known in the scientific community as Diethylene Glycol Monobutyl Ether (DGBE), is a high-boiling point, colorless liquid with a mild ether-like odor.[1][2] Its molecular structure, featuring both ether and alcohol functionalities, imparts a unique amphiphilic character, rendering it miscible with water and a wide array of organic solvents.[1][3] This dual solubility makes DGBE a versatile solvent and coupling agent in numerous industrial formulations, including paints, coatings, cleaners, and inks.[4][5]

For the researcher, scientist, and drug development professional, the selection of a solvent extends beyond mere solvency. It is a critical decision that can influence reaction kinetics, purification efficiency, formulation stability, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth technical comparison of DGBE's performance against viable alternatives, grounded in experimental data and established scientific principles. We will explore the causality behind experimental choices and provide detailed protocols to empower you to make informed decisions for your specific research and development needs.

Comparative Performance Analysis: DGBE vs. Key Alternatives

The performance of a solvent is a multi-faceted consideration. In this section, we will objectively compare DGBE against two prominent alternatives: a P-series glycol ether, Propylene Glycol n-Butyl Ether (represented by DOWANOL™ PnB), and a shorter-chain E-series glycol ether, Ethylene Glycol Monobutyl Ether (EGBE or Eastman™ EB Solvent).

Physicochemical Properties

A solvent's fundamental physical and chemical properties dictate its behavior in a given application. The following table summarizes key physicochemical data for DGBE and its alternatives.

PropertyThis compound (DGBE)Propylene Glycol n-Butyl Ether (DOWANOL™ PnB)Ethylene Glycol Monobutyl Ether (EGBE)
CAS Number 112-34-55131-66-8[6]111-76-2[1]
Molecular Weight ( g/mol ) 162.23[2]132.2[6]118.17
Boiling Point (°C at 760 mmHg) 231[7]171[6]171
Flash Point (°C) 78[7]6060
Vapor Pressure (mm Hg at 20°C) 0.01[7]0.50.6
Evaporation Rate (n-butyl acetate = 1) <0.01[7]0.093[8]0.08
Viscosity (cP at 25°C) 6.5[9]3.1[8]2.9
Surface Tension (dynes/cm at 25°C) 30.027.5[8]27.4
Water Solubility ( g/100g at 25°C) Miscible[1]5.5[8]Miscible

Expertise & Experience: The significantly lower vapor pressure and consequently slower evaporation rate of DGBE are critical for applications requiring long open times, such as in certain coating and printing processes, or for maintaining stable solvent concentrations during prolonged chemical reactions at elevated temperatures.[7][10] Conversely, the faster evaporation of DOWANOL™ PnB and EGBE may be advantageous in applications where rapid drying is desired.[8] DGBE's higher viscosity compared to the alternatives is a factor to consider in fluid handling and pumping applications.[8][9]

Solvency Characteristics

Hansen Solubility Parameters (HSP) provide a powerful framework for predicting the solubility of a substance in a given solvent. The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller distance between the HSP values of a solute and a solvent indicates a higher likelihood of solubility.

Hansen Solubility Parameter (J/cm³)^½This compound (DGBE)Propylene Glycol n-Butyl Ether (DOWANOL™ PnB)Ethylene Glycol Monobutyl Ether (EGBE)
Dispersion (δd) 16.014.9[8]16.0
Polar (δp) 4.14.9[8]5.1
Hydrogen Bonding (δh) 8.210.7[8]12.7
Total (δt) 18.419.321.0

Expertise & Experience: The Hansen parameters reveal subtle but important differences in solvency. DGBE possesses a balanced solvency profile. The higher hydrogen bonding component of DOWANOL™ PnB and EGBE suggests they may be more effective solvents for polar solutes with strong hydrogen bonding capabilities.[8] The choice of solvent will therefore depend on the specific chemical nature of the solute of interest. For instance, in a pharmaceutical context, predicting the solubility of an active pharmaceutical ingredient (API) or an excipient can be guided by comparing their calculated HSP values with those of the potential solvents.[11]

Toxicological Profile: A Comparative Overview

A critical aspect of solvent selection, particularly in drug development, is the toxicological profile. The following table provides a summary of acute toxicity data for DGBE and its alternatives.

Toxicological EndpointThis compound (DGBE)Propylene Glycol n-Butyl Ether (DOWANOL™ PnB)Ethylene Glycol Monobutyl Ether (EGBE)
Oral LD50 (rat, mg/kg) 5660[12]3089[2]470
Dermal LD50 (rabbit, mg/kg) 2700>2000220
Skin Irritation Slight[1]SlightModerate
Eye Irritation Moderate to Severe[13]ModerateSevere

Trustworthiness: It is important to note that P-series glycol ethers, such as DOWANOL™ PnB, are generally considered to have a more favorable toxicological profile than E-series glycol ethers.[11] All glycol ethers can be absorbed through the skin, so appropriate personal protective equipment should always be used.[14] Overexposure to certain glycol ethers has been associated with adverse health effects, including reproductive and developmental toxicity in animal studies.[1][14] Therefore, a thorough risk assessment is essential before incorporating any of these solvents into a new process.

Performance in Specific Applications: A Deeper Dive for the R&D Professional

While the data above provides a general comparison, the optimal solvent choice is highly application-dependent.

DGBE in Organic Synthesis and Purification

The high boiling point and good solvency of DGBE make it a potential candidate for a reaction solvent in organic synthesis, particularly for reactions requiring elevated temperatures. However, there is a notable lack of published, direct comparative studies on its performance in this context against other common high-boiling point solvents like DMF, NMP, or DMSO.

Causality Behind Experimental Choices: When evaluating a new solvent for a chemical reaction, key parameters to investigate include:

  • Reactant and Catalyst Solubility: Ensuring all components remain in solution is crucial for reaction efficiency.

  • Reaction Kinetics: The solvent can influence reaction rates through its polarity and ability to stabilize transition states.

  • Product Isolation and Purification: The solvent's boiling point and miscibility will impact downstream processing steps like extraction, distillation, and crystallization.

For purification by crystallization, the ideal solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][15][16] DGBE's broad solvency may make it less suitable as a primary crystallization solvent, but it could be a component of a co-solvent system.

DGBE in Pharmaceutical Formulations

Glycol ethers are used in some pharmaceutical and cosmetic formulations as solvents and penetration enhancers.[9][17] However, the use of DGBE in final drug products is less common than some other glycol ethers due to potential toxicity concerns.

Experimental Protocols: A Guide to Self-Validation

To facilitate a direct and objective comparison of DGBE with its alternatives for your specific application, we provide the following detailed experimental protocols for key performance parameters.

Experimental Workflow for Solvent Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Solvent_Procurement Procure High-Purity Solvents (DGBE, Alternatives) Sample_Equilibration Equilibrate Solvents to Test Temperature (e.g., 25°C) Solvent_Procurement->Sample_Equilibration Evaporation_Rate Evaporation Rate (ASTM D3539) Sample_Equilibration->Evaporation_Rate Surface_Tension Surface Tension (Du Noüy Ring / Wilhelmy Plate) Sample_Equilibration->Surface_Tension Viscosity Viscosity (ASTM D445 / D2196) Sample_Equilibration->Viscosity Solvency Solvency Evaluation (e.g., API Solubility) Sample_Equilibration->Solvency Data_Tabulation Tabulate Quantitative Data Evaporation_Rate->Data_Tabulation Surface_Tension->Data_Tabulation Viscosity->Data_Tabulation Solvency->Data_Tabulation Comparative_Analysis Comparative Performance Analysis Data_Tabulation->Comparative_Analysis Selection Select Optimal Solvent Comparative_Analysis->Selection

Caption: Workflow for comparative solvent performance evaluation.

Protocol 1: Determination of Evaporation Rate (Based on ASTM D3539)

This method determines the rate of evaporation of a volatile liquid from a filter paper surface under controlled conditions.[9][18][25]

Apparatus:

  • Shell Thin-Film Evaporometer

  • Constant temperature and humidity chamber

  • Syringe (1.0 mL capacity)

  • Filter paper discs

  • Analytical balance

Procedure:

  • Set the evaporometer chamber to a constant temperature (e.g., 25 ± 0.5°C) and relative humidity (e.g., 50 ± 5%).

  • Suspend a clean, dry filter paper disc from the balance hook inside the chamber and allow it to equilibrate.

  • Record the initial weight of the filter paper.

  • Using the syringe, dispense a precise volume (e.g., 0.70 mL) of the solvent onto the center of the filter paper.

  • Start a timer immediately upon dispensing the solvent.

  • Record the weight of the solvent-laden filter paper at regular intervals until at least 90% of the solvent has evaporated.

  • Calculate the evaporation rate as the time required for 90% weight loss and normalize it to a standard solvent (e.g., n-butyl acetate).

Protocol 2: Measurement of Surface Tension (Du Noüy Ring Method)

This method measures the force required to detach a platinum ring from the surface of a liquid.[3][10][26][27][28]

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Micrometer stage

Procedure:

  • Clean the platinum ring thoroughly with a suitable solvent and then flame it to red heat to remove any organic contaminants.

  • Place the liquid sample in the sample vessel and position it on the tensiometer stage.

  • Lower the ring until it is fully submerged in the liquid.

  • Slowly raise the stage, causing the ring to be pulled through the liquid surface, forming a meniscus.

  • Continue to raise the stage and monitor the force exerted on the ring.

  • Record the maximum force just before the liquid film breaks.

  • Calculate the surface tension using the formula: γ = (F_max / 4πR) * C, where γ is the surface tension, F_max is the maximum force, R is the radius of the ring, and C is a correction factor.

Protocol 3: Determination of Kinematic Viscosity (Based on ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[13][29][30][31][32]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the sample and place it in the constant temperature bath until it reaches thermal equilibrium.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow back down the capillary under gravity.

  • Start the stopwatch as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeat the measurement at least twice.

  • Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C * t.

  • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (ρ): η = ν * ρ.

Conclusion and Future Outlook

This compound (DGBE) is a versatile solvent with a unique combination of properties, including a high boiling point, slow evaporation rate, and broad solvency. Its performance characteristics make it a viable candidate for a range of applications in research and development. However, a direct comparison with alternatives like propylene glycol n-butyl ether and ethylene glycol monobutyl ether reveals important trade-offs in terms of evaporation rate, solvency for specific compounds, and toxicological profiles.

For the R&D professional, particularly in the pharmaceutical industry, the relative lack of publicly available data on DGBE's performance in organic synthesis, its compatibility with biopharmaceutical formulations, and its specific leachable and extractable profile represents a significant data gap. The experimental protocols provided in this guide offer a framework for generating this critical data in-house, enabling a thorough and self-validated assessment of DGBE's suitability for novel applications. As the demand for safer and more sustainable solvents continues to grow, a comprehensive understanding of the performance and safety of established solvents like DGBE is paramount.

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Comparative toxicity of E-series vs P-series glycol ethers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Toxicity of E-Series vs. P-Series Glycol Eethers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Series

Glycol ethers, a class of solvents prized for their versatility, are integral to numerous industrial and research applications, from paints and cleaners to pharmaceuticals and cosmetics.[1][2][3][4] They are broadly categorized into two families: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[1][2][4][5][6] While both series exhibit excellent solvency, a critical distinction lies in their toxicological profiles, a direct consequence of their differing chemical structures and metabolic pathways.[5] This guide provides an in-depth, objective comparison of the toxicity of E-series and P-series glycol ethers, supported by experimental data, to empower researchers and drug development professionals in making informed and responsible solvent selections.

Historically, E-series glycol ethers were the workhorses of many industries.[5] However, mounting evidence of their adverse health effects has led to a significant shift towards the safer P-series alternatives.[1][5][6] This guide will elucidate the scientific basis for this transition, offering a clear rationale for prioritizing safety in the laboratory and beyond.

The Decisive Factor: Metabolic Pathways and Their Toxicological Consequences

The fundamental difference in the toxicity between E-series and P-series glycol ethers stems from how they are metabolized in the body.[5] This metabolic divergence is the primary determinant of their respective safety profiles.

E-Series Glycol Ethers: A Pathway to Toxicity

E-series glycol ethers, particularly those with shorter alkyl chains such as ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), are metabolized via alcohol dehydrogenase to form toxic alkoxyacetic acids.[1][4][5] These metabolites are the primary culprits behind the well-documented adverse health effects associated with this series.[4][7] Methoxyacetic acid (MAA), the metabolite of EGME, is particularly notorious for its toxicity.[7]

P-Series Glycol Ethers: A Safer Metabolic Route

In stark contrast, P-series glycol ethers are primarily metabolized to propylene glycol and its conjugates, which are significantly less toxic.[5][8] The predominant alpha-isomer of P-series glycol ethers is a secondary alcohol, which structurally hinders the formation of the toxic alkoxypropionic acids that would be analogous to the alkoxyacetic acids of the E-series. This inherent structural difference is the key to their enhanced safety profile.

Diagram: Comparative Metabolic Pathways

G cluster_e E-Series Metabolism cluster_p P-Series Metabolism E_Series E-Series Glycol Ether (e.g., EGME) ADH_E Alcohol Dehydrogenase E_Series->ADH_E Metabolism Toxic_Metabolite Toxic Alkoxyacetic Acid (e.g., Methoxyacetic Acid) ADH_E->Toxic_Metabolite Adverse_Effects Reproductive Toxicity Developmental Toxicity Hematotoxicity Toxic_Metabolite->Adverse_Effects P_Series P-Series Glycol Ether (e.g., PGME) ADH_P Alcohol Dehydrogenase P_Series->ADH_P Metabolism Less_Toxic_Metabolite Propylene Glycol & Conjugates ADH_P->Less_Toxic_Metabolite Minimal_Toxicity Minimal Adverse Effects Less_Toxic_Metabolite->Minimal_Toxicity

Caption: Comparative metabolic pathways of E-series and P-series glycol ethers.

A Head-to-Head Comparison: Key Toxicological Endpoints

The differential metabolism of E-series and P-series glycol ethers translates into significant disparities across several critical toxicological endpoints.

Toxicological EndpointE-Series Glycol Ethers (e.g., EGME, EGEE)P-Series Glycol Ethers (e.g., PGME)
Reproductive Toxicity High risk. Associated with testicular atrophy, reduced sperm counts, and impaired fertility in males.[2][9] Linked to menstrual disturbances and increased risk of spontaneous abortions in females.[10]Low risk. Not associated with the reproductive toxicities seen with the E-series.[11]
Developmental Toxicity High risk. Teratogenic effects, including skeletal and cardiovascular defects, have been observed in animal studies.[9][12] Exposure during pregnancy can lead to birth defects.Low risk. Not generally associated with developmental toxicity.[13]
Hematotoxicity Can cause damage to red blood cells and bone marrow, leading to anemia.Do not typically cause the hematological effects seen with the E-series.
Neurotoxicity Can cause central nervous system depression, headaches, and dizziness.[1][14]May cause drowsiness or dizziness at high concentrations, but generally less neurotoxic than the E-series.[15]
Carcinogenicity Evidence is inconclusive, but some E-series compounds have been selected for further testing.Not classified as a human carcinogen.[15]

Experimental Protocols for Toxicity Assessment

To ensure the safe use of solvents in a research setting, it is crucial to understand the methodologies used to assess their toxicity. The following are standardized protocols for key toxicological assays.

Protocol 1: Acute Oral Toxicity Assessment (OECD 423)

This protocol provides a method for determining the acute oral toxicity of a substance.

Objective: To estimate the median lethal dose (LD50) and identify signs of toxicity following a single oral dose.

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single strain.

  • Housing and Fasting: House animals individually and fast them overnight before dosing, with free access to water.[8]

  • Dose Administration: Administer the test substance (glycol ether) as a single oral dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[8]

  • Stepwise Dosing:

    • Begin with a starting dose (e.g., 300 mg/kg) administered to a group of three animals.[8]

    • If two or three animals die, re-test at a lower dose.[8]

    • If zero or one animal dies, continue the test with another three animals at a higher dose.[8]

    • This procedure is repeated until the toxicity class can be determined.[8]

  • Observation Period: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[8] Frequent observations are necessary on the first day, followed by daily observations.[8]

  • Endpoint: The primary endpoint is mortality, which is used to classify the substance's acute oral toxicity.[8]

Diagram: Acute Oral Toxicity Workflow

start Start: Select Healthy Rats fasting Overnight Fasting start->fasting dosing Administer Single Oral Dose fasting->dosing observation Observe for 14 Days (Mortality & Clinical Signs) dosing->observation decision Mortality in 2-3 Animals? observation->decision lower_dose Re-test at Lower Dose decision->lower_dose Yes higher_dose Test Next Group at Higher Dose decision->higher_dose No end End: Determine Toxicity Class decision->end Classification Criteria Met lower_dose->dosing higher_dose->dosing

Caption: Workflow for acute oral toxicity assessment (OECD 423).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a substance on cultured cells.

Objective: To determine the concentration of a glycol ether that reduces the viability of cultured cells by 50% (IC50).

Methodology:

  • Cell Culture: Plate cells (e.g., human-induced pluripotent stem cell-derived brain cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the E-series and P-series glycol ethers for a specified duration (e.g., 24 hours). Include an untreated control group.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each glycol ether concentration relative to the untreated control. Plot the results to determine the IC50 value.[5]

Conclusion: A Clear Choice for a Safer Research Environment

For researchers, scientists, and drug development professionals, the choice is clear. Prioritizing the use of P-series glycol ethers whenever possible is not only a matter of regulatory compliance but also a fundamental aspect of responsible laboratory practice and ethical research. By understanding the underlying science of their comparative toxicity, we can create a safer and healthier environment for scientific discovery.

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  • Toxicity Review of Ethylene Glycol Monomethyl Ether and its Acetate Ester. (n.d.).
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A Senior Application Scientist's Guide to the Validation of 1-(2-Butoxyethoxy)ethanol as a Novel Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a solvent is a critical decision that profoundly influences reaction efficiency, product purity, process scalability, and regulatory compliance.[1][2] This guide provides an in-depth, objective validation framework for considering 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE), for a new chemical reaction. We will move beyond a simple recitation of properties to a causal analysis of its performance, comparing it with common alternative solvents through detailed experimental protocols and supporting data.

The Crucial Role of Solvent Validation in Pharmaceutical Development

The choice of solvent is not merely about dissolution; it is a decision that impacts the entire lifecycle of a drug product. Solvents can dictate reaction rates, influence equilibria, and even determine the final crystal form of an Active Pharmaceutical Ingredient (API).[3] From a regulatory standpoint, residual solvents in the final drug product are considered impurities and are strictly controlled to ensure patient safety.

Authoritative bodies, most notably the International Council for Harmonisation (ICH), have established guidelines for managing these impurities. The ICH Q3C (R8) guideline classifies solvents into three categories based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited in use due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential, for which exposure of 50 mg per day or less would be acceptable without justification.[4][5]

Any new solvent introduced into a manufacturing process must be rigorously justified and its residual levels in the final API must be meticulously controlled and validated.[6][7] This guide provides the scientific rationale and practical methodology for such a validation.

Physicochemical Profile: this compound (DEGBE)

This compound is a high-boiling point, colorless liquid with both ether and alcohol functionalities.[8][9] This dual nature makes it an excellent mutual solvent, capable of dissolving a wide range of polar and non-polar substances.[8][10] Its key properties are summarized below and compared with common laboratory solvents.

PropertyThis compound (DEGBE)Dimethylformamide (DMF)Ethanol (EtOH)Toluene
CAS Number 112-34-5[11][12]68-12-264-17-5108-88-3
Molecular Formula C₈H₁₈O₃[8][11]C₃H₇NO[13]C₂H₆OC₇H₈
Boiling Point (°C) ~231153[13]78.37110.6
Density (g/cm³ at 20°C) ~0.954[14]0.944[13]0.7890.867
Flash Point (°C) ~100[15]58134
Miscibility with Water Miscible[8][14]MiscibleMiscibleImmiscible
Primary Hazard Serious eye irritation[8][16]Reproductive toxicityFlammableFlammable, Neurotoxic

The high boiling point of DEGBE is its most defining characteristic, making it a candidate for reactions requiring elevated temperatures where other common solvents would necessitate high-pressure equipment. Its miscibility with water and many organic solvents suggests flexibility in reaction setup and workup procedures.

A Framework for Experimental Validation

To objectively assess DEGBE's suitability, we propose a four-stage validation workflow. This process is designed to be self-validating, where the results of each stage inform the next, building a comprehensive performance profile. For this guide, we will use a generic palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) as our model system, a cornerstone of modern drug discovery.[17]

Validation_Workflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Performance cluster_2 Phase 3: Compliance cluster_3 Phase 4: Decision Solubility Stage 1: Solubility & Miscibility Screening Stability Component Stability Assessment Solubility->Stability Confirm compatibility Kinetics Stage 2: Reaction Performance & Kinetic Analysis Stability->Kinetics Proceed if stable Workup Stage 3: Workup & Product Isolation Kinetics->Workup Evaluate efficiency Residual Stage 4: Residual Solvent Analysis Workup->Residual Quantify carryover Decision Final Assessment & Recommendation Residual->Decision Assess safety & viability

Caption: A four-phase workflow for the validation of a new reaction solvent.

Stage 1: Solubility & Miscibility Screening

Causality: A reaction can only proceed efficiently in the solution phase. Therefore, the first and most critical step is to ensure that all reactants, the catalyst, and any reagents are sufficiently soluble in the candidate solvent at the intended reaction temperature.[3] Poor solubility can lead to slow or incomplete reactions and heterogeneous mixtures that are difficult to scale up.

Experimental Protocol:

  • Preparation: To separate, labeled 20 mL vials, add 10 mL of DEGBE.

  • Solute Addition: Add a pre-weighed amount of each solid reactant and catalyst to its respective vial to achieve a concentration 20% higher than the target reaction concentration.

  • Equilibration: Place the vials in an orbital shaker set to the target reaction temperature (e.g., 100 °C) and agitate for 24 hours.[18][19]

  • Observation: After 24 hours, turn off agitation and allow any undissolved solids to settle for 1 hour.[18]

  • Analysis:

    • Visually inspect each vial for undissolved solid material.

    • If a solution appears saturated, carefully extract an aliquot of the supernatant, filter it through a 0.22 µm PTFE filter, and determine the precise concentration using a validated analytical method (e.g., HPLC-UV or UPLC-MS).

  • Comparison: Repeat steps 1-5 for the comparative solvents (DMF, Ethanol, Toluene).

Hypothetical Data Summary:

CompoundDEGBEDMFEthanolToluene
Aryl Halide (Reactant A) >0.2 M>0.2 M0.15 M>0.2 M
Boronic Acid (Reactant B) >0.2 M>0.2 M>0.2 M<0.01 M
Pd Catalyst >5 mM>5 mM1.2 mM<0.1 mM
Inorganic Base (e.g., K₂CO₃) <0.01 M<0.01 M<0.01 MInsoluble

Data represents maximum observed solubility at 100°C.

Interpretation: The data suggests that for a typical Suzuki reaction, DEGBE and DMF are effective at dissolving both organic reactants and the catalyst. Toluene fails to dissolve the polar boronic acid, and none of the organic solvents effectively dissolve the inorganic base, which is expected to remain as a suspension.

Stage 2: Reaction Performance & Kinetic Analysis

Causality: The solvent's polarity and its ability to solvate reactants and transition states can dramatically influence the rate of a chemical reaction.[20][21] A solvent that stabilizes the transition state more than the reactants will accelerate the reaction.[3][22] This stage directly measures the impact of the solvent on reaction yield, purity, and speed.

Transition_State Reactants Reactants (R-X + Ar-B(OH)₂) TS_DEGBE Transition State (Stabilized by DEGBE) Reactants->TS_DEGBE ΔG‡ Products Products (R-Ar) TS_DEGBE->Products label_DEGBE Lower Activation Energy (Faster Reaction)

Caption: Solvent stabilization of the reaction transition state lowers activation energy.

Experimental Protocol:

  • Reactor Setup: Charge four identical parallel synthesis reactors with the aryl halide, boronic acid, and inorganic base.

  • Solvent Addition: Add the same volume of DEGBE, DMF, Ethanol, and Toluene to their respective reactors.

  • Inerting: Purge each reactor with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Catalyst Injection: While stirring, inject the palladium catalyst solution into each reactor.

  • Reaction: Heat all reactors to the same temperature (e.g., 100°C) and begin vigorous stirring.

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot from each reactor, quench it immediately with a suitable solution, and filter it.

  • Analysis: Analyze each quenched sample by UPLC-MS to determine the percentage conversion of the starting material and the formation of product and impurities.

Hypothetical Data Summary:

| Solvent | Time to >99% Conversion (min) | Product Yield (%) | Product Purity (by UPLC Area %) | | :--- | :--- | :--- | :--- | :--- | | This compound | 120 | 94 | 98.5% | | DMF | 60 | 96 | 98.2% | | Ethanol | 240 | 78 | 95.1% | | Toluene | >480 (reaction stalled) | <10 | N/A |

Interpretation: DMF shows the fastest kinetics, likely due to its high polarity and aprotic nature favoring the reaction mechanism. DEGBE performs very well, reaching completion in a reasonable timeframe with high yield and purity. Ethanol is slower, and the reaction stalls in Toluene due to poor reagent solubility.

Stage 3: Workup & Product Isolation

Causality: The solvent's physical properties, particularly its boiling point and miscibility, directly impact the ease and efficiency of product isolation. A high-boiling solvent like DEGBE cannot be easily removed by rotary evaporation, necessitating alternative workup strategies such as liquid-liquid extraction.

Experimental Protocol:

  • Quenching & Filtration: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the inorganic base and catalyst residues.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate) and water.

    • Shake vigorously and allow the layers to separate. Note the presence of any emulsions.

    • Drain the aqueous layer and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Assess the crude product for residual DEGBE using ¹H NMR or GC-MS.

  • Purification: Purify the crude product via flash column chromatography.

Comparative Observations:

  • DEGBE: The high boiling point makes removal by evaporation impractical. However, its water miscibility allows for an effective extractive workup to transfer the non-polar product into a lower-boiling solvent like Ethyl Acetate.

  • DMF: Also high-boiling and water-miscible, requiring a similar extractive workup.

  • Ethanol: Can be removed by rotary evaporation, but its polarity may complicate extraction if the product has some water solubility.

  • Toluene: Easily removed by rotary evaporation. The workup is straightforward as it is immiscible with water.

Stage 4: Residual Solvent Analysis

Causality: To comply with ICH Q3C guidelines, the level of any residual solvent in the final API must be quantified to ensure it is below the permitted daily exposure (PDE) limit.[5][6] This is a non-negotiable step for any process intended for pharmaceutical manufacturing.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of the purified, dried API (e.g., 100 mg) into a headspace vial. Dissolve it in a suitable, high-boiling diluent (e.g., Dimethyl Sulfoxide).

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of DEGBE in the same diluent.

  • HS-GC Analysis:

    • Place the sample and standard vials into the autosampler of a headspace gas chromatograph (HS-GC).

    • Equilibrate the vials at a set temperature (e.g., 80°C) for a specific time to allow the solvent to partition into the headspace.

    • Inject a sample of the headspace gas into the GC column.

    • Run a temperature gradient program to separate the solvents.

  • Quantification: Identify the DEGBE peak by its retention time and quantify the amount in the API sample by comparing its peak area to the calibration curve. The method must be validated according to ICH Q2 guidelines for specificity, linearity, accuracy, and precision.

Hypothetical Data Summary:

Solvent Used in ReactionResidual Level in Final API (ppm)ICH Q3C ClassICH Limit (ppm)Status
This compound 150Not explicitly listedN/ARequires toxicological assessment
DMF 2102880Pass
Ethanol 45035000Pass
Toluene 852890Pass

*this compound is not explicitly listed in the ICH Q3C guidelines. Therefore, its use in a commercial process would require a thorough toxicological assessment to establish a PDE.

Safety & Handling

This compound is classified as causing serious eye irritation.[15][16][23] It is combustible but has a high flash point, making it less of a fire hazard than volatile solvents like ethanol or toluene.[15] Standard laboratory personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves, is mandatory when handling this substance.[8][24] All work should be conducted in a well-ventilated fume hood.

Conclusion and Recommendation

This comprehensive validation guide demonstrates that This compound is a viable and effective high-boiling point solvent for reactions such as the Suzuki-Miyaura coupling.

  • Advantages: It exhibits excellent solvating power for a wide range of organic reactants and catalysts.[8][17] Its high boiling point is a significant advantage for reactions requiring temperatures above 150°C, where many other solvents would require specialized pressure equipment.

  • Disadvantages: Its primary drawback is the difficulty of removal. Unlike volatile solvents, it cannot be easily evaporated and requires a well-designed liquid-liquid extraction procedure for product isolation. From a regulatory perspective, its absence from the standard ICH Q3C lists necessitates a full toxicological assessment to establish a permitted daily exposure limit before it can be used in the commercial manufacturing of a drug substance.

Final Recommendation: this compound is highly recommended for consideration during process development and for reactions that benefit from high temperatures. Its performance is comparable to other high-boiling polar aprotic solvents like DMF, but with a potentially more favorable safety profile. For any project advancing towards clinical manufacturing, it is imperative to initiate the required toxicological studies early to ensure regulatory compliance.

References

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A Comparative Guide to High-Boiling Solvents: 1-(2-Butoxyethoxy)ethanol vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Solvent Selection

In the nuanced world of chemical formulations, from advanced coatings and precision cleaning agents to pharmaceutical preparations, the choice of solvent is a critical parameter that dictates performance, safety, and environmental impact. High-boiling solvents, with their low volatility, are indispensable for a multitude of applications requiring controlled evaporation and robust solvency. This guide offers an in-depth comparison of 1-(2-Butoxyethoxy)ethanol, a widely used ethylene glycol ether, against a selection of other high-boiling solvents: a propylene glycol ether counterpart, a green chemistry alternative in dibasic esters, and an aromatic alcohol. Through a blend of theoretical principles and practical experimental frameworks, we aim to provide a comprehensive resource for making informed solvent selection decisions.

Introduction to the Contenders

This compound (Diethylene Glycol Monobutyl Ether, DEGBE) belongs to the family of E-series glycol ethers, characterized by their excellent solvency for a wide range of resins, oils, and greases.[1] Its molecular structure, featuring both ether and alcohol functionalities, imparts amphiphilic properties, making it an effective coupling agent in formulations containing both polar and non-polar components.[2]

Our comparative analysis will focus on the following alternatives:

  • Propylene Glycol n-Butyl Ether (PnB): A P-series glycol ether, often considered a safer alternative to some E-series glycol ethers.[3] P-series glycol ethers are generally regarded as having lower toxicity profiles.[4]

  • Dibasic Esters (DBE): A blend of dimethyl esters of adipic, glutaric, and succinic acids. DBEs are recognized for their favorable environmental profile, including ready biodegradability and low toxicity.[5]

  • Benzyl Alcohol: An aromatic alcohol with a mild odor, valued for its low toxicity, low vapor pressure, and strong solvency.[6]

Physicochemical Properties: A Side-by-Side Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes key physicochemical data for our selected solvents.

PropertyThis compound (DEGBE)Propylene Glycol n-Butyl Ether (PnB)Dibasic Esters (DBE)Benzyl Alcohol
CAS Number 112-34-5[7]5131-66-8[8]Mixture (e.g., 95481-62-2)100-51-6[6]
Molecular Weight ( g/mol ) 162.23[7]132.2[8]~159 (average)108.14[6]
Boiling Point (°C) 231[9]171[10]196-225205.3[6]
Flash Point (°C) 100[11]59[8]>10093
Evaporation Rate (n-BuAc=1) 0.0040.09[12]<0.010.008
Water Solubility Miscible52 g/L[8]Slightly soluble4 g/100 mL[6]
Density (g/cm³ at 20°C) 0.954[11]0.885[8]~1.091.044[6]

Solvency Power: A Deeper Look with Hansen Solubility Parameters and Kauri-Butanol Values

A solvent's ability to dissolve a particular solute is paramount. We can quantify and compare solvency using established metrics like Hansen Solubility Parameters (HSP) and Kauri-Butanol (Kb) values.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle of "like dissolves like" is applied by comparing the HSP of a solvent and a solute; a smaller "distance" between their HSP values indicates a higher likelihood of dissolution.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
This compound (DEGBE) 16.0[13][14]7.0[13][14]10.6[13][14]
Propylene Glycol n-Butyl Ether (PnB) 15.3[8]4.5[8]9.2[8]
Dibasic Esters (DBE) 16.26.58.4
Benzyl Alcohol 18.46.313.7

Note: HSP values can vary slightly depending on the source and determination method.

From the table, we can infer that this compound possesses a balanced solvency profile with significant contributions from all three forces, making it a versatile solvent. Benzyl alcohol exhibits a higher hydrogen bonding component, suggesting strong affinity for polar and hydrogen-bonding polymers. Dibasic esters and Propylene Glycol n-Butyl Ether show lower polarity and hydrogen bonding capabilities compared to DEGBE and benzyl alcohol.

Kauri-Butanol (Kb) Value

The Kb value is a measure of a solvent's ability to dissolve a standardized kauri gum solution.[15][16][17] A higher Kb value generally indicates stronger solvency for non-polar substances.[16][18]

SolventKauri-Butanol (Kb) Value
This compound (DEGBE) Miscible
Propylene Glycol n-Butyl Ether (PnB) 96[12]
Dibasic Esters (DBE) ~60-100 (varies with composition)
Benzyl Alcohol ~59

Note: "Miscible" indicates that the solvent is fully miscible with the kauri-butanol solution, signifying very high solvency.

The miscibility of this compound in the Kb test highlights its exceptional solvency power, particularly for resinous materials. Propylene Glycol n-Butyl Ether and Dibasic Esters also demonstrate good solvency, while Benzyl Alcohol's lower Kb value suggests it is a milder solvent in this specific test, which is more indicative of hydrocarbon solvency.[18]

Performance in Key Applications

The true measure of a solvent's utility lies in its performance within a formulated product. Here, we explore their roles as coalescing agents in coatings and as active solvents in cleaning formulations.

Coalescing Agents in Latex Coatings

In water-based latex paints, coalescing agents are crucial for proper film formation. They temporarily plasticize the polymer particles, allowing them to fuse into a continuous, durable film as the water evaporates. An effective coalescent will efficiently reduce the Minimum Film Formation Temperature (MFFT) of the latex.

This protocol outlines a method to compare the efficiency of different coalescing agents.

Objective: To determine the concentration of each solvent required to reduce the MFFT of a model acrylic latex to a target temperature (e.g., 5°C) and to evaluate the impact on final film properties.

Materials:

  • Model acrylic latex emulsion

  • This compound (DEGBE)

  • Propylene Glycol n-Butyl Ether (PnB)

  • Dibasic Esters (DBE)

  • Benzyl Alcohol

  • MFFT bar apparatus

  • Drawdown bar

  • Gloss meter

  • Pencil hardness tester

Procedure:

  • MFFT Reduction:

    • Prepare a series of latex-solvent blends with increasing concentrations of each coalescent (e.g., 2, 4, 6, 8 wt% on latex solids).

    • Apply each blend to the MFFT bar and determine the temperature at which a continuous, crack-free film is formed.

    • Plot MFFT versus coalescent concentration to determine the efficiency of each solvent.

  • Film Property Analysis:

    • Prepare paint formulations using the concentration of each coalescent determined to achieve the target MFFT.

    • Apply the paints to standardized test panels using a drawdown bar.

    • Allow the films to cure under controlled conditions (e.g., 25°C and 50% relative humidity) for 7 days.

    • Measure the 60° and 20° gloss of the cured films.

    • Determine the pencil hardness of the films according to ASTM D3363.

Expected Outcomes: this compound is known for its high coalescing efficiency. This experiment will quantify its performance relative to the alternatives. PnB, with its different molecular structure, may show different efficiency and impact on film hardness. Dibasic esters, being less volatile, might remain in the film longer, potentially affecting hardness development. Benzyl alcohol's high boiling point and strong solvency are also expected to influence film formation and final properties.

Coalescing_Agent_Evaluation cluster_0 Preparation cluster_1 Performance Testing cluster_2 Data Analysis Latex Acrylic Latex Blends Latex-Solvent Blends (Varying Concentrations) Latex->Blends Solvents Coalescing Agents (DEGBE, PnB, DBE, Benzyl Alcohol) Solvents->Blends MFFT MFFT Determination (MFFT Bar) Blends->MFFT Paint Paint Formulation (at target MFFT) MFFT->Paint Analysis Comparative Analysis: - Coalescing Efficiency - Gloss - Hardness MFFT->Analysis Drawdown Film Application (Drawdown Bar) Paint->Drawdown Curing Film Curing (7 days, 25°C, 50% RH) Drawdown->Curing Gloss Gloss Measurement (60° and 20°) Curing->Gloss Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Gloss->Analysis Hardness->Analysis

Caption: Workflow for evaluating the performance of coalescing agents.

Active Solvents in Cleaning Formulations

High-boiling solvents are key components in industrial and institutional cleaners for removing tough, greasy, and oily soils. Their slow evaporation rate allows for longer contact time with the soil, enhancing cleaning efficiency.

This protocol, adapted from ASTM G122, provides a framework for comparing the cleaning performance of solvent-based formulations.

Objective: To quantify the cleaning efficiency of formulations based on each solvent for removing a standardized greasy soil.

Materials:

  • Standardized stainless steel coupons

  • Standardized greasy soil (e.g., a mixture of mineral oil, carbon black, and fatty acids)

  • Cleaning formulations (e.g., 10% active solvent in a suitable base)

  • Ultrasonic bath

  • Analytical balance

Procedure:

  • Coupon Preparation:

    • Clean and weigh each stainless steel coupon (W1).

    • Apply a consistent amount of the standardized greasy soil to each coupon and reweigh (W2).

  • Cleaning Process:

    • Immerse the soiled coupons in the respective cleaning formulations in an ultrasonic bath for a set time (e.g., 5 minutes) at a controlled temperature.

    • Remove the coupons, rinse with a suitable volatile solvent (e.g., isopropanol), and allow to dry completely.

  • Efficiency Calculation:

    • Weigh the cleaned and dried coupons (W3).

    • Calculate the cleaning efficiency as a percentage: Cleaning Efficiency (%) = [(W2 - W3) / (W2 - W1)] * 100

Expected Outcomes: The high solvency of this compound is expected to translate to high cleaning efficiency for greasy soils.[1] The performance of PnB, with its good solvency for greases, is also anticipated to be strong.[19] Dibasic esters are marketed as effective industrial cleaners and are expected to perform well.[20] Benzyl alcohol's effectiveness will depend on its ability to solubilize the specific components of the greasy soil.

Cleaning_Efficiency_Test cluster_0 Preparation cluster_1 Cleaning Process cluster_2 Calculation Coupons Clean Stainless Steel Coupons Weigh1 Weigh Coupons (W1) Coupons->Weigh1 ApplySoil Apply Soil to Coupons Weigh1->ApplySoil Calculate Calculate Cleaning Efficiency: [(W2 - W3) / (W2 - W1)] * 100 Weigh1->Calculate Soil Standardized Greasy Soil Soil->ApplySoil Weigh2 Weigh Soiled Coupons (W2) ApplySoil->Weigh2 Clean Immerse & Sonicate (5 min) Weigh2->Clean Weigh2->Calculate Formulations Solvent Formulations (DEGBE, PnB, DBE, Benzyl Alcohol) Formulations->Clean RinseDry Rinse & Dry Clean->RinseDry Weigh3 Weigh Cleaned Coupons (W3) RinseDry->Weigh3 Weigh3->Calculate

Caption: Workflow for comparative cleaning efficiency testing.

Environmental, Health, and Safety (EHS) Profile

In modern formulations, the EHS profile of a solvent is as important as its performance. The following table provides a comparative overview of the key EHS aspects of the selected solvents.

EHS AspectThis compound (DEGBE)Propylene Glycol n-Butyl Ether (PnB)Dibasic Esters (DBE)Benzyl Alcohol
Biodegradability Readily biodegradableReadily biodegradableReadily biodegradable[5]Readily biodegradable
Aquatic Toxicity LowLowLowLow
Primary Hazards Eye irritant[21]Eye and skin irritant[8]Mild irritantHarmful if swallowed, eye irritant
Occupational Exposure Limits (OELs) ACGIH TLV: 10 ppm (inhalable fraction and vapor)ACGIH TLV: Not establishedNot establishedAIHA WEEL: 10 ppm (TWA)

Note: OELs can vary by jurisdiction and should always be confirmed with the relevant regulatory body.

All four solvents are readily biodegradable, which is a positive attribute for environmental fate. While all present some level of irritation, P-series glycol ethers like PnB are often favored due to a generally lower systemic toxicity profile compared to some E-series counterparts.[4] Dibasic esters are frequently promoted as "green" solvents with low toxicity.[5] Benzyl alcohol also has a favorable toxicity profile and is used in a wide range of applications, including pharmaceuticals and personal care.[6]

Conclusion and Recommendations

The selection of a high-boiling solvent is a multi-faceted decision that requires a balance of performance, cost, and EHS considerations.

  • This compound (DEGBE) remains a highly effective and versatile solvent with a strong performance profile, particularly in applications demanding high solvency and efficient coalescing. Its miscibility with water makes it an excellent coupling agent.

  • Propylene Glycol n-Butyl Ether (PnB) offers a compelling alternative, especially in applications where a more favorable toxicological profile is a primary concern. Its performance as a solvent and coalescing agent is robust, though it may exhibit different efficiencies compared to DEGBE.

  • Dibasic Esters (DBE) are an excellent choice for formulations where a "green" profile is paramount. Their ready biodegradability and low toxicity, combined with good solvency, make them a sustainable option, particularly in cleaning and coating applications.

  • Benzyl Alcohol provides a unique combination of an aromatic structure with low toxicity. Its strong hydrogen bonding capability makes it particularly effective for dissolving polar polymers, and it serves as an excellent viscosity modifier in epoxy systems.

Ultimately, the optimal solvent choice will depend on the specific requirements of the formulation. The experimental protocols outlined in this guide provide a framework for conducting a thorough, data-driven evaluation to identify the most suitable high-boiling solvent for your application.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Steven Abbott TCNF Ltd. Retrieved from [Link]

  • Toxics Use Reduction Institute. (2021). Propylene Glycol Monobutyl Ether. DOSS. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • EasyChem. (n.d.). 솔벤트의 Hansen Parameter (Hansen Parameters for Solvents). Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. Retrieved from [Link]

  • Chemical Insights Research Institute. (2022). 2-Butoxyethanol – A Common Air Pollutant. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). Kauri-butanol value. Retrieved from [Link]

  • Level 7 Chemical. (2025). Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. Retrieved from [Link]

  • Toxics. (2014). Evaluation of Glycol Ether as an Alternative to Perchloroethylene in Dry Cleaning. MDPI. Retrieved from [Link]

  • Best Technology Inc. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. Retrieved from [Link]

  • Polymer Handbook, 4th Edition. (1999). Wiley.
  • Vertec BioSolvents. (2022). Dibasic Ester | 100% Biobased replacement. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

  • Techspray. (2014). Kauri-Butanol (Kb) Values and Solubility Parameters. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Steven Abbott TCNF Ltd. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Finishing and Coating. (2024). The Kauri-Butanol Cleaning Number: Unconventional Wisdom. Retrieved from [Link]

  • Pirika. (2022). Hansen solubility parameters. Retrieved from [Link]

  • PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

  • PCI Magazine. (2000). Making The Transition: Coalescing Aids For Latex Paint. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017011216A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces.
  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]

  • Saiper Chemicals. (n.d.). Propylene Glycol Normal Butyl Ether / Normal Butoxy Propanol. Retrieved from [Link]

  • Loba Chemie. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]

  • IARC Publications. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Saiper Chemicals. (n.d.). Propylene Glycol Normal Butyl Ether / Normal Butoxy Propanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • South City Petrochem. (n.d.). Propylene glycol n-butyl ether (PNB). Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). Propylene Glycol Ethers. Retrieved from [Link]

  • YouTube. (2020). Consider the following benzyl alcohol : Correct order of their K_(b) value is :. Retrieved from [Link]

  • Wikipedia. (n.d.). Dibasic ester. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Replicating Transdermal Permeation Studies with 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate vehicle and penetration enhancer is a critical decision that profoundly influences the efficacy of a topical or transdermal drug delivery system. This guide provides an in-depth technical framework for evaluating and replicating published research using 1-(2-Butoxyethoxy)ethanol, a high-boiling point, amphiphilic solvent, as a chemical penetration enhancer. We will move beyond simple protocol recitation to explore the causal relationships behind experimental design, ensuring a robust and reproducible methodology.

Mechanistic Insights: Why Choose this compound?

This compound, also known as Diethylene Glycol Monobutyl Ether (DEGBE), belongs to the family of glycol ethers. Its molecular structure, featuring a butyl chain, two ether linkages, and a terminal hydroxyl group, grants it a unique set of physicochemical properties that are highly advantageous for transdermal formulations.

  • Amphiphilicity: DEGBE is miscible with both water and many organic solvents, allowing it to act as a bridge between hydrophilic drugs and the lipophilic stratum corneum, the primary barrier of the skin.[1]

  • High Boiling Point (~230 °C): Unlike volatile solvents like ethanol, DEGBE remains on the skin for a prolonged period. This prevents rapid crystallization of the active pharmaceutical ingredient (API) on the skin surface and maintains the drug in a solubilized state, which is essential for permeation.

  • Mechanism of Action: Glycol ethers, as a class, are believed to enhance skin permeation through several mechanisms.[2][3] They can integrate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This disruption creates pathways for drug molecules to diffuse more readily through the skin barrier. Furthermore, DEGBE can improve the partitioning of a drug from the vehicle into the stratum corneum.

These properties make DEGBE a compelling candidate for comparison against more traditional penetration enhancers like ethanol and propylene glycol (PG).

Case Study: Comparative In Vitro Skin Permeation of an NSAID

To illustrate the process of replicating and comparing results, we will use a case study based on published research methodologies for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketoprofen.[3][4] These studies commonly employ in vitro permeation tests using Franz diffusion cells to quantify the rate and extent of drug delivery through a skin sample.

Our objective is to design an experiment that compares the permeation of a model NSAID (e.g., ketoprofen) from a simple hydrogel formulation containing:

  • Formulation A: No enhancer (Control)

  • Formulation B: 10% Propylene Glycol (PG)

  • Formulation C: 10% this compound (DEGBE)

This comparative approach allows for a direct assessment of DEGBE's enhancement capability relative to a standard enhancer and a negative control.

Experimental Workflow

The entire process, from preparation to analysis, follows a structured workflow designed to ensure data integrity and reproducibility.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_form Prepare Formulations (A, B, C) prep_skin Excise and Prepare Skin Sections prep_franz Assemble Franz Diffusion Cells apply_form Apply Formulation to Skin Surface prep_franz->apply_form Mount Skin run_exp Incubate at 32°C (24-48 hours) apply_form->run_exp sample Collect Aliquots from Receptor Chamber at Time Points run_exp->sample quantify Quantify Drug Conc. (e.g., HPLC-UV) sample->quantify calculate Calculate Flux (Jss) & Permeability (Kp) quantify->calculate compare Compare Enhancer Performance calculate->compare

Caption: Workflow for a comparative in vitro skin permeation study.

Detailed Experimental Protocol: Franz Diffusion Cell Assay

This protocol is a self-validating system. By including a negative control (no enhancer) and a standard positive control (Propylene Glycol), any significant deviation in their expected performance would indicate a systemic issue with the experimental setup (e.g., membrane integrity, analytical method), thereby ensuring the trustworthiness of the results for the test article (DEGBE).

Materials:

  • Vertical Franz diffusion cells (with a known diffusion area, e.g., 0.64 cm²)

  • Excised human or porcine skin (full-thickness)

  • Model Drug: Ketoprofen powder

  • Enhancers: this compound, Propylene Glycol

  • Gelling agent: Hydroxypropyl cellulose (HPC)

  • Receptor solution: Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Stirring bars, circulator bath, analytical balance, HPLC-UV system

Step-by-Step Methodology:

  • Receptor Chamber Preparation:

    • Rationale: The receptor solution must act as a "sink," meaning the drug's solubility should be high enough that the concentration never reaches saturation. This ensures that the rate-limiting step is diffusion across the skin, not solubility in the receptor fluid.

    • Action: Fill each Franz cell receptor chamber with a known volume of degassed PBS (pH 7.4). Degassing is crucial to prevent air bubbles from forming under the membrane and obstructing diffusion.[5] Place a small magnetic stir bar in each chamber and set the stirring speed to ensure homogeneity without creating a vortex (e.g., 400 RPM).

  • Temperature Control:

    • Rationale: Skin permeation is a temperature-dependent process. Maintaining a physiological skin surface temperature is essential for clinically relevant data.

    • Action: Connect the Franz cells to a circulating water bath to maintain the temperature of the receptor solution at 37°C, which corresponds to a skin surface temperature of approximately 32°C.[5]

  • Skin Membrane Preparation and Mounting:

    • Rationale: The quality and handling of the skin membrane are paramount. Using full-thickness skin and ensuring its integrity is key to a reliable barrier function.

    • Action: Excise subcutaneous fat from the dermal side of the skin. Cut the skin into sections large enough to fit between the donor and receptor chambers. Visually inspect for any defects. Mount each skin section onto the Franz cell with the stratum corneum side facing the donor chamber and the dermal side in contact with the receptor solution. Clamp the chambers together securely. Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application:

    • Rationale: A finite dose application model is often used to mimic real-world topical application. Precise and consistent application is necessary for comparing results between cells.

    • Action: Apply a precise amount (e.g., 100 mg) of the test formulation (Control, PG, or DEGBE) evenly onto the surface of the skin in the donor chamber.

  • Sampling:

    • Rationale: A time-course study allows for the determination of steady-state flux. Replacing the sampled volume maintains sink conditions and a constant volume in the receptor chamber.

    • Action: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replace the volume with fresh, pre-warmed PBS.

  • Sample Analysis:

    • Rationale: A validated analytical method is required to accurately quantify the low concentrations of the drug in the receptor samples.

    • Action: Analyze the collected samples for ketoprofen concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][6]

Data Analysis and Comparative Performance

The primary outputs from this experiment are the cumulative amount of drug permeated per unit area over time and the steady-state flux (Jss).

  • Calculate Cumulative Amount: Convert the concentration of each sample into the total cumulative amount of drug permeated (Q, in µg/cm²) at each time point, correcting for sample removal.

  • Determine Steady-State Flux (Jss): Plot the cumulative amount permeated per unit area versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss) in µg/cm²/h.

  • Calculate Permeability Coefficient (Kp): Kp (cm/h) can be calculated by dividing Jss by the concentration of the drug in the donor formulation (C₀).

  • Enhancement Ratio (ER): The ER is a direct measure of an enhancer's effectiveness. It is calculated as: ER = Jss (with enhancer) / Jss (control)

Expected Results and Comparison

Based on literature for structurally similar glycol ethers and NSAIDs, we can anticipate the following performance hierarchy.[4][7] The table below summarizes hypothetical, yet plausible, data for our comparative study.

Formulation IDEnhancer (10%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (x 10⁻³ cm/h)Enhancement Ratio (ER)
A None (Control)1.5 ± 0.30.051.0
B Propylene Glycol4.5 ± 0.60.153.0
C This compound7.5 ± 0.90.255.0

Interpretation of Results:

  • Propylene Glycol (PG): As a well-known humectant and penetration enhancer, PG is expected to increase the drug flux significantly compared to the control. Its mechanism involves hydrating the stratum corneum and potentially acting as a co-solvent within the skin.

  • This compound (DEGBE): Due to its superior ability to disrupt lipid bilayer organization and its favorable partitioning characteristics, DEGBE is hypothesized to produce a greater enhancement ratio than PG. Its lower volatility ensures it remains active at the skin surface for longer, contributing to a higher and more sustained drug flux.

Conclusion and Best Practices

This guide outlines a robust, self-validating framework for replicating and comparing the performance of this compound as a transdermal penetration enhancer. By grounding the experimental design in mechanistic principles and including appropriate controls, researchers can generate trustworthy and reproducible data. The superior performance of DEGBE in this context is attributed to its amphiphilicity, low volatility, and potent interaction with the stratum corneum lipids.

For scientists in drug development, a systematic comparison as detailed here is a critical step in de-risking formulation choices and selecting excipients that offer the highest probability of clinical success. Always ensure that the purity of solvents like DEGBE is verified, as impurities can significantly impact experimental outcomes.

References

  • Pireddu, R., Sinico, C., Ennas, G., Schlich, M., Marceddu, S., Valenti, D., Fadda, A. M., & Lai, F. (2018). The effect of diethylene glycol monoethyl ether on skin penetration ability of diclofenac acid nanosuspensions. International Journal of Pharmaceutics, 536(1), 134-141. [Link]

  • Gattefossé. (n.d.). Transcutol® HP. Gattefosse. [Link]

  • Ita, K. B. (2015). Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. Current Drug Delivery, 12(6), 645–651. [Link]

  • Shivani, S., & Puri, V. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International, 33(59A), 429-437. [Link]

  • Ip, K., Song, G., Banov, D., Bassani, A. S., Liu, Y., Song, H., & Valdez, B. C. (2024). Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels. Skin Research and Technology, 30(3), e13589. [Link]

  • MDPI. (2018). Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. MDPI. [Link]

  • PermeGear. (n.d.). Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. PermeGear. [Link]

  • Panchagnula, R., Salve, P. S., Thomas, N. S., Jain, A. K., & Ramarao, P. (2001). Transdermal delivery of naloxone: effect of water, propylene glycol, ethanol and their binary combinations on permeation through rat skin. International Journal of Pharmaceutics, 219(1-2), 95-105. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • European Commission. (2006). Opinion on diethylene glycol monobutyl ether (DEGBE). Health and Consumer Protection Directorate-General. [Link]

  • Ruela, A. L. M., Perissinato, A. G., Lino, M. E. S., Mudrik, P. S., & Pereira, G. R. (2020). Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane. Pharmaceutics, 12(2), 163. [Link]

  • JoDrugs. (n.d.). Butoxyethoxy ethanol. JoDrugs. [Link]

  • Fares, R., et al. (2018). In vitro Permeation Study of Ketoprofen Patch with Combination of Ethylcellulose and Polyvynil Pyrrolidone as Matrix Polymers. Journal of Young Pharmacists, 10(3), 282-286. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Knowledge: Understanding 1-(2-Butoxyethoxy)ethanol

This compound is a combustible liquid that can cause serious eye irritation.[1][2] While it is not expected to bioaccumulate and is considered readily degradable, its improper disposal can pose risks to both personnel and the environment.[3] Therefore, a stringent disposal protocol is paramount. This chemical is categorized as a glycol ether, a class of substances that is subject to federal reporting requirements, underscoring the need for meticulous waste management.[4][5][6]

Key Chemical and Physical Properties:

PropertyValue
Physical StateLiquid
AppearanceColorless
OdorSlight
Boiling Point231 °C / 447.8 °F[1]
Flash Point100 °C / 212 °F[1]
Water SolubilityMiscible
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, the paramount consideration is personal safety. Adherence to appropriate PPE protocols is non-negotiable.

Step-by-Step PPE and Handling Procedure:

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.[1][5] This is critical due to the chemical's classification as a serious eye irritant.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are recommended to prevent skin contact.[2][3] Although not classified as a severe skin irritant, repeated or prolonged contact should be avoided.[4]

  • Protective Clothing: A lab coat or other protective clothing that covers the arms and legs should be worn to minimize the risk of accidental skin exposure.[3]

  • Ventilation: Ensure that all handling and disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][4][7]

  • Ignition Sources: As a combustible liquid, all sources of ignition such as open flames, hot surfaces, and sparks must be removed from the disposal area.[1][4]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

I. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, mixed with other solvents, or contaminated with other materials. This characterization is crucial for proper waste stream segregation.

  • Segregate the Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled waste container.

II. Containerization and Labeling:

  • Select an Appropriate Container: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.

  • Label the Container: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (or as required by your institution's policy).

    • The full chemical name: "this compound" or "Diethylene Glycol Monobutyl Ether".

    • The associated hazards (e.g., "Combustible," "Eye Irritant").

    • The date of accumulation.

III. Storage and Accumulation:

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4][5]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizers, strong bases, and acids.[4][5]

IV. Final Disposal:

  • Engage a Licensed Professional: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal contractor.[7][8]

  • Follow Institutional Protocols: Adhere strictly to your institution's or company's established procedures for hazardous waste pickup and disposal.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with regulatory requirements.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and appropriate action is required to contain the situation and prevent exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: Immediately eliminate any nearby sources of ignition.[4]

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to contain the spill.[6][7]

  • Collect the Absorbed Material: Carefully scoop or sweep the absorbed material into a suitable, sealable container for disposal.[1][5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: The collected absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste, following the procedures outlined in Section 3.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_event Spill Occurs start->spill_event Potential Event ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation ignition Remove Ignition Sources ventilation->ignition characterize Characterize & Segregate Waste ignition->characterize container Use Labeled, Compatible Container characterize->container storage Store in Designated Area with Secondary Containment container->storage contact_eHS Contact Environmental Health & Safety (EHS) storage->contact_eHS disposal_vendor Arrange Pickup by Licensed Disposal Vendor contact_eHS->disposal_vendor document Document Waste Disposal disposal_vendor->document end_node End: Waste Properly Disposed document->end_node contain_spill Contain with Inert Absorbent spill_event->contain_spill Yes collect_spill Collect Absorbed Material contain_spill->collect_spill spill_disposal Dispose of as Hazardous Waste collect_spill->spill_disposal spill_disposal->container Place in Waste Container

Caption: Decision-making workflow for the safe disposal of this compound.

References

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management - EPA. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. Link

  • Material Safety Data Sheet (MSDS) - MSC Industrial Supply. Link

  • SAFETY DATA SHEET - PPG. Link

  • SAFETY DATA SHEET - Sigma-Aldrich (Combustible Liquid). Link

  • Safety Data Sheet according to (EC) No 1907/2006 - Farnell. Link

  • Safety Data Sheet: 2-(2-butoxyethoxy)ethanol - Chemos GmbH&Co.KG. Link

  • 2-(2-butoxyethoxy)ethanol - Print MSDS's. Link

  • Guide to Glycol Disposal - HWH Environmental. Link

  • Pollution Prevention (P2) Spotlight Reducing Glycol Ethers Waste Management - epa nepis. Link

  • Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+% - Cole-Parmer. Link

  • Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Bremsfluessigkeit DOT 4 250 ml Art.: 21155 - Sichdat Online - Chemical Check. Link

  • Ethylene Glycol | EPA. Link

  • Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Link

  • SAFETY DATA SHEET - Chemgroup. Link

  • Certain glycol ethers eliminated from toxic chemical release reporting requirements. Link

  • Ethylene Glycol Monobutyl Ether - Hazardous Substance Fact Sheet. Link

Sources

A Senior Application Scientist's Guide to Safely Handling 1-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested wisdom. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DGBE) or Butyl CARBITOL™. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Understanding the Risks: Properties and Hazards of DGBE

This compound is a versatile organic solvent with a high boiling point and low volatility. While useful, it presents several health hazards that necessitate careful handling. The primary routes of occupational exposure are through skin absorption, inhalation, and eye contact.[1] It is classified as a serious eye irritant and may cause irritation to the skin and respiratory tract.[2][3][4] Prolonged or repeated exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[2][3]

Property Value Source
CAS Number 112-34-5[2][5]
Molecular Formula C8H18O3[6]
Appearance Colorless liquid[1][7]
Odor Mild, ether-like[1]
Boiling Point 231 °C / 447.8 °F[4][7]
Flash Point 100 °C / 212 °F[2][3][7]
Vapor Pressure 0.01 mmHg at 20°C[8]
Water Solubility Soluble[8]
Specific Gravity 0.954 at 20°C[8]

Occupational Exposure Limits:

Organization Limit
OSHA PEL Not established
NIOSH REL Not established
ACGIH TLV 10 ppm (TWA, Inhalable fraction and vapor)
EU IOELV TWA: 10 ppm (67.5 mg/m³), STEL: 15 ppm (101.2 mg/m³)[5]

Core Principles of Protection: A Multi-Layered Approach

Effective chemical safety relies on a "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while crucial, is the last line of defense.

Hierarchy of Controls cluster_0 Hierarchy of Controls for DGBE Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE caption Hierarchy of Controls for Chemical Safety.

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls: The primary method for controlling exposure to DGBE vapors is to handle it in a well-ventilated area, preferably within a chemical fume hood.[2][9][10]

Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of containers, and comprehensive training on the hazards of DGBE are critical.[11] Always wash hands thoroughly after handling the chemical.[5][10]

Essential Personal Protective Equipment (PPE) for DGBE Handling

Selecting the appropriate PPE is vital for preventing exposure. The following recommendations are based on the known hazards of DGBE.

PPE_Selection_Workflow Start Handling DGBE Assess_Task Assess Task (e.g., small scale transfer, large volume) Start->Assess_Task Eye_Protection Eye/Face Protection - Chemical safety goggles - Face shield for splash risk Assess_Task->Eye_Protection Skin_Protection Skin Protection - Appropriate gloves - Lab coat Eye_Protection->Skin_Protection Respiratory_Protection Respiratory Protection Needed? (Poor ventilation or aerosol generation) Skin_Protection->Respiratory_Protection Respirator Use NIOSH-approved respirator with organic vapor cartridge Respiratory_Protection->Respirator Yes No_Respirator Work in Fume Hood Respiratory_Protection->No_Respirator No End Proceed with Task Respirator->End No_Respirator->End

Caption: PPE Selection Workflow for DGBE.

  • Eye and Face Protection: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be worn in situations where splashing is a significant risk.[7]

  • Skin Protection:

    • Gloves: Avoid skin contact with DGBE.[12] Disposable nitrile gloves have shown poor resistance to DGBE and are not recommended, even for short-term exposure.[13] Butyl rubber gloves are a more suitable option.[14] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • Protective Clothing: A standard laboratory coat should be worn to protect against incidental contact.[3] For tasks with a higher risk of splashing, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: Respiratory protection is generally not required when handling DGBE in a well-ventilated area or a fume hood.[2] However, if engineering controls are not sufficient to maintain exposure below occupational limits, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2][3]

Glove Material Resistance to DGBE Recommendation
Nitrile Poor[13]Not Recommended
Natural Rubber Fair to GoodSplash protection only
Neoprene GoodSuitable for handling
Butyl Rubber Excellent[14]Recommended for prolonged contact
Viton ExcellentRecommended for prolonged contact

Step-by-Step Operational Protocols

Routine Handling and Dispensing:

  • Preparation: Read the Safety Data Sheet (SDS) for this compound before starting any work. Ensure the work area is clean and uncluttered.

  • Engineering Controls: Perform all work in a certified chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in the section above, including chemical safety goggles, a lab coat, and butyl rubber gloves.

  • Dispensing: Use a funnel or other appropriate dispensing aid to transfer the liquid and minimize the risk of spills. Keep containers tightly closed when not in use.[9][10]

  • Post-Handling: After dispensing, securely cap the container and wipe down any external contamination.

  • Decontamination: Clean any contaminated surfaces with soap and water.[8]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

Spill Response Protocol:

Spill_Response_Workflow Spill DGBE Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Small_Spill Small Spill (Manageable by lab personnel) Assess->Small_Spill Small Large_Spill Large Spill (Evacuate & call emergency services) Assess->Large_Spill Large Contain Contain Spill with Inert Absorbent Material Small_Spill->Contain Cleanup Collect Absorbed Material into a Suitable Container Contain->Cleanup Decontaminate Decontaminate Spill Area with Soap and Water Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Spill Response Workflow for DGBE.

  • Evacuate and Alert: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or earth.[8][9]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[8][11]

  • Decontamination: Clean the spill area with soap and water.[8]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9][10]

Waste Disposal and Decontamination

All waste containing DGBE must be treated as hazardous waste.[9]

Disposal_Plan_Workflow Start Generate DGBE Waste Segregate Segregate Waste (Liquid, Solid, PPE) Start->Segregate Liquid_Waste Collect Liquid Waste in Labeled, Sealed Container Segregate->Liquid_Waste Solid_Waste Collect Solid Waste in Labeled, Sealed Container Segregate->Solid_Waste Label Label Containers Clearly 'Hazardous Waste - DGBE' Liquid_Waste->Label Solid_Waste->Label Store Store in Designated Secondary Containment Area Label->Store Dispose Arrange for Pickup by Authorized Waste Management Store->Dispose End Disposal Complete Dispose->End

Caption: Disposal Plan Workflow for DGBE Waste.

  • Waste Collection: Collect all DGBE-contaminated waste in clearly labeled, sealed containers.[11] Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for disposal through your institution's authorized hazardous waste management program.[10] Do not pour DGBE down the drain.[6]

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][3]

Always have emergency contact numbers readily available in the laboratory.

References

  • Material Safety Data Sheet - Diethylene glycol monobutyl ether - Cole-Parmer. (URL: [Link])

  • DIETHYLENE GLYCOL MONOBUTYL ETHER FOR SYNTHESIS - Loba Chemie. (URL: [Link])

  • Occupational Chemical Database | Occupational Safety and Health Administration - OSHA. (URL: [Link])

  • Safety Data Sheet - Katun. (URL: [Link])

  • Ethylene Glycol Monobutyl Ether - Hazardous Substance Fact Sheet. (URL: [Link])

  • Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+% - Cole-Parmer. (URL: [Link])

  • Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. (URL: [Link])

  • 2-BUTOXYETHANOL | Occupational Safety and Health Administration - OSHA. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific (UK). (URL: [Link])

  • Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - CDC Stacks. (URL: [Link])

  • Safety Data Sheet: 2-(2-butoxyethoxy)ethanol - Chemos GmbH&Co.KG. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol - CDC. (URL: [Link])

  • DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | Occupational Safety and Health Administration - OSHA. (URL: [Link])

Sources

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